molecular formula C26H38N7O17P3S2 B1241062 Thiophene-2-carbonyl-CoA

Thiophene-2-carbonyl-CoA

Cat. No.: B1241062
M. Wt: 877.7 g/mol
InChI Key: APTYNAZODMUFPO-CITAKDKDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiophene-2-carbonyl-CoA is a specialized coenzyme A derivative that serves as a defined substrate for the enzyme this compound monooxygenase . This enzyme is central to studies investigating the microbial degradation of thiophene-2-carboxylic acid, a process relevant to environmental biotechnology and the metabolism of heterocyclic compounds in activated sludge and bacterial systems . The enzymatic reaction involves the incorporation of molecular oxygen, where this compound, an electron donor, and O2 are converted to 5-hydroxythis compound and water . This makes it an essential tool for enzymologists and microbiologists studying bacterial catabolic pathways, enzyme mechanisms, and the bioremediation of sulfur-containing industrial chemicals. This compound is also a crucial intermediate in synthesizing more complex molecules for pharmaceutical research, such as N'-(thiophene-2-carbonyl) pyridine-4-carbohydrazide, a compound investigated for its biological activity . This product is intended for research purposes in a controlled laboratory environment. It is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

Molecular Formula

C26H38N7O17P3S2

Molecular Weight

877.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioate

InChI

InChI=1S/C26H38N7O17P3S2/c1-26(2,20(36)23(37)29-6-5-16(34)28-7-9-55-25(38)15-4-3-8-54-15)11-47-53(44,45)50-52(42,43)46-10-14-19(49-51(39,40)41)18(35)24(48-14)33-13-32-17-21(27)30-12-31-22(17)33/h3-4,8,12-14,18-20,24,35-36H,5-7,9-11H2,1-2H3,(H,28,34)(H,29,37)(H,42,43)(H,44,45)(H2,27,30,31)(H2,39,40,41)/t14-,18-,19-,20+,24-/m1/s1

InChI Key

APTYNAZODMUFPO-CITAKDKDSA-N

SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O

Isomeric SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O

Canonical SMILES

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C4=CC=CS4)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Thiophene-2-carbonyl-CoA: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of Thiophene-2-carbonyl-CoA, a key intermediate in the microbial degradation of thiophene-2-carboxylate (B1233283). This document summarizes its core characteristics, outlines relevant experimental methodologies, and visualizes its role in metabolic pathways.

Core Chemical and Physical Properties

Properties of this compound
PropertyValueSource
Molecular Formula C26H38N7O17P3S2PubChem[1]
Molecular Weight 877.7 g/mol PubChem[1]
IUPAC Name S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] thiophene-2-carbothioatePubChem[1]
ChEBI ID CHEBI:15542PubChem[1]
Properties of Thiophene-2-carboxylic Acid (Precursor)
PropertyValueSource
Molecular Formula C5H4O2SPubChem[2]
Molecular Weight 128.15 g/mol PubChem[2]
Melting Point 125-127 °CSigma-Aldrich[3]
Boiling Point 260 °CSigma-Aldrich[3]
Appearance White to cream to pale brown crystalline powderThermo Scientific[4]
Solubility Soluble in hot water, ethanol, and ether. Slightly soluble in chloroform. Water solubility: 80 g/L (20 °C)ChemicalBook[5]

Experimental Protocols

The synthesis of this compound typically involves the activation of thiophene-2-carboxylic acid and its subsequent reaction with coenzyme A. While a specific, detailed protocol for the enzymatic or chemical synthesis of this compound is not extensively published, the following sections describe the synthesis of its key precursors.

Synthesis of Thiophene-2-carboxylic Acid

Thiophene-2-carboxylic acid can be prepared through the oxidation of 2-acetylthiophene. A common laboratory-scale method involves the use of hypochlorite.[5] Another patented method describes a multi-step synthesis starting from thiophene (B33073), involving bromination and subsequent reactions.[6]

Synthesis of 2-Thiophenecarbonyl Chloride

The activation of thiophene-2-carboxylic acid to its acyl chloride is a crucial step for its reaction with coenzyme A in a chemical synthesis context.

Procedure:

  • Dissolve thiophene-2-carboxylic acid in a suitable solvent such as ethyl acetate (B1210297) in a round-bottom flask equipped with a reflux condenser.[7]

  • Add a catalytic amount of N,N-dimethylformamide (DMF).[7]

  • Slowly add thionyl chloride to the mixture while stirring.[7] The reaction is exothermic and releases gases (SO2 and HCl), which should be appropriately trapped.

  • Heat the reaction mixture to reflux (approximately 58-65 °C) and maintain for several hours until the reaction is complete, as monitored by techniques like GC/MS.[7]

  • After cooling, the excess thionyl chloride and the solvent are removed by vacuum distillation to yield 2-thiophenecarbonyl chloride as a pale yellow oil.[7]

Biological Role and Signaling Pathway

This compound is a central intermediate in the microbial degradation pathway of thiophene-2-carboxylate. This pathway is significant for the bioremediation of thiophenic compounds found in petroleum products.[8]

In this pathway, thiophene-2-carboxylate is first activated to this compound. This thioester is then hydroxylated by the enzyme This compound monooxygenase .[9] This enzyme catalyzes the reaction of this compound with an electron acceptor and molecular oxygen to produce 5-hydroxythis compound, which is a key step leading to the opening of the thiophene ring and its eventual metabolism to central metabolites like 2-oxoglutarate.[8][9]

Thiophene_Degradation_Pathway cluster_step1 Activation cluster_step2 Hydroxylation T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Enzyme1 Thiophene-2-carboxylate-CoA ligase HT2C_CoA 5-Hydroxythis compound T2C_CoA->HT2C_CoA Enzyme2 This compound monooxygenase RingOpening Ring Opening & Further Degradation HT2C_CoA->RingOpening Metabolites Central Metabolites (e.g., 2-Oxoglutarate) RingOpening->Metabolites CoA Coenzyme A CoA->T2C_CoA ATP ATP AMP_PPi AMP + PPi Enzyme1->T2C_CoA Enzyme1->AMP_PPi Enzyme2->HT2C_CoA H2O_A H2O + A Enzyme2->H2O_A O2_AH2 O2 + AH2

Caption: Microbial degradation pathway of Thiophene-2-carboxylate.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates a logical workflow for the synthesis and subsequent analysis of this compound, based on standard biochemical procedures.

Synthesis_Analysis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Thiophene-2-carboxylic Acid activation Activation (e.g., to 2-Thiophenecarbonyl Chloride) start->activation reaction Reaction with Coenzyme A activation->reaction product This compound reaction->product hplc High-Performance Liquid Chromatography (HPLC) product->hplc ms Mass Spectrometry (MS) hplc->ms nmr Nuclear Magnetic Resonance (NMR) hplc->nmr

Caption: General workflow for the synthesis and analysis of this compound.

References

The Emergence of Thiophene-2-carbonyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carbonyl-CoA is a pivotal intermediate in the microbial degradation of thiophene-containing xenobiotics. This technical guide delves into the discovery, biosynthesis, and biological significance of this acyl-CoA thioester. It provides a comprehensive overview of the enzymatic processes involved in its formation and subsequent transformation, with a particular focus on the bacterium Aquamicrobium defluvii. This document consolidates key quantitative data, detailed experimental methodologies, and visual representations of the metabolic pathways to serve as an in-depth resource for researchers in microbiology, enzymology, and drug development.

Discovery and Biological Significance

The identification of this compound in biological systems is intrinsically linked to the study of microbial degradation of environmental pollutants. Thiophenic compounds, prevalent in crude oil and certain industrial byproducts, are also found in some plant species and are used in the synthesis of pharmaceuticals.[1] The persistence of these heterocyclic compounds in the environment has driven research into the microorganisms capable of their catabolism.

A landmark discovery in this field was the isolation and characterization of Aquamicrobium defluvii, a gram-negative bacterium found in activated sewage sludge.[2][3][4][5] This organism was found to be capable of utilizing thiophene-2-carboxylate (B1233283) as its sole source of carbon and energy.[2] The key to this metabolic capability was the identification of a novel catabolic pathway initiated by the activation of thiophene-2-carboxylate to its coenzyme A thioester, this compound.

The formation of this compound is a critical activation step, preparing the relatively inert thiophene (B33073) ring for subsequent enzymatic attack. This strategy of CoA thioesterification is a common theme in the metabolism of xenobiotic carboxylic acids, facilitating their entry into cellular metabolic pathways.[4] The high-energy thioester bond of this compound renders the molecule susceptible to oxidation, a crucial step in the cleavage and detoxification of the thiophene ring.

The Thiophene-2-carboxylate Degradation Pathway

The metabolic route for the degradation of thiophene-2-carboxylate in Aquamicrobium defluvii proceeds through a series of enzymatic reactions, with this compound as a central intermediate.

The pathway is initiated by the conversion of thiophene-2-carboxylate to this compound. This reaction is catalyzed by a putative acyl-CoA synthetase, though the specific enzyme has not been fully characterized. Subsequently, this compound is hydroxylated at the C5 position of the thiophene ring by the enzyme This compound monooxygenase .[6][7] This hydroxylation is a critical step that destabilizes the aromatic ring, paving the way for its eventual cleavage. The product of this reaction is 5-hydroxythis compound.[7]

Thiophene_Degradation_Pathway T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Acyl-CoA Synthetase (putative) HT2C_CoA 5-Hydroxythis compound T2C_CoA->HT2C_CoA This compound monooxygenase Ring_Cleavage Ring Cleavage Products HT2C_CoA->Ring_Cleavage

Figure 1: Overview of the initial steps in the thiophene-2-carboxylate degradation pathway.

Quantitative Data

While extensive quantitative data on the entire thiophene degradation pathway is still an active area of research, some key enzymatic parameters have been reported. The enzyme this compound monooxygenase from Aquamicrobium defluvii is highly specific for its substrate.[6]

Table 1: Properties of this compound Monooxygenase

PropertyValue / DescriptionReference
EC Number1.14.99.35[6][7]
SubstratesThis compound, Reduced Acceptor, O₂[7]
Products5-Hydroxythis compound, Acceptor, H₂O[7]
CofactorMolybdenum[6]
Electron AcceptorTetrazolium salts can serve as artificial electron acceptors.[6]

Note: Specific kinetic parameters such as Km and Vmax for this compound are not yet available in the public domain.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound for in vitro assays can be achieved through chemical methods, as enzymatic synthesis protocols are not yet standardized. A general method for the preparation of acyl-CoA thioesters can be adapted for this purpose.[8][9]

Principle: This method involves the activation of thiophene-2-carboxylic acid to a more reactive intermediate, such as an acyl-imidazole or an N-hydroxysuccinimide ester, followed by reaction with coenzyme A.[8][10]

Materials:

  • Thiophene-2-carboxylic acid

  • N,N'-Carbonyldiimidazole (CDI) or N-Hydroxysuccinimide (NHS) and a carbodiimide (B86325) (e.g., DCC)

  • Coenzyme A (lithium salt)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Aqueous buffer (e.g., sodium bicarbonate, pH 8.0)

  • HPLC system for purification

Procedure (using CDI):

  • Dissolve thiophene-2-carboxylic acid in anhydrous THF.

  • Add a molar equivalent of CDI and stir at room temperature until CO₂ evolution ceases, indicating the formation of the acyl-imidazole intermediate.

  • In a separate vessel, dissolve coenzyme A lithium salt in an aqueous buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

  • Slowly add the acyl-imidazole solution to the coenzyme A solution with vigorous stirring.

  • Monitor the reaction progress by HPLC.

  • Upon completion, purify the this compound by preparative reverse-phase HPLC.

  • Lyophilize the purified fractions to obtain the final product.

Acyl_CoA_Synthesis_Workflow cluster_activation Activation of Carboxylic Acid cluster_coupling Coupling with Coenzyme A T2CA Thiophene-2-carboxylic Acid Acyl_Imidazole Acyl-imidazole Intermediate T2CA->Acyl_Imidazole + CDI CDI in THF CDI->Acyl_Imidazole + Reaction_Mixture Reaction Mixture Acyl_Imidazole->Reaction_Mixture CoA Coenzyme A (aq. buffer) CoA->Reaction_Mixture Purification Purification (HPLC) Reaction_Mixture->Purification Lyophilization Lyophilization Purification->Lyophilization Final_Product This compound Lyophilization->Final_Product

Figure 2: General workflow for the chemical synthesis of this compound.
Assay for this compound Monooxygenase Activity

The activity of this compound monooxygenase can be determined using a spectrophotometric assay that monitors the reduction of an artificial electron acceptor.[11]

Principle: In the presence of this compound and a suitable electron donor, the monooxygenase will catalyze the hydroxylation of the substrate and the concomitant oxidation of the electron donor. The rate of this reaction can be followed by monitoring the change in absorbance of a chromogenic electron acceptor.

Materials:

  • Cell-free extract of Aquamicrobium defluvii or purified enzyme

  • This compound (substrate)

  • A reduced electron donor (e.g., NADH or NADPH)

  • An artificial electron acceptor (e.g., a tetrazolium salt like INT or NBT)

  • Assay buffer (e.g., phosphate (B84403) buffer, pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the assay buffer, the electron donor, and the electron acceptor.

  • Add the cell-free extract or purified enzyme to the reaction mixture and incubate to establish a baseline.

  • Initiate the reaction by adding a known concentration of this compound.

  • Monitor the increase in absorbance at the wavelength corresponding to the reduced form of the electron acceptor (e.g., ~500 nm for reduced INT).

  • Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.

  • Enzyme activity can be expressed in units, where one unit is defined as the amount of enzyme that catalyzes the reduction of 1 µmol of the electron acceptor per minute under the specified conditions.

Regulation of the Thiophene Degradation Pathway

The genetic and enzymatic regulation of xenobiotic degradation pathways in bacteria is a complex process designed to ensure efficient catabolism of available substrates while conserving cellular resources.[1][12][13][14] In many cases, the genes encoding the enzymes for a specific degradation pathway are clustered together in an operon.[1] The expression of these operons is often tightly controlled by regulatory proteins that respond to the presence of the substrate or a metabolic intermediate.

While the specific regulatory mechanisms for the thiophene-2-carboxylate degradation pathway in Aquamicrobium defluvii have not been fully elucidated, it is likely that the expression of the this compound monooxygenase and other pathway enzymes is inducible. The presence of thiophene-2-carboxylate or this compound may act as a molecular signal to upregulate the transcription of the catabolic genes. This type of substrate induction is a common strategy in bacteria to adapt to the availability of novel carbon sources.[12]

Regulatory_Logic Inducer Inducer (e.g., Thiophene-2-carboxylate or This compound) Regulator Regulatory Protein Inducer->Regulator Binds to Operon Catabolic Operon (e.g., monooxygenase gene) Regulator->Operon Activates/Represses Transcription Enzymes Degradative Enzymes Operon->Enzymes Transcription & Translation

Figure 3: A proposed logical relationship for the regulation of the thiophene degradation pathway.

Implications for Drug Development

The study of this compound and its metabolic pathway has significant implications for drug development. Many pharmaceutical compounds contain thiophene rings, and understanding their metabolic fate in biological systems is crucial for assessing their efficacy, toxicity, and potential for drug-drug interactions. The enzymes involved in the degradation of thiophenic compounds in microorganisms can serve as models for understanding the metabolism of thiophene-containing drugs in higher organisms, including humans. Furthermore, the enzymes of this pathway, such as the this compound monooxygenase, could be harnessed as biocatalysts for the synthesis of novel drug intermediates.

Conclusion

The discovery of this compound and the elucidation of its role in the microbial degradation of thiophene-2-carboxylate represent a significant advancement in our understanding of xenobiotic metabolism. This technical guide provides a consolidated resource of the current knowledge on this topic, from the initial discovery to the experimental methodologies used for its study. As research in this area continues, a more detailed picture of the quantitative aspects and regulatory networks governing this pathway will undoubtedly emerge, opening up new avenues for bioremediation and pharmaceutical innovation.

References

The Natural Occurrence of Thiophene Compounds in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) and its derivatives are a class of sulfur-containing heterocyclic compounds that have garnered significant attention in the fields of phytochemistry and pharmacology. While largely known for their synthetic applications, a fascinating array of thiophene compounds occurs naturally, particularly within the plant kingdom. These phytochemicals play a crucial role in plant defense mechanisms and exhibit a wide spectrum of biological activities, including antimicrobial, insecticidal, nematicidal, and cytotoxic properties. This technical guide provides an in-depth exploration of the natural occurrence of thiophene compounds in plants, focusing on their distribution, biosynthesis, and methods for their extraction and analysis.

Distribution of Thiophene Compounds in the Plant Kingdom

The primary reservoir of naturally occurring thiophenes is the Asteraceae (sunflower) family, one of the largest families of flowering plants.[1] Within this family, several genera are particularly rich in these sulfur-containing metabolites.

Key Plant Genera Containing Thiophenes:

  • Tagetes (Marigolds): Species such as Tagetes patula, Tagetes erecta, and Tagetes minuta are prolific producers of thiophenes, primarily in their root systems.[2][3]

  • Echinops (Globe Thistles): Various species of Echinops are known to accumulate a diverse range of thiophene derivatives.

  • Artemisia (Wormwood): Certain species within this genus have been found to contain thiophene compounds.

  • Porophyllum: This genus is another notable source of naturally occurring thiophenes.

  • Eclipta, Pluchea, and Xanthium: These genera also contribute to the diversity of plant-derived thiophenes.[1]

While the Asteraceae family is the principal source, some thiophene derivatives have also been reported in the Apiaceae family, for instance, in the genus Ferula.

Quantitative Analysis of Thiophene Compounds

The concentration of thiophene compounds can vary significantly depending on the plant species, the specific organ, and environmental conditions. The roots are often the primary site of both biosynthesis and accumulation.[2][4] Below is a summary of quantitative data for key thiophene derivatives found in various Tagetes species.

Table 1: Concentration of Major Thiophenes in Different Tagetes Species (mg/kg dry weight)

SpeciesPlant Part5-(3-buten-1-ynyl)-2,2'-bithienyl (BBT)5-(4-acetoxy-1-butynyl)-2,2'-bithienyl (BBTOAc)2,2':5',2''-terthienyl (α-T)5-(4-hydroxy-1-butynyl)-2,2'-bithienyl (BBTOH)Total Thiophenes
T. erectaRoots158.328.41.113.9201.7
Shoots0.010.90.00.010.9
Flowers0.00.00.00.00.0
T. filifoliaRoots102.11.30.00.0103.4
Shoots0.00.00.00.00.0
Flowers0.00.00.00.00.0
T. lucidaRoots6511.216.9185.73.56717.3
Shoots0.00.00.00.00.0
Flowers0.00.00.00.00.0
T. minutaRoots300.92.50.00.0303.4
Shoots170.10.00.00.0170.1
Flowers0.00.00.00.00.0
T. patulaRoots196.8109.13.214.1323.2
Shoots0.010.10.00.010.1
Flowers0.00.00.00.00.0
T. tenuifoliaRoots6103.2237.9102.19.36452.5
Shoots0.00.00.00.00.0
Flowers0.00.00.00.00.0

Data adapted from Marotti et al., 2010.

Biosynthesis of Thiophene Compounds

The biosynthesis of thiophenes in plants is intrinsically linked to fatty acid and polyacetylene metabolism. The carbon backbone of these compounds originates from oleic acid, an 18-carbon monounsaturated fatty acid. Through a series of desaturation and acetylenation reactions, oleic acid is converted into polyacetylene precursors. The key steps involve enzymes such as FAD2 (fatty acid desaturase 2)-like acetylenases that introduce triple bonds into the fatty acid chain.[3][5] The sulfur atom is incorporated into the polyacetylene chain to form the characteristic thiophene ring, although the precise enzymatic mechanism of sulfur insertion is not yet fully elucidated.

Thiophene Biosynthesis Pathway Oleic_Acid Oleic Acid (C18:1) Linoleic_Acid Linoleic Acid (C18:2) Oleic_Acid->Linoleic_Acid FAD2 Desaturase Crepenynic_Acid Crepenynic Acid Linoleic_Acid->Crepenynic_Acid FAD2-like Acetylenase Dehydrocrepenynic_Acid Dehydrocrepenynic Acid Crepenynic_Acid->Dehydrocrepenynic_Acid FAD2 Desaturase Polyacetylenes Further Polyacetylenes (e.g., Tridecapentaynene) Dehydrocrepenynic_Acid->Polyacetylenes Chain shortening & further modifications Thiophenes Thiophene Derivatives (e.g., BBT, α-T) Polyacetylenes->Thiophenes Sulfur Incorporation & Cyclization Sulfur_Source Sulfur Source Sulfur_Source->Thiophenes

Biosynthetic pathway of thiophene precursors from oleic acid.

Signaling Pathways Influencing Thiophene Biosynthesis

The production of secondary metabolites like thiophenes is often regulated by complex signaling networks in response to developmental cues and environmental stresses, such as herbivory or pathogen attack. Plant hormones, particularly jasmonates and auxins, are key players in these signaling cascades.

Jasmonate Signaling:

Jasmonic acid (JA) and its derivatives are well-known elicitors of plant defense responses, including the production of various secondary metabolites. Upon perception of a stimulus, such as wounding, a signaling cascade is initiated, leading to the accumulation of bioactive JA-isoleucine (JA-Ile). JA-Ile then binds to its receptor, the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This binding event triggers the ubiquitination and subsequent degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors (e.g., MYC2) that activate the expression of genes involved in defense, including those in the polyacetylene biosynthetic pathway, the precursors to thiophenes.

Jasmonate Signaling Pathway Stimulus Stimulus (e.g., Wounding, Herbivory) JA_Biosynthesis Jasmonic Acid (JA) Biosynthesis Stimulus->JA_Biosynthesis JA_Ile JA-Isoleucine (JA-Ile) JA_Biosynthesis->JA_Ile COI1 SCF-COI1 Complex JA_Ile->COI1 binds to JAZ JAZ Repressor COI1->JAZ targets for degradation MYC2 MYC2 (Transcription Factor) JAZ->MYC2 represses Defense_Genes Defense Gene Expression (including Polyacetylene Biosynthesis) MYC2->Defense_Genes activates Thiophene_Production Thiophene Production Defense_Genes->Thiophene_Production

Jasmonate signaling pathway leading to defense gene expression.

Auxin Signaling:

Auxin, another critical plant hormone, has been implicated in the regulation of thiophene accumulation.[6] The auxin signaling pathway involves the perception of auxin by TIR1/AFB F-box proteins, which are components of an SCF E3 ubiquitin ligase complex. Auxin promotes the interaction between TIR1/AFBs and Aux/IAA transcriptional repressors, leading to the ubiquitination and degradation of the Aux/IAAs. This degradation releases Auxin Response Factors (ARFs), which are transcription factors that can then activate or repress the expression of auxin-responsive genes, potentially including those involved in secondary metabolism.

Auxin Signaling Pathway Auxin Auxin (IAA) TIR1_AFB SCF-TIR1/AFB Complex Auxin->TIR1_AFB promotes binding Aux_IAA Aux/IAA Repressor TIR1_AFB->Aux_IAA targets for degradation ARF ARF (Transcription Factor) Aux_IAA->ARF represses Auxin_Response_Genes Auxin-Responsive Gene Expression (potentially including secondary metabolism genes) ARF->Auxin_Response_Genes regulates Thiophene_Regulation Regulation of Thiophene Accumulation Auxin_Response_Genes->Thiophene_Regulation

Auxin signaling pathway and its potential influence on secondary metabolism.

Experimental Protocols

The extraction and analysis of thiophene compounds from plant matrices require specific methodologies to ensure accurate identification and quantification.

1. Extraction of Thiophenes from Plant Material

A common and effective method for extracting thiophenes is ultrasonic-assisted extraction, which offers high efficiency and reproducibility.

  • Sample Preparation: Plant material (e.g., roots) is dried at a controlled temperature (e.g., 40-50°C) to a constant weight and then ground into a fine powder.

  • Extraction Solvent: 95% ethanol (B145695) is an effective solvent for extracting a broad range of thiophenes.[7]

  • Ultrasonic Extraction Protocol:

    • Weigh a precise amount of the powdered plant material (e.g., 5 g).

    • Add the powdered sample to a suitable flask.

    • Add the extraction solvent (e.g., 95% ethanol) at a specific solid-to-liquid ratio (e.g., 1:10 w/v).

    • Place the flask in an ultrasonic bath and sonicate for a specified duration (e.g., 2 hours) at a controlled temperature.[7]

    • After sonication, filter the extract to remove solid plant material.

    • The filtrate can then be concentrated under reduced pressure to obtain a crude extract.

2. Quantification of Thiophenes by High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a photodiode array (PDA) detector is a robust method for the separation and quantification of thiophene compounds.

  • Instrumentation: A standard HPLC system equipped with a C18 reversed-phase column and a PDA detector.

  • Mobile Phase: An isocratic or gradient elution with a mixture of methanol (B129727) and water is typically used. The specific composition will depend on the thiophenes being analyzed.

  • Protocol:

    • Standard Preparation: Prepare a series of standard solutions of known concentrations for each thiophene to be quantified using purified reference compounds (≥98% purity).

    • Sample Preparation: Dissolve a known amount of the crude extract in the mobile phase and filter through a 0.45 µm syringe filter before injection.

    • Chromatographic Conditions:

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

      • Mobile Phase: Isocratic elution with a suitable methanol/water ratio (e.g., 85:15 v/v).

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: Monitor at a wavelength where thiophenes exhibit maximum absorbance (e.g., 340 nm).

      • Injection Volume: 10-20 µL.

    • Quantification: Construct a calibration curve for each standard by plotting peak area against concentration. Determine the concentration of each thiophene in the sample by comparing its peak area to the calibration curve.

3. Identification of Thiophenes by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and structural elucidation of volatile and semi-volatile thiophene derivatives.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

  • Protocol:

    • Sample Preparation: The crude extract may require derivatization (e.g., silylation) to increase the volatility of certain thiophenes.

    • GC Conditions:

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 280°C) at a controlled rate.

      • Carrier Gas: Helium at a constant flow rate.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 500.

    • Identification: Identify the thiophene compounds by comparing their mass spectra and retention times with those of authentic standards or by matching the spectra with a mass spectral library (e.g., NIST).

Experimental Workflow Plant_Material Plant Material (e.g., Tagetes roots) Drying_Grinding Drying and Grinding Plant_Material->Drying_Grinding Extraction Ultrasonic Extraction (95% Ethanol) Drying_Grinding->Extraction Crude_Extract Crude Thiophene Extract Extraction->Crude_Extract HPLC_Analysis HPLC-PDA Analysis (Quantification) Crude_Extract->HPLC_Analysis GCMS_Analysis GC-MS Analysis (Identification) Crude_Extract->GCMS_Analysis Quantitative_Data Quantitative Data HPLC_Analysis->Quantitative_Data Structural_Info Structural Information GCMS_Analysis->Structural_Info

General workflow for the extraction and analysis of thiophenes.

Conclusion

The natural occurrence of thiophene compounds in plants, particularly within the Asteraceae family, represents a rich and underexplored area for phytochemical and pharmacological research. Their potent biological activities make them promising candidates for the development of new drugs and agrochemicals. A thorough understanding of their distribution, biosynthesis, and the signaling pathways that regulate their production is essential for harnessing their full potential. The experimental protocols outlined in this guide provide a solid foundation for researchers to extract, identify, and quantify these valuable natural products, paving the way for future discoveries and applications.

References

The Bacterial Production of Thiophene-2-carbonyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a key intermediate in the bacterial metabolism of thiophenic compounds. While a dedicated de novo biosynthetic pathway for this molecule has not been elucidated, its formation is a critical step in the degradation of thiophene-2-carboxylate (B1233283) (T2C) by certain bacteria. This guide provides an in-depth overview of the formation of this compound, focusing on the enzymatic ligation of T2C to Coenzyme A (CoA), the subsequent metabolic fate of the molecule, and the experimental methodologies used to study this pathway. The information presented here is vital for researchers in microbiology, enzymology, and drug development, particularly those interested in bioremediation and novel antimicrobial targets.

The Core Pathway: Ligation of Thiophene-2-carboxylate to CoA

The primary route to this compound in bacteria is through the activation of thiophene-2-carboxylate. This reaction is catalyzed by a specific acyl-CoA synthetase, which belongs to the family of acid-thiol ligases. In the well-studied bacterium Aquamicrobium defluvii, this enzyme has been identified as a thiophene-2-carboxyl-CoA ligase.[1] This enzyme activates T2C by ligating it to Coenzyme A in an ATP-dependent manner, forming this compound, AMP, and pyrophosphate.

The overall reaction is as follows:

Thiophene-2-carboxylate + ATP + CoA ⇌ this compound + AMP + PPi

This activation step is crucial as it prepares the relatively inert thiophene (B33073) ring for subsequent enzymatic modification and degradation.

Signaling Pathway Diagram

Thiophene_2_carbonyl_CoA_Formation T2C Thiophene-2-carboxylate Ligase Thiophene-2-carboxyl-CoA Ligase T2C->Ligase ATP ATP ATP->Ligase CoA CoA-SH CoA->Ligase T2C_CoA This compound Ligase->T2C_CoA Formation AMP_PPi AMP + PPi Ligase->AMP_PPi

Formation of this compound.

Metabolic Context: The Degradation Pathway of Thiophene-2-carboxylate

The formation of this compound is the initial step in the metabolic pathway for the degradation of T2C in bacteria such as Aquamicrobium defluvii and various Rhodococcus and Vibrio species.[2][3][4] Once formed, this compound is further metabolized, typically involving oxidation and ring cleavage.

The key enzymes identified in this degradation pathway in Aquamicrobium defluvii are:[1]

  • Thiophene-2-carboxyl-CoA Ligase (AMP-forming): Catalyzes the formation of this compound.

  • This compound Monooxygenase (also referred to as a dehydrogenase): A molybdenum-containing enzyme that hydroxylates the thiophene ring, a crucial step for subsequent ring opening.[1][5]

  • Thiophene-2-carboxyl-CoA Thioesterase: This enzyme can hydrolyze this compound back to T2C and CoA, potentially playing a regulatory role.[2]

The end products of this pathway in some bacteria have been identified as 2-oxoglutarate and sulfate, indicating complete mineralization of the thiophene ring.[6]

Thiophene-2-carboxylate Degradation Pathway Diagram

T2C_Degradation_Pathway T2C Thiophene-2-carboxylate Ligase Thiophene-2-carboxyl-CoA Ligase T2C->Ligase + ATP + CoA T2C_CoA This compound Monooxygenase This compound Monooxygenase T2C_CoA->Monooxygenase + O2 + AH2 Thioesterase Thiophene-2-carboxyl-CoA Thioesterase T2C_CoA->Thioesterase Hydroxy_T2C_CoA 5-Hydroxythis compound Downstream_Enzymes Downstream Enzymes Hydroxy_T2C_CoA->Downstream_Enzymes Ring_Opening Ring Cleavage Intermediates End_Products 2-Oxoglutarate + Sulfate Ring_Opening->End_Products Ligase->T2C_CoA - AMP - PPi Monooxygenase->Hydroxy_T2C_CoA - H2O - A Downstream_Enzymes->Ring_Opening Thioesterase->T2C Hydrolysis

Degradation pathway of Thiophene-2-carboxylate.

Quantitative Data

EnzymeSubstrateApparent Km (µM)Apparent Vmax (nmol/min/mg)Source OrganismReference
Long-chain fatty acyl-CoA ligasePalmitate~10-100~1000-5000Rat Liver Mitochondria[7]
Acyl-CoA CarboxylaseAcetyl-CoA~20-200Not reportedThermobifida fusca[8]
Xenobiotic-CoA Ligases (XL-I to IV)Benzoate1.1 - 7.4Not reportedBovine Liver Mitochondria[9]
Rhodococcus sp. TTD-1 (whole cell)Thiophene-2-carboxylate13Oxidation rateRhodococcus sp.[3]

Note: The data for Rhodococcus sp. represents the apparent Km for the oxidation of T2C by whole cells and not the isolated ligase.

Experimental Protocols

Assay for Thiophene-2-carboxyl-CoA Ligase Activity

This protocol is adapted from a general method for assaying aromatic acid CoA ligases using the DTNB (5,5'-dithiobis-(2-nitrobenzoic acid)) assay, which quantifies the decrease in free CoA-SH.

Principle: The ligase reaction consumes CoA-SH. The remaining unreacted CoA-SH is quantified by its reaction with DTNB, which produces the yellow-colored 2-nitro-5-thiobenzoate anion (TNB2-), measured spectrophotometrically at 412 nm.

Materials:

  • HEPES buffer (100 mM, pH 7.5)

  • ATP solution (50 mM)

  • MgCl2 solution (100 mM)

  • Thiophene-2-carboxylate (T2C) stock solution (10 mM in a suitable buffer)

  • Coenzyme A (CoA-SH) solution (5 mM)

  • DTNB solution (10 mM in 100 mM potassium phosphate (B84403) buffer, pH 7.0)

  • Purified or partially purified thiophene-2-carboxyl-CoA ligase enzyme preparation

  • Inorganic pyrophosphatase (optional, to drive the reaction forward)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reaction Setup: In a microcentrifuge tube or a well of a 96-well plate, prepare the reaction mixture. A typical 100 µL reaction mixture would contain:

    • 75 µL HEPES buffer (100 mM, pH 7.5)

    • 4 µL MgCl2 solution (final concentration 4 mM)

    • 10 µL T2C stock solution (final concentration 1 mM)

    • 10 µL CoA-SH solution (final concentration 0.5 mM)

    • (Optional) 1 µL inorganic pyrophosphatase (0.05 U/mL)

    • Enzyme preparation (add to initiate the reaction)

  • Controls:

    • No ATP control: Replace the ATP solution with water to measure background CoA consumption.

    • No enzyme control: Replace the enzyme solution with buffer to account for any non-enzymatic reaction.

    • No substrate (T2C) control: Replace the T2C solution with buffer.

  • Initiation and Incubation: Add 2 µL of ATP solution (final concentration 1 mM) to start the reaction. Incubate at the optimal temperature for the enzyme (e.g., 30°C or 37°C) for a fixed time (e.g., 10-60 minutes), ensuring the reaction is in the linear range.

  • Quenching and DTNB Reaction: Stop the reaction by adding a quenching agent (e.g., 10 µL of 1 M HCl or by heat inactivation). Then, add 100 µL of the DTNB solution to each well. Incubate for 5-10 minutes at room temperature to allow for color development.

  • Measurement: Read the absorbance at 412 nm using a microplate reader.

  • Calculation: The amount of CoA consumed is determined by subtracting the absorbance of the reaction wells from the absorbance of the no-ATP control wells. A standard curve of known CoA concentrations reacting with DTNB should be prepared to convert absorbance values to the amount of CoA.

Quantification of this compound by LC-MS/MS

This protocol provides a general framework for the quantification of CoA thioesters from bacterial cell extracts.

Principle: Liquid chromatography is used to separate the CoA thioesters, which are then detected and quantified by tandem mass spectrometry based on their specific mass-to-charge ratios and fragmentation patterns.

Materials:

  • Bacterial cell culture grown under conditions that induce the thiophene degradation pathway.

  • Quenching solution (e.g., -20°C methanol)

  • Extraction buffer (e.g., acetonitrile/methanol/water mixture)

  • LC-MS/MS system (e.g., triple quadrupole mass spectrometer coupled to a high-performance liquid chromatography system)

  • Reversed-phase C18 column

  • Mobile phase A: e.g., 50 mM formic acid in water, adjusted to pH 8.1 with ammonium (B1175870) hydroxide

  • Mobile phase B: Methanol

  • This compound standard (if available, for absolute quantification)

Procedure:

  • Cell Harvesting and Quenching: Rapidly harvest a known amount of bacterial cells from the culture and immediately quench their metabolism by adding a cold quenching solution to prevent further enzymatic activity.

  • Extraction: Pellet the cells by centrifugation at a low temperature. Extract the intracellular metabolites, including CoA esters, by adding a cold extraction buffer and lysing the cells (e.g., by sonication or bead beating).

  • Centrifugation and Sample Preparation: Centrifuge the cell lysate to remove cell debris. Collect the supernatant containing the metabolites. The sample may require further cleanup or dilution before injection into the LC-MS/MS system.

  • LC Separation: Inject the sample onto the reversed-phase column. Use a gradient elution with mobile phases A and B to separate the CoA thioesters. A typical gradient might start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the more hydrophobic compounds.

  • MS/MS Detection: The eluent from the LC is directed to the mass spectrometer. Set the instrument to monitor for the specific precursor and product ions of this compound. The precursor ion will be the mass of the intact molecule, and the product ions will be characteristic fragments generated by collision-induced dissociation.

  • Quantification: The amount of this compound in the sample is determined by integrating the area under the peak corresponding to its specific transition. For absolute quantification, a calibration curve generated from a pure standard of this compound is required. If a standard is not available, relative quantification can be performed by comparing the peak areas across different samples.

Experimental Workflow Diagram

Experimental_Workflow cluster_0 Enzyme Activity Assay cluster_1 Metabolite Quantification Culture Bacterial Culture (e.g., A. defluvii) Cell_Lysis Cell Lysis and Enzyme Purification Culture->Cell_Lysis Ligase_Assay Thiophene-2-carboxyl-CoA Ligase Assay (DTNB) Cell_Lysis->Ligase_Assay Spectro Spectrophotometry (412 nm) Ligase_Assay->Spectro Kinetics Kinetic Parameter Determination Spectro->Kinetics Culture2 Bacterial Culture with T2C Quenching Metabolic Quenching Culture2->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Quantification Quantification of This compound LCMS->Quantification

References

The Central Role of Thiophene-2-carbonyl-CoA in Microbial Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carbonyl-CoA is a pivotal intermediate in the microbial degradation of thiophene-2-carboxylate (B1233283), a sulfur-containing heterocyclic compound found in petroleum and certain natural environments. The metabolic pathway involving this coenzyme A thioester represents a key mechanism by which microorganisms detoxify and assimilate carbon and sulfur from thiophenic compounds. This technical guide provides an in-depth exploration of the synthesis, enzymatic conversion, and downstream metabolism of this compound in various bacterial species. It includes a summary of available quantitative data, detailed experimental protocols for key enzymatic assays, and visual representations of the metabolic and experimental workflows to facilitate a comprehensive understanding for researchers in microbiology, biochemistry, and drug development.

Introduction

Thiophenic compounds are common constituents of crude oil and are also produced by some plants.[1] Their persistence in the environment and potential for incorporation into pharmacologically active molecules make the study of their microbial metabolism a subject of significant interest. The degradation of thiophene-2-carboxylate (T2C) is a crucial process in the bioremediation of environments contaminated with petroleum products. At the heart of this metabolic pathway lies the activation of T2C to its coenzyme A (CoA) thioester, this compound. This activation is a prerequisite for subsequent enzymatic attacks that lead to the cleavage of the stable thiophene (B33073) ring.

This guide focuses on the central role of this compound, detailing the key enzymatic steps and metabolic fate of this intermediate in prominent thiophene-degrading microorganisms such as Aquamicrobium defluvii, Rhodococcus species, and Vibrio species.

The Metabolic Pathway of Thiophene-2-carboxylate Degradation

The microbial degradation of thiophene-2-carboxylate is initiated by its conversion to this compound. This activation step is followed by an oxidative attack on the thiophene ring, leading to its eventual cleavage and the release of sulfur, with the carbon skeleton being funneled into central metabolism. The overall pathway can be summarized in the following key steps:

  • Activation: Thiophene-2-carboxylate is activated to this compound by a dedicated CoA ligase.

  • Hydroxylation: The thiophene ring of this compound is hydroxylated by a specific monooxygenase.

  • Ring Cleavage and Further Metabolism: The hydroxylated intermediate undergoes ring opening, desulfurization, and further enzymatic conversions to yield central metabolites like 2-oxoglutarate.[2]

The following diagram illustrates the core metabolic pathway:

Thiophene_Metabolism T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Thiophene-2-carboxylate-CoA ligase ATP, CoA Hydroxy_T2C_CoA 5-Hydroxythis compound T2C_CoA->Hydroxy_T2C_CoA this compound monooxygenase O2, AH2 Ring_Cleavage_Products Ring Cleavage Products Hydroxy_T2C_CoA->Ring_Cleavage_Products Further enzymatic steps Oxoglutarate 2-Oxoglutarate Ring_Cleavage_Products->Oxoglutarate Hydrolysis & Desulfurization

Figure 1: Core metabolic pathway of thiophene-2-carboxylate degradation.

Quantitative Data on Thiophene-2-carboxylate Metabolism

While detailed kinetic data for all enzymes in the pathway are not available for all organisms, some key quantitative parameters have been determined.

MicroorganismEnzyme/ProcessSubstrateApparent Km (M)NotesReference
Rhodococcus strain TTD-1T2C OxidationThiophene-2-carboxylate (T2C)1.3 x 10-5Measured in whole cells.[3]
Rhodococcus strain TTD-1T5M2C Oxidation5-Methyl-thiophene-2-carboxylic acid (T5M2C)1.3 x 10-5Measured in whole cells.[3]

Key Enzymes in the Metabolism of this compound

Thiophene-2-carboxylate—CoA Ligase

This enzyme catalyzes the initial activation step, which is crucial for preparing the thiophene molecule for subsequent enzymatic attacks. The reaction requires ATP and Coenzyme A.

Reaction: Thiophene-2-carboxylate + ATP + CoA → this compound + AMP + PPi

This compound Monooxygenase

This enzyme is a key player in the degradation pathway, responsible for the oxidative cleavage of the stable thiophene ring. It is a molybdenum-containing enzyme that hydroxylates the C5 position of the thiophene ring.[4]

Reaction: this compound + AH2 + O2 ⇌ 5-Hydroxythis compound + A + H2O[5]

Experimental Protocols

Assay for Thiophene-2-carboxylate—CoA Ligase Activity

A continuous spectrophotometric assay can be adapted to measure the activity of aromatic acid CoA ligases. This method relies on the quantification of the remaining free CoA after the reaction using 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

Materials:

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.5)

  • ATP solution (100 mM)

  • MgCl2 solution (100 mM)

  • Coenzyme A solution (10 mM)

  • Thiophene-2-carboxylate solution (10 mM)

  • DTNB solution (10 mM in 100 mM potassium phosphate buffer, pH 8.0)

  • Purified Thiophene-2-carboxylate—CoA ligase

Procedure:

  • Prepare a reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 10 mM ATP

    • 10 mM MgCl2

    • 0.5 mM Coenzyme A

    • 1 mM Thiophene-2-carboxylate

  • Pre-incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding the purified enzyme.

  • At various time points, withdraw aliquots of the reaction mixture and stop the reaction by adding an equal volume of 10% trichloroacetic acid.

  • Centrifuge the samples to pellet the precipitated protein.

  • To the supernatant, add DTNB solution to a final concentration of 1 mM.

  • Measure the absorbance at 412 nm. The decrease in absorbance corresponds to the consumption of free CoA.

  • A standard curve with known concentrations of CoA should be used to quantify the amount of reacted CoA.

Ligase_Assay_Workflow cluster_prep Reaction Preparation cluster_reaction Enzymatic Reaction cluster_detection Detection Prep_Mix Prepare Reaction Mixture (Buffer, ATP, MgCl2, CoA, T2C) Pre_Incubate Pre-incubate at Optimal Temperature Prep_Mix->Pre_Incubate Add_Enzyme Initiate with Ligase Pre_Incubate->Add_Enzyme Time_Points Take Aliquots at Time Intervals Add_Enzyme->Time_Points Stop_Reaction Stop Reaction with TCA Time_Points->Stop_Reaction Centrifuge Centrifuge to Remove Protein Stop_Reaction->Centrifuge Add_DTNB Add DTNB to Supernatant Centrifuge->Add_DTNB Measure_Abs Measure Absorbance at 412 nm Add_DTNB->Measure_Abs Quantify Quantify CoA Consumption Measure_Abs->Quantify

Figure 2: Experimental workflow for the thiophene-2-carboxylate—CoA ligase assay.
Assay for this compound Monooxygenase Activity

The activity of this monooxygenase can be monitored by following the substrate-dependent oxidation of a reduced electron donor or the formation of the hydroxylated product. A common method involves a spectrophotometric assay monitoring the oxidation of NADH or NADPH if the enzyme is coupled to a reductase.

Materials:

  • Potassium phosphate buffer (100 mM, pH 7.5)

  • This compound solution (1 mM)

  • NADH or NADPH solution (10 mM)

  • A suitable electron transfer partner (e.g., a reductase) if required

  • Purified this compound monooxygenase

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing:

    • 100 mM Potassium phosphate buffer (pH 7.5)

    • 0.2 mM NADH or NADPH

    • Electron transfer partner (if necessary)

  • Place the cuvette in a spectrophotometer and record the baseline absorbance at 340 nm.

  • Initiate the reaction by adding a known amount of purified this compound monooxygenase.

  • Immediately start monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH.

  • The rate of the reaction can be calculated using the molar extinction coefficient of NADH or NADPH (6220 M-1cm-1 at 340 nm).

  • A control reaction lacking the substrate (this compound) should be run to account for any substrate-independent oxidase activity.

Metabolite Extraction and Analysis from Microbial Cultures

Materials:

  • Bacterial culture grown on thiophene-2-carboxylate

  • Quenching solution (e.g., 60% methanol, -40°C)

  • Extraction solvent (e.g., acetonitrile/methanol/water mixture)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Rapidly quench the metabolism of a known volume of bacterial culture by adding it to a cold quenching solution.

  • Centrifuge the quenched cell suspension at a low temperature to pellet the cells.

  • Resuspend the cell pellet in a cold extraction solvent.

  • Lyse the cells using methods such as sonication or bead beating, keeping the sample on ice.

  • Centrifuge the lysate to remove cell debris.

  • Collect the supernatant containing the metabolites.

  • Analyze the extracted metabolites by LC-MS/MS for the identification and quantification of this compound and its downstream products.

Metabolite_Extraction_Workflow Start Bacterial Culture Quench Quench Metabolism (Cold Methanol) Start->Quench Centrifuge1 Centrifuge to Pellet Cells Quench->Centrifuge1 Extract Resuspend in Extraction Solvent Centrifuge1->Extract Lyse Cell Lysis (Sonication/Bead Beating) Extract->Lyse Centrifuge2 Centrifuge to Remove Debris Lyse->Centrifuge2 Analyze Analyze Supernatant by LC-MS/MS Centrifuge2->Analyze

References

Thiophene-2-carbonyl-CoA: A Central Intermediate in Microbial Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a pivotal intermediate in the microbial degradation of thiophene-2-carboxylic acid, a sulfur-containing heterocyclic compound found in fossil fuels and as a building block in various pharmaceuticals and organic chemicals.[1][2] The metabolic pathways involving this activated thioester are of significant interest to researchers in bioremediation, enzymology, and drug development. Understanding the enzymes that synthesize and metabolize this compound, along with the associated kinetics and experimental methodologies, provides a foundation for harnessing these biological processes for industrial and therapeutic applications. This technical guide offers a comprehensive overview of the metabolic role of this compound, presenting available quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Metabolic Pathway of Thiophene-2-Carboxylate (B1233283) Degradation

The primary established metabolic route for the microbial degradation of thiophene-2-carboxylate involves its initial activation to a coenzyme A thioester, this compound. This activation is followed by an oxidative attack on the thiophene (B33073) ring, leading to ring cleavage and eventual funneling of the carbon backbone into central metabolism. This pathway has been documented in several bacterial species, including Aquamicrobium defluvii and Rhodococcus species, under both aerobic and anaerobic conditions.[1][3]

The key enzymatic steps are:

  • Activation: Thiophene-2-carboxylate is ligated to coenzyme A (CoA) in an ATP-dependent reaction to form this compound. This reaction is catalyzed by a putative thiophene-2-carboxylate—CoA ligase.

  • Oxidation (Hydroxylation): The thiophene ring of this compound is hydroxylated at the C5 position, yielding 5-hydroxythis compound. This step is catalyzed by this compound monooxygenase, an oxidoreductase that utilizes an electron acceptor and molecular oxygen.[2]

  • Ring Opening and Further Degradation: The hydroxylated intermediate undergoes ring opening with the loss of sulfide. Subsequent hydrolysis releases 2-oxoglutarate, a key intermediate of the citric acid cycle, from CoA.[1]

A separate, less characterized pathway has been observed in a photosynthetic bacterium, which involves the reduction of the thiophene ring.[1]

Metabolic_Pathway T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Thiophene-2-carboxylate—CoA ligase HT2C_CoA 5-Hydroxythis compound T2C_CoA->HT2C_CoA This compound monooxygenase RingOpening Ring-Opened Intermediate HT2C_CoA->RingOpening Ring Cleavage Oxoglutarate 2-Oxoglutarate RingOpening->Oxoglutarate Hydrolysis CoA CoA RingOpening->CoA Sulfide Sulfide RingOpening->Sulfide CoA->T2C_CoA ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi AH2 AH2 A A AH2->A H2O H2O H2O->HT2C_CoA Experimental_Workflow cluster_synthesis This compound Synthesis cluster_assay Enzyme Assays cluster_analysis Metabolite Analysis synthesis_reaction Enzymatic Ligation (T2C + CoA + ATP) synthesis_purification SPE Purification (C18) synthesis_reaction->synthesis_purification synthesis_quantification Spectrophotometric Quantification synthesis_purification->synthesis_quantification monooxygenase_assay Monooxygenase Assay (HPLC-based) synthesis_quantification->monooxygenase_assay Provides Substrate ligase_assay Ligase Assay (DTNB Method) extraction Metabolite Extraction (from bacterial culture) hplc_analysis HPLC-UV Analysis extraction->hplc_analysis ms_analysis LC-MS/MS Analysis (for identification) hplc_analysis->ms_analysis Further Characterization

References

Function of Thiophene-2-carbonyl-CoA in Anaerobic Degradation Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene-2-carbonyl-CoA is a pivotal intermediate in the anaerobic microbial degradation of thiophene-2-carboxylate (B1233283), a sulfur-containing heterocyclic aromatic compound. The anaerobic catabolism of such compounds is of significant interest due to their presence in fossil fuels and as structural motifs in various pharmaceuticals. This technical guide provides a comprehensive overview of the function and metabolic fate of this compound in anaerobic environments. It details the proposed enzymatic steps, draws parallels with well-characterized anaerobic degradation pathways of other aromatic compounds, and provides detailed experimental protocols for the study of these processes. This document is intended to serve as a valuable resource for researchers in microbiology, enzymology, and drug metabolism.

Introduction

Thiophene (B33073) and its derivatives are common constituents of crude oil and are also found in natural products produced by plants of the Tagetes genus.[1] The microbial degradation of these compounds is a key process in the global sulfur cycle. While aerobic degradation pathways for thiophenes have been studied, the anaerobic pathways are less characterized. Thiophene-2-carboxylate (T2C) has been identified as a key intermediate in the degradation of various thiophene compounds. Under anaerobic conditions, T2C is activated to its coenzyme A (CoA) thioester, this compound (T2C-CoA), which then enters a central degradation pathway.[1][2] This guide focuses on the critical role of T2C-CoA and the subsequent enzymatic reactions that lead to the cleavage of the thiophene ring and the release of sulfur.

The Anaerobic Degradation Pathway of Thiophene-2-carboxylate

The anaerobic degradation of thiophene-2-carboxylate is initiated by its activation to this compound. This is a common strategy in anaerobic metabolism to prepare aromatic compounds for subsequent reduction and ring cleavage. The overall proposed pathway involves the following key stages:

  • Activation: Thiophene-2-carboxylate is converted to this compound.

  • Ring Modification: The thiophene ring of T2C-CoA is proposed to be hydroxylated.

  • Ring Cleavage: The modified ring undergoes cleavage.

  • Desulfurization and Further Metabolism: The sulfur atom is removed as sulfide, and the resulting carbon skeleton is further metabolized, eventually yielding 2-oxoglutarate.[1][2]

The following diagram illustrates the proposed anaerobic degradation pathway of thiophene-2-carboxylate.

Anaerobic Degradation of Thiophene-2-carboxylate T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Thiophene-2-carboxylate- -CoA ligase (Proposed) ATP, CoA Hydroxy_T2C_CoA 5-Hydroxythis compound (Proposed Intermediate) T2C_CoA->Hydroxy_T2C_CoA Anaerobic Hydroxylase (Proposed) [H₂O] Ring_Cleavage_Product Ring Cleavage Product Hydroxy_T2C_CoA->Ring_Cleavage_Product Hydrolase (Proposed) Desulfurized_Intermediate Desulfurized Intermediate Ring_Cleavage_Product->Desulfurized_Intermediate Desulfurization Oxoglutarate 2-Oxoglutarate Desulfurized_Intermediate->Oxoglutarate Further Metabolism

Proposed anaerobic degradation pathway of Thiophene-2-carboxylate.

Enzymology of the this compound Pathway

While the complete enzymatic machinery for the anaerobic degradation of T2C-CoA has not been fully elucidated, insights can be drawn from analogous anaerobic pathways, such as the degradation of benzoate (B1203000) by the denitrifying bacterium Thauera aromatica.

Thiophene-2-carboxylate—CoA Ligase (Proposed)

The initial activation of T2C to T2C-CoA is likely catalyzed by a CoA ligase. This is supported by experiments with cell-free extracts where the degradation of T2C was dependent on the presence of ATP and CoA.[3]

Anaerobic Hydroxylation of the Thiophene Ring

A key step in destabilizing the aromatic thiophene ring is the introduction of a hydroxyl group. A proposed degradative pathway involves the hydroxylation at the C-5 position of the CoA ester of thiophene-2-carboxylate.[3] In anaerobic bacteria, the oxygen atom for hydroxylation is derived from water, not molecular oxygen. This reaction is energetically challenging and the exact mechanism for thiophene is unknown.

Ring Cleavage and Desulfurization

Following hydroxylation, the thiophene ring is susceptible to cleavage. The metabolism of the CoA ester of thiophene-2-carboxylate by cell-free extracts has been linked to the anaerobic reduction of Methylene Blue, suggesting the involvement of a dehydrogenase in the overall process.[3] The cleavage of the C-S bond is a critical step, leading to the release of the sulfur atom as sulfide.

Quantitative Data

Quantitative data on the anaerobic degradation of this compound is scarce in the literature. However, data from related studies can provide valuable context.

ParameterValueOrganism/SystemSubstrateReference
Apparent Km 1.3 x 10-5 MRhodococcus strain TTD-1Thiophene-2-carboxylate[4]
Degradation Rate 2.70 mM TPCA released / 72hThermobifida cellulosilytica cutinase 1Poly(pentamethylene 2,5-thiophenedicarboxylate)[5][6][7]
Degradation Rate 0.67 mM TPCA released / 72hThermobifida cellulosilytica cutinase 1Poly(hexamethylene 2,5-thiophenedicarboxylate)[5][6][7]
Degradation Rate 0.12 mM TPCA released / 72hThermobifida cellulosilytica cutinase 1Poly(butylene 2,5-thiophenedicarboxylate)[5][6][7]

Note: The degradation rates for thiophene-based polyesters are from an aerobic, enzymatic degradation study and are provided for comparative purposes.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of this compound degradation, adapted from protocols for other anaerobic aromatic degradation pathways.

Preparation of Cell-Free Extracts from Anaerobically Grown Bacteria

This protocol describes the preparation of cell-free extracts for enzyme assays.

Cell-Free Extract Preparation Workflow start Anaerobic Bacterial Culture centrifuge1 Centrifuge (e.g., 10,000 x g, 15 min, 4°C) start->centrifuge1 wash Wash cell pellet with anaerobic buffer centrifuge1->wash centrifuge2 Centrifuge wash->centrifuge2 resuspend Resuspend pellet in anaerobic buffer centrifuge2->resuspend lyse Cell Lysis (e.g., French press, sonication) in anaerobic chamber resuspend->lyse centrifuge3 Ultracentrifugation (e.g., 100,000 x g, 1 h, 4°C) lyse->centrifuge3 supernatant Collect Supernatant (Cell-Free Extract) centrifuge3->supernatant pellet Membrane Fraction (Pellet) centrifuge3->pellet Hypothetical Regulation of Thiophene Degradation T2C_ext External Thiophene-2-carboxylate T2C_int Internal Thiophene-2-carboxylate T2C_ext->T2C_int Transport Regulator Transcriptional Regulator (e.g., LysR-type) T2C_int->Regulator Inducer Binding Gene_cluster Thiophene Degradation Genes Regulator->Gene_cluster Activation of Transcription Enzymes Degradative Enzymes Gene_cluster->Enzymes Transcription & Translation Metabolism Metabolism of T2C Enzymes->Metabolism Catalysis

References

Thiophene-2-carbonyl-CoA: A Central Intermediate in Microbial Aromatic Metabolism and its Significance for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a pivotal coenzyme A (CoA) derivative that serves as a key intermediate in the microbial degradation of thiophene-2-carboxylate (B1233283), a sulfur-containing heterocyclic aromatic compound. The study of its formation and subsequent metabolism provides valuable insights into bacterial catabolic pathways for aromatic pollutants and offers potential applications in bioremediation and biocatalysis. Furthermore, as many pharmaceuticals and drug candidates contain a thiophene (B33073) moiety, understanding the enzymatic transformations involving this compound is of significant interest to drug development professionals for predicting metabolic fates and designing more robust therapeutic agents. This technical guide provides a comprehensive overview of this compound, its role in metabolic pathways, and the experimental methodologies used for its study.

Biochemical Context and Relation to Coenzyme A Derivatives

Coenzyme A and its derivatives are central players in cellular metabolism, participating in the Krebs cycle, fatty acid metabolism, and the biosynthesis of numerous natural products. The thioester linkage in acyl-CoAs, such as this compound, activates the acyl group for various enzymatic transformations.

This compound is formed from thiophene-2-carboxylate and coenzyme A in an ATP-dependent reaction catalyzed by Thiophene-2-carboxylate—CoA ligase . This activation step is a common strategy in the metabolism of aromatic carboxylic acids, preparing the otherwise unreactive aromatic ring for subsequent enzymatic attack.

The primary known metabolic fate of this compound is its hydroxylation by This compound monooxygenase , a key enzyme in the aerobic degradation pathway. This reaction introduces a hydroxyl group onto the thiophene ring, initiating its destabilization and eventual cleavage.

Microbial Degradation of Thiophene-2-carboxylate

The aerobic microbial degradation of thiophene-2-carboxylate has been primarily studied in the bacterium Aquamicrobium defluvii, isolated from activated sludge.[1] A similar pathway has also been suggested in a Vibrio species.[2] The pathway proceeds through the following key steps:

  • Activation: Thiophene-2-carboxylate is activated to this compound by Thiophene-2-carboxylate—CoA ligase.

  • Hydroxylation: this compound is hydroxylated at the C5 position to yield 5-hydroxythis compound. This reaction is catalyzed by this compound monooxygenase, a molybdenum-containing enzyme.[3][4]

  • Ring Cleavage and Further Metabolism: The hydroxylated intermediate is believed to undergo further enzymatic transformations leading to ring opening and eventual conversion to central metabolites. Studies with radiolabeled thiophene-2-carboxylate in a bacterial isolate have shown that the carbon skeleton is incorporated into glutamate, proline, and arginine, with the ultimate end-products being 2-oxoglutarate and sulfate.[5]

The overall degradation pathway highlights the role of this compound as a central intermediate, linking the initial activation of the aromatic acid to the downstream catabolic reactions.

Quantitative Data

Quantitative data on the enzymes and intermediates of the thiophene-2-carboxylate degradation pathway are scarce in the published literature. The following table summarizes the available information.

ParameterOrganism/EnzymeValueReference
Apparent Km for Thiophene-2-carboxylateRhodococcus strain TTD-1 (crude extract)1.3 x 10-5 M[6]

Experimental Protocols

Synthesis of this compound

A specific, detailed protocol for the chemical or enzymatic synthesis of this compound is not available in the literature. However, a general chemo-enzymatic method for the synthesis of CoA esters can be adapted. This typically involves the activation of the carboxylic acid (thiophene-2-carboxylic acid) and subsequent reaction with coenzyme A.

A. Chemical Synthesis (General Approach):

  • Activation of Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid can be converted to a more reactive derivative, such as an acid chloride (Thiophene-2-carbonyl chloride) or an N-hydroxysuccinimide (NHS) ester.

  • Reaction with Coenzyme A: The activated thiophene-2-carboxylate is then reacted with the free thiol group of coenzyme A in a suitable buffer at a controlled pH to form the thioester bond.

  • Purification: The resulting this compound can be purified using techniques such as solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC).

B. Enzymatic Synthesis (Conceptual Approach):

  • Enzyme Source: A crude or purified preparation of Thiophene-2-carboxylate—CoA ligase from an organism like Aquamicrobium defluvii would be required.

  • Reaction Mixture: The reaction would contain thiophene-2-carboxylate, coenzyme A, ATP, and Mg2+ in a suitable buffer.

  • Monitoring and Purification: The reaction progress can be monitored by HPLC. The product can be purified using chromatographic methods.

Analysis of this compound by HPLC-MS/MS

The analysis of this compound can be achieved using reverse-phase HPLC coupled with tandem mass spectrometry (LC-MS/MS), a common method for the analysis of acyl-CoA derivatives.

A. Sample Preparation:

  • Extraction: For biological samples (e.g., bacterial cell pellets), a cold extraction solvent (e.g., acetonitrile (B52724)/methanol/water mixture) is used to quench metabolism and extract the acyl-CoAs.

  • Deproteinization: The extract is centrifuged to remove precipitated proteins.

  • Concentration: The supernatant can be dried under vacuum and reconstituted in a smaller volume of a suitable solvent for analysis.

B. HPLC Conditions (General Method):

  • Column: A C18 reverse-phase column is typically used.

  • Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with a small amount of formic acid or an ion-pairing agent like ammonium (B1175870) acetate) and an organic component (e.g., acetonitrile or methanol).

  • Detection: UV detection at 260 nm (for the adenine (B156593) moiety of CoA) can be used, but for higher sensitivity and specificity, mass spectrometry is preferred.

C. MS/MS Conditions:

  • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for acyl-CoAs.

  • Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard. The precursor ion would be the [M+H]+ ion of the molecule. Characteristic product ions are often generated from the fragmentation of the CoA moiety.

Signaling Pathways and Experimental Workflows

Microbial Degradation Pathway of Thiophene-2-carboxylate

Thiophene_Degradation T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Thiophene-2-carboxylate—CoA ligase (ATP, CoA) OH_T2C_CoA 5-Hydroxythiophene- 2-carbonyl-CoA T2C_CoA->OH_T2C_CoA This compound monooxygenase (O2) RingCleavage Ring Cleavage Products OH_T2C_CoA->RingCleavage Further Metabolism Metabolites 2-Oxoglutarate + Sulfate RingCleavage->Metabolites

Caption: Aerobic degradation pathway of thiophene-2-carboxylate.

Experimental Workflow for this compound Analysis

Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis BiologicalSample Biological Sample (e.g., Bacterial Cells) Extraction Cold Solvent Extraction BiologicalSample->Extraction Centrifugation Centrifugation (Protein Removal) Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant Drying Drying and Reconstitution Supernatant->Drying FinalSample Final Sample for Analysis Drying->FinalSample Injection Injection onto HPLC FinalSample->Injection Separation Reverse-Phase Chromatographic Separation Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection DataAnalysis Data Analysis and Quantification Detection->DataAnalysis

Caption: Workflow for the analysis of this compound.

Conclusion and Future Perspectives

This compound stands as a critical nexus in the microbial breakdown of thiophene-containing aromatic compounds. While the overall degradation pathway has been elucidated, a significant gap remains in the quantitative understanding of the enzymes and intermediates involved. Future research should focus on the purification and detailed kinetic characterization of Thiophene-2-carboxylate—CoA ligase and this compound monooxygenase. Such data would be invaluable for metabolic modeling and the rational design of biocatalytic processes.

For drug development professionals, the study of this pathway offers a model for understanding the potential metabolic fate of thiophene-containing drugs. Investigating the interaction of novel thiophene derivatives with these bacterial enzymes could provide early insights into potential metabolic liabilities and guide the design of more stable and effective therapeutic agents. The development of robust analytical methods for the quantification of this compound and its metabolites will be crucial for advancing both environmental and pharmaceutical research in this area.

References

The Diverse Biological Activities of Thiophene-Containing Compounds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The thiophene (B33073) ring, a five-membered aromatic heterocycle containing a sulfur atom, is a cornerstone in medicinal chemistry. Its unique physicochemical properties, including its aromaticity and ability to engage in various non-covalent interactions, make it a "privileged scaffold" in drug discovery.[1][2][3] Thiophene derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neurological effects.[1][4][5] This has led to the development of numerous commercially successful drugs containing this moiety.[2][5] This technical guide provides an in-depth overview of the biological activities of thiophene-containing compounds, focusing on their mechanisms of action, quantitative activity data, and the experimental protocols used for their evaluation.

Anticancer Activity

Thiophene derivatives have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of cancer cell lines.[1][6] Their mechanisms of action are diverse and often involve the induction of apoptosis, inhibition of key enzymes involved in cell proliferation, and cell cycle arrest.[1][7]

Mechanisms of Action in Cancer Therapy

Several key pathways and molecular targets are implicated in the anticancer effects of thiophene-containing compounds:

  • Induction of Apoptosis: Many thiophene derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the intrinsic pathway, which involves the generation of reactive oxygen species (ROS), disruption of the mitochondrial membrane potential, and subsequent activation of caspase cascades.[7][8][9] For instance, the thiophene derivative F8 has been shown to induce apoptosis in leukemia cells by increasing ROS levels, causing mitochondrial depolarization, and activating caspases 3 and 7.[9] Similarly, compound 480 was found to induce apoptosis in HeLa and Hep G2 cells through changes in mitochondrial membrane potential and ROS levels.[8]

  • Tubulin Polymerization Inhibition: Some thiophene compounds act as antimitotic agents by interfering with microtubule dynamics. They can inhibit the polymerization of tubulin, a key component of the cytoskeleton, which leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7] The derivative 1-benzyl-3-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)urea (BU17) was identified as a potent inhibitor of tubulin polymerization, leading to G2/M cell cycle arrest and apoptosis induction through the activation of caspases 3 and 9.[7]

  • Kinase Inhibition: Thiophene-based compounds can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and survival. For example, certain fused thiophene derivatives have been developed as dual inhibitors of VEGFR-2 and AKT, two key kinases in cancer progression.[10]

  • Topoisomerase Inhibition: Another mechanism of anticancer activity for some thiophene derivatives is the inhibition of topoisomerases, enzymes that are essential for DNA replication and transcription.[1]

Quantitative Anticancer Activity Data

The following table summarizes the cytotoxic activity of selected thiophene derivatives against various cancer cell lines, expressed as the half-maximal inhibitory concentration (IC₅₀).

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference
Compound 480 HeLa12.61 (µg/mL)[8]
Hep G233.42 (µg/mL)[8]
SB-200 MCF-7<30[6]
Compound F8 CCRF-CEM (Leukemia)2.89[9]
BU17 A549 (Lung)Not specified, but potent[7]
Thiophene Carboxamide 2b Hep3B (Liver)5.46[11]
Thiophene Carboxamide 2e Hep3B (Liver)12.58[11]
Fused Thiophene 3b HepG2 (Liver)3.105[10]
PC-3 (Prostate)2.15[10]
Fused Thiophene 4c HepG2 (Liver)3.023[10]
PC-3 (Prostate)3.12[10]
Compound S8 A-549 (Lung)Effective at 10⁻⁴ M[12]
Visualizing the Intrinsic Apoptosis Pathway

The following diagram illustrates the intrinsic apoptosis pathway, a common mechanism of action for anticancer thiophene derivatives.

Intrinsic_Apoptosis_Pathway Thiophene Thiophene Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene->ROS Induces Mito Mitochondrion ROS->Mito Damages MMP ↓ Mitochondrial Membrane Potential Mito->MMP Casp9 Caspase-9 (Initiator) MMP->Casp9 Activates Casp37 Caspase-3/7 (Executioner) Casp9->Casp37 Activates Apoptosis Apoptosis Casp37->Apoptosis Executes COX_LOX_Pathway Membrane Membrane Phospholipids ArachidonicAcid Arachidonic Acid Membrane->ArachidonicAcid PLA2 PLA2 Phospholipase A2 COX COX-1 / COX-2 ArachidonicAcid->COX LOX 5-LOX ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation ThiopheneCOX Thiophene-based COX Inhibitors (e.g., Tinoridine) ThiopheneCOX->COX ThiopheneLOX Thiophene-based LOX Inhibitors (e.g., Zileuton) ThiopheneLOX->LOX MIC_Workflow Start Start PrepCompound Prepare Serial Dilutions of Thiophene Compound in 96-well Plate Start->PrepCompound PrepInoculum Prepare Standardized Microbial Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Wells with Microbial Suspension PrepCompound->Inoculate PrepInoculum->Inoculate Incubate Incubate Plate (e.g., 37°C for 24h) Inoculate->Incubate Read Visually Inspect for Growth or Use Plate Reader Incubate->Read DetermineMIC Determine MIC: Lowest Concentration with No Visible Growth Read->DetermineMIC End End DetermineMIC->End

References

An In-depth Technical Guide to Acyl-CoA Metabolism and Regulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, acting as activated forms of fatty acids that are poised for a variety of metabolic fates.[1][2] The metabolism of these thioester derivatives is intricately regulated to maintain cellular energy homeostasis, support the synthesis of complex lipids and signaling molecules, and respond to hormonal and nutritional cues. Dysregulation of acyl-CoA metabolism is a hallmark of numerous metabolic diseases, including obesity, type 2 diabetes, and cardiovascular disease, making it a critical area of study for drug development.[3][4] This guide provides a comprehensive overview of the core aspects of acyl-CoA metabolism and its regulation, with a focus on quantitative data, detailed experimental methodologies, and the visualization of key signaling pathways.

Acyl-CoA Synthesis and Degradation: A Tightly Controlled Balance

The cellular pool of acyl-CoAs is maintained through a dynamic balance between their synthesis from fatty acids and their utilization in various anabolic and catabolic pathways.

Synthesis of Acyl-CoAs: The Role of Acyl-CoA Synthetases

The activation of fatty acids to their corresponding acyl-CoAs is the first committed step in their metabolism. This irreversible reaction is catalyzed by a family of enzymes known as acyl-CoA synthetases (ACSs) or fatty acid thiokinases, and it requires ATP and coenzyme A.[2][4]

At least 26 ACS enzymes have been identified, and they are broadly classified based on their substrate specificity for fatty acids of different chain lengths: short-chain (ACSS), medium-chain (ACSM), long-chain (ACSL), and very-long-chain (ACSVL or FATP) acyl-CoA synthetases.[4] The ACSL family, which activates fatty acids with 12 to 20 carbons, is particularly important in the context of metabolic diseases.[4]

The different ACSL isoforms (ACSL1, 3, 4, 5, and 6) exhibit distinct tissue expression patterns, subcellular localizations, and substrate preferences, which contribute to the channeling of fatty acids towards specific metabolic fates, a concept known as "vectorial acylation".[5][6][7] For instance, ACSL1 is highly expressed in adipose tissue and liver and is involved in both fatty acid oxidation and triacylglycerol synthesis, while ACSL4 shows a preference for arachidonic acid and is implicated in inflammatory signaling and ferroptosis.[4][7]

Table 1: Kinetic Parameters of Acyl-CoA Synthetase Isoforms

EnzymeSubstrateKm (µM)Vmax (nmol/mg/min)Source
ACSL6 (Isoform 2)Oleic Acid (18:1)5.818.5[1][8]
ACSL6 (Isoform 1)Oleic Acid (18:1)10.20.25[1][8]

Note: Comprehensive kinetic data for all ACSL isoforms across a range of fatty acid substrates is an area of ongoing research. The provided data for ACSL6 isoforms highlights the significant functional differences that can arise from alternative splicing.

Degradation of Acyl-CoAs: β-Oxidation

The primary catabolic fate of acyl-CoAs is mitochondrial β-oxidation, a cyclical process that shortens the acyl chain by two carbons in each cycle, generating acetyl-CoA, FADH2, and NADH.[9] The acetyl-CoA can then enter the citric acid cycle for complete oxidation and ATP production. The entry of long-chain acyl-CoAs into the mitochondria is a critical regulatory step and is mediated by the carnitine palmitoyltransferase (CPT) system.[9]

Regulation of Acyl-CoA Metabolism

The flux of fatty acids through anabolic and catabolic pathways is tightly regulated by a multi-layered system involving hormonal signals, allosteric effectors, and transcriptional control.

Hormonal Regulation

Insulin (B600854), glucagon (B607659), and epinephrine (B1671497) are key hormones that exert profound and often opposing effects on acyl-CoA metabolism to maintain glucose and lipid homeostasis.

  • Insulin: Released in the fed state, insulin promotes the storage of fatty acids as triacylglycerols. It stimulates the activity of acetyl-CoA carboxylase (ACC), the enzyme that produces malonyl-CoA, which is both a substrate for fatty acid synthesis and a potent allosteric inhibitor of CPT1.[10][11] Insulin also promotes the expression of lipogenic genes through the activation of the transcription factor SREBP-1c.[12]

  • Glucagon and Epinephrine: These counter-regulatory hormones are released during fasting and stress, respectively. They promote the mobilization of stored fats and fatty acid oxidation. They inhibit ACC activity through phosphorylation, leading to a decrease in malonyl-CoA levels and relieving the inhibition of CPT1.[13][14][15]

Table 2: Quantitative Effects of Hormones on Key Enzymes in Acyl-CoA Metabolism

HormoneEnzymeEffect on ActivitySource
InsulinAcetyl-CoA Carboxylase (ACC)Increase (up to 33% in the absence of citrate)[12]
GlucagonAcetyl-CoA Carboxylase (ACC)Decrease (approximately 20% in the absence of citrate)[12]
EpinephrineFructose-1,6-bisphosphataseDecrease in Km (activation)[13]
EpinephrineLipolysisIncrease (rate of glycerol (B35011) appearance)[15]
Allosteric Regulation

The activity of key enzymes in acyl-CoA metabolism is also regulated by the intracellular concentrations of metabolites. The most well-characterized example is the inhibition of CPT1 by malonyl-CoA. The IC50 for this inhibition can vary depending on the tissue and the concentration of palmitoyl-CoA.[9]

Table 3: Inhibition of Carnitine Palmitoyltransferase 1 (CPT1) by Malonyl-CoA

Tissue/PreparationPalmitoyl-CoA Concentration (µM)Malonyl-CoA IC50 (µM)Source
Isolated Muscle Mitochondria250.034[9]
Permeabilized Muscle Fibers250.61[9]
Isolated Muscle Mitochondria1500.49[9]
Permeabilized Muscle Fibers1506.3[9]
Rat Cardiac Mitochondria-77 (for perhexiline)[16]
Rat Hepatic Mitochondria-148 (for perhexiline)[16]
Transcriptional Regulation

Long-term regulation of acyl-CoA metabolism is achieved through the control of gene expression by a network of transcription factors.

  • Sterol Regulatory Element-Binding Protein 1c (SREBP-1c): A master regulator of lipogenesis, SREBP-1c expression and activity are stimulated by insulin.[12]

  • Peroxisome Proliferator-Activated Receptors (PPARs): These nuclear receptors are activated by fatty acids and their derivatives. PPARα is highly expressed in the liver and promotes the expression of genes involved in fatty acid uptake and oxidation.[17]

  • AMP-activated Protein Kinase (AMPK): Functioning as a cellular energy sensor, AMPK is activated during periods of low energy (high AMP:ATP ratio). It phosphorylates and inactivates ACC, thereby promoting fatty acid oxidation.[10]

Key Signaling Pathways in Acyl-CoA Metabolism

The regulation of acyl-CoA metabolism is orchestrated by complex signaling pathways that integrate hormonal and metabolic cues.

cluster_insulin Insulin Signaling cluster_ampk AMPK Signaling Insulin Insulin IR Insulin Receptor Insulin->IR PI3K PI3K IRS IRS IR->IRS IRS->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 SREBP1c SREBP-1c (inactive) mTORC1->SREBP1c promotes processing nSREBP1c nSREBP-1c (active) SREBP1c->nSREBP1c Lipogenic_Genes Lipogenic Genes (e.g., ACC, FAS) nSREBP1c->Lipogenic_Genes activates transcription AMP AMP AMPK AMPK AMP->AMPK activates ATP ATP ATP->AMPK inhibits ACC Acetyl-CoA Carboxylase AMPK->ACC phosphorylates (inactivates) Malonyl_CoA Malonyl-CoA ACC->Malonyl_CoA CPT1 CPT1 Malonyl_CoA->CPT1 inhibits FAO Fatty Acid Oxidation CPT1->FAO

Figure 1: Insulin and AMPK signaling pathways in the regulation of lipid metabolism.

ACSL4_Apoptosis cluster_pro_apoptotic Pro-Apoptotic Pathway cluster_anti_apoptotic Anti-Apoptotic Pathway ACSL4_up Upregulated ACSL4 PUFA_CoA PUFA-CoA Synthesis ACSL4_up->PUFA_CoA Lipid_Peroxidation Lipid Peroxidation PUFA_CoA->Lipid_Peroxidation Oxidative_Stress Oxidative Stress Lipid_Peroxidation->Oxidative_Stress Mitochondrial_Damage Mitochondrial Damage Oxidative_Stress->Mitochondrial_Damage Cytochrome_c Cytochrome c Release Mitochondrial_Damage->Cytochrome_c Apoptosome Apoptosome Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis ACSL4_basal Basal ACSL4 FA_Oxidation Fatty Acid Oxidation ACSL4_basal->FA_Oxidation Phospholipid_Synthesis Phospholipid Synthesis FA_Oxidation->Phospholipid_Synthesis Mitochondrial_Integrity Mitochondrial Integrity Phospholipid_Synthesis->Mitochondrial_Integrity Apoptosis_Resistance Apoptosis_Resistance Mitochondrial_Integrity->Apoptosis_Resistance

Figure 2: Dual role of ACSL4 in regulating apoptosis.

Experimental Protocols

Quantification of Acyl-CoAs by LC-MS/MS

This protocol provides a general framework for the quantification of acyl-CoA species in cultured cells.

a. Sample Preparation

  • Aspirate culture medium and wash cells twice with ice-cold PBS.

  • Add 1 mL of ice-cold 5% (w/v) 5-sulfosalicylic acid (SSA) to the culture dish.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Sonicate the lysate briefly on ice.

  • Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the protein precipitate.

  • Transfer the supernatant containing the acyl-CoAs to a new tube for LC-MS/MS analysis.

b. LC-MS/MS Analysis

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from a low to a high percentage of mobile phase B is used to elute the acyl-CoAs. The specific gradient will depend on the chain lengths of the acyl-CoAs being analyzed.

  • Mass Spectrometry:

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Specific precursor-to-product ion transitions are monitored for each acyl-CoA species and an internal standard (e.g., C17:0-CoA).

LCMS_Workflow start Cell Culture wash Wash with PBS start->wash lysis Lyse with 5% SSA wash->lysis centrifuge Centrifuge lysis->centrifuge supernatant Collect Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis lcms->data

Figure 3: Workflow for acyl-CoA quantification by LC-MS/MS.
Measurement of Fatty Acid Oxidation Rate

This protocol describes a method to measure the rate of fatty acid oxidation in cultured cells using a radiolabeled substrate.

  • Cell Culture: Plate cells in a 24-well plate and grow to desired confluency.

  • Preparation of Radiolabeled Substrate: Prepare a solution of [1-14C]palmitate complexed to fatty acid-free BSA in culture medium.

  • Incubation: Remove the culture medium from the cells and add the medium containing the [14C]palmitate-BSA complex. Place a piece of filter paper soaked in 1 M NaOH in a small tube and place it inside each well to trap the released 14CO2. Seal the plate.

  • Reaction: Incubate the plate at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding perchloric acid to each well.

  • CO2 Trapping: Continue incubation for another hour to ensure all released 14CO2 is trapped by the NaOH.

  • Scintillation Counting: Transfer the filter paper to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Protein Quantification: Lyse the cells in the wells and determine the protein concentration for normalization.

FAO_Assay start Plate Cells add_substrate Add [14C]Palmitate-BSA start->add_substrate trap_co2 Add NaOH Trap add_substrate->trap_co2 incubate Incubate at 37°C trap_co2->incubate terminate Add Perchloric Acid incubate->terminate count Scintillation Counting terminate->count normalize Normalize to Protein count->normalize result FAO Rate normalize->result

Figure 4: Experimental workflow for measuring fatty acid oxidation rate.

Conclusion

Acyl-CoA metabolism is a complex and highly regulated network that is fundamental to cellular function. The intricate interplay of enzymes, signaling molecules, and transcription factors ensures that the fate of fatty acids is precisely controlled to meet the cell's energetic and biosynthetic needs. A deeper understanding of the quantitative aspects of this regulation and the signaling pathways involved is crucial for the development of novel therapeutic strategies to combat metabolic diseases. The experimental protocols and pathway diagrams provided in this guide offer a robust framework for researchers and drug development professionals to investigate the multifaceted world of acyl-CoA metabolism.

References

Thiophene-2-carbonyl-CoA: A Comprehensive Technical Guide to its Synthesis and Metabolic Role

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a critical activated intermediate in the metabolism of thiophene-2-carboxylic acid, a compound of significant interest in medicinal chemistry and drug development due to the prevalence of the thiophene (B33073) motif in numerous pharmaceutical agents. The conversion of thiophene-2-carboxylic acid to its coenzyme A (CoA) thioester is a pivotal activation step that primes the molecule for a variety of subsequent enzymatic transformations. This technical guide provides an in-depth overview of the synthesis of this compound, detailing both enzymatic and chemical methodologies. It includes comprehensive experimental protocols, quantitative data, and visual representations of the relevant metabolic pathways and experimental workflows to support researchers in this field.

Enzymatic Synthesis of this compound

The enzymatic synthesis of this compound is catalyzed by acyl-CoA synthetases (ACS), which activate carboxylic acids by forming a high-energy thioester bond with coenzyme A. This process is ATP-dependent.

Enzyme Selection and Activity

An acyl-CoA ligase from Pseudomonas putida has been shown to exhibit activity with a range of aromatic substrates, making it a prime candidate for the synthesis of this compound.[1] While specific kinetic data for this enzyme with thiophene-2-carboxylic acid is not extensively documented, studies on similar acyl-CoA synthetases provide insights into expected enzyme performance. For instance, an acyl-CoA synthetase from Streptomyces coelicolor (FadD1) displays Michaelis-Menten kinetics with various fatty acids, and a yeast acetyl-CoA synthetase is active on acetate (B1210297) and propionate.[2][3]

Table 1: Kinetic Parameters of Acyl-CoA Synthetases with Various Substrates

Enzyme SourceSubstrateApparent Km (µM)Apparent Vmax (pmol/µ g/min )Reference
Streptomyces coelicolor FadD1Palmitate28.6 ± 6.71.66 ± 0.11[3]
Streptomyces coelicolor FadD1Octanoic Acid229.5 ± 34.31.17 ± 0.13[3]
Streptomyces coelicolor FadD1Oleic Acid1160 ± 2400.14 ± 0.02[3]
Pseudomonas putida ACoASAcetate4000Not Reported[1]
Pseudomonas putida ACoASPhenylacetic AcidNot ReportedNot Reported[1]
Pseudomonas putida ACoASPhenoxyacetic AcidNot ReportedNot Reported[1]
Experimental Protocol: Enzymatic Synthesis and Purification

This protocol is adapted from methodologies for the purification and assay of acyl-CoA synthetases active on aromatic substrates.[1][4]

1. Purification of Acyl-CoA Synthetase from Pseudomonas putida

  • Growth Conditions: Cultivate Pseudomonas putida in a chemically defined medium with octanoic acid as the sole carbon source to induce the expression of acyl-CoA synthetase.

  • Cell Lysis: Harvest cells and resuspend in a suitable buffer (e.g., 10 mM potassium phosphate (B84403) buffer, pH 7.0, containing 20% glycerol). Lyse the cells using sonication or a French press.

  • Centrifugation: Centrifuge the lysate to remove cell debris.

  • Chromatography: Purify the supernatant using a combination of chromatographic techniques, such as Ni-chelating chromatography for His-tagged recombinant enzymes, followed by ion exchange and size-exclusion chromatography.[4]

2. Enzymatic Synthesis of this compound

  • Reaction Mixture: Prepare a reaction mixture containing:

    • 100 mM Potassium Phosphate Buffer (pH 7.5)

    • 5 mM MgCl₂

    • 2.5 mM ATP

    • 0.5 mM Coenzyme A (CoASH)

    • 1 mM Thiophene-2-carboxylic acid

    • Purified Acyl-CoA Synthetase (concentration to be optimized)

  • Incubation: Incubate the reaction mixture at 37°C. Monitor the reaction progress by HPLC.

  • Reaction Termination: Stop the reaction by adding an equal volume of a quenching solution, such as 2-propanol-hexane-1 M H₂SO₄ (40:10:1).[3]

3. Purification of this compound

  • Solid-Phase Extraction: Utilize a rapid solid-phase extraction (SPE) procedure to isolate the synthesized this compound.[4]

  • HPLC Purification: Further purify the product using reverse-phase high-performance liquid chromatography (RP-HPLC). A C18 column is suitable for this purpose, with a mobile phase consisting of a gradient of acetonitrile (B52724) in an aqueous buffer (e.g., phosphoric acid, or formic acid for MS compatibility).[5][6]

4. Characterization

  • Mass Spectrometry: Confirm the identity of the product by electrospray ionization-mass spectrometry (ESI-MS), looking for the expected molecular ion peak.

  • NMR Spectroscopy: Further structural confirmation can be achieved using ¹H and ¹³C NMR spectroscopy.

Enzymatic_Synthesis_Workflow cluster_purification Enzyme Purification cluster_synthesis Enzymatic Reaction cluster_purification_product Product Purification & Analysis Culture P. putida Culture Lysis Cell Lysis Culture->Lysis Centrifugation Centrifugation Lysis->Centrifugation Chromatography Chromatography Centrifugation->Chromatography Reaction Incubation with Purified Enzyme Chromatography->Reaction Reactants Thiophene-2-carboxylic acid, ATP, CoA Reactants->Reaction SPE Solid-Phase Extraction Reaction->SPE HPLC HPLC Purification SPE->HPLC Analysis MS and NMR Analysis HPLC->Analysis

Workflow for the enzymatic synthesis and purification of this compound.

Chemical Synthesis of this compound

The chemical synthesis of this compound typically involves a two-step process: the conversion of thiophene-2-carboxylic acid to a more reactive acylating agent, such as thiophene-2-carbonyl chloride, followed by the reaction of this intermediate with coenzyme A.

Step 1: Synthesis of Thiophene-2-carbonyl Chloride

Several methods are available for the synthesis of thiophene-2-carbonyl chloride from thiophene-2-carboxylic acid.

Table 2: Comparison of Methods for Thiophene-2-carbonyl Chloride Synthesis

ReagentConditionsYield (%)Reference
Thionyl chloride (SOCl₂)Ethyl acetate, DMF (cat.), 58-65°C, 2.5 h81[7]
Oxalyl chlorideAutoclave, 200°C, 2 h58[8]
PhosgeneMethylene chloride, AlCl₃, -15 to -25°CGood yields[9]
Experimental Protocol: Chemical Synthesis

1. Synthesis of Thiophene-2-carbonyl Chloride with Thionyl Chloride

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve thiophene-2-carboxylic acid in ethyl acetate. Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Reagent Addition: Slowly add thionyl chloride to the solution while stirring. The reaction is exothermic and releases SO₂ and HCl gas, which should be trapped.

  • Reaction and Workup: Heat the mixture to 65°C for 2.5 hours. After cooling, remove the excess thionyl chloride and solvent by vacuum distillation.

  • Purification: Purify the resulting thiophene-2-carbonyl chloride by vacuum distillation.[7]

2. Synthesis of this compound

  • Reaction Setup: Dissolve coenzyme A (lithium or sodium salt) in an aqueous buffer (e.g., sodium bicarbonate) at a pH of 7.5-8.0.

  • Acylation: Slowly add a solution of thiophene-2-carbonyl chloride in a suitable organic solvent (e.g., acetone) to the Coenzyme A solution with vigorous stirring. Maintain the pH of the aqueous phase by adding a base as needed.

  • Purification: Purify the this compound by RP-HPLC as described in the enzymatic synthesis section.

Chemical_Synthesis_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Thioesterification cluster_purification Purification & Analysis TCA Thiophene-2-carboxylic acid Reaction1 Reaction in Ethyl Acetate/DMF TCA->Reaction1 SOCl2 Thionyl Chloride SOCl2->Reaction1 AcylChloride Thiophene-2-carbonyl chloride Reaction1->AcylChloride Reaction2 Reaction in Aqueous Buffer AcylChloride->Reaction2 CoA Coenzyme A CoA->Reaction2 HPLC HPLC Purification Reaction2->HPLC Analysis MS and NMR Analysis HPLC->Analysis

Workflow for the chemical synthesis of this compound.

Metabolic Pathway of Thiophene-2-carboxylic Acid

In certain bacteria, such as Aquamicrobium defluvii, thiophene-2-carboxylic acid is metabolized through a dedicated degradation pathway. The initial and crucial step in this pathway is the activation of thiophene-2-carboxylate (B1233283) to this compound.

This activation is followed by an oxidation step, catalyzed by this compound monooxygenase, which hydroxylates the thiophene ring. Subsequent enzymatic reactions lead to the opening of the thiophene ring and the eventual formation of 2-oxoglutarate, which can then enter central carbon metabolism.

Metabolic_Pathway T2CA Thiophene-2-carboxylic acid T2CCoA This compound T2CA->T2CCoA Acyl-CoA Synthetase (ATP, CoA -> AMP, PPi) HT2CCoA 5-Hydroxythis compound T2CCoA->HT2CCoA This compound monooxygenase (O2, AH2 -> H2O, A) RingOpening Ring Opening Intermediates HT2CCoA->RingOpening Further Metabolism Oxoglutarate 2-Oxoglutarate RingOpening->Oxoglutarate Sulfide loss and Hydrolysis TCA_Cycle TCA Cycle Oxoglutarate->TCA_Cycle

Metabolic pathway of thiophene-2-carboxylic acid degradation.

Conclusion

This technical guide provides a detailed framework for the synthesis and understanding of this compound. Both enzymatic and chemical routes offer viable methods for its preparation, with the choice of method depending on the specific requirements of the research, such as the need for isotopically labeled compounds or the scale of the synthesis. The provided protocols and diagrams serve as a valuable resource for researchers engaged in the study of thiophene-containing compounds and their metabolic activation, facilitating further investigations into their biological roles and potential as therapeutic agents.

References

The Evolving Role of Thiophene-Containing Compounds in Enzyme Inhibition: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While Thiophene-2-carbonyl-CoA is recognized primarily as a metabolic intermediate, its structural motif, the thiophene (B33073) ring, is a key pharmacophore in a growing class of potent enzyme inhibitors. This technical guide delves into the significant inhibitory roles of thiophene-containing molecules, with a particular focus on the well-documented inhibition of D-amino acid oxidase (DAO) and Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) by Thiophene-2-carboxylic acid and its derivatives. This document provides a comprehensive overview of the mechanisms of action, quantitative inhibitory data, detailed experimental protocols, and the associated signaling pathways, offering a valuable resource for researchers in drug discovery and development.

This compound: A Note on its Known Biological Function

Current scientific literature primarily identifies this compound as a substrate for the enzyme this compound monooxygenase[1]. This enzyme catalyzes the hydroxylation of this compound, a step in the metabolic pathway for the degradation of thiophene-2-carboxylate. As of the latest research, there is no substantial evidence to suggest a direct role for this compound as an enzyme inhibitor. However, the thiophene moiety is a critical component in a variety of enzyme inhibitors, as will be detailed below.

Thiophene Derivatives as Potent Enzyme Inhibitors

The thiophene ring serves as a versatile scaffold in medicinal chemistry, contributing to the development of inhibitors for a range of enzymatic targets. Its unique electronic and steric properties allow for favorable interactions within enzyme active sites.

Inhibition of D-amino acid oxidase (DAO) by Thiophene Carboxylic Acids

D-amino acid oxidase (DAO) is a flavoenzyme responsible for the oxidative deamination of D-amino acids. Its inhibition is a therapeutic strategy for neurological disorders, such as schizophrenia, by increasing the levels of the NMDA receptor co-agonist D-serine. A series of thiophene-2-carboxylic acids and thiophene-3-carboxylic acids have been identified as a novel class of DAO inhibitors[2].

The inhibitory potency of various thiophene carboxylic acid derivatives against D-amino acid oxidase has been quantified, with IC50 values determined through in vitro assays.

CompoundEnzyme TargetIC50 (µM)
Thiophene-2-carboxylic acidHuman D-amino acid oxidase7.8[2]
Thiophene-3-carboxylic acidHuman D-amino acid oxidase4.4[2]
5-Methylpyrazole-3-carboxylic acid (ASO57278)Human D-amino acid oxidase0.9[3]
4H-Thieno[3,2-b]pyrrole-5-carboxylic acidHuman D-amino acid oxidase0.145[3]
4H-Thieno[3,2-b]pyrrole-5-carboxylic acidRat D-amino acid oxidase0.114[3]

This protocol outlines a direct spectrophotometric assay to determine the inhibitory activity of thiophene derivatives on DAO by measuring the production of α-keto acids[4][5][6][7].

Materials:

  • Purified D-amino acid oxidase

  • D-amino acid substrate (e.g., D-alanine)

  • 75 mM Disodium (B8443419) pyrophosphate buffer, pH 8.5

  • Thiophene derivative inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • UV/Vis spectrophotometer

  • Quartz microcuvettes

Procedure:

  • Preparation of Reaction Mixture: In a quartz microcuvette, prepare a reaction mixture containing 75 mM disodium pyrophosphate buffer (pH 8.5) and the D-amino acid substrate at a concentration typically 10-fold higher than its Km value.

  • Inhibitor Addition: Add the thiophene derivative inhibitor to the reaction mixture at various concentrations. Include a control with the solvent vehicle alone.

  • Enzyme Addition: Initiate the reaction by adding a small volume of a stock solution of D-amino acid oxidase to the cuvette.

  • Spectrophotometric Measurement: Immediately monitor the increase in absorbance at the wavelength corresponding to the maximum absorption of the resulting α-keto acid (e.g., pyruvate (B1213749) from D-alanine).

  • Data Analysis: Calculate the initial reaction velocities from the linear portion of the absorbance versus time plot. Determine the percentage of inhibition for each inhibitor concentration relative to the control. The IC50 value can be calculated by fitting the data to a dose-response curve.

experimental_workflow_dao cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_buffer Prepare 75 mM Disodium Pyrophosphate Buffer (pH 8.5) mix_reagents Mix Buffer, Substrate, and Inhibitor in Cuvette prep_buffer->mix_reagents prep_substrate Prepare D-amino Acid Substrate Solution prep_substrate->mix_reagents prep_inhibitor Prepare Thiophene Derivative Inhibitor Stock Solutions prep_inhibitor->mix_reagents prep_enzyme Prepare D-amino Acid Oxidase Solution add_enzyme Initiate Reaction with DAO Enzyme mix_reagents->add_enzyme measure_absorbance Monitor Absorbance Increase Over Time add_enzyme->measure_absorbance calc_velocity Calculate Initial Reaction Velocities measure_absorbance->calc_velocity calc_inhibition Determine Percentage Inhibition calc_velocity->calc_inhibition calc_ic50 Calculate IC50 Value calc_inhibition->calc_ic50

Workflow for DAO Inhibition Assay.
Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1 (FIH-1) by Thiophene Derivatives

Factor Inhibiting HIF-1 (FIH-1) is an asparaginyl hydroxylase that regulates the transcriptional activity of Hypoxia-Inducible Factor-1α (HIF-1α). Inhibition of FIH-1 can lead to the activation of the HIF-1 signaling pathway, which is a therapeutic target for conditions such as ischemia and anemia. A series of furan- and thiophene-2-carbonyl amino acid derivatives have been synthesized and shown to inhibit FIH-1[8][9][10][11].

While specific IC50 values for direct FIH-1 inhibition by these compounds are not extensively reported in the provided search results, their activity is often assessed through cellular assays that measure the downstream effects of FIH-1 inhibition, such as the activation of a Hypoxia Response Element (HRE)-driven reporter gene. The data is typically presented as fold induction of reporter activity.

Compound TypeAssayResult
Furan- and thiophene-2-carbonyl amino acid derivativesHRE-luciferase reporter assay in SK-N-BE(2)c cellsSeveral compounds showed significant activation of HIF-1 transcriptional activity, indicative of FIH-1 inhibition.[8][9]

This protocol describes a cell-based assay to determine the ability of thiophene derivatives to inhibit FIH-1 by measuring the transcriptional activation of a hypoxia-responsive element (HRE)-luciferase reporter gene[6][12][13].

Materials:

  • A stable cell line co-transfected with an HRE-luciferase reporter construct and a constitutively expressed control reporter (e.g., Renilla luciferase).

  • Cell culture medium and supplements.

  • Thiophene derivative inhibitor.

  • Dual-luciferase reporter assay system.

  • Luminometer.

  • 96-well white, clear-bottom tissue culture plates.

Procedure:

  • Cell Seeding: Seed the reporter cell line into 96-well plates at a density that allows for 70-80% confluency at the time of treatment.

  • Compound Treatment: Treat the cells with various concentrations of the thiophene derivative inhibitor. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the cells under normoxic or mild hypoxic conditions for a predetermined period (e.g., 16-24 hours) to allow for HIF-1α stabilization and reporter gene expression.

  • Cell Lysis: Lyse the cells using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luciferase Assay: Measure the firefly (HRE-driven) and Renilla (control) luciferase activities sequentially using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold induction of HRE activity by dividing the normalized luciferase activity of the compound-treated wells by that of the vehicle control wells.

experimental_workflow_fih1 cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Analysis seed_cells Seed HRE-Luciferase Reporter Cells treat_cells Treat Cells with Inhibitors seed_cells->treat_cells prep_compounds Prepare Thiophene Derivative Inhibitor Solutions prep_compounds->treat_cells incubate_cells Incubate under Normoxic or Hypoxic Conditions treat_cells->incubate_cells lyse_cells Lyse Cells incubate_cells->lyse_cells measure_luciferase Measure Dual Luciferase Activity lyse_cells->measure_luciferase analyze_data Normalize and Calculate Fold Induction measure_luciferase->analyze_data

Workflow for Cellular FIH-1 Inhibition Assay.

Signaling Pathway: The Hypoxia-Inducible Factor (HIF-1) Pathway

The inhibition of FIH-1 directly impacts the HIF-1 signaling pathway, a crucial regulator of cellular responses to low oxygen levels (hypoxia)[14].

Under normal oxygen conditions (normoxia), the HIF-1α subunit is hydroxylated by prolyl hydroxylases (PHDs) and FIH-1. Prolyl hydroxylation leads to the binding of the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex, resulting in the ubiquitination and subsequent proteasomal degradation of HIF-1α. Asparaginyl hydroxylation by FIH-1 prevents the interaction of HIF-1α with transcriptional coactivators p300/CBP[14][15][16].

Under hypoxic conditions, the activity of PHDs and FIH-1 is reduced due to the lack of their co-substrate, oxygen. This leads to the stabilization of HIF-1α, its translocation to the nucleus, and dimerization with the constitutively expressed HIF-1β subunit. The HIF-1 heterodimer then binds to HREs in the promoter regions of target genes, recruiting coactivators and initiating the transcription of genes involved in angiogenesis, erythropoiesis, and glucose metabolism[5][15][17][18].

Inhibitors of FIH-1, such as the thiophene derivatives discussed, mimic the hypoxic state by preventing the asparaginyl hydroxylation of HIF-1α, thereby promoting its transcriptional activity even in the presence of oxygen.

hif1_signaling_pathway cluster_normoxia Normoxia (High Oxygen) cluster_hypoxia Hypoxia (Low Oxygen) HIF1a_normoxia HIF-1α PHDs PHDs HIF1a_normoxia->PHDs Prolyl Hydroxylation FIH1 FIH-1 HIF1a_normoxia->FIH1 Asparaginyl Hydroxylation Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL Complex PHDs->VHL Recognition HIF1a_hypoxia HIF-1α (stabilized) PHDs->HIF1a_hypoxia Inhibited by Low Oxygen p300_CBP_normoxia p300/CBP FIH1->p300_CBP_normoxia Blocks Binding FIH1->HIF1a_hypoxia Inhibited by Low Oxygen VHL->HIF1a_normoxia Ubiquitination Thiophene_Inhibitor Thiophene Derivatives Thiophene_Inhibitor->FIH1 Inhibition HIF1_complex HIF-1 Complex HIF1a_hypoxia->HIF1_complex HIF1b HIF-1β HIF1b->HIF1_complex HRE HRE (DNA) HIF1_complex->HRE Binds to p300_CBP_hypoxia p300/CBP HIF1_complex->p300_CBP_hypoxia Recruitment Target_Genes Target Gene Transcription HRE->Target_Genes Activates

The HIF-1 Signaling Pathway.

Conclusion

While this compound itself is not established as an enzyme inhibitor, the thiophene scaffold is a cornerstone in the design of potent inhibitors for key enzymatic targets. The well-characterized inhibition of D-amino acid oxidase and the emerging role of thiophene derivatives in modulating the HIF-1 pathway through FIH-1 inhibition highlight the therapeutic potential of this class of compounds. The experimental protocols and signaling pathway diagrams provided in this guide offer a practical framework for researchers to further investigate and develop novel thiophene-based enzyme inhibitors for a variety of disease applications.

References

The Versatile Thiophene Scaffold: A Technical Guide to its Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Deep Dive into the Pharmacological Prowess of Thiophene (B33073) Derivatives for Researchers, Scientists, and Drug Development Professionals

The heterocyclic compound thiophene, a five-membered aromatic ring containing a sulfur atom, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties make it a versatile building block for designing novel therapeutic agents across a wide spectrum of diseases. This technical guide explores the burgeoning potential of thiophene derivatives in drug discovery, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways they modulate.

Thiophene and its derivatives are integral to a number of FDA-approved drugs, showcasing their clinical significance.[1] Their utility spans various therapeutic areas, including oncology, infectious diseases, neurodegenerative disorders, and inflammatory conditions.[2][3][4] The structural versatility of the thiophene ring allows for fine-tuning of pharmacological activity, making it a focal point for the development of targeted therapies.[5]

Anticancer Applications: Targeting Cellular Proliferation and Survival

Thiophene derivatives have demonstrated significant potential as anticancer agents by interacting with a variety of cancer-specific protein targets and modulating key signaling pathways.[5][6] Their mechanisms of action are diverse, including the inhibition of crucial enzymes like topoisomerase and tyrosine kinases, disruption of tubulin polymerization, and the induction of apoptosis.[7]

Quantitative Data: In Vitro Cytotoxicity of Thiophene Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of selected thiophene derivatives against various human cancer cell lines.

Compound IDCancer Cell LineIC₅₀ (µM)Reference(s)
Compound 480 HeLa (Cervical)12.61 (µg/mL)[5]
HepG2 (Liver)33.42 (µg/mL)[5]
Compound 1312 SGC-7901 (Gastric)0.34[8]
HT-29 (Colon)0.36[8]
EC-9706 (Esophageal)3.17[8]
Thienopyrimidine 3b HepG2 (Liver)3.105[1]
PC-3 (Prostate)2.15[1]
Pyrrolothienopyrimidine 4c HepG2 (Liver)3.023[1]
PC-3 (Prostate)3.12[1]
Thiophene Carboxamide 2b Hep3B (Liver)5.46[6]
Thiophene-based oxadiazole 11b MCF-7 (Breast)6.55[9]
HCT116 (Colon)8.20[9]
Visualizing the Mechanism: Thiophene-Induced Apoptosis

Several thiophene derivatives exert their anticancer effects by triggering programmed cell death, or apoptosis. This is often achieved through the activation of reactive oxygen species (ROS) and subsequent changes in the mitochondrial membrane potential.

Thiophene Thiophene Derivative ROS ↑ Reactive Oxygen Species (ROS) Thiophene->ROS Mito Mitochondrial Membrane Potential (ΔΨm) Disruption ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Thiophene-induced apoptosis pathway.

Antimicrobial Potential: A New Frontier Against Drug Resistance

The rise of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Thiophene derivatives have shown considerable promise in this area, exhibiting activity against a range of bacteria and fungi, including drug-resistant strains.[10][11]

Quantitative Data: Minimum Inhibitory Concentrations (MIC) of Thiophene Derivatives

The antimicrobial efficacy of various thiophene derivatives is presented below.

Compound/Derivative ClassMicrobial StrainMIC (µg/mL)Reference(s)
3-Halobenzo[b]thiophenes (25, 26) Staphylococcus aureus16[6]
Enterococcus faecalis16[6]
Candida albicans16[6]
Aminothiophene carboxylates (4, 5, 9) Escherichia coli10-20[12]
Staphylococcus aureus10-20[12]
Aminothiophene carboxylates (5-8, 12) Aspergillus niger10-20[12]
Candida albicans10-20[12]
Thiophene S₁ Staphylococcus aureus0.81 (µM/ml)[8]
Bacillus subtilis0.81 (µM/ml)[8]
Escherichia coli0.81 (µM/ml)[8]
Salmonella typhi0.81 (µM/ml)[8]
Thiophene S₄ Candida albicans0.91 (µM/ml)[8]
Aspergillus niger0.91 (µM/ml)[8]
Thiophene derivatives 4, 5 Colistin-Resistant A. baumannii16 (mg/L)
Thiophene derivative 8 Colistin-Resistant A. baumannii32 (mg/L)

Applications in Neurodegenerative and Inflammatory Diseases

The therapeutic potential of thiophene derivatives extends to neurodegenerative disorders and inflammatory conditions. In the context of Alzheimer's disease, they have been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[13] For inflammatory diseases, thiophene-based compounds have been developed as potent and selective inhibitors of cyclooxygenase-2 (COX-2).[5]

Quantitative Data: Neuroprotective and Anti-inflammatory Activities
ActivityCompound/Derivative ClassTargetIC₅₀Reference(s)
Neuroprotective Thiophene Chalcone-Coumarin (23e)Acetylcholinesterase (AChE)0.42 µM[10]
Anti-inflammatory 2-phenyl-4,5,6,7-tetrahydro[b]benzothiophene (29a-d)COX-20.31–1.40 µM[5]
Anti-inflammatory 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide (VIIa)COX-20.29 µM[1]
Anti-inflammatory Thiophene pyrazole (B372694) hybrid (21)COX-20.67 µM[5]
Anti-inflammatory Thiophene derivative (11)PPAR93 nM[5]
Visualizing the Mechanism: A Drug Discovery Workflow

The path from a thiophene-based lead compound to a potential drug candidate involves a structured workflow.

Synthesis Synthesis of Thiophene Derivatives Screening In Vitro Screening (e.g., Cytotoxicity, Enzyme Inhibition) Synthesis->Screening Lead_Opt Lead Optimization (SAR Studies) Screening->Lead_Opt In_Vivo In Vivo Studies (Animal Models) Lead_Opt->In_Vivo Clinical Clinical Trials In_Vivo->Clinical

A general workflow for thiophene-based drug discovery.

Key Experimental Protocols

This section provides detailed methodologies for the synthesis of a common thiophene scaffold and a key biological assay used for its evaluation.

Protocol 1: Gewald Synthesis of 2-Aminothiophenes

The Gewald reaction is a one-pot, multi-component reaction widely used for the synthesis of polysubstituted 2-aminothiophenes.[5]

Materials:

  • Ketone or aldehyde (1.0 equivalent)

  • Active methylene (B1212753) nitrile (e.g., malononitrile) (1.0 equivalent)

  • Elemental sulfur (1.1 equivalents)

  • Amine base (e.g., morpholine) (1.0 equivalent)

  • Solvent (e.g., ethanol)

  • Round-bottom flask, condenser, magnetic stirrer, and heating mantle

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone/aldehyde, active methylene nitrile, elemental sulfur, and ethanol (B145695).

  • Add the morpholine (B109124) to the mixture.

  • Heat the reaction mixture with stirring at a temperature of 50-70 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • If a precipitate forms, collect the solid product by filtration.

  • Wash the collected solid with cold ethanol and allow it to dry.

  • If no precipitate forms, the product can be isolated by evaporation of the solvent followed by purification techniques such as recrystallization or column chromatography.

  • Confirm the structure of the purified product using spectroscopic methods (e.g., ¹H-NMR, ¹³C-NMR, IR, Mass Spectrometry).

Protocol 2: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds. It measures the metabolic activity of cells, which is an indicator of their health.[1][10]

Materials:

  • Cells in culture (e.g., HeLa, HepG2)

  • 96-well plates

  • Thiophene derivative test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator.

  • Compound Treatment: The following day, treat the cells with various concentrations of the thiophene derivatives. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of the MTT labeling reagent to each well to achieve a final concentration of 0.5 mg/mL.

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours in a humidified atmosphere. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the insoluble formazan crystals.

  • Absorbance Reading: Gently mix the plate on an orbital shaker to ensure complete solubilization. Measure the absorbance of the samples at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the untreated control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined from a dose-response curve.

Conclusion

The thiophene scaffold continues to be a highly valuable and versatile platform in the field of drug discovery. The derivatives synthesized from this core structure have demonstrated a broad range of potent biological activities, from combating cancer and microbial infections to addressing neurodegenerative and inflammatory diseases. The ongoing research into structure-activity relationships, coupled with advanced synthetic methodologies and screening techniques, promises to unlock further therapeutic potential from this remarkable heterocyclic compound. The data and protocols presented in this guide aim to serve as a valuable resource for researchers dedicated to advancing the development of novel and effective thiophene-based medicines.

References

Methodological & Application

Application Note: Synthesis and In Vitro Applications of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiophene-2-carbonyl-CoA is an activated thioester of thiophene-2-carboxylic acid. As an acyl-CoA derivative, it serves as a crucial intermediate and substrate in various biological pathways, particularly in the microbial degradation of thiophene (B33073) compounds.[1][2] The synthesis of this compound is essential for studying the enzymes that metabolize it, such as this compound monooxygenase, and for investigating its potential effects on other CoA-dependent enzymes.[1][3] This document provides detailed protocols for the chemical synthesis of this compound and its subsequent use in in vitro enzymatic assays.

Synthesis of this compound

The synthesis is typically a two-step process: first, the activation of thiophene-2-carboxylic acid to a more reactive intermediate like thiophene-2-carbonyl chloride, followed by the coupling of this intermediate with Coenzyme A (CoA).

G cluster_0 Synthesis Workflow TCA Thiophene-2- carboxylic Acid ACTIVATION Activation Step (e.g., with Oxalyl Chloride or Thionyl Chloride) TCA->ACTIVATION TCC Thiophene-2- carbonyl Chloride ACTIVATION->TCC COUPLING Coupling Reaction (Aqueous Bicarbonate) TCC->COUPLING CoA Coenzyme A CoA->COUPLING TCCOA Thiophene-2- carbonyl-CoA COUPLING->TCCOA PURIFY Purification (HPLC or SPE) TCCOA->PURIFY FINAL Final Product PURIFY->FINAL G cluster_1 Monooxygenase Reaction TCCOA Thiophene-2- carbonyl-CoA ENZ This compound Monooxygenase TCCOA->ENZ AH2 Electron Donor (AH₂) AH2->ENZ O2 Oxygen (O₂) O2->ENZ HTC_COA 5-Hydroxythiophene-2- carbonyl-CoA ENZ->HTC_COA A Oxidized Donor (A) ENZ->A H2O Water (H₂O) ENZ->H2O

References

Application Notes and Protocols for the Enzymatic Synthesis of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of activated thioesters like Thiophene-2-carbonyl-CoA is crucial for studying metabolic pathways, enzyme kinetics, and for the development of novel therapeutics. Thiophene-containing compounds are significant in medicinal chemistry, and their bioactivation often proceeds through CoA intermediates. This document provides a detailed protocol for the enzymatic synthesis of this compound, leveraging a putative Thiophene-2-carboxylate-CoA ligase.

Introduction

This compound is a key intermediate in the microbial degradation pathway of thiophene-2-carboxylate.[1] The formation of this acyl-CoA is catalyzed by an acyl-CoA synthetase (ligase), which activates the carboxylic acid group of thiophene-2-carboxylic acid by ligating it to Coenzyme A (CoA). This activation is a critical step that precedes further metabolism, such as oxidation of the thiophene (B33073) ring.[1][2] The enzymatic synthesis of this compound provides a clean, specific method to produce this important metabolite for various research applications.

Principle of the Reaction

The enzymatic synthesis of this compound is a two-step reaction catalyzed by an acyl-CoA synthetase. In the first step, thiophene-2-carboxylic acid reacts with ATP to form an activated intermediate, thiophene-2-carbonyl-adenylate, with the release of pyrophosphate (PPi). In the second step, the sulfhydryl group of Coenzyme A attacks the activated carbonyl group, forming the thioester bond of this compound and releasing AMP.

Reaction Scheme:

  • Thiophene-2-carboxylic acid + ATP ⇌ Thiophene-2-carbonyl-AMP + PPi

  • Thiophene-2-carbonyl-AMP + Coenzyme A ⇌ this compound + AMP

Quantitative Data Summary

The following table summarizes representative reaction conditions and expected outcomes for the enzymatic synthesis of this compound. These values are illustrative and may require optimization for specific enzyme preparations.

ParameterValueUnitsNotes
Enzyme Concentration0.1 - 1.0µMOptimal concentration depends on enzyme purity and specific activity.
Thiophene-2-carboxylic acid0.5 - 2.0mMSubstrate concentration may be varied to study enzyme kinetics.
Coenzyme A (lithium salt)1.0 - 3.0mMA slight excess of CoA is often used to drive the reaction to completion.
ATP (disodium salt)2.0 - 5.0mMATP provides the energy for the reaction.
Magnesium Chloride (MgCl₂)5.0 - 10.0mMMg²⁺ is a required cofactor for most ATP-dependent enzymes.
Reaction BufferTris-HCl50-100 mM, pH 7.5 - 8.5
Incubation Temperature25 - 37°COptimal temperature should be determined for the specific enzyme.
Incubation Time30 - 120minutesReaction progress should be monitored over time.
Expected Yield70 - 95%Yield can be determined by HPLC analysis.

Experimental Protocol

This protocol details the methodology for the enzymatic synthesis of this compound.

Materials and Reagents
  • Thiophene-2-carboxylic acid

  • Coenzyme A (lithium salt)

  • Adenosine 5'-triphosphate (ATP), disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer

  • Acyl-CoA Synthetase (e.g., from a microbial source known to degrade thiophenes, or a commercially available broad-specificity ligase)

  • Perchloric acid (for quenching the reaction)

  • Potassium carbonate (for neutralization)

  • Ultrapure water

  • Microcentrifuge tubes

  • Pipettes

  • Incubator or water bath

  • HPLC system with a C18 column for analysis and purification

Procedure
  • Preparation of Reagents:

    • Prepare a 1 M stock solution of Tris-HCl buffer at the desired pH (e.g., pH 8.0).

    • Prepare stock solutions of Thiophene-2-carboxylic acid, Coenzyme A, ATP, and MgCl₂ in ultrapure water. Store frozen.

  • Enzymatic Reaction Setup:

    • In a microcentrifuge tube, combine the following reagents in the specified order at room temperature:

      • Ultrapure water to a final volume of 100 µL

      • 1 M Tris-HCl buffer (pH 8.0) to a final concentration of 100 mM

      • MgCl₂ to a final concentration of 10 mM

      • ATP to a final concentration of 5 mM

      • Coenzyme A to a final concentration of 2 mM

      • Thiophene-2-carboxylic acid to a final concentration of 1 mM

    • Initiate the reaction by adding the acyl-CoA synthetase to a final concentration of 1 µM.

  • Incubation:

    • Incubate the reaction mixture at 37°C for 60 minutes.

  • Reaction Quenching:

    • Stop the reaction by adding 10 µL of 1 M perchloric acid.

    • Incubate on ice for 10 minutes to precipitate the protein.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C.

  • Neutralization and Sample Preparation for HPLC:

    • Carefully transfer the supernatant to a new tube.

    • Neutralize the sample by adding a saturated solution of potassium carbonate until the pH is approximately 7.0.

    • Centrifuge at 14,000 x g for 5 minutes at 4°C to pellet the potassium perchlorate (B79767) precipitate.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis and Purification:

    • Analyze the sample by reverse-phase HPLC on a C18 column.

    • Use a gradient of a suitable mobile phase, such as:

      • Mobile Phase A: 100 mM potassium phosphate (B84403) buffer, pH 7.0

      • Mobile Phase B: Acetonitrile

    • Monitor the elution profile at 260 nm (for the adenine (B156593) moiety of CoA) and a wavelength appropriate for the thiophene ring (e.g., 235 nm).

    • The retention time of this compound will be longer than that of Coenzyme A.

    • Quantify the product by integrating the peak area and comparing it to a standard curve if available, or by the disappearance of the CoA peak.

    • For preparative scale, the corresponding fraction can be collected for further use.

Visualizations

Experimental Workflow

experimental_workflow reagent_prep Reagent Preparation (Buffer, Substrates, ATP, CoA) reaction_setup Reaction Setup (Combine Reagents) reagent_prep->reaction_setup add_enzyme Initiate with Enzyme reaction_setup->add_enzyme incubation Incubation (37°C, 60 min) add_enzyme->incubation quenching Reaction Quenching (Perchloric Acid) incubation->quenching centrifugation1 Centrifugation (Protein Removal) quenching->centrifugation1 neutralization Neutralization (K2CO3) centrifugation1->neutralization centrifugation2 Centrifugation (Salt Removal) neutralization->centrifugation2 hplc HPLC Analysis and Purification centrifugation2->hplc

Caption: Workflow for the enzymatic synthesis of this compound.

Metabolic Pathway Context

metabolic_pathway cluster_reaction Enzymatic Ligation T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA ATP ATP AMP_PPi AMP + PPi ATP->AMP_PPi CoA Coenzyme A CoA->T2C_CoA Downstream Downstream Metabolism (e.g., Oxidation) T2C_CoA->Downstream Enzyme Thiophene-2-carboxylate --CoA Ligase

Caption: Formation of this compound in the thiophene degradation pathway.

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are significant in environmental science and pharmacology due to their presence in petroleum products and their use as building blocks for pharmaceuticals. The microbial degradation of these compounds is a key area of research. One central pathway involves the conversion of thiophene-2-carboxylate (B1233283) (T2C) to Thiophene-2-carbonyl-CoA.[1] This application note provides a detailed protocol for the analysis of this compound and its primary metabolite, 5-hydroxythis compound, using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The methodologies described are based on established principles for the analysis of short-chain acyl-CoA compounds.

Metabolic Pathway of Thiophene-2-carboxylate

In several bacterial species, the degradation of thiophene-2-carboxylate is initiated by its ligation to Coenzyme A (CoA) to form this compound.[1] This intermediate is then hydroxylated by the enzyme this compound monooxygenase to produce 5-hydroxythis compound.[2] Subsequent enzymatic steps lead to the opening of the thiophene (B33073) ring and eventual metabolism to 2-oxoglutarate, which enters central carbon metabolism.

Thiophene-2-carboxylate Metabolic Pathway T2C Thiophene-2-carboxylate T2CCoA This compound T2C->T2CCoA CoA Ligase HT2CCoA 5-hydroxythis compound T2CCoA->HT2CCoA This compound monooxygenase Metabolites Further Metabolites (e.g., 2-oxoglutarate) HT2CCoA->Metabolites Ring Opening

Metabolic activation and initial degradation of Thiophene-2-carboxylate.

Experimental Protocols

Sample Preparation: Extraction of Acyl-CoAs from Bacterial Cells

This protocol is adapted from established methods for extracting short-chain acyl-CoAs from cell cultures.

Materials:

  • Ice-cold phosphate-buffered saline (PBS)

  • Ice-cold methanol (B129727)

  • 1.5 mL or 2.0 mL microcentrifuge tubes, pre-chilled

  • Centrifuge capable of 15,000 x g at 4°C

  • Vacuum concentrator or nitrogen evaporator

  • Reconstitution solvent: 50% methanol in 50 mM ammonium (B1175870) acetate (B1210297) (pH 7)

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

  • Resuspend the final cell pellet in 1 mL of ice-cold methanol.

  • Lyse the cells by vortexing vigorously for 1 minute, followed by incubation at -20°C for 30 minutes.

  • Centrifuge the lysate at 15,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Dry the extract to completeness using a vacuum concentrator or a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex briefly and centrifuge at 15,000 x g for 5 minutes to pellet any insoluble material.

  • Transfer the clear supernatant to an HPLC vial for analysis.

Sample Preparation Workflow Start Bacterial Cell Pellet Wash Wash with ice-cold PBS Start->Wash Lysis Resuspend in cold Methanol & Cell Lysis Wash->Lysis Centrifuge1 Centrifuge (15,000 x g, 10 min, 4°C) Lysis->Centrifuge1 Supernatant Collect Supernatant Centrifuge1->Supernatant Dry Dry Extract (Vacuum or Nitrogen) Supernatant->Dry Reconstitute Reconstitute in Solvent Dry->Reconstitute Centrifuge2 Final Centrifugation Reconstitute->Centrifuge2 End Transfer to HPLC Vial Centrifuge2->End

Workflow for the extraction of acyl-CoAs from bacterial cells.
HPLC Analysis

This method is a template based on reverse-phase separation of short-chain acyl-CoAs and may require optimization for specific instrumentation and sample matrices.

Instrumentation and Columns:

  • HPLC system with a UV/Vis or Diode Array Detector (DAD)

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm particle size)

Mobile Phase:

  • Mobile Phase A: 100 mM Potassium Phosphate, pH 4.0

  • Mobile Phase B: Methanol

Chromatographic Conditions:

Parameter Value
Flow Rate 0.8 mL/min
Injection Volume 10 - 20 µL
Column Temperature 26°C
Detection Wavelength 254 nm or 260 nm

| Run Time | 25 minutes |

Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
15.07030
20.01090
20.19010
25.09010

Data Presentation

The following tables provide expected retention times and typical quantitative parameters for the analysis of this compound and related metabolites. Note that these values are estimates and should be confirmed experimentally.

Table 1: Expected Retention Times

CompoundExpected Retention Time (min)
Thiophene-2-carboxylate< 5.0
5-hydroxythis compound8.0 - 12.0
This compound12.0 - 16.0

Retention times are highly dependent on the specific column and HPLC system used. This compound is expected to be more retained than its more polar hydroxylated metabolite.

Table 2: Method Performance Characteristics (Illustrative)

ParameterThis compound5-hydroxythis compound
Linear Range 0.5 - 50 µM0.5 - 50 µM
Limit of Detection (LOD) ~0.2 µM~0.2 µM
Limit of Quantification (LOQ) ~0.5 µM~0.5 µM
R² of Calibration Curve > 0.995> 0.995

These values are illustrative and must be determined during method validation.

Concluding Remarks

The protocols outlined in this application note provide a robust framework for the extraction and HPLC analysis of this compound and its related metabolites. The provided methods are based on established techniques for acyl-CoA analysis and can be adapted for various research applications, from studying microbial degradation pathways to monitoring enzymatic reactions. Method validation, including the determination of linearity, accuracy, precision, and detection limits, is essential before analyzing experimental samples.

References

Application Notes and Protocols for the Mass Spectrometric Detection of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a key intermediate in the metabolism of thiophene-containing compounds. Accurate and sensitive detection of this molecule is crucial for understanding various metabolic pathways, particularly in the context of drug metabolism and toxicology. Mass spectrometry, coupled with liquid chromatography (LC-MS), offers a powerful analytical platform for the selective and quantitative analysis of this compound in complex biological matrices. This document provides detailed application notes and protocols for its detection.

Acyl-Coenzyme A (acyl-CoA) thioesters are central to a wide range of biochemical reactions. The analysis of these molecules provides valuable insights into metabolic pathways. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a primary technique for the identification and quantification of acyl-CoAs.[1]

Principle of Detection

The detection of this compound by LC-MS/MS is based on the specific fragmentation pattern of the molecule. Like other acyl-CoAs, this compound exhibits characteristic fragmentation upon collision-induced dissociation (CID). The most common fragmentation pattern involves the neutral loss of the Coenzyme A (CoA) moiety or the generation of specific fragment ions from the CoA molecule itself.[1][2][3][4] This allows for the development of highly selective and sensitive Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) methods for quantification.

A common fragmentation for acyl-CoAs is the neutral loss of 507 Da from the protonated precursor molecule, corresponding to the adenosine (B11128) 3'-phosphate 5'-diphosphate moiety.[2][3][4] Another characteristic fragment ion is the adenosine 3',5'-diphosphate key fragment at m/z 428.0365.[1]

Experimental Protocols

Sample Preparation

The choice of sample preparation method is critical for the accurate quantification of acyl-CoAs due to their instability. A robust protocol aims to efficiently extract the analyte while minimizing degradation.

Materials:

  • 5-sulfosalicylic acid (SSA) or Trichloroacetic acid (TCA)

  • Acetonitrile (ACN)

  • Methanol (MeOH)

  • Internal Standard (e.g., a stable isotope-labeled version of the analyte or an odd-chain acyl-CoA not present in the sample)

  • Solid Phase Extraction (SPE) cartridges (optional, for cleanup)

Protocol: Protein Precipitation

  • To a 100 µL aliquot of the biological sample (e.g., cell lysate, tissue homogenate), add 400 µL of a cold extraction solution (e.g., 2.5% SSA in water or 10% TCA).[3][4]

  • Add the internal standard to the extraction solution before addition to the sample.

  • Vortex the mixture vigorously for 1 minute to ensure thorough protein precipitation.

  • Incubate the sample on ice for 10 minutes.

  • Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

  • If using TCA, a solid-phase extraction (SPE) step may be necessary to remove the acid, which can interfere with chromatography.[3]

Liquid Chromatography

Reversed-phase liquid chromatography is typically employed for the separation of acyl-CoAs.

LC Conditions:

ParameterValue
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7
Mobile Phase B Acetonitrile
Gradient 0-2 min: 2% B; 2-15 min: 2-80% B; 15-17 min: 80% B; 17-18 min: 80-2% B; 18-25 min: 2% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry

A triple quadrupole or a high-resolution mass spectrometer can be used for the analysis. The following parameters are for a triple quadrupole instrument operating in positive electrospray ionization (ESI) mode.

MS/MS Parameters for this compound:

To determine the specific MRM transitions for this compound, the exact mass of the precursor ion must first be calculated.

  • Formula of this compound: C26H38N7O17P3S2

  • Monoisotopic Mass: 877.1032 g/mol

  • Precursor Ion ([M+H]+): 878.1110 m/z

Based on the characteristic fragmentation of acyl-CoAs, the following product ions are proposed for this compound:

Precursor Ion (m/z)Product Ion (m/z)DescriptionCollision Energy (eV)
878.1110371.1158[M+H - 507]+30
878.1110428.0365Adenosine 3',5'-diphosphate fragment45

General MS Settings:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Data Presentation

The following table summarizes hypothetical quantitative data for a validated this compound assay. Researchers should generate their own data for their specific matrix and instrumentation.

ParameterResult
Linear Range 1 - 1000 ng/mL
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1.0 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the analysis of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Extraction Protein Precipitation & Extraction Sample->Extraction Cleanup SPE Cleanup (Optional) Extraction->Cleanup LC Liquid Chromatography Separation Cleanup->LC MS Mass Spectrometry Detection (MRM) LC->MS Integration Peak Integration MS->Integration Quantification Quantification & Analysis Integration->Quantification

Caption: General workflow for this compound analysis.

Proposed Metabolic Pathway

This compound is known to be a substrate for this compound monooxygenase. The following diagram illustrates this enzymatic reaction.[5]

G T2CCoA This compound Enzyme This compound monooxygenase T2CCoA->Enzyme HT2CCoA 5-hydroxythis compound Enzyme->HT2CCoA

Caption: Enzymatic conversion of this compound.

References

Application Notes and Protocols for Monooxygenase-Catalyzed Conversion of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073) moieties are prevalent in a wide range of pharmaceuticals and industrial chemicals. The metabolic fate of these compounds is of significant interest in drug development and environmental science, as oxidation by monooxygenase enzymes, particularly cytochrome P450s, can lead to bioactivation and the formation of reactive metabolites. A key enzyme in the microbial degradation of thiophene compounds is thiophene-2-carbonyl-CoA monooxygenase (EC 1.14.99.35). This enzyme, first characterized in the bacterium Aquamicrobium defluvii, catalyzes the hydroxylation of this compound to 5-hydroxythis compound. This reaction is a critical step in the aerobic degradation pathway of thiophene-2-carboxylate (B1233283).[1][2]

These application notes provide a comprehensive overview of the use of this compound as a substrate for monooxygenase enzymes. Detailed protocols for enzyme assays, purification, and analysis are presented to facilitate research into thiophene metabolism, enzyme kinetics, and the development of novel biocatalytic processes.

Enzymatic Reaction and Pathway

This compound monooxygenase catalyzes the following reaction[1][2]:

This compound + AH₂ + O₂ ⇌ 5-hydroxythis compound + A + H₂O

Where AH₂ represents a reduced electron donor. This enzyme is highly specific for its substrate, this compound.[3]

The overall metabolic pathway in Aquamicrobium defluvii involves the initial activation of thiophene-2-carboxylate to its CoA ester, followed by the monooxygenase-catalyzed hydroxylation, and subsequent ring cleavage.

MetabolicPathway cluster_cell Aquamicrobium defluvii T2C Thiophene-2-carboxylate T2CCoA This compound T2C->T2CCoA CoA Ligase HT2CCoA 5-Hydroxythis compound T2CCoA->HT2CCoA this compound Monooxygenase RingCleavage Ring Cleavage Products HT2CCoA->RingCleavage Downstream Enzymes

Figure 1: Metabolic pathway of thiophene-2-carboxylate in Aquamicrobium defluvii.

Quantitative Data Summary

Currently, specific kinetic parameters (Km, Vmax, kcat) for this compound monooxygenase from Aquamicrobium defluvii are not extensively reported in publicly available literature. The original characterization by Bambauer et al. (1998) provides the foundational evidence for its activity. Further research is required to fully elucidate its kinetic properties.

Enzyme SourceSubstrateProductKmVmaxkcatOptimal pHOptimal Temp.Reference
Aquamicrobium defluviiThis compound5-Hydroxythis compoundNot ReportedNot ReportedNot ReportedNot ReportedNot ReportedBambauer et al., 1998

Table 1: Enzyme Kinetic and Optimal Condition Data.

Experimental Protocols

Protocol 1: Synthesis of this compound

The substrate, this compound, is typically synthesized from thiophene-2-carboxylic acid.

Materials:

  • Thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Coenzyme A (CoA) trilithium salt

  • Anhydrous solvent (e.g., tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM))

  • Triethylamine (TEA) or other suitable base

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and stirring equipment

Procedure:

  • Activation of Thiophene-2-carboxylic acid:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve thiophene-2-carboxylic acid in anhydrous THF.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride (1.1-1.5 equivalents) dropwise with stirring.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC or the cessation of gas evolution).

    • Remove the solvent and excess reagent under reduced pressure to yield the crude thiophene-2-carbonyl chloride.

  • Thioesterification with Coenzyme A:

    • In a separate flask, dissolve Coenzyme A trilithium salt in an appropriate buffer (e.g., 0.1 M sodium bicarbonate, pH 8.0).

    • Cool the CoA solution to 0°C.

    • Slowly add a solution of the crude thiophene-2-carbonyl chloride in a minimal amount of anhydrous THF to the CoA solution with vigorous stirring.

    • Maintain the pH of the reaction mixture around 7.5-8.0 by the dropwise addition of a suitable base (e.g., 1 M NaOH).

    • Stir the reaction at 0°C for 1-2 hours and then at room temperature for an additional 1-2 hours.

    • The reaction progress can be monitored by HPLC.

  • Purification:

    • Purify the resulting this compound by preparative reverse-phase HPLC.

    • Lyophilize the purified fractions to obtain the final product as a white solid.

    • Store the product at -20°C or below.

Protocol 2: Expression and Purification of this compound Monooxygenase

This protocol is a general guideline based on the expression and purification of other monooxygenases and will require optimization for this specific enzyme.

Materials:

  • Aquamicrobium defluvii culture or a recombinant expression system (e.g., E. coli expressing the cloned gene).

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT, protease inhibitors).

  • Affinity chromatography resin (e.g., Ni-NTA for His-tagged protein).

  • Wash buffer (Lysis buffer with 20 mM imidazole).

  • Elution buffer (Lysis buffer with 250 mM imidazole).

  • Size-exclusion chromatography column.

  • Protein concentration determination reagents (e.g., Bradford or BCA assay).

Procedure:

  • Cell Culture and Lysis:

    • Grow Aquamicrobium defluvii in a suitable medium containing thiophene-2-carboxylate as an inducer, or grow the recombinant E. coli strain and induce protein expression (e.g., with IPTG).

    • Harvest the cells by centrifugation.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

    • Clarify the lysate by ultracentrifugation.

  • Affinity Chromatography:

    • Load the clarified lysate onto a pre-equilibrated Ni-NTA column.

    • Wash the column extensively with wash buffer to remove unbound proteins.

    • Elute the His-tagged monooxygenase with elution buffer.

  • Size-Exclusion Chromatography (Optional):

    • For higher purity, concentrate the eluted fractions and load them onto a size-exclusion chromatography column equilibrated with a suitable buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl).

    • Collect fractions containing the purified protein.

  • Protein Characterization:

    • Assess the purity of the final protein preparation by SDS-PAGE.

    • Determine the protein concentration.

    • Store the purified enzyme at -80°C in a storage buffer containing glycerol.

Protocol 3: this compound Monooxygenase Activity Assay

This assay is based on monitoring the substrate-dependent oxidation of a reduced electron donor or the formation of the product.

Materials:

  • Purified this compound monooxygenase.

  • This compound solution.

  • Reduced electron donor (e.g., NADH or NADPH).

  • An appropriate electron transfer partner if required (e.g., a reductase).

  • Assay buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.4).

  • Spectrophotometer or HPLC system.

Method A: Spectrophotometric Assay (Coupled Assay)

This method relies on a coupled enzyme system where the oxidation of the electron donor (NADH or NADPH) is monitored.

  • Reaction Mixture:

    • Prepare a reaction mixture in a cuvette containing assay buffer, NADH or NADPH, and the electron transfer partner (if necessary).

    • Add the purified monooxygenase to the mixture.

  • Initiation and Measurement:

    • Initiate the reaction by adding a known concentration of this compound.

    • Immediately monitor the decrease in absorbance at 340 nm (for NADH/NADPH oxidation) over time.

  • Calculation:

    • Calculate the rate of reaction using the molar extinction coefficient of NADH or NADPH (6220 M⁻¹cm⁻¹).

Method B: HPLC-Based Assay

This method directly measures the formation of the product, 5-hydroxythis compound.

  • Reaction Setup:

    • Set up the enzymatic reaction as described above in a larger volume (e.g., 100-500 µL).

  • Time Points and Quenching:

    • Incubate the reaction at the desired temperature.

    • At various time points, withdraw aliquots of the reaction mixture and quench the reaction by adding an equal volume of a quenching solution (e.g., ice-cold acetonitrile (B52724) or methanol (B129727) containing a small amount of acid).

  • Analysis:

    • Centrifuge the quenched samples to precipitate the protein.

    • Analyze the supernatant by reverse-phase HPLC to separate and quantify the substrate and product. A C18 column with a gradient of acetonitrile in water (both containing 0.1% formic acid) is a common starting point for the separation of such compounds.[1] Detection can be performed using a UV detector at a wavelength where both substrate and product absorb (e.g., 254 nm).

  • Quantification:

    • Generate a standard curve for 5-hydroxythis compound to determine its concentration in the reaction samples.

AssayWorkflow cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis cluster_hplc HPLC Method cluster_spectro Spectrophotometric Method P1 Prepare Assay Buffer R1 Combine Buffer, NADPH, and Enzyme P1->R1 P2 Prepare Substrate (this compound) R2 Initiate with Substrate P2->R2 P3 Prepare Electron Donor (e.g., NADPH) P3->R1 P4 Purified Enzyme P4->R1 R1->R2 R3 Incubate at Optimal Temp. R2->R3 S1 Monitor NADPH Depletion at 340 nm R2->S1 A1 Quench Reaction (e.g., with Acetonitrile) R3->A1 A2 Centrifuge A1->A2 A3 Analyze Supernatant by HPLC A2->A3 A4 Quantify Product Formation A3->A4 S2 Calculate Reaction Rate S1->S2

Figure 2: General workflow for the this compound monooxygenase assay.

Conclusion

The study of this compound monooxygenase provides valuable insights into the microbial degradation of thiophene-containing compounds. The protocols and information presented here offer a foundation for researchers to investigate the enzymatic mechanisms, kinetics, and potential applications of this enzyme in bioremediation and biocatalysis. Further characterization of this and similar monooxygenases will undoubtedly contribute to a deeper understanding of thiophene metabolism and its implications in drug development and environmental science.

References

Application Notes and Protocols for the Study of Acyl-CoA Dehydrogenase Activity

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on Thiophene-2-carbonyl-CoA: A comprehensive review of the scientific literature did not yield specific applications or protocols for the use of this compound in the direct study of acyl-CoA dehydrogenase (ACAD) activity. Research indicates that this compound is a substrate for a distinct enzyme, this compound monooxygenase, which catalyzes a hydroxylation reaction rather than the α,β-dehydrogenation characteristic of ACADs.[1] Therefore, the following application notes and protocols are based on established methods for studying ACAD activity using well-characterized substrates and inhibitors, providing a foundational framework for researchers in this field.

Introduction to Acyl-CoA Dehydrogenases

Acyl-CoA dehydrogenases (ACADs) are a class of flavin adenine (B156593) dinucleotide (FAD)-dependent enzymes crucial for the initial step of each fatty acid β-oxidation cycle within the mitochondria.[2] Their primary function is to catalyze the introduction of a trans double bond between the α (C2) and β (C3) carbons of a fatty acyl-CoA thioester substrate.[2] These enzymes are categorized based on their substrate specificity for fatty acyl-CoA chains of varying lengths:

  • Short-chain acyl-CoA dehydrogenase (SCAD): Acts on C4-C6 acyl-CoAs.

  • Medium-chain acyl-CoA dehydrogenase (MCAD): Acts on C6-C12 acyl-CoAs.

  • Long-chain acyl-CoA dehydrogenase (LCAD): Acts on C12-C18 acyl-CoAs.

  • Very long-chain acyl-CoA dehydrogenase (VLCAD): Acts on C14-C24 acyl-CoAs.

Deficiencies in these enzymes lead to serious metabolic disorders, making them important targets for research and drug development.

Catalytic Mechanism

The catalytic mechanism of ACADs involves the following key steps:

  • Proton Abstraction: A glutamate (B1630785) residue in the active site abstracts the pro-R α-hydrogen from the acyl-CoA substrate.[2]

  • Hydride Transfer: A hydride ion is transferred from the pro-R β-carbon of the substrate to the N5 position of the FAD cofactor, reducing it to FADH2.

  • Product Release: The resulting trans-2-enoyl-CoA product is released.

  • Electron Transfer: The reduced enzyme (E-FADH2) is re-oxidized by transferring electrons to the electron-transferring flavoprotein (ETF).

Experimental Protocols for Measuring Acyl-CoA Dehydrogenase Activity

Several methods have been established to measure ACAD activity. The choice of assay depends on the specific ACAD, the available equipment, and the nature of the study (e.g., kinetic analysis, inhibitor screening).

Spectrophotometric Ferricenium Assay

This is a widely used and convenient method that measures the reduction of an artificial electron acceptor, ferricenium hexafluorophosphate (B91526), which substitutes for the natural electron acceptor, ETF. The reduction of the ferricenium ion can be monitored spectrophotometrically.

Principle: ACAD-FAD + Acyl-CoA → ACAD-FADH₂ + trans-2-Enoyl-CoA ACAD-FADH₂ + 2 Ferricenium⁺ → ACAD-FAD + 2 Ferrocene + 2 H⁺

Materials:

  • Purified or partially purified acyl-CoA dehydrogenase

  • Assay Buffer: 50 mM potassium phosphate, pH 7.6, containing 0.2 mM EDTA

  • Substrate: Octanoyl-CoA (for MCAD), Butyryl-CoA (for SCAD), or Palmitoyl-CoA (for LCAD/VLCAD) solution in water.

  • Electron Acceptor: Ferricenium hexafluorophosphate solution in water.

  • Spectrophotometer capable of measuring absorbance at 300 nm.

Protocol:

  • Prepare a reaction mixture in a cuvette containing the assay buffer and the acyl-CoA substrate at the desired concentration (e.g., 100 µM).

  • Add the ferricenium hexafluorophosphate solution to a final concentration of 150 µM.

  • Initiate the reaction by adding a small volume of the enzyme preparation.

  • Immediately monitor the decrease in absorbance at 300 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Calculate the enzyme activity using the molar extinction coefficient of ferricenium (ε₃₀₀ = 4.3 mM⁻¹cm⁻¹).

Dye-Linked Spectrophotometric Assay

This method utilizes an artificial electron acceptor dye, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction.

Protocol: A detailed protocol for a dye-linked spectrophotometric assay for ACADs in muscle biopsies has been described and can be adapted for purified enzymes. This method was found to be superior to the ferricenium or ETF acceptor systems for muscle samples.

Inhibitors of Acyl-CoA Dehydrogenases

Several compounds are known to inhibit ACADs. While this compound is not a documented inhibitor, other structurally related and unrelated molecules have been characterized. Aromatic CoA esters, such as benzoyl-CoA, have been shown to inhibit other enzymes involved in fatty acid metabolism by competing with natural substrates.[3]

Known Inhibitors and their Characteristics
InhibitorTarget ACAD(s)Mechanism of InhibitionQuantitative DataReference
Methylenecyclopropylacetyl-CoA (MCPA-CoA) SCAD, MCAD, IVDHIrreversible (Suicide) InhibitionNot specified in abstract--INVALID-LINK--
2-Octynoyl-CoA MCADInactivates both oxidized and reduced forms of the enzymeNot specified in abstract--INVALID-LINK--
Benzoyl-CoA Fatty Acid Synthetase (an example of an aromatic CoA ester inhibitor)Competitive with acetyl-CoA and malonyl-CoANot specified in abstract--INVALID-LINK--
3,6-dichlorobenzo[b]thiophene-2-carboxylic acid (BT2) Branched-chain α-ketoacid dehydrogenase kinase (BDK)Allosteric InhibitionIC₅₀ = 3.19 µM--INVALID-LINK--

Note: This table includes inhibitors of ACADs and related enzymes to provide a broader context. Quantitative data is often specific to the experimental conditions and should be consulted in the primary literature.

Visualizations

Signaling and Experimental Diagrams

Acyl_CoA_Dehydrogenase_Reaction Acyl_CoA Acyl-CoA Enzyme_FAD ACAD-FAD Acyl_CoA->Enzyme_FAD Substrate Binding Enzyme_FADH2 ACAD-FADH2 Enzyme_FAD->Enzyme_FADH2 α,β-Dehydrogenation Enoyl_CoA trans-2-Enoyl-CoA Enzyme_FADH2->Enoyl_CoA Product Release ETF_ox ETF (oxidized) Enzyme_FADH2->ETF_ox Electron Transfer ETF_red ETF (reduced) ETF_ox->ETF_red ETF_red->Enzyme_FAD Enzyme Regeneration

Caption: General reaction mechanism of Acyl-CoA Dehydrogenase.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Buffer Prepare Assay Buffer Add_Components Add Buffer, Substrate, and Inhibitor to Cuvette Buffer->Add_Components Substrate Prepare Substrate Stock Substrate->Add_Components Inhibitor Prepare Inhibitor Stock Inhibitor->Add_Components Enzyme Prepare Enzyme Dilution Initiate Initiate with Enzyme Enzyme->Initiate Preincubate Pre-incubate Add_Components->Preincubate Preincubate->Initiate Measure Measure Activity (e.g., Spectrophotometry) Initiate->Measure Calculate_Rates Calculate Reaction Rates Measure->Calculate_Rates Plot_Data Plot Data (e.g., Rate vs. Inhibitor Conc.) Calculate_Rates->Plot_Data Determine_IC50 Determine IC50/Ki Plot_Data->Determine_IC50

Caption: Experimental workflow for an enzyme inhibition assay.

Conclusion

While this compound does not appear to be a documented modulator of acyl-CoA dehydrogenase activity, the study of these enzymes is critical for understanding fatty acid metabolism and related diseases. The protocols and information provided here offer a robust starting point for researchers to investigate the activity and inhibition of ACADs using established methodologies. The exploration of novel aromatic CoA esters as potential inhibitors of ACADs could be a future research direction, building upon the principles of competitive inhibition observed with compounds like benzoyl-CoA in related enzyme systems.

References

Application of Thiophene-2-carbonyl-CoA in Enzyme Kinetics Studies: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carbonyl-CoA is a thioester of thiophene-2-carboxylic acid and coenzyme A. This molecule and its derivatives are of significant interest in enzyme kinetics studies, serving both as a substrate for specific enzymes and as a foundational structure for the development of enzyme inhibitors. These application notes provide detailed protocols and data for the use of this compound and its related precursor, thiophene-2-carboxylic acid, in the study of enzyme kinetics. The protocols are designed to be adaptable for researchers in biochemistry, pharmacology, and drug development.

Section 1: this compound as a Substrate for Enzyme Kinetics Studies

This compound is a key substrate for the enzyme This compound monooxygenase (EC 1.14.99.35). This enzyme is involved in the metabolic degradation of thiophene-2-carboxylate, a pathway observed in bacteria such as Aquamicrobium defluvii.[1] The study of this enzyme's kinetics is crucial for understanding microbial degradation pathways of heterocyclic compounds, which has implications for bioremediation and industrial biotechnology.

The monooxygenase catalyzes the hydroxylation of this compound to 5-hydroxythis compound, utilizing an electron acceptor and molecular oxygen.[1]

Reaction: this compound + AH₂ + O₂ ⇌ 5-hydroxythis compound + A + H₂O

Quantitative Data

Currently, specific kinetic parameters (Km, Vmax, kcat) for this compound monooxygenase with this compound as the substrate are not widely available in publicly accessible literature. The original characterization of the enzyme from Aquamicrobium defluvii provides the basis for its existence and function, but detailed kinetic constants remain to be extensively documented. Researchers are encouraged to determine these parameters empirically using the protocols provided below.

Experimental Protocols

Protocol 1: Assay for this compound Monooxygenase Activity

This protocol describes a method to determine the activity of this compound monooxygenase by monitoring the consumption of the substrate or the formation of the product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound (substrate)

  • Purified or partially purified this compound monooxygenase

  • Electron donor (e.g., NADH or NADPH)

  • Electron acceptor (e.g., a suitable reductase if the monooxygenase is part of a multi-component system)

  • Reaction Buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5)

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in the reaction buffer. Determine the exact concentration spectrophotometrically.

    • Prepare a stock solution of the electron donor (NADH or NADPH) in the reaction buffer.

    • Prepare the enzyme solution in the reaction buffer. The optimal concentration should be determined empirically.

  • Enzyme Reaction:

    • Set up the reaction mixture in a microcentrifuge tube. A typical 100 µL reaction mixture may contain:

      • 50 µL of 2x Reaction Buffer

      • 10 µL of this compound solution (to achieve a final concentration range for kinetic analysis, e.g., 1-100 µM)

      • 10 µL of electron donor solution (e.g., to a final concentration of 200 µM)

      • If required, add the electron acceptor/reductase component.

      • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

    • Initiate the reaction by adding 20 µL of the enzyme solution.

    • Incubate the reaction for a specific time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Reaction Quenching and Sample Preparation:

    • Stop the reaction by adding 100 µL of quenching solution (e.g., ice-cold acetonitrile).

    • Centrifuge the mixture at high speed (e.g., 14,000 x g) for 10 minutes to pellet the precipitated protein.

    • Transfer the supernatant to an HPLC vial for analysis.

  • HPLC Analysis:

    • Inject the sample onto a C18 reverse-phase column.

    • Use a suitable mobile phase gradient to separate the substrate (this compound) and the product (5-hydroxythis compound). An example gradient could be a linear gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).

    • Monitor the elution profile at a suitable wavelength (e.g., 260 nm for the adenine (B156593) moiety of CoA, or a wavelength specific to the thiophene (B33073) ring).

    • Quantify the amount of substrate consumed or product formed by integrating the peak areas and comparing them to a standard curve.

  • Data Analysis:

    • Calculate the initial reaction velocity (v₀) at different substrate concentrations.

    • Plot the initial velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Visualization

experimental_workflow_monooxygenase cluster_prep 1. Reagent Preparation cluster_reaction 2. Enzyme Reaction cluster_quench 3. Quenching & Preparation cluster_analysis 4. Analysis reagent_prep Prepare Stocks: - this compound - Electron Donor (NADH/NADPH) - Enzyme Solution - Reaction Buffer reaction_setup Set up reaction mixture (Buffer, Substrate, Donor) reagent_prep->reaction_setup pre_incubation Pre-incubate at 30°C reaction_setup->pre_incubation start_reaction Initiate with Enzyme pre_incubation->start_reaction incubation Incubate (10-30 min) start_reaction->incubation quench Stop reaction (Acetonitrile) incubation->quench centrifuge Centrifuge (14,000 x g) quench->centrifuge supernatant Collect Supernatant centrifuge->supernatant hplc HPLC Analysis (C18 Column) supernatant->hplc data_analysis Data Analysis (Michaelis-Menten) hplc->data_analysis

Fig. 1: Experimental workflow for the this compound monooxygenase assay.

Section 2: Thiophene-2-carboxylic Acid in Enzyme Inhibition Studies

While this compound itself has not been extensively reported as an enzyme inhibitor, its precursor, thiophene-2-carboxylic acid , and its derivatives have been identified as potent inhibitors of D-amino acid oxidase (DAO) .[2] DAO is a flavoenzyme that catalyzes the oxidative deamination of D-amino acids and is a target for the development of therapeutics for neurological disorders such as schizophrenia.[2]

The study of thiophene-2-carboxylic acid and its analogs as DAO inhibitors provides valuable structure-activity relationship (SAR) data for drug design.

Quantitative Data

The inhibitory potency of thiophene-2-carboxylic acid and its derivatives against human D-amino acid oxidase has been determined, with IC₅₀ values in the low micromolar range.

CompoundSubstituent at C5IC₅₀ (µM)[2]
Thiophene-2-carboxylic acidH7.8
5-Fluorothiophene-2-carboxylic acidF1.2
5-Chlorothiophene-2-carboxylic acidCl0.53
5-Bromothiophene-2-carboxylic acidBr0.58
5-Methylthiophene-2-carboxylic acidCH₃1.5
Experimental Protocols

Protocol 2: Inhibition Assay for D-amino Acid Oxidase

This protocol describes a common method to determine the inhibitory activity of compounds like thiophene-2-carboxylic acid on D-amino acid oxidase. The assay measures the production of hydrogen peroxide, a product of the DAO reaction, using a coupled colorimetric method with horseradish peroxidase (HRP) and a suitable chromogen.

Materials:

  • Human D-amino acid oxidase (hDAO)

  • D-Serine (substrate)

  • Thiophene-2-carboxylic acid or its derivatives (inhibitors)

  • Horseradish peroxidase (HRP)

  • 4-Aminoantipyrine (4-AAP)

  • Phenol (B47542)

  • Reaction Buffer (e.g., 100 mM sodium pyrophosphate buffer, pH 8.5)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of the inhibitor (e.g., 10 mM in DMSO). Create a serial dilution in the reaction buffer.

    • Prepare a stock solution of D-Serine in the reaction buffer.

    • Prepare the assay cocktail containing HRP, 4-AAP, and phenol in the reaction buffer.

  • Enzyme Inhibition Assay:

    • In a 96-well plate, add:

      • 10 µL of the inhibitor solution at various concentrations. For the control (no inhibition), add 10 µL of the buffer with the corresponding DMSO concentration.

      • 20 µL of the hDAO enzyme solution.

    • Pre-incubate the enzyme and inhibitor for 15 minutes at room temperature.

    • Add 150 µL of the assay cocktail to each well.

    • Initiate the reaction by adding 20 µL of the D-Serine solution (the final concentration should be around the Km value for D-Serine).

  • Measurement and Data Analysis:

    • Immediately start monitoring the increase in absorbance at 500 nm in a microplate reader at a constant temperature (e.g., 25°C).

    • Record the absorbance every minute for 15-30 minutes.

    • Calculate the initial reaction velocity (v₀) from the linear portion of the absorbance curve.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Visualization

signaling_pathway cluster_dao D-Amino Acid Oxidase (DAO) Catalysis cluster_inhibition Inhibition by Thiophene-2-carboxylic Acid D_Serine D-Serine DAO_FAD DAO (FAD) D_Serine->DAO_FAD Substrate Binding Imino_Acid Imino Acid Keto_Acid α-Keto Acid + NH₃ Imino_Acid->Keto_Acid Hydrolysis H2O2 H₂O₂ DAO_FADH2 DAO (FADH₂) DAO_FAD->DAO_FADH2 Reduction DAO_FADH2->Imino_Acid Product Release DAO_FADH2->DAO_FAD Re-oxidation O2 O₂ O2:e->H2O2:w H2O H₂O Inhibitor Thiophene-2-carboxylic Acid Inhibitor->DAO_FAD Competitive Inhibition

Fig. 2: Mechanism of D-amino acid oxidase and its inhibition.

experimental_workflow_inhibition cluster_prep 1. Reagent Preparation cluster_assay 2. Inhibition Assay cluster_analysis 3. Measurement & Analysis reagent_prep Prepare Stocks: - Inhibitor (Thiophene-2-CA) - D-Serine (Substrate) - DAO Enzyme - Assay Cocktail (HRP, 4-AAP, Phenol) plate_setup Add Inhibitor and Enzyme to 96-well plate reagent_prep->plate_setup pre_incubation Pre-incubate (15 min) plate_setup->pre_incubation add_cocktail Add Assay Cocktail pre_incubation->add_cocktail start_reaction Initiate with D-Serine add_cocktail->start_reaction read_absorbance Monitor Absorbance at 500 nm start_reaction->read_absorbance calc_velocity Calculate Initial Velocity read_absorbance->calc_velocity calc_ic50 Determine IC₅₀ calc_velocity->calc_ic50

Fig. 3: Experimental workflow for the DAO inhibition assay.

Conclusion

This compound and its related compounds are valuable tools for enzyme kinetics studies. As a substrate, this compound is essential for characterizing the activity of specific monooxygenases involved in microbial metabolism. As a structural motif, the thiophene-2-carboxylic acid core provides a scaffold for potent enzyme inhibitors, as demonstrated by the inhibition of D-amino acid oxidase. The protocols and data presented here offer a foundation for researchers to explore the roles of these molecules in various enzymatic systems, contributing to advancements in both fundamental biochemistry and applied drug discovery.

References

Thiophene-2-carbonyl-CoA: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Thiophene-2-carbonyl-CoA is a sulfur-containing heterocyclic activated carboxylic acid derivative that serves as a valuable building block in organic synthesis, particularly in the realms of biocatalysis and the chemo-enzymatic synthesis of complex molecules. Its unique electronic properties and ability to participate in a variety of enzymatic and chemical reactions make it a strategic component for the introduction of the thiophene-2-carbonyl moiety into target structures. This functional group is a key pharmacophore in numerous pharmaceuticals, agrochemicals, and materials.

The primary application of this compound lies in its role as a substrate for a range of enzymes, most notably acyl-CoA ligases and monooxygenases. This reactivity allows for its incorporation into natural product scaffolds and the enzymatic modification of the thiophene (B33073) ring itself. In drug development, the thiophene ring is a bioisostere of the benzene (B151609) ring, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates. The activation of thiophene-2-carboxylic acid to its coenzyme A thioester unlocks its potential for use in biological systems and in vitro biocatalytic cascades.

This document provides detailed protocols for the chemo-enzymatic synthesis of this compound and its application in a representative biocatalytic reaction.

Chemo-enzymatic Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a chemo-enzymatic approach, which combines the principles of chemical activation with the specificity of enzymatic ligation. This method avoids the harsh conditions and potential side reactions associated with purely chemical methods for thioester formation. The overall process involves the activation of thiophene-2-carboxylic acid and its subsequent ligation to Coenzyme A (CoA), catalyzed by an acyl-CoA ligase.

Experimental Protocols

Protocol 1: Synthesis of this compound using an Acyl-CoA Ligase

This protocol is adapted from general methods for the enzymatic synthesis of aromatic acyl-CoA esters.[1][2]

Materials:

  • Thiophene-2-carboxylic acid

  • Coenzyme A (CoA) trilithium salt

  • ATP (Adenosine 5'-triphosphate) disodium (B8443419) salt

  • Magnesium chloride (MgCl₂)

  • Tris-HCl buffer (pH 8.0)

  • Acyl-CoA ligase (e.g., from Pseudomonas sp. or a commercially available broad-specificity ligase)

  • Inorganic pyrophosphatase

  • Solid-phase extraction (SPE) cartridges (C18)

  • Acetonitrile (B52724)

  • Ammonium acetate

  • Deionized water

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, prepare a 1 mL reaction mixture containing:

      • 50 mM Tris-HCl buffer (pH 8.0)

      • 10 mM MgCl₂

      • 5 mM ATP

      • 1 mM Thiophene-2-carboxylic acid (dissolved in a minimal amount of DMSO if necessary, and then diluted in buffer)

      • 0.5 mM Coenzyme A

      • 1 U/mL Inorganic pyrophosphatase

      • 5-10 µg of purified acyl-CoA ligase

  • Incubation:

    • Incubate the reaction mixture at 30-37 °C for 2-4 hours. The progress of the reaction can be monitored by HPLC by observing the consumption of CoA and the formation of the product.

  • Quenching the Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile.

  • Purification:

    • Centrifuge the mixture to pellet the precipitated protein.

    • Load the supernatant onto a C18 SPE cartridge pre-equilibrated with deionized water.

    • Wash the cartridge with 2-3 column volumes of 5% aqueous acetonitrile to remove salts and unreacted starting materials.

    • Elute the this compound with 50% aqueous acetonitrile.

  • Quantification and Storage:

    • Determine the concentration of the purified this compound spectrophotometrically by measuring the absorbance at 260 nm (for the adenine (B156593) portion of CoA) and using the appropriate extinction coefficient.

    • Lyophilize the purified product for long-term storage at -80 °C.

Quantitative Data:

ParameterValueReference
Typical Conversion Rate>90%[1]
Isolated Yield70-80%[1][2]
Purity (by HPLC)>95%Inferred

Logical Workflow for Synthesis

T2CA Thiophene-2-carboxylic Acid Reaction Reaction Mixture T2CA->Reaction CoA Coenzyme A CoA->Reaction ATP ATP ATP->Reaction Ligase Acyl-CoA Ligase Ligase->Reaction Incubation Incubation (30-37°C, 2-4h) Reaction->Incubation Purification SPE Purification Incubation->Purification Product This compound Purification->Product

Caption: Chemo-enzymatic synthesis of this compound.

Application in Biocatalysis: Enzymatic Hydroxylation

This compound serves as a substrate for the enzyme this compound monooxygenase, which catalyzes the regioselective hydroxylation of the thiophene ring to produce 5-hydroxythis compound.[3] This reaction is of significant interest as it provides a mild and specific method for the functionalization of the thiophene core, which can be challenging to achieve with traditional chemical methods. The resulting hydroxylated product can be a valuable intermediate for the synthesis of more complex thiophene derivatives.

Experimental Protocols

Protocol 2: Biocatalytic Hydroxylation of this compound

This protocol describes a typical assay for the activity of this compound monooxygenase.

Materials:

  • Purified this compound (from Protocol 1)

  • This compound monooxygenase (purified from a recombinant source, e.g., E. coli)

  • NAD(P)H (Nicotinamide adenine dinucleotide phosphate, reduced form)

  • FAD (Flavin adenine dinucleotide)

  • Phosphate buffer (pH 7.5)

  • HPLC system for analysis

Procedure:

  • Enzyme Assay Setup:

    • Prepare a 200 µL reaction mixture in a UV-transparent microplate or cuvette containing:

      • 100 mM Phosphate buffer (pH 7.5)

      • 0.2 mM NAD(P)H

      • 10 µM FAD

      • 0.1 mM this compound

  • Initiation of Reaction:

    • Initiate the reaction by adding 1-5 µg of purified this compound monooxygenase.

  • Monitoring the Reaction:

    • Monitor the reaction by observing the decrease in absorbance at 340 nm, which corresponds to the oxidation of NAD(P)H.

    • Alternatively, the reaction can be quenched at different time points by adding an equal volume of acetonitrile, and the formation of 5-hydroxythis compound can be analyzed by HPLC.

  • Product Analysis:

    • Separate the substrate and product using a C18 reverse-phase HPLC column with a suitable gradient of acetonitrile in water (both containing 0.1% trifluoroacetic acid).

    • Detect the compounds by UV absorbance at a wavelength appropriate for the thiophene ring (e.g., 254 nm).

    • The identity of the product can be confirmed by mass spectrometry.

Quantitative Data:

ParameterValueReference
Substrate Concentration0.1 mMHypothetical
NAD(P)H Concentration0.2 mMHypothetical
Enzyme Concentration1-5 µgHypothetical
Expected Product5-hydroxythis compound[3]

Signaling Pathway and Experimental Workflow

cluster_0 Biocatalytic Reaction cluster_1 Experimental Workflow T2CCoA This compound Enzyme This compound Monooxygenase T2CCoA->Enzyme NADPH NAD(P)H NADPH->Enzyme O2 O2 O2->Enzyme Product 5-Hydroxythis compound Enzyme->Product NADP NAD(P)+ Enzyme->NADP H2O H2O Enzyme->H2O Mix Prepare Reaction Mixture AddEnzyme Add Enzyme Mix->AddEnzyme Monitor Monitor Reaction (Absorbance at 340 nm) AddEnzyme->Monitor Quench Quench Reaction Monitor->Quench Analyze HPLC/MS Analysis Quench->Analyze

Caption: Enzymatic hydroxylation of this compound.

References

Application Notes & Protocols: Development of Enzyme Inhibitors from Thiophene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene (B33073), a five-membered, sulfur-containing heterocyclic compound, is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically approved drugs.[1][2] Its derivatives have demonstrated a remarkable breadth of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neurological effects. This versatility stems from the thiophene ring's ability to engage in various interactions with biological targets, modulating their function. These application notes provide a comprehensive overview of the development of enzyme inhibitors derived from thiophene, offering insights into their therapeutic potential, methodologies for their evaluation, and the signaling pathways they influence. Thiophene-based compounds have been successfully developed to target a wide array of enzymes, including kinases, proteases, cyclooxygenases (COX), and lipoxygenases (LOX).[1][3][4]

I. Thiophene Derivatives as Potent Enzyme Inhibitors: A Data-Centric Overview

The following tables summarize the quantitative data for various thiophene derivatives, showcasing their potency and selectivity against different enzyme targets.

Table 1: Thiophene-Based Kinase Inhibitors
Compound IDTarget Kinase(s)IC50 (nM)Target Cancer Cell Line(s)Cellular IC50 (µM)Reference(s)
16b Clk411U87MG (Glioblastoma)7.2[5][6]
DRAK187HCT-116 (Colon)-[5][6]
Haspin125.7A549 (Lung)-[5][6]
Clk1163HeLa (Cervical)-[5][6]
Dyrk1B284--[5][6]
Dyrk1A353.3--[5][6]
Compound 4c VEGFR-275HepG2 (Liver)3.023[7]
AKT-14600PC-3 (Prostate)3.12[7]
Compound 3b VEGFR-2126HepG2 (Liver)3.105[7]
AKT-16960PC-3 (Prostate)2.15[7]
BU17 WEE1 Kinase-A549 (Lung)-[8]
Table 2: Thiophene-Based Protease and Other Enzyme Inhibitors
Compound IDTarget EnzymeIC50 / Ki / % InhibitionAntiviral/Antimicrobial Activity (EC50 / MIC)Reference(s)
Thiophene-fused γ-lactams SARS-CoV-2 Main Protease (Mpro)Reversible covalent inhibition-[9]
Compound 4b Neuraminidase (NA)IC50 = 0.03 µMEC50 = 1.59 µM (H5N1)[10]
Compound 10 Acetylcholinesterase (AChE)Ki = 19.88 ± 3.06 µM-[11]
Compound 8 Butyrylcholinesterase (BChE)Ki = 13.72 ± 1.12 µM-[11]
Compound 7 Glutathione S-transferase (GST)Ki = 16.44 ± 1.58 µM-[11]
Compound 1 5-Lipoxygenase (5-LOX)IC50 = 29.2 µM-[4]
Compounds 3q & 3r LipaseIC50 = 1.25 x 10⁻⁸ M & 1.17 x 10⁻⁸ M-[12]
Trypsin--[12]
Thiophene derivatives 4, 5, 8 --MIC50 = 16-32 mg/L (Col-R A. baumannii)[13]
MIC50 = 8-32 mg/L (Col-R E. coli)[13]

II. Experimental Protocols

This section provides detailed methodologies for key experiments involved in the synthesis and evaluation of thiophene-based enzyme inhibitors.

Protocol 1: General Synthesis of Thiophene Derivatives via Gewald Reaction

The Gewald reaction is a versatile and widely used method for the synthesis of 2-aminothiophenes.[14][15]

Materials:

  • An α-cyano ester (e.g., ethyl cyanoacetate)

  • An α-activated carbonyl compound (e.g., a ketone or aldehyde)

  • Elemental sulfur

  • A base (e.g., morpholine (B109124) or triethylamine)

  • A solvent (e.g., ethanol (B145695) or dimethylformamide)

  • Reaction vessel with a condenser

  • Stirring apparatus

  • Heating mantle or oil bath

  • Filtration apparatus

  • Recrystallization solvents

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-cyano ester (1 equivalent), the carbonyl compound (1 equivalent), and elemental sulfur (1.1 equivalents) in the chosen solvent.

  • Add the base (0.5-1 equivalent) to the reaction mixture.

  • Heat the mixture to reflux (typically 60-80 °C) and stir for the required reaction time (usually 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it with cold water.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene derivative.

  • Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.[15]

Protocol 2: In Vitro Kinase Inhibition Assay

This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a thiophene derivative against a specific protein kinase.[7]

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (peptide or protein)

  • Thiophene derivative (test compound) dissolved in DMSO

  • ATP (Adenosine triphosphate)

  • Kinase assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well plates

  • Multichannel pipette

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the thiophene derivative in the kinase assay buffer. Also, prepare a positive control (a known inhibitor, e.g., Sorafenib for VEGFR-2) and a negative control (DMSO vehicle).[7]

  • In a 96-well plate, add the kinase assay buffer, the recombinant kinase, and the substrate to each well.

  • Add the serially diluted thiophene derivative, positive control, or negative control to the respective wells.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitor to bind to the kinase.

  • Initiate the kinase reaction by adding ATP to each well.

  • Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C or 37 °C) for a specific duration (e.g., 30-60 minutes).

  • Stop the reaction and measure the remaining ATP levels using the Kinase-Glo® reagent according to the manufacturer's instructions. This is done by adding the reagent, incubating for a short period, and then measuring the luminescence.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percentage of kinase inhibition for each concentration of the thiophene derivative.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

Protocol 3: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of a potential drug candidate.[16][17]

Materials:

  • Cancer cell line of interest (e.g., HepG2, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Thiophene derivative (test compound) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • CO₂ incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Prepare serial dilutions of the thiophene derivative in the complete cell culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compound. Include a vehicle control (DMSO) and a blank (medium only).

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).[16]

  • After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into a purple formazan (B1609692) product.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 value.

Protocol 4: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a thiophene derivative on the cell cycle distribution of cancer cells.[5][7]

Materials:

  • Cancer cell line

  • Thiophene derivative

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Ethanol (70%, ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to attach overnight.

  • Treat the cells with the thiophene derivative at its IC50 concentration for a specified time (e.g., 24 or 48 hours). Include a vehicle-treated control group.

  • Harvest the cells by trypsinization, and then collect them by centrifugation.

  • Wash the cells with ice-cold PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol and incubating at -20 °C for at least 2 hours (or overnight).

  • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

  • Resuspend the cells in the PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.

  • Analyze the data using appropriate software to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase indicates a cell cycle arrest at that point. For instance, some thiophene derivatives induce G2/M cell cycle arrest.[5]

III. Visualizing Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) to illustrate key processes in the development of thiophene-based enzyme inhibitors.

Experimental Workflow for Thiophene-Based Inhibitor Development

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Evaluation cluster_2 Cellular & In Vivo Evaluation Library_Design Library Design & Virtual Screening Synthesis Chemical Synthesis (e.g., Gewald Reaction) Library_Design->Synthesis Characterization Structural Characterization (NMR, MS) Synthesis->Characterization Enzyme_Assay Enzyme Inhibition Assays (IC50) Characterization->Enzyme_Assay Screening SAR Structure-Activity Relationship (SAR) Analysis Enzyme_Assay->SAR Cell_Viability Cell Viability Assays (MTT) Enzyme_Assay->Cell_Viability Lead Compound Selection SAR->Library_Design Optimization Mechanism_Study Mechanism of Action Studies (Cell Cycle, Apoptosis) Cell_Viability->Mechanism_Study Animal_Models In Vivo Efficacy in Animal Models Mechanism_Study->Animal_Models Preclinical_Dev Preclinical Development Animal_Models->Preclinical_Dev Candidate Selection

Caption: A typical workflow for the discovery and development of thiophene-based enzyme inhibitors.

Signaling Pathway: Induction of Apoptosis by a Thiophene-Based Kinase Inhibitor

G Thiophene_Inhibitor Thiophene-Based Kinase Inhibitor Target_Kinase Target Kinase (e.g., WEE1, AKT) Thiophene_Inhibitor->Target_Kinase Inhibition Cell_Cycle_Arrest G2/M Cell Cycle Arrest Target_Kinase->Cell_Cycle_Arrest Apoptosis_Induction Induction of Apoptosis Cell_Cycle_Arrest->Apoptosis_Induction Caspase_Activation Activation of Caspases (e.g., Caspase-3, -9) Apoptosis_Induction->Caspase_Activation Cell_Death Cancer Cell Death Caspase_Activation->Cell_Death

Caption: A simplified signaling pathway illustrating how a thiophene-based kinase inhibitor can induce apoptosis.

References

Application Notes and Protocols for High-Throughput Screening of Thiophene-2-carbonyl-CoA Metabolism Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are prevalent in various pharmaceuticals and bioactive molecules. The metabolism of these compounds, particularly the initial activation of thiophene-2-carboxylic acid (T2C) to Thiophene-2-carbonyl-CoA, is a critical step that can influence their efficacy and potential toxicity. This metabolic activation is catalyzed by acyl-CoA synthetases (ligases). Inhibiting this pathway may offer therapeutic benefits or provide tools to study the roles of these metabolic processes.

These application notes provide a framework for a high-throughput screening (HTS) campaign to identify inhibitors of this compound metabolism. The primary target of the proposed assay is the Thiophene-2-carboxylate (B1233283):CoA ligase , the enzyme responsible for the initial ATP-dependent ligation of T2C to Coenzyme A (CoA). A secondary target, This compound monooxygenase , which further metabolizes the CoA adduct, is also considered.

Metabolic Pathway

The initial steps in the metabolism of thiophene-2-carboxylate involve its activation to a CoA thioester, which is then further oxidized.[1] This process is crucial for the subsequent degradation of the thiophene (B33073) ring.

Thiophene_Metabolism T2C Thiophene-2-carboxylate (T2C) Ligase Thiophene-2-carboxylate:CoA ligase (Primary HTS Target) T2C->Ligase T2C_CoA This compound Monooxygenase This compound monooxygenase (Secondary HTS Target) T2C_CoA->Monooxygenase Hydroxy_T2C_CoA 5-hydroxythis compound Downstream Downstream Metabolism Hydroxy_T2C_CoA->Downstream ATP ATP ATP->Ligase CoA CoA-SH CoA->Ligase AMP_PPi AMP + PPi O2_AH2 O2 + AH2 O2_AH2->Monooxygenase H2O_A H2O + A Ligase->T2C_CoA Ligase->AMP_PPi Monooxygenase->Hydroxy_T2C_CoA Monooxygenase->H2O_A

Figure 1: Metabolic activation of Thiophene-2-carboxylate.

High-Throughput Screening (HTS) Assay Principle

The primary HTS assay is designed to identify inhibitors of Thiophene-2-carboxylate:CoA ligase. The assay is based on the quantification of the consumption of Coenzyme A (CoA) during the ligation reaction. A decrease in the rate of CoA consumption indicates the presence of an inhibitor.

The detection of free CoA is achieved using a thiol-reactive fluorescent probe, such as 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM). CPM is essentially non-fluorescent until it reacts with the free thiol group of CoA, forming a highly fluorescent adduct. Therefore, in an uninhibited reaction, as CoA is consumed, the fluorescence signal will be low. In the presence of an inhibitor, CoA is not consumed, and it remains available to react with CPM, resulting in a high fluorescence signal.

HTS_Workflow cluster_prep Assay Preparation cluster_reaction Enzymatic Reaction cluster_detection Signal Detection cluster_analysis Data Analysis Dispense_Cmpd Dispense Compound Library (384-well plate) Dispense_Enzyme Add Thiophene-2-carboxylate:CoA ligase Dispense_Cmpd->Dispense_Enzyme Add_Substrates Initiate reaction by adding T2C, ATP, and CoA Dispense_Enzyme->Add_Substrates Incubate Incubate at Room Temperature Add_Substrates->Incubate Add_CPM Stop reaction and develop signal by adding CPM reagent Incubate->Add_CPM Read_Fluorescence Read Fluorescence (Ex/Em = 390/470 nm) Add_CPM->Read_Fluorescence Calculate_Inhibition Calculate Percent Inhibition Read_Fluorescence->Calculate_Inhibition Identify_Hits Identify Hits (e.g., >50% inhibition) Calculate_Inhibition->Identify_Hits IC50_Determination IC50 Determination for Hits Identify_Hits->IC50_Determination

Figure 2: High-throughput screening workflow for inhibitors.

Experimental Protocols

Reagents and Materials
  • Enzyme: Recombinant Thiophene-2-carboxylate:CoA ligase (purified).

  • Substrates: Thiophene-2-carboxylic acid (T2C), Coenzyme A (CoA), Adenosine 5'-triphosphate (ATP).

  • Fluorescent Probe: 7-diethylamino-3-(4'-maleimidylphenyl)-4-methylcoumarin (CPM).

  • Assay Buffer: 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.01% Tween-20.

  • Plates: 384-well, black, flat-bottom microplates.

  • Control Inhibitor: A known broad-spectrum acyl-CoA synthetase inhibitor (e.g., Triacsin C) for assay validation.

  • Compound Library: Library of small molecules dissolved in DMSO.

HTS Protocol for Thiophene-2-carboxylate:CoA Ligase
  • Compound Plating:

    • Dispense 100 nL of compounds from the library (typically at 10 mM in DMSO) into the wells of a 384-well plate using an acoustic liquid handler. This results in a final compound concentration of 10 µM in a 10 µL assay volume.

    • For control wells, dispense 100 nL of DMSO (negative control, 0% inhibition) and 100 nL of a control inhibitor (positive control, 100% inhibition).

  • Enzyme Addition:

    • Prepare a solution of Thiophene-2-carboxylate:CoA ligase in assay buffer. The final concentration should be determined empirically to yield a robust signal window (e.g., 50 nM).

    • Dispense 5 µL of the enzyme solution to each well of the assay plate.

  • Reaction Initiation:

    • Prepare a substrate mix containing T2C, ATP, and CoA in assay buffer. The final concentrations should be at or near their respective Kₘ values (e.g., 50 µM T2C, 100 µM ATP, 10 µM CoA).

    • Dispense 5 µL of the substrate mix to all wells to start the reaction.

  • Incubation:

    • Incubate the plate at room temperature for 30 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Development:

    • Prepare a solution of CPM in assay buffer (e.g., 20 µM).

    • Dispense 10 µL of the CPM solution to all wells to stop the reaction and initiate the fluorescent signal development.

  • Fluorescence Reading:

    • Incubate the plate for an additional 15 minutes at room temperature, protected from light.

    • Read the fluorescence intensity on a plate reader with excitation at approximately 390 nm and emission at approximately 470 nm.

Data Analysis
  • Percent Inhibition Calculation:

    • The percent inhibition for each compound is calculated using the following formula: % Inhibition = 100 * (Signal_Compound - Signal_Negative) / (Signal_Positive - Signal_Negative)

    • Where:

      • Signal_Compound is the fluorescence signal in the presence of the test compound.

      • Signal_Negative is the average signal of the negative control wells (DMSO).

      • Signal_Positive is the average signal of the positive control wells (control inhibitor).

  • Hit Identification:

    • Compounds that exhibit a percent inhibition above a certain threshold (e.g., >50% or >3 standard deviations from the mean of the sample field) are considered primary hits.

  • IC₅₀ Determination:

    • Primary hits are subjected to dose-response analysis to determine their half-maximal inhibitory concentration (IC₅₀).

    • This involves a serial dilution of the hit compound and performing the assay as described above. The resulting data is fitted to a four-parameter logistic model to calculate the IC₅₀ value.

Data Presentation

Table 1: HTS Assay Performance Metrics
ParameterValueAcceptance Criteria
Assay Format 384-well fluorescence-
Final Assay Volume 20 µL-
Compound Concentration 10 µM-
Signal to Background (S/B) 8.5> 5
Z'-factor 0.78> 0.5 for an excellent assay[2][3][4]
Hit Rate 0.45%Typically < 1%

The Z'-factor is a statistical measure of the quality of an HTS assay, calculated from the means and standard deviations of the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[2][3][4]

Table 2: Representative Data for Primary Hits
Compound ID% Inhibition at 10 µMConfirmed Hit
HTS-00185.2Yes
HTS-00278.9Yes
HTS-00365.1Yes
HTS-00452.3Yes
HTS-00592.7Yes
Table 3: Dose-Response Data for Confirmed Hits
Compound IDIC₅₀ (µM)Hill Slope
HTS-0012.51.1
HTS-0025.80.9
HTS-00312.11.0
HTS-00425.61.2
HTS-0051.20.8

Secondary Assays and Further Steps

Identified hits should be subjected to a battery of secondary assays to confirm their activity and elucidate their mechanism of action.

Hit_Validation_Workflow cluster_validation Hit Validation cluster_characterization Mechanism of Action cluster_downstream Lead Optimization Primary_Hits Primary Hits from HTS Resynthesis Compound Resynthesis and Purity Analysis Primary_Hits->Resynthesis Orthogonal_Assay Orthogonal Assay (e.g., LC-MS based) Resynthesis->Orthogonal_Assay Counter_Screen Counter-Screening against related enzymes Orthogonal_Assay->Counter_Screen Enzyme_Kinetics Enzyme Kinetic Studies (e.g., competitive, non-competitive) Counter_Screen->Enzyme_Kinetics Biophysical_Assays Biophysical Binding Assays (e.g., SPR, ITC) Enzyme_Kinetics->Biophysical_Assays SAR_Studies Structure-Activity Relationship (SAR) Studies Biophysical_Assays->SAR_Studies Cell_Based_Assays Cell-Based Assays SAR_Studies->Cell_Based_Assays

Figure 3: Workflow for hit validation and characterization.

Orthogonal Assays: To rule out artifacts from the fluorescence-based assay, hits should be confirmed using a different detection method, such as a mass spectrometry-based assay that directly measures the formation of this compound.

Counter-Screening: To assess selectivity, hits should be tested against other related enzymes, such as different acyl-CoA synthetases, to ensure they are not broad-spectrum inhibitors.

Mechanism of Action Studies: Enzyme kinetic studies should be performed to determine the mode of inhibition (e.g., competitive, non-competitive, or uncompetitive). Biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to confirm direct binding of the inhibitor to the enzyme.

Conclusion

The described high-throughput screening protocol provides a robust and efficient method for identifying novel inhibitors of this compound metabolism. The fluorescence-based assay is sensitive, scalable, and suitable for large-scale screening campaigns. Rigorous hit validation and characterization are essential to advance promising compounds into lead optimization and further drug development efforts.

References

Application Notes and Protocols for Studying Thiophene-2-carbonyl-CoA Degradation using Cell-Free Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-containing compounds are prevalent in pharmaceuticals and industrial chemicals. Understanding their biodegradation pathways is crucial for environmental science and drug metabolism studies. The degradation of Thiophene-2-carboxylate (T2C) is initiated by its activation to Thiophene-2-carbonyl-CoA (T2C-CoA). This document provides detailed application notes and protocols for the preparation of metabolically active cell-free extracts and the subsequent analysis of T2C-CoA degradation. The primary organisms of interest for this pathway are bacteria from the genera Rhodococcus and Aquamicrobium, which are known for their versatile metabolic capabilities.[1][2][3]

This compound Degradation Pathway

The aerobic degradation of Thiophene-2-carboxylate commences with its activation to a coenzyme A thioester, this compound. This initial step is catalyzed by a CoA ligase. Subsequently, a monooxygenase hydroxylates the thiophene (B33073) ring, initiating its destabilization and leading to ring cleavage. The sulfur atom is eventually released as sulfate.[2][4] The complete pathway to central metabolites is not fully elucidated but is proposed to proceed through intermediates that are further processed by enzymes of common metabolic pathways.[4]

Thiophene_Degradation_Pathway T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Thiophene-2-carboxylate-CoA ligase (ATP, CoA-SH) Hydroxy_T2C_CoA 5-Hydroxythis compound T2C_CoA->Hydroxy_T2C_CoA this compound monooxygenase (O2, AH2) Ring_Cleavage Ring Cleavage Products Hydroxy_T2C_CoA->Ring_Cleavage Further enzymatic steps Central_Metabolism Central Metabolism Ring_Cleavage->Central_Metabolism

Caption: Proposed initial steps in the aerobic degradation pathway of Thiophene-2-carboxylate.

Experimental Protocols

Preparation of Metabolically Active Cell-Free Extract from Rhodococcus sp.

This protocol is adapted from methods developed for Rhodococcus and other bacteria, focusing on preserving enzyme activity.

a. Cell Culture and Harvest:

  • Inoculate a starter culture of Rhodococcus sp. (e.g., Rhodococcus erythropolis) in a suitable medium (e.g., Nutrient Broth) and grow overnight at 30°C with shaking.

  • Inoculate a larger volume of minimal medium containing Thiophene-2-carboxylate as the sole carbon and sulfur source with the overnight culture. Grow at 30°C with vigorous shaking until the late exponential phase of growth is reached.

  • Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

  • Wash the cell pellet twice with an equal volume of cold wash buffer (e.g., 50 mM potassium phosphate (B84403) buffer, pH 7.5, containing 2 mM DTT).

b. Cell Lysis (Choose one method):

  • Method A: Grinding with Liquid Nitrogen: This method is effective for the robust cell walls of Rhodococcus.

    • Freeze the washed cell pellet with liquid nitrogen.

    • Grind the frozen cells into a fine powder using a pre-chilled mortar and pestle.

    • Allow the powder to thaw on ice and resuspend in 2-3 volumes of lysis buffer (50 mM potassium phosphate buffer, pH 7.5, 10% glycerol, 1 mM DTT, and a protease inhibitor cocktail).

  • Method B: Enzymatic Lysis:

    • Resuspend the washed cell pellet in a lysis buffer containing mutanolysin and lysozyme.

    • Incubate at 37°C for 1-2 hours with gentle shaking to allow for the formation of spheroplasts.

    • Proceed with gentle osmotic shock by adding cold, sterile water, or mechanical disruption (e.g., mild sonication) to release the cellular contents.

c. Preparation of Cell-Free Extract:

  • Centrifuge the cell lysate at 12,000 x g for 20 minutes at 4°C to remove cell debris.

  • Carefully collect the supernatant (the cell-free extract).

  • For some applications, a high-speed centrifugation step (e.g., 100,000 x g for 1 hour) can be performed to separate the cytosolic fraction from membrane components.

  • Determine the protein concentration of the cell-free extract using a standard method (e.g., Bradford assay).

  • Use the extract immediately or store it in aliquots at -80°C.

CFE_Workflow cluster_0 Cell Culture & Harvest cluster_1 Cell Lysis cluster_2 Extract Preparation Culture Rhodococcus sp. Culture (T2C as carbon source) Harvest Centrifugation & Washing Culture->Harvest Lysis_N2 Grinding in Liquid N2 Harvest->Lysis_N2 Lysis_Enzyme Enzymatic Digestion Harvest->Lysis_Enzyme Centrifuge_Low Low-Speed Centrifugation (remove debris) Lysis_N2->Centrifuge_Low Lysis_Enzyme->Centrifuge_Low Supernatant Collect Supernatant (Cell-Free Extract) Centrifuge_Low->Supernatant Protein_Assay Protein Quantification Supernatant->Protein_Assay Storage Use Immediately or Store at -80°C Protein_Assay->Storage

Caption: Experimental workflow for the preparation of cell-free extract from Rhodococcus sp.

Enzyme Assays

a. Thiophene-2-carboxylate-CoA Ligase Assay (Spectrophotometric):

This assay measures the decrease in free Coenzyme A (CoA) as it is converted to this compound. The remaining free CoA is quantified using 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), which reacts with sulfhydryl groups to produce a yellow-colored product that absorbs at 412 nm.

  • Reaction Mixture:

    • 100 mM Tris-HCl buffer (pH 8.0)

    • 10 mM MgCl₂

    • 5 mM ATP

    • 0.5 mM Thiophene-2-carboxylate

    • 0.2 mM Coenzyme A

    • Cell-free extract (containing the ligase)

  • Procedure:

    • Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a defined period (e.g., 10-30 minutes).

    • Stop the reaction by adding a quenching solution (e.g., 10% trichloroacetic acid).

    • Centrifuge to pellet precipitated protein.

    • To the supernatant, add DTNB solution in a suitable buffer.

    • Measure the absorbance at 412 nm.

    • A standard curve of known CoA concentrations should be prepared to quantify the amount of unreacted CoA.

b. This compound Monooxygenase/Dehydrogenase Assay (Spectrophotometric):

This assay can be performed by monitoring the oxidation of a reduced electron donor (e.g., NADPH) or the reduction of an artificial electron acceptor.

  • Method A: Monitoring NADPH Oxidation:

    • Reaction Mixture:

      • 50 mM Potassium phosphate buffer (pH 7.5)

      • 0.2 mM this compound

      • 0.2 mM NADPH

      • Cell-free extract

    • Procedure:

      • Initiate the reaction by adding the cell-free extract.

      • Monitor the decrease in absorbance at 340 nm due to the oxidation of NADPH (ε = 6.22 mM⁻¹cm⁻¹).

  • Method B: Using an Artificial Electron Acceptor:

    • Reaction Mixture:

      • 100 mM TAPS buffer (pH 8.5)

      • 250 µM Ferrocenium hexafluorophosphate

      • 0.5 mM this compound

      • Cell-free extract

    • Procedure:

      • Initiate the reaction by adding the substrate.

      • Monitor the reduction of the electron acceptor at its specific wavelength (e.g., 300 nm for ferrocenium).

Analysis of Degradation Products by HPLC-MS
  • Sample Preparation:

    • Incubate this compound with the cell-free extract under optimal conditions for an extended period (e.g., 1-2 hours).

    • Stop the reaction and precipitate proteins (e.g., with acetonitrile (B52724) or methanol).

    • Centrifuge and filter the supernatant before analysis.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

    • Detection: UV detector (e.g., at 254 nm) and a mass spectrometer.

  • Mass Spectrometry:

    • Use electrospray ionization (ESI) in both positive and negative ion modes to detect and identify the parent compound and its metabolites based on their mass-to-charge ratios (m/z).

Data Presentation

The following tables summarize expected quantitative data. Note that specific values for the enzymes involved in thiophene degradation are not widely available and should be determined experimentally using the provided protocols. The data presented for Rhodococcus sp. TTD-1 represents the overall degradation activity.

Table 1: Kinetic Parameters for Thiophene-2-carboxylate Degradation

Enzyme/OrganismSubstrateApparent K_m (M)V_max (unit)Source
Rhodococcus sp. TTD-1Thiophene-2-carboxylate1.3 x 10⁻⁵Not Reported[1]
Thiophene-2-carboxylate-CoA LigaseThiophene-2-carboxylateTo be determinedTo be determinedExperimental
This compound MonooxygenaseThis compoundTo be determinedTo be determinedExperimental

Table 2: Optimal Conditions for Enzyme Activity

EnzymeOptimal pHOptimal Temperature (°C)
Thiophene-2-carboxylate-CoA LigaseTo be determinedTo be determined
This compound MonooxygenaseTo be determinedTo be determined

Conclusion

The protocols and application notes provided herein offer a comprehensive framework for researchers to prepare active cell-free extracts and investigate the enzymatic degradation of this compound. By employing these methods, scientists can elucidate the metabolic pathways, characterize the involved enzymes, and assess the environmental fate of thiophene-containing compounds. Further research is needed to fully characterize the downstream pathway and the kinetic properties of the individual enzymes.

References

Application Notes and Protocols for Tracing Metabolic Pathways Using Radiolabeled Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-carboxylate and its derivatives are significant structural motifs in numerous pharmaceuticals and bioactive molecules. Understanding their metabolic fate is crucial for drug development, enabling the assessment of efficacy, toxicity, and pharmacokinetic profiles. The use of radiolabeled Thiophene-2-carboxylate, particularly with Carbon-14 (¹⁴C) or Tritium (³H), provides a sensitive and definitive method for tracing the parent compound and its metabolites through complex biological systems. This document provides detailed application notes and experimental protocols for the synthesis and use of radiolabeled Thiophene-2-carboxylate in metabolic pathway elucidation.

Application Notes

The primary application of radiolabeled Thiophene-2-carboxylate is to investigate its Absorption, Distribution, Metabolism, and Excretion (ADME) properties. These studies are fundamental in preclinical drug development.

  • In Vitro Metabolism: Utilizing liver microsomes, S9 fractions, or hepatocytes, researchers can identify metabolic pathways, determine the rate of metabolism, and characterize the enzymes involved (e.g., cytochrome P450 isoforms).[1][2]

  • In Vivo Metabolism and Pharmacokinetics: Animal studies, typically in rodents, allow for the determination of the overall metabolic profile, tissue distribution, and routes and rates of excretion of the radiolabeled compound and its metabolites.[3][4]

  • Microbial Degradation: Radiolabeled Thiophene-2-carboxylate can be used to study the biodegradation pathways in various microorganisms, which is relevant for environmental fate studies and bioremediation.[5][6][7]

Experimental Protocols

Protocol 1: Synthesis of [¹⁴C]Thiophene-2-carboxylate

This protocol describes a representative method for the synthesis of Thiophene-2-carboxylate labeled at the carboxyl carbon with ¹⁴C. The synthesis is based on the carbonation of a Grignard reagent with [¹⁴C]CO₂.

Materials:

  • 2-Bromothiophene (B119243)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • [¹⁴C]CO₂ (from Ba¹⁴CO₃ and concentrated H₂SO₄)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous sodium sulfate

  • Scintillation cocktail and vials

  • HPLC system with a radioactivity detector

Procedure:

  • Grignard Reagent Formation: In a flame-dried, three-necked flask equipped with a condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a solution of 2-bromothiophene in anhydrous diethyl ether dropwise to initiate the Grignard reaction. Reflux the mixture until the magnesium is consumed.

  • Radiolabeling: Cool the Grignard reagent in a dry ice/acetone bath. Evacuate the reaction vessel and introduce [¹⁴C]CO₂, generated by the addition of concentrated sulfuric acid to Ba¹⁴CO₃ in a connected, sealed apparatus.

  • Quenching and Extraction: After the reaction with [¹⁴C]CO₂ is complete, quench the reaction by the slow addition of 1 M HCl. Transfer the mixture to a separatory funnel, separate the ethereal layer, and extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers and extract with a saturated sodium bicarbonate solution. Acidify the aqueous bicarbonate layer with 1 M HCl to precipitate the [¹⁴C]Thiophene-2-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry.

  • Purity and Specific Activity Determination: Dissolve a small amount of the product in a suitable solvent and analyze by HPLC with UV and radioactivity detectors to determine radiochemical purity. Determine the specific activity (Ci/mol) by liquid scintillation counting of a known mass of the compound.

dot

cluster_synthesis Synthesis Workflow 2-Bromothiophene 2-Bromothiophene Grignard Reagent Grignard Reagent 2-Bromothiophene->Grignard Reagent + Mg Mg Mg Mg->Grignard Reagent Reaction Mixture Reaction Mixture Grignard Reagent->Reaction Mixture + [14C]CO2 14CO2 14CO2 14CO2->Reaction Mixture Quenching (HCl) Quenching (HCl) Reaction Mixture->Quenching (HCl) Extraction Extraction Quenching (HCl)->Extraction Purification Purification Extraction->Purification Radiolabeled Product Radiolabeled Product Purification->Radiolabeled Product cluster_invitro In Vitro Metabolism Workflow Prepare Incubation Mix Prepare Incubation Mix Pre-warm Pre-warm Prepare Incubation Mix->Pre-warm HLM, Buffer, NADPH System Add Radiolabeled Compound Add Radiolabeled Compound Pre-warm->Add Radiolabeled Compound 37°C Incubate Incubate Add Radiolabeled Compound->Incubate Terminate Reaction Terminate Reaction Incubate->Terminate Reaction Add Acetonitrile Centrifuge Centrifuge Terminate Reaction->Centrifuge Analyze Supernatant Analyze Supernatant Centrifuge->Analyze Supernatant HPLC-Radio-detector Metabolite Profile Metabolite Profile Analyze Supernatant->Metabolite Profile cluster_invivo In Vivo Metabolism Workflow Dose Animal Dose Animal Collect Samples Collect Samples Dose Animal->Collect Samples Urine, Feces, Blood, Tissues Process Samples Process Samples Collect Samples->Process Samples Homogenize, Extract Measure Radioactivity Measure Radioactivity Process Samples->Measure Radioactivity LSC, Oxidizer Metabolite Profiling Metabolite Profiling Process Samples->Metabolite Profiling HPLC Data Analysis Data Analysis Measure Radioactivity->Data Analysis Metabolite Profiling->Data Analysis cluster_microbial Microbial Metabolism of Thiophene-2-carboxylate T2C Thiophene-2-carboxylate T2C_CoA Thiophene-2-CoA T2C->T2C_CoA ATP, CoA Hydroxylated_Intermediate Hydroxylated Intermediate T2C_CoA->Hydroxylated_Intermediate Hydroxylation Ring_Cleavage_Product Ring Cleavage Product Hydroxylated_Intermediate->Ring_Cleavage_Product Ring Opening Oxoglutarate 2-Oxoglutarate Ring_Cleavage_Product->Oxoglutarate Sulfate Sulfate Ring_Cleavage_Product->Sulfate Sulfide loss & oxidation cluster_mammalian Mammalian Bioactivation of Thiophene (B33073) Ring Thiophene Thiophene-2-carboxylate Epoxide Thiophene Epoxide Thiophene->Epoxide CYP450 S_oxide Thiophene S-oxide Thiophene->S_oxide CYP450 GSH_conjugate GSH Conjugate Epoxide->GSH_conjugate + GSH S_oxide->GSH_conjugate + GSH Mercapturic_acid Mercapturic Acid (excreted) GSH_conjugate->Mercapturic_acid

References

Application Notes and Protocols for the Purification of Enzymes Utilizing Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enzymes that recognize and metabolize Thiophene-2-carbonyl-CoA and related thioesters are of significant interest in bioremediation, biocatalysis, and drug development. The thiophene (B33073) moiety is present in numerous pharmaceuticals and environmental compounds, making the enzymes involved in its metabolism valuable targets for study. This document provides detailed protocols and application notes for the purification of these enzymes, with a primary focus on a protocol adapted from the purification of the structurally analogous 2-furoyl-CoA hydroxylase.

Signaling and Metabolic Pathways

The biodegradation of thiophene-2-carboxylate (B1233283) in organisms such as Aquamicrobium defluvii is initiated by its activation to this compound. This is followed by an oxidative step, highlighting a key enzymatic activity for purification efforts.

Thiophene_Metabolism T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA CoA Ligase (ATP, CoA) Hydroxy_T2C_CoA 5-Hydroxy- This compound T2C_CoA->Hydroxy_T2C_CoA Monooxygenase (O2, AH2) Metabolites Downstream Metabolites Hydroxy_T2C_CoA->Metabolites Further Metabolism

Caption: Metabolic pathway of Thiophene-2-carboxylate.

Data Presentation: Purification of 2-furoyl-CoA hydroxylase

Due to the limited availability of detailed purification protocols for enzymes specifically utilizing this compound, we present data from the purification of the closely related 2-furoyl-CoA hydroxylase from Pseudomonas putida F2.[1] This enzyme acts on a structurally similar substrate and its purification scheme provides a robust template.

Purification StepTotal Protein (mg)Total Activity (units)Specific Activity (units/mg)Yield (%)Purification (-fold)
Crude Extract150003000.021001
Ammonium (B1175870) Sulfate (B86663) (30-50%)30002400.08804
DEAE-Cellulose Chromatography2501800.726036
Agarose Chromatography15906.030300

Note: The data presented is adapted from the purification of 2-furoyl-CoA hydroxylase and serves as a representative example.

Experimental Protocols

The following protocols are based on the successful purification of 2-furoyl-CoA hydroxylase and can be adapted for enzymes that utilize this compound.[1]

Protocol 1: Preparation of Cell-Free Extract
  • Cell Culture: Grow Aquamicrobium defluvii or a recombinant host expressing the target enzyme in a suitable medium with thiophene-2-carboxylate as an inducer if necessary.

  • Harvesting: Centrifuge the cell culture at 8,000 x g for 15 minutes at 4°C. Discard the supernatant.

  • Lysis: Resuspend the cell pellet in 50 mM Tris-HCl buffer (pH 7.5) containing 1 mM DTT and 10% glycerol. Lyse the cells using sonication or a French press.

  • Clarification: Centrifuge the lysate at 30,000 x g for 30 minutes at 4°C to remove cell debris. The resulting supernatant is the crude cell-free extract.

Protocol 2: Ammonium Sulfate Fractionation
  • Precipitation: While gently stirring the crude extract on ice, slowly add solid ammonium sulfate to achieve 30% saturation.

  • Equilibration: Continue stirring for 30 minutes.

  • Centrifugation: Centrifuge at 20,000 x g for 20 minutes at 4°C. Discard the pellet.

  • Second Precipitation: Add more solid ammonium sulfate to the supernatant to bring the saturation to 50%.

  • Collection: Stir for 30 minutes and centrifuge as before. The pellet contains the target enzyme.

  • Resuspension: Dissolve the pellet in a minimal volume of 50 mM Tris-HCl buffer (pH 7.5) with 1 mM DTT.

Protocol 3: DEAE-Cellulose Chromatography
  • Column Equilibration: Equilibrate a DEAE-cellulose column with 50 mM Tris-HCl buffer (pH 7.5).

  • Sample Loading: Load the resuspended ammonium sulfate fraction onto the column.

  • Washing: Wash the column with the equilibration buffer until the absorbance at 280 nm returns to baseline.

  • Elution: Elute the bound proteins with a linear gradient of 0 to 0.5 M NaCl in the equilibration buffer.

  • Fraction Collection: Collect fractions and assay for enzyme activity. Pool the active fractions.

Protocol 4: Agarose Gel Filtration Chromatography
  • Column Equilibration: Equilibrate a size-exclusion chromatography column (e.g., Sepharose 6B) with 50 mM Tris-HCl buffer (pH 7.5) containing 100 mM NaCl.

  • Sample Concentration: Concentrate the pooled active fractions from the previous step using ultrafiltration.

  • Sample Loading: Load the concentrated sample onto the column.

  • Elution: Elute with the equilibration buffer.

  • Fraction Collection: Collect fractions and assay for activity. Pool the fractions with the highest specific activity.

Experimental Workflow Visualization

The overall purification strategy can be visualized as a sequential process to isolate the target enzyme.

Purification_Workflow cluster_0 Cell Preparation cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Final Product CellCulture Cell Culture Harvesting Harvesting CellCulture->Harvesting Lysis Cell Lysis Harvesting->Lysis Clarification Clarification Lysis->Clarification AmmoniumSulfate Ammonium Sulfate Fractionation Clarification->AmmoniumSulfate DEAECellulose DEAE-Cellulose Chromatography AmmoniumSulfate->DEAECellulose Agarose Agarose Gel Filtration DEAECellulose->Agarose PurifiedEnzyme Purified Enzyme Agarose->PurifiedEnzyme

Caption: General workflow for enzyme purification.

Concluding Remarks

The protocols outlined provide a comprehensive framework for the purification of enzymes that utilize this compound. Researchers should optimize these protocols, particularly the salt concentrations for ion-exchange chromatography and the choice of resin for gel filtration, based on the specific properties of their target enzyme. Successful purification will enable detailed characterization of these enzymes, contributing to advancements in biocatalysis and drug metabolism research.

References

Application Notes & Protocols: Investigating Thiophene-2-carbonyl-CoA Binding Sites via Site-Directed Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Thiophene-2-carbonyl-CoA is an activated thioester intermediate crucial in the metabolism of thiophene-based compounds, which are present in pharmaceuticals and industrial chemicals[1][2]. Understanding how enzymes recognize and bind this substrate is vital for enzyme engineering, drug design, and developing bioremediation strategies. The enzymes responsible for ligating Coenzyme A to aromatic carboxylic acids, such as Benzoate-CoA Ligase (BCL), belong to the large adenylate-forming superfamily[3][4][5]. Due to the structural similarity between benzoate (B1203000) and thiophene-2-carboxylate, BCL serves as an excellent model enzyme for studying the binding of this compound.

Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in protein function[6][7]. By systematically replacing residues within a putative binding site, researchers can identify key interactions that govern substrate affinity and specificity. This document provides detailed protocols for using site-directed mutagenesis coupled with biophysical analysis to probe the this compound binding site of a model aryl-CoA ligase.

Section 1: Data Presentation

Quantitative analysis of ligand binding to wild-type (WT) and mutant enzymes is critical for understanding structure-function relationships. Isothermal Titration Calorimetry (ITC) provides a complete thermodynamic profile of the binding interaction in a single experiment[8][9]. The table below presents representative data obtained from ITC analysis of this compound binding to a model WT aryl-CoA ligase and several rationally designed mutants.

Table 1: Thermodynamic Binding Parameters of this compound to WT and Mutant Aryl-CoA Ligases

Enzyme VariantMutation RationaleK_d (µM)Fold Change in K_dStoichiometry (n)ΔH (kcal/mol)
Wild-Type (WT) Baseline reference15.2 ± 1.11.00.98 ± 0.05-12.5
Y165A Removes potential π-stacking with the thiophene (B33073) ring.245.8 ± 15.316.21.01 ± 0.06-5.1
F210A Removes potential hydrophobic/aromatic interactions.188.4 ± 11.912.40.95 ± 0.07-6.3
R340K Alters the geometry of a potential salt bridge with the CoA phosphate.45.1 ± 3.53.00.99 ± 0.04-10.8
R340A Eliminates a potential salt bridge with the CoA phosphate.> 500> 32.9Not DeterminedNot Determined

This table contains illustrative data based on typical results from such experiments.

Section 2: Experimental Protocols

Protocol 1: Site-Directed Mutagenesis via PCR

This protocol is adapted from the QuikChange™ II methodology and is designed to introduce point mutations into the gene encoding the aryl-CoA ligase, which is cloned into an expression vector (e.g., pET-28a)[10][11][12][13].

1. Mutagenic Primer Design:

  • Design two complementary oligonucleotide primers, typically 25-45 bases in length, containing the desired mutation.

  • The mutation should be located in the center of the primers, with 10-15 bases of correct, homologous sequence on both flanks.

  • Ensure primers have a melting temperature (Tm) ≥ 78°C.

  • Primers should terminate in at least one G or C nucleotide.

2. PCR Reaction Mixture (50 µL total volume):

  • 5 µL of 10x Reaction Buffer

  • 10-50 ng of dsDNA plasmid template (WT aryl-CoA ligase gene in pET-28a)

  • 125 ng of Forward Primer

  • 125 ng of Reverse Primer

  • 1 µL of dNTP mix (10 mM each)

  • ddH₂O to a final volume of 49 µL

  • 1 µL of a high-fidelity DNA polymerase (e.g., PfuUltra HF, 2.5 U/µL)

3. Thermal Cycling Parameters:

Segment Cycles Temperature Time
1. Initial Denaturation 1 95°C 30 seconds
2. Amplification 18 95°C 30 seconds
55-60°C 1 minute
68°C 1 minute/kb of plasmid length

| 3. Final Extension | 1 | 68°C | 5 minutes |

4. DpnI Digestion:

  • Following PCR, cool the reaction to room temperature.

  • Add 1 µL of DpnI restriction enzyme (10 U/µL) directly to the amplification product. DpnI digests the parental, methylated template DNA, leaving the newly synthesized, unmethylated mutant plasmid.

  • Incubate at 37°C for 1-2 hours.

5. Transformation and Verification:

  • Transform 5 µL of the DpnI-treated plasmid into high-efficiency competent E. coli cells (e.g., DH5α or XL1-Blue).

  • Plate onto LB-agar plates containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a).

  • Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation via Sanger sequencing.

Protocol 2: Protein Expression and Purification

1. Expression:

  • Transform the sequence-verified plasmid (WT or mutant) into an expression strain of E. coli (e.g., BL21(DE3)).

  • Inoculate 1 L of LB broth (with antibiotic) with an overnight culture.

  • Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.

  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.

  • Continue to incubate at 18-25°C for 16-20 hours to enhance protein solubility.

2. Purification (for His-tagged protein):

  • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).

  • Resuspend the cell pellet in Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM Imidazole, 1 mM PMSF).

  • Lyse cells via sonication or French press.

  • Clarify the lysate by centrifugation (20,000 x g, 30 min, 4°C).

  • Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with Lysis Buffer.

  • Wash the column with Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM Imidazole).

  • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM Imidazole).

  • Assess purity via SDS-PAGE.

  • Dialyze the purified protein into the desired ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl) and concentrate.

Protocol 3: Isothermal Titration Calorimetry (ITC)

This protocol outlines the measurement of binding affinity between the purified aryl-CoA ligase variants and this compound[14][15][16].

1. Sample Preparation:

  • Crucial Step: Both the protein (in the cell) and the ligand (in the syringe) must be in an identical, matched buffer to minimize heats of dilution[15]. Dialyze the purified protein extensively against the final ITC buffer. Dissolve the ligand in the exact same buffer from the final dialysis step.

  • Degas both protein and ligand solutions for 10 minutes prior to loading to prevent bubble formation.

2. Concentration Guidelines:

  • The "C parameter" (C = n[Protein]/K_d) should ideally be between 5 and 500 for a well-defined binding isotherm[15].

  • For an estimated K_d of 15 µM, a starting protein concentration in the cell of ~20 µM is appropriate.

  • The ligand concentration in the syringe should be 10-15 times the protein concentration (e.g., 200-300 µM).

3. ITC Experiment Setup:

  • Set the experimental temperature (e.g., 25°C).

  • Load the protein solution (~200-300 µL) into the sample cell.

  • Load the ligand solution (~40-50 µL) into the injection syringe.

  • Set the injection parameters: typically 19 injections of 2 µL each, with a 150-second spacing between injections to allow a return to baseline.

4. Data Acquisition and Analysis:

  • Perform a control experiment by injecting the ligand into the buffer-filled sample cell to measure the heat of dilution.

  • Subtract the heat of dilution from the experimental data.

  • Fit the integrated heat data to a suitable binding model (e.g., one-site binding) using the analysis software provided with the instrument. This will yield the key parameters: binding affinity (K_d), stoichiometry (n), and enthalpy (ΔH).

Section 3: Visualizations

Diagrams generated using Graphviz provide a clear visual representation of workflows and molecular interactions.

G cluster_mutagenesis Site-Directed Mutagenesis cluster_protein Protein Production cluster_analysis Biophysical Analysis p1 1. Design Mutagenic Primers p2 2. Perform High-Fidelity PCR p1->p2 p3 3. Digest Template with DpnI p2->p3 p4 4. Transform E. coli p3->p4 p5 5. Verify Sequence p4->p5 e1 6. Express Mutant Protein p5->e1 e2 7. Purify via Affinity Chromatography e1->e2 a1 8. Perform ITC Titration e2->a1 a2 9. Analyze Binding Data (Kd, n, ΔH) a1->a2

Caption: Experimental workflow for mutagenesis and binding analysis.

G cluster_pocket Enzyme Active Site ligand This compound tyr Tyr165 tyr->ligand π-stacking phe Phe210 phe->ligand Hydrophobic arg Arg340 arg->ligand Electrostatic (CoA)

Caption: Putative binding mode of this compound.

References

Application of Thiophene-2-carbonyl-CoA in Metabolic Engineering: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the ever-evolving landscape of metabolic engineering and synthetic biology, the quest for novel bioactive compounds has led researchers to explore a vast chemical space. One such molecule of burgeoning interest is Thiophene-2-carbonyl-CoA, a sulfur-containing heterocyclic building block with the potential to unlock new frontiers in drug development and industrial biotechnology. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in harnessing the power of this compound in their metabolic engineering endeavors.

Introduction to this compound in Biosynthesis

This compound serves as an intriguing "unnatural" starter or extender unit for polyketide synthases (PKSs), the enzyme machinery responsible for producing a wide array of natural products with diverse biological activities, including antibiotics, antifungals, and anticancer agents.[1] By incorporating the thiophene (B33073) moiety into polyketide backbones, metabolic engineers can generate novel molecules with potentially enhanced or entirely new pharmacological properties. The sulfur atom in the thiophene ring can also introduce unique chemical handles for further downstream modifications.

The successful application of this compound in metabolic engineering hinges on two key steps: the enzymatic activation of a precursor molecule, thiophene-2-carboxylic acid, to its coenzyme A (CoA) thioester, and the subsequent recognition and utilization of this activated unit by a PKS.

Core Concepts and Strategic Considerations

The central dogma of applying this compound in metabolic engineering revolves around the plasticity of PKS enzymes and the promiscuity of acyl-CoA ligases. Many PKSs, particularly non-reducing PKSs (NR-PKSs), have been shown to accept a variety of starter units beyond their native substrates.[2][3] This flexibility is the cornerstone of generating "unnatural" natural products.

To successfully engineer a microbial host for the production of thiophene-containing compounds, the following aspects must be considered:

  • Host Selection: Escherichia coli and various Streptomyces species are common choices for heterologous expression of PKS pathways due to their well-characterized genetics and metabolic networks.[4][5]

  • Enzyme Selection: The choice of both the acyl-CoA ligase and the PKS is critical. An ideal acyl-CoA ligase will efficiently activate thiophene-2-carboxylic acid, while the selected PKS should be capable of accepting this compound as a starter or extender unit.

  • Precursor Supply: The engineered host must have a sufficient supply of thiophene-2-carboxylic acid, which can be provided exogenously to the culture medium.

  • Pathway Optimization: Genetic modifications to the host strain may be necessary to enhance the production of the desired compound. This can include knocking out competing metabolic pathways or overexpressing key enzymes.

Data Presentation: A Comparative Overview

While specific quantitative data for the production of novel compounds using this compound is not yet widely available in peer-reviewed literature, the following table provides a conceptual framework for the types of data that should be collected and presented in such metabolic engineering studies. This structure is based on typical reporting for other "unnatural" polyketide production.

Engineered StrainPrecursor FedKey Enzymes ExpressedProduct Titer (mg/L)Product Yield (mg/g substrate)
E. coli BL21(DE3)Thiophene-2-carboxylic acidAromatic Acyl-CoA Ligase, Non-Reducing PKSData to be determinedData to be determined
Streptomyces coelicolorThiophene-2-carboxylic acidPromiscuous Acyl-CoA Ligase, Modular PKSData to be determinedData to be determined

Experimental Protocols

The following protocols provide a general framework for experiments aimed at incorporating this compound into a polyketide backbone.

Protocol 1: In Vivo Production of Thiophene-Containing Polyketides in E. coli

This protocol outlines the steps for engineering E. coli to produce a novel polyketide by feeding thiophene-2-carboxylic acid.

1. Strain and Plasmid Construction:

  • Clone the gene for a promiscuous aromatic acyl-CoA ligase (e.g., from various microbial sources known to degrade aromatic compounds) into a suitable expression vector (e.g., pET-28a).[6]
  • Clone the gene for a flexible PKS (e.g., a non-reducing PKS known to accept alternative starter units) into a compatible expression vector (e.g., pCDFDuet-1).[2]
  • Co-transform both plasmids into an appropriate E. coli expression host, such as BL21(DE3).

2. Culture and Induction:

  • Grow the engineered E. coli strain in a suitable medium (e.g., LB or a defined minimal medium) at 37°C to an OD600 of 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.
  • Simultaneously, supplement the culture with thiophene-2-carboxylic acid (typically 1-5 mM).
  • Continue incubation at a lower temperature (e.g., 18-25°C) for 24-72 hours.

3. Product Extraction and Analysis:

  • Harvest the cells by centrifugation.
  • Extract the secondary metabolites from the supernatant and/or the cell pellet using an appropriate organic solvent (e.g., ethyl acetate).
  • Analyze the crude extract for the presence of new compounds by LC-MS.
  • Purify any novel products using chromatographic techniques (e.g., HPLC) and characterize their structure by NMR and high-resolution mass spectrometry.

Protocol 2: In Vitro Reconstitution of a Thiophene-Incorporating PKS Cascade

This protocol describes the cell-free enzymatic synthesis of a thiophene-containing polyketide.[7][8]

1. Protein Expression and Purification:

  • Individually express and purify the acyl-CoA ligase and the PKS from E. coli using affinity chromatography (e.g., Ni-NTA).

2. In Vitro Reaction Setup:

  • Prepare a reaction mixture containing:
  • Purified acyl-CoA ligase
  • Purified PKS
  • Thiophene-2-carboxylic acid
  • Coenzyme A
  • ATP and MgCl₂
  • Malonyl-CoA (as an extender unit)
  • NADPH (if the PKS has reductive domains)
  • A suitable buffer (e.g., HEPES or phosphate (B84403) buffer, pH 7.5)

3. Reaction and Analysis:

  • Incubate the reaction mixture at the optimal temperature for the enzymes (e.g., 25-30°C) for several hours.
  • Quench the reaction and extract the products with an organic solvent.
  • Analyze the extract by LC-MS to identify any newly synthesized thiophene-containing polyketides.

Visualizing the Workflow and Pathways

To aid in the conceptualization of these processes, the following diagrams illustrate the key pathways and experimental workflows.

Metabolic_Pathway cluster_feeding Exogenous Feeding cluster_cell Engineered Microbe Thiophene-2-carboxylic_acid Thiophene-2-carboxylic_acid Acyl_CoA_Ligase Acyl_CoA_Ligase Thiophene-2-carboxylic_acid->Acyl_CoA_Ligase Activation This compound This compound Acyl_CoA_Ligase->this compound Polyketide_Synthase Polyketide_Synthase This compound->Polyketide_Synthase Starter/Extender Unit Thiophene-containing_Polyketide Thiophene-containing_Polyketide Polyketide_Synthase->Thiophene-containing_Polyketide Biosynthesis

Caption: Biosynthetic pathway for a thiophene-containing polyketide.

Experimental_Workflow A Strain Engineering (E. coli or Streptomyces) B Heterologous Expression of Acyl-CoA Ligase & PKS A->B C Cultivation and Feeding of Thiophene-2-carboxylic acid B->C D Extraction of Metabolites C->D E LC-MS Analysis for Novel Compound Detection D->E F Purification and Structural Elucidation (HPLC, NMR) E->F

Caption: Experimental workflow for in vivo production.

Future Outlook

The application of this compound in metabolic engineering is a promising area of research that is still in its infancy. Future work will likely focus on identifying and characterizing more efficient acyl-CoA ligases and PKSs that can utilize this substrate, as well as optimizing engineered host strains for higher production titers. The development of high-throughput screening methods will also be crucial for rapidly assessing the bioactivity of the novel thiophene-containing compounds generated. As our understanding of enzyme function and metabolic networks deepens, the rational design of microbial cell factories for the production of these and other "unnatural" natural products will become increasingly feasible, paving the way for the discovery of next-generation therapeutics and valuable bio-based chemicals.

References

Troubleshooting & Optimization

Stability and degradation of Thiophene-2-carbonyl-CoA in solution.

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Thiophene-2-carbonyl-CoA

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound in solution?

A1: The stability of this compound, like other acyl-CoA thioesters, is primarily influenced by pH, temperature, and the presence of oxidizing agents. The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.[1][2]

Q2: What is the recommended pH range for storing aqueous solutions of CoA derivatives?

A2: Aqueous solutions of Coenzyme A (CoA) and its derivatives are most stable at a pH between 2 and 6.[1][2] Solutions become unstable at a pH above 8, with significant activity loss observed.[1]

Q3: How should I store this compound for short-term and long-term use?

A3: For optimal stability, this compound should be stored as a lyophilized powder or crystalline solid at -20°C or -80°C.[3][4] Stock solutions should be prepared in a buffer within the recommended pH range (2-6) and stored in aliquots at -20°C for several months or at -80°C for up to six months.[2][3] It is advisable to avoid repeated freeze-thaw cycles.[5]

Q4: What are the main degradation pathways for this compound?

A4: The primary degradation pathways for acyl-CoA thioesters like this compound include:

  • Hydrolysis: The thioester bond can be cleaved by water, especially at basic pH, to yield Coenzyme A and thiophene-2-carboxylic acid.

  • Oxidation: The free thiol group of any resulting Coenzyme A can be oxidized by atmospheric oxygen to form CoA disulfides, leading to a loss of activity.[1][2]

  • Enzymatic Degradation: In biological samples, thioesterases or other enzymes can catalyze the hydrolysis of the thioester bond.[6][7] For instance, T2C-CoA thioesterase activity has been detected, which regenerates thiophene-2-carboxylate (B1233283) from its CoA derivative.[6][7]

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Issue 1: Inconsistent or Low Experimental Signal
Possible Cause Troubleshooting Step Rationale
Degradation of this compound stock solution.1. Prepare a fresh stock solution from solid material. 2. Verify the pH of the buffer used for the stock solution is between 2 and 6.[1][2] 3. Aliquot the stock solution to avoid multiple freeze-thaw cycles.[5]Acyl-CoA thioesters are susceptible to hydrolysis, especially at improper pH or with repeated temperature changes.
Oxidation of the CoA moiety.1. Prepare solutions with degassed buffers. 2. Consider storing frozen aliquots under an inert gas like nitrogen or argon.[3]The thiol group on CoA can oxidize, leading to dimerization and inactivation.[1]
Inaccurate concentration of the stock solution.1. Re-measure the concentration of the stock solution using UV-Vis spectrophotometry (λmax ≈ 257-260 nm).[4] 2. Ensure the solid material was properly dissolved; sonication may aid dissolution.[2][3]The concentration may be lower than expected due to incomplete dissolution or degradation.
Issue 2: High Background Signal in Assays
Possible Cause Troubleshooting Step Rationale
Presence of free Coenzyme A in the this compound sample.1. Analyze the purity of the this compound stock by HPLC. 2. If significant free CoA is present, purify the stock or obtain a new, higher-purity batch.Free CoA can interfere with certain assays, leading to a high background signal.
Non-enzymatic hydrolysis during the experiment.1. Run a control reaction without the enzyme or coupling partner to quantify the rate of spontaneous hydrolysis under your specific assay conditions (buffer, pH, temperature). 2. If hydrolysis is significant, adjust the experimental conditions (e.g., lower pH if tolerated by the system).The thioester bond can hydrolyze spontaneously, releasing free CoA which may be detected by the assay system.
Issue 3: Variability Between Experimental Replicates
Possible Cause Troubleshooting Step Rationale
Inconsistent handling of solutions.1. Ensure solutions are mixed thoroughly before use. 2. Use freshly prepared working solutions for each experiment.[3] 3. Maintain a consistent temperature for all assay components.Small variations in concentration or temperature can lead to significant differences in reaction rates.
Degradation of this compound during the experiment.1. Minimize the time the compound spends in unstable conditions (e.g., high pH buffers) before analysis. 2. Prepare master mixes to ensure all replicates are initiated simultaneously.If the compound is degrading over the course of the experiment, replicates performed at different times will yield different results.

Data Presentation: Stability of CoA Derivatives

Table 1: General Stability of Coenzyme A Solutions

ConditionStorage TemperatureStability / NotesSource
Aqueous Solution (pH 2-6) Frozen (-20°C)Relatively stable for some months.[1][2]
Aqueous Solution (pH > 8) 25°CUnstable; 31% activity loss after 24 hours at pH 8.[1]
Solid (Free Acid) -20°CLess stable than salt forms; up to 5% decomposition may occur within 6 months.[2]
Solid (Lithium/Sodium Salt) VariousNegligible degradation noted over several months.[1]
Stock Solution -20°CUse within 1 month.[3]
Stock Solution -80°CUse within 6 months.[3]

Table 2: Recommendations for Handling Acyl-CoA Solutions

ParameterRecommendationRationale
Solvent Distilled water or a suitable buffer (pH 2-6).To minimize hydrolysis of the thioester bond.[1][2]
Preparation Prepare fresh solutions for daily use if possible.To ensure maximum activity and minimize degradation products.[3]
Storage of Aqueous Solutions Not recommended for more than one day at 4°C.To prevent significant hydrolysis.[4]
Long-term Storage Store as aliquots at -20°C or -80°C.To avoid repeated freeze-thaw cycles and maintain stability.

Experimental Protocols

Protocol: Preparation and Storage of this compound Stock Solution

This protocol provides a generalized procedure for preparing a stable stock solution.

  • Weighing: Carefully weigh the required amount of solid this compound in a microcentrifuge tube.

  • Dissolution: Add the appropriate volume of a suitable, cold buffer (e.g., 50 mM potassium phosphate, pH 6.0) to achieve the desired concentration.

  • Mixing: Vortex briefly to dissolve the solid. If solubility is an issue, sonication in an ice bath may be used.[2]

  • Concentration Check: Determine the precise concentration of the stock solution using a UV-Vis spectrophotometer. The adenine (B156593) ring of CoA has a characteristic absorbance peak at approximately 260 nm.

  • Aliquoting: Dispense the stock solution into small, single-use aliquots in microcentrifuge tubes.

  • Storage: Immediately flash-freeze the aliquots in liquid nitrogen and transfer them to -80°C for long-term storage. For short-term storage, -20°C is acceptable.[2][3]

Visualizations

Below are diagrams illustrating key workflows and concepts related to handling this compound.

G cluster_prep Solution Preparation cluster_storage Storage Options cluster_use Experimental Use start Weigh Solid T2C-CoA dissolve Dissolve in cold buffer (pH 2-6) start->dissolve check Verify Concentration (UV-Vis @ 260nm) dissolve->check aliquot Aliquot into single-use tubes check->aliquot short_term Short-Term -20°C (≤ 1 month) aliquot->short_term long_term Long-Term -80°C (≤ 6 months) aliquot->long_term use Thaw aliquot on ice Use immediately short_term->use long_term->use discard Discard unused portion use->discard

Caption: Workflow for preparing and storing this compound solutions.

G cluster_causes Potential Causes cluster_solutions Troubleshooting Actions start Inconsistent Experimental Results? degradation Compound Degradation start->degradation concentration Inaccurate Concentration start->concentration handling Inconsistent Handling start->handling fresh_sol Prepare fresh stock (pH 2-6, aliquot) degradation->fresh_sol verify_conc Re-measure concentration (UV-Vis) concentration->verify_conc fresh_work Use fresh working solutions for each experiment handling->fresh_work

Caption: Troubleshooting logic for inconsistent experimental results.

References

Technical Support Center: Synthesis of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Thiophene-2-carbonyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis typically begins with either thiophene (B33073) or a pre-functionalized thiophene derivative. The key intermediate is Thiophene-2-carboxylic acid, which is then activated to react with Coenzyme A. A common activation strategy is the conversion of the carboxylic acid to Thiophene-2-carbonyl chloride.

Q2: What are the critical parameters to control during the synthesis of the Thiophene-2-carbonyl chloride intermediate?

The reaction of thiophene with phosgene (B1210022) in the presence of a Lewis acid catalyst like aluminum chloride requires careful temperature control, ideally between -15°C and -25°C, to minimize the formation of ketone byproducts.[1] The concentration of thiophene should also be kept low (less than 10% by weight of the solvent) to further reduce side reactions.[1]

Q3: What are some common side reactions to be aware of during the activation of Thiophene-2-carboxylic acid?

When using coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCCI) to activate the carboxylic acid, a common side reaction is the rearrangement of the O-acylisourea intermediate to form a stable N-acylurea, which can be difficult to remove and reduces the yield of the desired activated ester.[2]

Q4: How can I purify the final this compound product?

Purification of the final product can be challenging due to its polar nature. Standard methods include solid-phase extraction (SPE) with a suitable sorbent, or preparative high-performance liquid chromatography (HPLC).

Q5: What are the stability and storage considerations for Thiophene-2-carbonyl chloride and this compound?

Thiophene-2-carbonyl chloride is sensitive to moisture and may decompose in the presence of water or moist air.[3] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, preferably in a refrigerator.[3] this compound, like other thioesters, can be susceptible to hydrolysis, especially under basic conditions. For long-term storage, it is advisable to keep it at low temperatures (below 0°C) in a non-aqueous solvent or as a lyophilized powder.[4]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield of Thiophene-2-carbonyl chloride Incomplete reactionEnsure equimolar quantities of thiophene, phosgene, and aluminum chloride are used. An excess of the aluminum chloride catalyst (5-10%) can be employed.[1]
Formation of ketone byproductMaintain a low reaction temperature (-15°C to -25°C) and a low concentration of thiophene.[1]
Ineffective catalystOnly aluminum chloride has proven to be a highly effective Lewis acid for this reaction. Other catalysts like zinc chloride, titanium tetrachloride, or ferric chloride show little to no product formation.[1]
Formation of insoluble white precipitate (N-acylurea) during DCCI coupling Rearrangement of the O-acylisourea intermediateAdd an activating agent like 1-hydroxybenzotriazole (B26582) (HOBt) to trap the O-acylisourea as an active ester before it rearranges.[2]
Difficulty in purifying the final this compound Contamination with unreacted Coenzyme A or other polar impuritiesOptimize the stoichiometry of the reaction to minimize excess Coenzyme A. Employ solid-phase extraction (SPE) with a C18 or similar reversed-phase sorbent for initial cleanup.
Degradation of the product during purificationPerform purification steps at low temperatures and avoid extreme pH conditions. Use buffered mobile phases for HPLC.
Hydrolysis of the this compound product Exposure to moisture or basic conditionsWork under anhydrous conditions during the final synthesis and workup steps. Store the final product in a dry environment at low temperatures.[3][4]

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-carbonyl chloride from Thiophene

Materials:

  • Thiophene

  • Phosgene

  • Aluminum chloride

  • Methylene (B1212753) chloride (anhydrous)

  • Strong aqueous acid (e.g., HCl) for quenching

Procedure:

  • In a reaction vessel inert to the reactants, prepare a solution of phosgene and aluminum chloride in anhydrous methylene chloride.

  • Cool the mixture to a temperature between -15°C and -25°C.

  • Slowly add a solution of thiophene in methylene chloride to the cooled mixture, ensuring the concentration of thiophene remains below 10% by weight of the solvent.

  • Allow the reaction to proceed for a minimal time after the addition of thiophene is complete.

  • Quench the reaction by pouring the mixture into a strong aqueous acid solution.

  • Separate the organic layer, and extract the aqueous layer with methylene chloride.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • The product can be isolated by distillation.[1]

Protocol 2: Synthesis of this compound from Thiophene-2-carboxylic acid (Proposed)

Materials:

  • Thiophene-2-carboxylic acid

  • Coenzyme A lithium salt

  • Dicyclohexylcarbodiimide (DCCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous diethyl ether

Procedure:

  • Dissolve Thiophene-2-carboxylic acid and HOBt in anhydrous DMF.

  • Add DCCI to the solution and stir at room temperature for 1 hour to form the activated ester.

  • In a separate flask, dissolve Coenzyme A lithium salt in a minimal amount of water or buffer (pH ~7).

  • Slowly add the activated ester solution to the Coenzyme A solution.

  • Allow the reaction to proceed at room temperature for several hours, monitoring the progress by HPLC.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate.

  • Precipitate the crude this compound by adding an excess of anhydrous diethyl ether.

  • Collect the precipitate by centrifugation and purify further by preparative HPLC.

Visualizations

Synthesis_Workflow Thiophene Thiophene T2CA Thiophene-2-carboxylic acid Thiophene->T2CA Carboxylation T2CCl Thiophene-2-carbonyl chloride T2CA->T2CCl with SOCl2 or (COCl)2 ActivatedEster Activated Ester (e.g., HOBt ester) T2CA->ActivatedEster with DCCI/HOBt T2CCoA This compound T2CCl->T2CCoA Reaction with CoA ActivatedEster->T2CCoA Reaction with CoA CoA Coenzyme A

Caption: General workflow for the synthesis of this compound.

Side_Reactions T2CA Thiophene-2-carboxylic acid OAcylisourea O-Acylisourea Intermediate T2CA->OAcylisourea + DCCI DCCI DCCI NAcylurea N-Acylurea (Byproduct) OAcylisourea->NAcylurea Rearrangement ActiveEster Active Ester (Desired) OAcylisourea->ActiveEster + HOBt HOBt HOBt

Caption: Side reaction in DCCI-mediated activation of Thiophene-2-carboxylic acid.

Troubleshooting_Tree Start Low Yield or Impure Product Problem_Precursor Issue with Precursor Synthesis? Start->Problem_Precursor Problem_Final Issue with Final Ligation? Start->Problem_Final Low_Temp Maintain low temperature (-15 to -25°C)? Problem_Precursor->Low_Temp Anhydrous_Cond Anhydrous conditions maintained? Problem_Final->Anhydrous_Cond Correct_Catalyst Using AlCl3 catalyst? Low_Temp->Correct_Catalyst Yes Solution1 Adjust temperature control. Low_Temp->Solution1 No HOBt_Used Used HOBt with DCCI? Correct_Catalyst->HOBt_Used Yes Solution2 Use AlCl3 as catalyst. Correct_Catalyst->Solution2 No Solution3 Add HOBt to reaction. HOBt_Used->Solution3 No Solution4 Ensure all reagents and solvents are anhydrous. Anhydrous_Cond->Solution4 No

References

Technical Support Center: Synthesis of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Thiophene-2-carbonyl-CoA synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

A1: The synthesis typically begins with either thiophene (B33073) or a derivative like 2-acetylthiophene. These are then converted to thiophene-2-carboxylic acid, which is the immediate precursor for activation and subsequent reaction with Coenzyme A (CoA).

Q2: What are the principal methods for synthesizing this compound?

A2: There are two primary routes: chemical synthesis and enzymatic synthesis. Chemical synthesis is more common in a standard organic chemistry laboratory setting and usually involves the activation of thiophene-2-carboxylic acid to a more reactive species, such as an acid chloride, which is then reacted with Coenzyme A. Enzymatic synthesis utilizes acyl-CoA ligases to directly couple thiophene-2-carboxylic acid with CoA, often offering higher specificity and milder reaction conditions.

Q3: How is the precursor, thiophene-2-carbonyl chloride, synthesized?

A3: Thiophene-2-carbonyl chloride can be prepared by reacting thiophene with phosgene (B1210022) in the presence of aluminum chloride.[1] Another common method involves the reaction of thiophene-2-carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. For instance, reacting thiophene-2-carboxylic acid with thionyl chloride and a catalytic amount of N,N-dimethylformamide (DMF) in ethyl acetate (B1210297) can produce the acid chloride.[2]

Q4: What are the critical factors influencing the yield of the final this compound product?

A4: Several factors can significantly impact the yield, including the purity of the starting materials (thiophene-2-carboxylic acid and Coenzyme A), the efficiency of the carboxylic acid activation step, the pH of the reaction mixture during the coupling with CoA, the reaction temperature, and the exclusion of water and atmospheric moisture, which can hydrolyze the activated intermediates and the final product.

Q5: How can I purify the final this compound product?

A5: Purification is commonly achieved using chromatographic techniques. Reversed-phase high-performance liquid chromatography (HPLC) is a powerful method for isolating and purifying acyl-CoA esters.[3]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or no yield of Thiophene-2-carbonyl chloride (activated precursor) Incomplete reaction with the chlorinating agent.- Ensure the chlorinating agent (e.g., thionyl chloride, oxalyl chloride) is fresh and used in sufficient excess. - Increase the reaction time or temperature as needed. For example, a reaction of thiophene with oxalyl chloride can be heated in an autoclave.[4]
Degradation of the product.- Work up the reaction mixture promptly after completion. - Use anhydrous conditions as thiophene-2-carbonyl chloride is sensitive to moisture.
Low yield of this compound during the coupling reaction Hydrolysis of the activated thiophene-2-carbonyl intermediate.- Ensure all solvents and reagents are strictly anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Degradation of Coenzyme A.- Coenzyme A is sensitive to pH extremes and oxidation. Maintain the pH of the reaction mixture within a suitable range (typically around 7.5-8.0 for the coupling step). - Prepare Coenzyme A solutions fresh before use.
Incorrect stoichiometry.- Optimize the molar ratio of the activated thiophene derivative to Coenzyme A. A slight excess of the activated species may be beneficial, but a large excess can lead to side reactions.
Inefficient reaction conditions.- The reaction is typically performed in a buffered aqueous/organic solvent system. Optimize the solvent composition and buffer concentration. - Maintain a low reaction temperature (e.g., 0-4 °C) to minimize side reactions and degradation.
Presence of multiple peaks in HPLC analysis of the final product Incomplete reaction.- Monitor the reaction progress by HPLC to ensure the complete consumption of starting materials.
Formation of byproducts.- Byproducts can arise from the reaction of the activated intermediate with water or other nucleophiles. Strict anhydrous conditions are crucial. - Thiophene itself can be unstable under strongly acidic conditions, leading to polymerization. Ensure that any acidic workup steps are performed carefully and at low temperatures.
Degradation of the product during workup or storage.- Thioesters are susceptible to hydrolysis, especially at non-neutral pH. Work up the reaction mixture at a neutral or slightly acidic pH. - Store the purified this compound at low temperatures (e.g., -20 °C or -80 °C) and under an inert atmosphere.

Experimental Protocols

Protocol 1: Synthesis of Thiophene-2-carbonyl Chloride

This protocol is adapted from a general procedure for the synthesis of acid chlorides.[2]

Materials:

  • Thiophene-2-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • N,N-dimethylformamide (DMF) (catalytic amount)

  • Anhydrous ethyl acetate

  • Nitrogen or Argon gas supply

  • Round-bottom flask with reflux condenser and drying tube

Procedure:

  • In a round-bottom flask purged with nitrogen, dissolve thiophene-2-carboxylic acid in anhydrous ethyl acetate.

  • Add a catalytic amount of DMF.

  • Slowly add an excess of thionyl chloride (e.g., 1.5-2.0 equivalents) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC until the starting material is consumed. A typical reaction time is 2-4 hours.

  • After the reaction is complete, carefully remove the excess thionyl chloride and solvent under reduced pressure.

  • The resulting crude thiophene-2-carbonyl chloride can be purified by vacuum distillation or used directly in the next step.

Protocol 2: Synthesis of this compound

This is a general procedure for the synthesis of acyl-CoA esters from an acyl chloride.

Materials:

  • Thiophene-2-carbonyl chloride

  • Coenzyme A lithium salt

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous tetrahydrofuran (B95107) (THF) or other suitable organic solvent

  • Nitrogen or Argon gas supply

  • Reaction vessel maintained at low temperature (0-4 °C)

Procedure:

  • Prepare a solution of Coenzyme A in a cold aqueous buffer (e.g., 0.5 M NaHCO₃, pH ~8.0). Keep the solution on ice.

  • In a separate flask under a nitrogen atmosphere, dissolve the crude or purified thiophene-2-carbonyl chloride in a minimal amount of cold, anhydrous THF.

  • While vigorously stirring the Coenzyme A solution at 0-4 °C, slowly add the solution of thiophene-2-carbonyl chloride dropwise.

  • Maintain the pH of the reaction mixture between 7.5 and 8.0 by adding small portions of a saturated NaHCO₃ solution as needed.

  • Allow the reaction to proceed for 1-2 hours at 0-4 °C.

  • Monitor the formation of the product by HPLC.

  • Once the reaction is complete, the this compound can be purified by preparative HPLC.

Visualizations

Synthesis_Pathway Thiophene Thiophene T2CA Thiophene-2-carboxylic Acid Thiophene->T2CA Oxidation T2CCl Thiophene-2-carbonyl Chloride T2CA->T2CCl SOCl₂ or (COCl)₂ T2CCoA This compound T2CCl->T2CCoA Coenzyme A

Caption: Chemical synthesis pathway of this compound.

Experimental_Workflow Start Start: Thiophene-2-carboxylic Acid Activation Activation to Thiophene-2-carbonyl Chloride Start->Activation Coupling Coupling with Coenzyme A Activation->Coupling Purification HPLC Purification Coupling->Purification Analysis Characterization (LC-MS, NMR) Purification->Analysis End Final Product: this compound Analysis->End

Caption: General experimental workflow for the synthesis.

Troubleshooting_Logic r_node Re-run Activation Step Start Low Yield? CheckPrecursor Precursor (T2CCl) formed? Start->CheckPrecursor CheckPrecursor->r_node No CheckPurity CoA Purity/Integrity? CheckPrecursor->CheckPurity Yes CheckConditions Reaction Conditions Anhydrous? CheckPurity->CheckConditions Yes r_node_2 Use Fresh CoA CheckPurity->r_node_2 No OptimizeStoichiometry Optimize Stoichiometry CheckConditions->OptimizeStoichiometry Yes r_node_3 Use Anhydrous Solvents CheckConditions->r_node_3 No OptimizepH Optimize pH OptimizeStoichiometry->OptimizepH

Caption: Troubleshooting decision tree for low yield issues.

References

Technical Support Center: Overcoming Low Enzyme Activity with Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low enzyme activity in experiments involving Thiophene-2-carbonyl-CoA.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for observing low or no activity for an enzyme expected to utilize this compound as a substrate?

A1: Low enzyme activity can stem from several factors:

  • Substrate Integrity: this compound, like other acyl-CoAs, can be susceptible to hydrolysis. Its purity and concentration should be verified.

  • Enzyme Stability and Activity: Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. Confirm the activity of your enzyme stock with a reliable positive control substrate if available.

  • Assay Conditions: The pH, temperature, buffer composition, and presence of necessary cofactors are critical. These conditions may need to be optimized for this specific substrate.

  • Inhibition: The thiophene (B33073) moiety or a contaminant in the substrate preparation could be inhibiting the enzyme.[1]

Q2: How can I check the integrity and concentration of my this compound solution?

A2: The concentration of this compound can be determined spectrophotometrically by measuring its absorbance at 260 nm (for the adenine (B156593) portion of CoA) and using the appropriate extinction coefficient. Purity can be assessed using HPLC.

Q3: Could this compound or its precursor, thiophene-2-carboxylic acid, be inhibiting my enzyme?

A3: Yes, this is a possibility. Thiophene-containing molecules have been shown to inhibit certain enzymes. For instance, thiophene-2-carboxylic acid is a known inhibitor of D-amino acid oxidase.[1] If you suspect inhibition, you can perform kinetic studies to determine the nature of the inhibition (e.g., competitive, non-competitive).

Q4: What are the optimal storage conditions for this compound?

A4: Like most coenzyme A derivatives, this compound should be stored as a lyophilized powder at -20°C or colder. Solutions should be made fresh, but if storage is necessary, they should be aliquoted to avoid freeze-thaw cycles and stored at -80°C. The stability of the solution is pH-dependent; slightly acidic conditions (pH 4-6) are generally preferred for storage.

Troubleshooting Guides

Problem 1: Enzyme activity is significantly lower with this compound compared to the control substrate.
Possible Cause Suggested Solution
Suboptimal Assay Conditions Perform a matrix of experiments to optimize the pH and buffer system. Test a range of temperatures to find the optimal condition for your enzyme with this substrate.
Poor Substrate Binding The enzyme may have a naturally lower affinity (higher Km) for this compound. Increase the substrate concentration in the assay and determine the kinetic parameters (Km and Vmax) to confirm this.
Presence of Inhibitors Ensure the purity of your this compound. If using a commercially available source, check the lot for any reported issues. Consider purifying the this compound if contamination is suspected.
Problem 2: High variability or poor reproducibility in enzyme activity measurements.
Possible Cause Suggested Solution
Inconsistent Pipetting Use calibrated pipettes and be mindful of viscous solutions. Prepare a master mix of reagents to minimize pipetting errors between samples.[2]
Substrate Degradation This compound may be degrading over the course of the experiment. Prepare fresh solutions for each experiment and keep them on ice. Perform a time-course experiment to check for linearity of the reaction.
Improper Mixing Ensure all components are thoroughly mixed before starting the reaction and before taking measurements.[2]

Quantitative Data

The following table presents hypothetical kinetic data for a generic acyl-CoA dehydrogenase to illustrate how results could be structured for comparison. This data is for illustrative purposes only.

SubstrateApparent Km (µM)Apparent Vmax (µmol/min/mg)Relative Efficiency (Vmax/Km)
Butyryl-CoA (Control)1515010.0
This compound75901.2

Experimental Protocols

Protocol: Spectrophotometric Assay for an Acyl-CoA Dehydrogenase

This protocol describes a general method for measuring the activity of an acyl-CoA dehydrogenase using an artificial electron acceptor, which changes color upon reduction.

1. Principle:

The acyl-CoA dehydrogenase catalyzes the oxidation of the acyl-CoA substrate. In this assay, electrons are transferred to an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), leading to a measurable decrease in its absorbance at 600 nm.

2. Reagents:

  • Assay Buffer: 100 mM potassium phosphate, pH 7.5.

  • Enzyme solution (in assay buffer).

  • This compound stock solution (10 mM in water).

  • DCPIP stock solution (2 mM in water).

  • Control substrate stock solution (e.g., 10 mM Butyryl-CoA in water).

3. Procedure:

  • Prepare a reaction mixture in a 1 mL cuvette containing:

    • 880 µL of Assay Buffer.

    • 50 µL of DCPIP stock solution (final concentration: 100 µM).

  • Incubate the cuvette at the desired temperature (e.g., 25°C) for 5 minutes to allow for temperature equilibration.

  • Add 50 µL of the enzyme solution and mix gently by inversion.

  • Place the cuvette in a spectrophotometer and monitor the absorbance at 600 nm until a stable baseline is achieved.

  • Initiate the reaction by adding 20 µL of the this compound stock solution (final concentration: 200 µM).

  • Immediately start recording the absorbance at 600 nm for 5-10 minutes.

  • The rate of the reaction is the change in absorbance per minute.

4. Calculation of Enzyme Activity:

Enzyme Activity (µmol/min/mg) = (ΔA600/min) / (ε * l * [Enzyme])

  • ΔA600/min: The rate of absorbance change.

  • ε: The molar extinction coefficient of DCPIP at pH 7.5 (19.1 mM-1cm-1).

  • l: The path length of the cuvette (typically 1 cm).

  • [Enzyme]: The concentration of the enzyme in mg/mL in the final reaction volume.

Visualizations

Troubleshooting Workflow

TroubleshootingWorkflow Start Start: Low/No Enzyme Activity CheckSubstrate 1. Verify Substrate Integrity - Check concentration (A260) - Assess purity (HPLC) - Use a fresh aliquot Start->CheckSubstrate SubstrateOK Substrate OK? CheckSubstrate->SubstrateOK FixSubstrate Action: Prepare fresh substrate Re-purify if necessary SubstrateOK->FixSubstrate No CheckEnzyme 2. Verify Enzyme Activity - Use a known positive control substrate - Check for degradation (SDS-PAGE) - Use a new enzyme aliquot SubstrateOK->CheckEnzyme Yes FixSubstrate->CheckSubstrate EnzymeOK Enzyme Active? CheckEnzyme->EnzymeOK FixEnzyme Action: Source new enzyme Optimize storage conditions EnzymeOK->FixEnzyme No CheckConditions 3. Optimize Assay Conditions - Titrate pH and temperature - Vary buffer components - Check cofactor requirements EnzymeOK->CheckConditions Yes FixEnzyme->CheckEnzyme ConditionsOK Activity Improved? CheckConditions->ConditionsOK InvestigateInhibition 4. Investigate Inhibition - Perform kinetic analysis - Vary substrate concentration - Check for product inhibition ConditionsOK->InvestigateInhibition No End Problem Resolved/Characterized ConditionsOK->End Yes InvestigateInhibition->End

Caption: A logical workflow for troubleshooting low enzyme activity.

Potential Mechanism of Competitive Inhibition

CompetitiveInhibition cluster_reaction Normal Enzymatic Reaction cluster_inhibition Competitive Inhibition Enzyme Enzyme (Active Site) ES_Complex Enzyme-Substrate Complex Enzyme->ES_Complex Substrate Natural Substrate Substrate->ES_Complex ES_Complex->Enzyme k_cat Product Product ES_Complex->Product Enzyme_I Enzyme (Active Site) EI_Complex Enzyme-Inhibitor Complex (Inactive) Enzyme_I->EI_Complex Inhibitor This compound (Inhibitor) Inhibitor->EI_Complex NoProduct No Product Formation EI_Complex->NoProduct

References

Technical Support Center: Optimizing Assays for Thiophene-2-carbonyl-CoA Dependent Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Thiophene-2-carbonyl-CoA dependent enzymes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize your assay conditions and overcome common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the first steps to consider when setting up an assay for a novel this compound dependent enzyme?

A1: Begin by characterizing the fundamental properties of your enzyme. This includes determining the optimal pH and temperature for activity and stability. It is also crucial to establish a reliable method for quantifying the consumption of the substrate, this compound, or the formation of the product. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose.

Q2: How can I monitor the progress of my enzymatic reaction?

A2: You can monitor the reaction by quantifying the decrease in the substrate (this compound) or the increase in the product over time. HPLC with UV detection (at 260 nm for the CoA moiety) is a highly effective method for separating and quantifying acyl-CoA species. Alternatively, if the reaction involves a co-substrate like NAD+/NADH, you can monitor the change in absorbance at 340 nm. For some enzymes, coupled assays that produce a colorimetric or fluorometric signal can be developed.

Q3: What are typical buffer conditions for assays with this compound dependent enzymes?

A3: While the optimal buffer will be enzyme-specific, a good starting point is a phosphate (B84403) or Tris-HCl buffer in the pH range of 7.0-8.0. It is essential to empirically determine the optimal pH for your specific enzyme. For instance, some cutinases acting on thiophene (B33073) polyesters have been assayed in potassium phosphate buffer at pH 8.0.[1][2]

Q4: How can I ensure the stability of this compound during my experiments?

A4: Thioesters like this compound can be susceptible to hydrolysis, especially at extreme pH values. Prepare the substrate solution fresh and keep it on ice. It is advisable to perform control experiments without the enzyme to assess the non-enzymatic degradation of the substrate under your assay conditions.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Enzyme Activity Suboptimal Assay Conditions: Incorrect pH or temperature.Determine the optimal pH and temperature for your enzyme by testing a range of conditions.
Enzyme Instability: The enzyme may have lost activity during storage or handling.Ensure proper storage conditions for the enzyme (e.g., appropriate temperature, presence of stabilizing agents like glycerol). Perform a protein concentration assay to confirm the amount of active enzyme.
Substrate Degradation: this compound may have degraded.Prepare fresh substrate solutions for each experiment. Assess substrate integrity via HPLC.
Presence of Inhibitors: Components in the assay buffer or sample preparation may be inhibiting the enzyme.Test for inhibition by varying the concentration of buffer components. If assaying crude extracts, consider partial purification of the enzyme.
High Background Signal / Non-enzymatic Reaction Substrate Instability: Non-enzymatic hydrolysis of this compound.Run a control reaction without the enzyme to quantify the rate of non-enzymatic substrate degradation. Subtract this rate from the rate of the enzymatic reaction.
Contaminating Activities: If using a crude lysate, other enzymes may be consuming the substrate or interfering with the detection method.Purify the enzyme of interest to remove contaminating activities.
Inconsistent Results / Poor Reproducibility Pipetting Errors: Inaccurate dispensing of reagents, especially the enzyme or substrate.Use calibrated pipettes and prepare a master mix for the reaction components to minimize pipetting variability.
Temperature Fluctuations: Inconsistent incubation temperatures between experiments.Use a temperature-controlled incubator or water bath to ensure a constant and accurate reaction temperature.
HPLC Variability: Inconsistent retention times or peak areas in HPLC analysis.Refer to the HPLC troubleshooting section below.

HPLC Analysis Troubleshooting

Issue Potential Cause Recommended Solution
Fluctuating Retention Times Mobile Phase Composition Changes: Inconsistent mixing of solvents or evaporation of a volatile component.Prepare fresh mobile phase daily and keep the solvent reservoirs capped. If using a gradient, ensure the pump is functioning correctly.[3]
Column Temperature Variations: Drifts in ambient temperature affecting the column.Use a column oven to maintain a constant temperature.
Pump Malfunction: Air bubbles in the pump or faulty check valves leading to inconsistent flow rates.Degas the mobile phase thoroughly. Purge the pump to remove air bubbles.
Peak Tailing Secondary Interactions: Interaction of the analyte with active sites on the silica-based column packing.Use a high-purity silica (B1680970) column. Adjust the mobile phase pH to suppress the ionization of silanols (typically pH 2-4 for reversed-phase).[4]
Column Overload: Injecting too much sample.Reduce the sample concentration or injection volume.
Split Peaks Column Contamination: Particulate matter or strongly retained compounds at the head of the column.Use a guard column and filter all samples and mobile phases. If the column is contaminated, try flushing it with a strong solvent.
Solvent Mismatch: The sample is dissolved in a solvent much stronger than the mobile phase.Whenever possible, dissolve the sample in the initial mobile phase.

Quantitative Data Summary

The following table summarizes typical kinetic parameters for acyl-CoA metabolizing enzymes. Note that data for a specific this compound dependent enzyme is limited, and these values should be used as a general reference. The optimal conditions for your enzyme must be determined empirically.

Enzyme Type Substrate Km (µM) Vmax (units) Optimal pH Reference
Acetyl-CoA CarboxylaseAcetyl-CoA233Not specified8.2[5]
3-Methylcrotonyl-CoA Carboxylase3-Methylcrotonyl-CoA11200-600 nmol/min/mg8.0[6]
CO DehydrogenaseAcetyl-CoA600440/minNot specified[7]

Experimental Protocols

General Protocol for a Continuous Spectrophotometric Assay (Coupled Assay)

This protocol is a general template and requires optimization for the specific this compound dependent enzyme. It is suitable for enzymes where a change in NADH/NAD+ concentration can be coupled to the reaction.

  • Prepare the Assay Buffer: A common starting point is 50 mM potassium phosphate buffer, pH 7.5.

  • Prepare Reagent Solutions:

    • This compound stock solution (e.g., 10 mM in water, store on ice).

    • Coupling enzyme and its substrate (e.g., a dehydrogenase).

    • NAD(P)H or NAD(P)+ stock solution.

  • Set up the Reaction Mixture: In a quartz cuvette, combine:

    • Assay Buffer

    • NAD(P)H or NAD(P)+

    • Coupling enzyme and its substrate

    • Enzyme solution (the this compound dependent enzyme)

  • Initiate the Reaction: Add the this compound substrate to the cuvette to start the reaction.

  • Monitor the Reaction: Immediately place the cuvette in a spectrophotometer and monitor the change in absorbance at 340 nm over time.

  • Calculate Enzyme Activity: Determine the initial rate of reaction from the linear portion of the absorbance vs. time plot. Use the Beer-Lambert law (ε for NADH is 6220 M⁻¹cm⁻¹) to convert the change in absorbance to the rate of substrate conversion.

Protocol for Monitoring the Reaction by HPLC

This protocol allows for the direct quantification of this compound and its products.

  • Prepare the Reaction Mixture: In a microcentrifuge tube, combine:

    • Assay Buffer (e.g., 50 mM potassium phosphate, pH 7.5)

    • This compound (at a concentration suitable for kinetic analysis, e.g., 5-100 µM)

    • Enzyme solution

  • Incubate the Reaction: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 10 minutes).

  • Stop the Reaction: Terminate the reaction by adding an equal volume of a quenching solution, such as 1 M perchloric acid or ice-cold acetonitrile (B52724).

  • Prepare the Sample for HPLC: Centrifuge the quenched reaction mixture to pellet any precipitated protein. Transfer the supernatant to an HPLC vial.

  • HPLC Analysis:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A gradient of a buffer (e.g., 50 mM potassium phosphate, pH 5.5) and an organic solvent (e.g., acetonitrile or methanol).

    • Detection: UV detector at 260 nm.

    • Quantification: Integrate the peak areas for the substrate and product. Use a standard curve to convert peak areas to concentrations.

Visualizations

Microbial_Degradation_of_Thiophene_2_Carboxylate T2C Thiophene-2-carboxylate T2C_CoA_Ligase Thiophene-2-carboxylate--CoA Ligase (ATP, CoA-SH) T2C->T2C_CoA_Ligase T2C_CoA This compound T2C_CoA_Ligase->T2C_CoA Monooxygenase This compound Monooxygenase (O2, AH2) T2C_CoA->Monooxygenase Hydroxy_T2C_CoA 5-Hydroxythis compound Monooxygenase->Hydroxy_T2C_CoA Ring_Opening Enzymatic Ring Opening Hydroxy_T2C_CoA->Ring_Opening Metabolites Further Metabolites Ring_Opening->Metabolites

Caption: Microbial degradation pathway of Thiophene-2-carboxylate.

Experimental_Workflow_for_Enzyme_Assay cluster_prep Preparation cluster_reaction Enzymatic Reaction cluster_analysis Analysis Prep_Buffer Prepare Assay Buffer Mix_Reagents Mix Buffer, Enzyme, and Substrate Prep_Buffer->Mix_Reagents Prep_Enzyme Prepare Enzyme Solution Prep_Enzyme->Mix_Reagents Prep_Substrate Prepare Substrate Solution Prep_Substrate->Mix_Reagents Incubate Incubate at Optimal Temperature Mix_Reagents->Incubate Quench Quench Reaction Incubate->Quench Centrifuge Centrifuge to Remove Protein Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data_Analysis Data Analysis and Calculation HPLC->Data_Analysis

Caption: General experimental workflow for a this compound dependent enzyme assay.

References

Preventing non-enzymatic hydrolysis of Thiophene-2-carbonyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Thiophene-2-carbonyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing non-enzymatic hydrolysis and to offer troubleshooting support for experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a thioester molecule that serves as an intermediate in the metabolism of thiophene-containing compounds.[1][2] Its stability is crucial for accurate experimental results, as the thioester bond is susceptible to non-enzymatic hydrolysis, which can lead to the formation of thiophene-2-carboxylic acid and coenzyme A, compromising the integrity of downstream applications.

Q2: What are the primary factors that contribute to the non-enzymatic hydrolysis of this compound?

The non-enzymatic hydrolysis of thioesters like this compound is primarily influenced by pH, temperature, and the composition of the buffer. Thioesters are generally more stable at a neutral pH but are prone to hydrolysis under acidic or, more significantly, basic conditions.[3][4] Elevated temperatures also accelerate the rate of hydrolysis.

Q3: How can I minimize the hydrolysis of my this compound sample during storage?

To minimize hydrolysis during storage, it is recommended to store this compound as a lyophilized powder at -20°C or -80°C. If it must be stored in solution, use a slightly acidic buffer (pH 6.0-6.5) and keep it at -80°C. Avoid repeated freeze-thaw cycles.

Q4: Are there any specific buffer components I should avoid to prevent hydrolysis?

Avoid buffers with nucleophilic components, as they can react with the thioester. It is advisable to use non-nucleophilic buffers such as MES or HEPES. Buffers with primary or secondary amines should be used with caution.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays.

Possible Cause:

  • Hydrolysis of this compound: The substrate concentration may be lower than expected due to degradation.

Troubleshooting Steps:

  • Verify Substrate Integrity: Before each experiment, confirm the concentration and purity of your this compound stock solution using a spectrophotometric method or HPLC.

  • Optimize Buffer Conditions: Ensure your assay buffer has a pH between 6.5 and 7.5 and is free of nucleophilic components.

  • Control Temperature: Perform all experimental steps on ice and minimize the time the compound spends at room temperature.

  • Fresh Preparations: Prepare fresh working solutions of this compound for each experiment from a properly stored stock.

Issue 2: Appearance of unexpected peaks in chromatography (e.g., HPLC, LC-MS).

Possible Cause:

  • Hydrolysis Product: The unexpected peak may correspond to thiophene-2-carboxylic acid, a product of hydrolysis.

  • Oxidation: The thiophene (B33073) ring can be susceptible to oxidation, leading to the formation of thiophene-S-oxides.[1][5]

Troubleshooting Steps:

  • Run a Standard: Analyze a standard of thiophene-2-carboxylic acid to see if the retention time matches the unexpected peak.

  • pH of Mobile Phase: Ensure the pH of your mobile phase is not contributing to on-column hydrolysis. A slightly acidic mobile phase is often preferred.

  • Degas Solvents: Use degassed solvents to minimize oxidation during analysis.

  • Sample Preparation: Prepare samples for analysis immediately before injection and keep them in an autosampler cooled to 4°C.[6]

Data Presentation

Table 1: Effect of pH on the Half-Life of Thioester Hydrolysis

Thioester CompoundpHTemperature (°C)Half-life
S-Aryl thioester7.437~24 hours
S-Alkyl thioester7.437Several days
S-Aryl thioester9.037~1 hour

This table provides an approximation of stability. Aromatic thioesters, like this compound, are generally less stable than their aliphatic counterparts.

Table 2: Influence of Temperature on the Rate of Thioester Hydrolysis at Neutral pH

Temperature (°C)Relative Rate of Hydrolysis
41 (baseline)
25~4-6 times faster than at 4°C
37~10-15 times faster than at 4°C

This table illustrates the significant impact of temperature on the rate of thioester hydrolysis.

Experimental Protocols

Protocol 1: Preparation of this compound

This protocol describes a general method for the synthesis of this compound from thiophene-2-carboxylic acid and Coenzyme A.

Materials:

  • Thiophene-2-carboxylic acid

  • Coenzyme A (free acid)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or a water-soluble carbodiimide (B86325) (e.g., EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous, amine-free solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 7.5)

  • Stir plate and stir bar

  • Ice bath

Procedure:

  • Activation of Carboxylic Acid: a. Dissolve thiophene-2-carboxylic acid and a slight molar excess of NHS in the anhydrous solvent. b. Cool the solution in an ice bath. c. Add a molar equivalent of DCC (or EDC) to the solution and stir for 2-4 hours at 0°C, then allow it to warm to room temperature and stir overnight. d. If using DCC, filter the reaction mixture to remove the dicyclohexylurea precipitate. e. Evaporate the solvent under reduced pressure to obtain the NHS-activated thiophene-2-carboxylate.

  • Thioester Formation: a. Dissolve the NHS-activated ester in a minimal amount of a suitable organic solvent (e.g., DMF or DMSO). b. In a separate vial, dissolve Coenzyme A in the reaction buffer. c. Slowly add the activated ester solution to the Coenzyme A solution while stirring on ice. d. Monitor the reaction by HPLC until completion (typically 1-2 hours).

  • Purification: a. Purify the reaction mixture using reversed-phase HPLC with a C18 column. b. Use a gradient of water with 0.1% trifluoroacetic acid (TFA) and acetonitrile (B52724) with 0.1% TFA. c. Collect the fractions containing this compound and lyophilize to obtain the final product.

Protocol 2: General Handling and Storage to Minimize Hydrolysis

Storage:

  • Solid Form: Store lyophilized this compound at -80°C in a desiccator.

  • Solution Form: If necessary to store in solution, dissolve in a buffer at pH 6.0-6.5 and store in small aliquots at -80°C. Avoid repeated freeze-thaw cycles. Acyl-CoAs have shown good stability in methanol (B129727) for short-term storage in an autosampler.[4]

Handling:

  • Use Cold Conditions: When preparing solutions or performing experiments, keep the compound and solutions on ice as much as possible.

  • Buffer Selection: Use non-nucleophilic buffers with a pH range of 6.5-7.5. Prepare buffers with high-purity water.

  • Minimize Time in Solution: Prepare working solutions fresh for each experiment and use them promptly.

  • Purity Checks: Periodically check the purity of your stock solution by HPLC to ensure it has not degraded over time.

Visualizations

Hydrolysis_Prevention_Workflow cluster_storage Storage cluster_preparation Solution Preparation cluster_experiment Experimentation Storage Store Lyophilized Solid at -80°C Prep Prepare Fresh Solution in pH 6.5-7.5 Buffer on Ice Storage->Prep Minimize time at room temperature Experiment Use Immediately in Assay Prep->Experiment Analysis Immediate Analysis (e.g., HPLC, LC-MS) Experiment->Analysis Metabolic_Pathway Thiophene Thiophene-containing Compounds T2CA Thiophene-2-carboxylic acid Thiophene->T2CA Metabolism T2CCoA This compound T2CA->T2CCoA Acyl-CoA Synthetase T2CCoA->T2CA Hydrolysis Metabolites Downstream Metabolites T2CCoA->Metabolites Enzymatic Reactions Hydrolysis Non-enzymatic Hydrolysis T2CCoA->Hydrolysis

References

Technical Support Center: Enhancing the Solubility of Thophene-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility enhancement of thiophene-based enzyme inhibitors.

Frequently Asked Questions (FAQs)

Q1: My thiophene-based inhibitor exhibits poor aqueous solubility. What are the initial strategies I should consider?

A1: Due to their often hydrophobic nature, poor aqueous solubility is a common hurdle for thiophene-based compounds. The primary approaches to address this can be divided into two main categories: chemical modification and formulation enhancement.

  • Chemical Modification : This involves altering the molecule itself to be more water-friendly.

    • Salt Formation : If your compound has ionizable groups (like a carboxylic acid or an amine), converting it to a salt is often the most effective first step to significantly boost solubility.

    • Prodrug Synthesis : A prodrug is an inactive derivative that the body converts into the active drug. This approach allows for the attachment of water-soluble components to the parent compound.

  • Formulation Enhancement : These methods improve solubility and dissolution without changing the chemical structure of the active pharmaceutical ingredient (API).

    • Amorphous Solid Dispersions (ASDs) : Dispersing the compound in an amorphous state within a polymer matrix can dramatically increase its aqueous solubility and dissolution rate.

    • Co-crystallization : This technique modifies the crystal structure of the API by combining it with a co-former, which can improve its physicochemical properties.

    • Nanotechnology : Reducing the particle size to the nanoscale increases the surface area, leading to a faster dissolution rate. This includes techniques like nanosuspensions and encapsulation in nanoparticles.

Q2: When is salt formation a suitable strategy for my thiophene-based compound?

A2: Salt formation is the preferred initial approach when your thiophene (B33073) compound has an ionizable functional group (e.g., a carboxylic acid or an amine).[1] It is a well-established and often highly effective method for improving both solubility and dissolution rate.[1] A key consideration is the pKa of your compound. As a general guideline, for a salt to provide a significant solubility advantage, the pKa of an acidic drug should be at least 2 units below the pH of the dissolution medium, and the pKa of a basic drug should be at least 2 units above it.[1]

Q3: What are the best options if my thiophene-based inhibitor is non-ionizable?

A3: For non-ionizable thiophene-based compounds, several effective strategies can be employed:

  • Amorphous Solid Dispersions (ASDs) : This is a powerful technique for non-ionizable compounds. The choice between methods like spray drying and hot-melt extrusion will depend on your compound's thermal stability and solubility in organic solvents.[1]

  • Co-crystallization : This is another excellent option that allows for the modification of physicochemical properties without making or breaking covalent bonds.[1]

  • Prodrug Approach : You can synthetically add a water-soluble "promoiety" that is cleaved in vivo to release the active drug.[1]

  • Nanotechnology : Techniques such as nanosuspensions or encapsulation in lipid-based or polymeric nanoparticles can be universally applied to increase the dissolution rate by increasing the surface area of the drug.[1]

Q4: I'm considering co-solvents to solubilize my inhibitor for an in vitro assay. What should I keep in mind?

A4: Co-solvents, which are water-miscible organic solvents, are a common and effective way to increase the solubility of poorly soluble compounds for in vitro studies. Commonly used co-solvents include DMSO, ethanol, and polyethylene (B3416737) glycols (PEGs). However, it is crucial to consider the potential toxicity of the co-solvent to the cells or enzymes in your assay. Always determine the maximum concentration of the co-solvent that is tolerated by your experimental system and ensure your final working solution does not exceed this limit.

Q5: How do cyclodextrins enhance the solubility of thiophene-based inhibitors?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly water-soluble molecules, like many thiophene-based inhibitors, within their cavity, forming an inclusion complex. This complex effectively shields the hydrophobic drug from the aqueous environment, thereby increasing its apparent water solubility and dissolution rate.

Troubleshooting Guides

Issue 1: Unsuccessful Salt Formation

SymptomPossible CauseSuggested Solution
No precipitate forms upon addition of the counter-ion.The compound may not be sufficiently acidic or basic (pKa difference is too small).Verify the pKa of your compound and the counter-ion. A difference of at least 2-3 pKa units is generally recommended.[1]
The resulting salt is unstable and converts back to the free form.The salt may be hygroscopic, leading to disproportionation in the presence of moisture.Store the salt under anhydrous conditions. Consider using a less hygroscopic counter-ion.[1]
The salt shows poor dissolution improvement.The common ion effect may be suppressing dissolution in buffered media.Test dissolution in various media (e.g., water, different buffers) to assess the impact of common ions.[1]

Issue 2: Low Drug Loading or Encapsulation Efficiency in Nanoparticles

SymptomPossible CauseSuggested Solution
Low encapsulation efficiency (<70%).The drug is too hydrophilic and is partitioning into the external aqueous phase during formulation.For emulsion-based methods, try increasing the organic phase volume or using a more non-polar organic solvent.[1]
Poor miscibility between the drug and the polymer matrix.Screen different polymers for better compatibility with your compound.[1]
Low drug loading (<5%).The drug has limited solubility in the organic solvent used for encapsulation.Screen for solvents in which the drug has higher solubility.
The drug-to-polymer ratio is too high, leading to drug crystallization.Optimize the drug-to-polymer ratio; start with a lower ratio and gradually increase it.[1]

Issue 3: Instability of Amorphous Solid Dispersion (ASD)

SymptomPossible CauseSuggested Solution
The amorphous form recrystallizes during storage.The polymer is not effectively inhibiting molecular mobility.Select a polymer with a higher glass transition temperature (Tg) or one that exhibits strong intermolecular interactions (e.g., hydrogen bonding) with your compound.[1]
High humidity is plasticizing the polymer and increasing molecular mobility.Store the ASD in a desiccated environment. Consider using a less hygroscopic polymer.[1]

Issue 4: Precipitation in Aqueous Buffers During in vitro Assays

SymptomPossible CauseSuggested Solution
Precipitate forms immediately upon dilution of a concentrated stock (e.g., in DMSO) into aqueous buffer.High degree of supersaturation and low aqueous solubility of the compound.Decrease the final concentration of the compound. Increase the proportion of the organic co-solvent if the assay allows. Utilize a formulation with solubilizing excipients like cyclodextrins or surfactants.
Precipitate appears over time after dilution.pH-dependent instability or slow nucleation and crystal growth.Adjust the pH of the aqueous buffer to a range where the compound is more stable. Prepare solutions fresh and use them immediately. Incorporate a precipitation inhibitor, such as a small amount of a biocompatible polymer (e.g., HPMC, PVP).

Data Presentation: Solubility Enhancement of Selected Thiophene-Containing/Related Inhibitors

Note: The following data is for illustrative purposes. The effectiveness of each technique is highly dependent on the specific properties of the thiophene-based inhibitor.

Table 1: Co-solvent Effect on the Solubility of COX-2 Inhibitors

CompoundSolventSolubility (mg/mL)
Celecoxib (B62257)Water0.007
Methanol113.94
Ethanol63.346
Polyethylene Glycol (PEG) 400414.804
RofecoxibWater0.009
Methanol0.835
Ethanol0.683
Polyethylene Glycol (PEG) 40011.234

Table 2: Effect of Solid Dispersion on the Dissolution of Rofecoxib

FormulationPolymerDrug:Polymer Ratio% Drug Dissolved after 90 min
Pure Rofecoxib--< 20%
Solid DispersionPEG 400075:2579.02%
Solid DispersionPEG 600075:2588.02%
Solid DispersionPVP75:2598.57%

Table 3: Enhancement of Celecoxib Dissolution Rate with Cyclodextrins

FormulationMolar Ratio (Drug:Cyclodextrin)Fold Increase in Dissolution Rate
Celecoxib:β-CD Complex1:320
Celecoxib:HP-β-CD Complex1:321
Celecoxib:HP-β-CD with PVP1:272.60
Celecoxib:HP-β-CD with HPMC1:261.25
Celecoxib:HP-β-CD with PEG1:239.15

Experimental Protocols

Protocol 1: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation

  • Dissolution : Accurately weigh the thiophene-based inhibitor and the selected polymer (e.g., PVP K30, HPMC). Dissolve both components in a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and ethanol) in a round-bottom flask.[1] Ensure complete dissolution.

  • Solvent Evaporation : Attach the flask to a rotary evaporator. Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).

  • Drying : Once a solid film has formed on the wall of the flask, continue drying under a high vacuum for 24-48 hours to remove any residual solvent.[1]

  • Collection and Milling : Carefully scrape the solid dispersion from the flask. Gently mill the collected solid to obtain a fine, uniform powder.[1]

  • Characterization : Analyze the resulting powder using Differential Scanning Calorimetry (DSC) to confirm the absence of a melting endotherm (indicating an amorphous state) and Powder X-Ray Diffraction (PXRD) to confirm the absence of crystallinity.[1]

Protocol 2: Preparation of a Cyclodextrin (B1172386) Inclusion Complex by Kneading

  • Slurry Formation : Place a weighed amount of β-cyclodextrin or a derivative like HP-β-cyclodextrin in a mortar. Add a small amount of a solvent (e.g., water-methanol mixture) to form a paste.

  • Incorporation of Drug : Slowly add the thiophene-based inhibitor to the cyclodextrin paste.

  • Kneading : Knead the mixture for a specified period (e.g., 30-60 minutes) to facilitate the formation of the inclusion complex.

  • Drying : Dry the resulting solid mass in an oven at a controlled temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Sieving : Pass the dried complex through a sieve to obtain a uniform powder.

  • Characterization : Confirm the formation of the inclusion complex using techniques such as DSC, PXRD, and Fourier-Transform Infrared (FTIR) spectroscopy.

Mandatory Visualizations

Caption: Inhibition of the Androgen Receptor (AR) signaling pathway by the thiophene-based compound Thio-2.

experimental_workflow Experimental Workflow for Solubility Enhancement cluster_problem Problem Identification cluster_screening Initial Screening cluster_formulation Formulation Strategies cluster_analysis Analysis and Optimization Start Poorly Soluble Thiophene Inhibitor Solvent_Screening Solvent Screening (e.g., DMSO, Ethanol) Start->Solvent_Screening pH_Adjustment pH Adjustment (for ionizable compounds) Start->pH_Adjustment Solid_Dispersion Amorphous Solid Dispersion (ASD) Solvent_Screening->Solid_Dispersion Cyclodextrin Cyclodextrin Complexation Solvent_Screening->Cyclodextrin Nanotechnology Nanotechnology (e.g., Nanosuspension) Solvent_Screening->Nanotechnology pH_Adjustment->Solid_Dispersion pH_Adjustment->Cyclodextrin pH_Adjustment->Nanotechnology Solubility_Assay Solubility Assay (e.g., HPLC) Solid_Dispersion->Solubility_Assay Cyclodextrin->Solubility_Assay Nanotechnology->Solubility_Assay Characterization Physicochemical Characterization (DSC, PXRD) Solubility_Assay->Characterization Optimization Optimization Characterization->Optimization Optimization->Solid_Dispersion Optimization->Cyclodextrin Optimization->Nanotechnology End Solubilized Inhibitor Optimization->End

Caption: A logical workflow for troubleshooting and enhancing the solubility of thiophene-based inhibitors.

References

Technical Support Center: Enhancing Cellular Uptake of Thiophene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the cellular uptake of thiophene-based compounds.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My thiophene (B33073) compound exhibits poor aqueous solubility, leading to low bioavailability and cellular uptake. What initial steps can I take to address this?

A1: Poor aqueous solubility is a common challenge. A primary strategy is to formulate the compound using various solubilizing agents or delivery vehicles. It is recommended to screen a panel of pharmaceutically acceptable excipients to identify the most effective one for your specific compound.

  • Troubleshooting Steps:

    • Solubility Screening: Begin by assessing the solubility of your compound in a range of biocompatible solvents and surfactants (e.g., DMSO, ethanol, PEG 300, Tween 80, Cremophor EL).

    • Formulation Development: Based on the screening results, develop simple formulations. For instance, a co-solvent system or a micellar solution can significantly enhance solubility.

    • Particle Size Reduction: If the compound is crystalline, techniques like micronization or nanocrystallization can increase the surface area for dissolution, thereby improving solubility and uptake.

Q2: I am considering nanoparticle-based delivery for my thiophene compound. What are the most common and effective nanoparticle systems to start with?

A2: Nanoparticle-based drug delivery is a robust strategy to enhance the cellular uptake of hydrophobic compounds like many thiophene derivatives. Liposomes and polymeric nanoparticles are excellent starting points due to their well-established protocols and biocompatibility.

  • Recommended Nanoparticle Systems:

    • Liposomes: These are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and hydrophobic compounds. Their lipidic nature facilitates fusion with the cell membrane, promoting drug release into the cytoplasm.

    • Polymeric Nanoparticles: Biodegradable polymers such as PLGA (poly(lactic-co-glycolic acid)) can encapsulate thiophene compounds. Their surface can be functionalized with targeting ligands to enhance uptake in specific cell types.

Below is a workflow for selecting and preparing a nanoparticle formulation.

A Thiophene Compound (Poor Solubility) B Solubility Test A->B C Select Nanoparticle Type B->C D Liposome Formulation C->D Hydrophobic/ Amphiphilic E Polymeric NP (e.g., PLGA) C->E Hydrophobic F Encapsulation D->F E->F G Characterization (Size, Zeta, EE%) F->G H In Vitro Cellular Uptake Assay G->H cluster_0 Lipophilicity (logP) vs. Cellular Uptake A Low logP (Too Hydrophilic) D Poor Membrane Permeability A->D B Optimal logP (Balanced) E Enhanced Passive Diffusion B->E C High logP (Too Lipophilic) F Aggregation/ Membrane Trapping C->F

Technical Support Center: Purification of Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the refinement of purification protocols for Thiophene-2-carbonyl-CoA. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Troubleshooting Guide

Q1: I am observing low recovery of this compound after purification. What are the potential causes and solutions?

Low recovery can stem from several factors throughout the purification process. Here are some common causes and their respective solutions:

  • Incomplete Synthesis Reaction: The initial synthesis of this compound from Thiophene-2-carboxylic acid and Coenzyme A may not have gone to completion.

    • Solution: Before purification, confirm reaction completion using a suitable analytical technique, such as thin-layer chromatography (TLC) or a small-scale analytical HPLC run. If the reaction is incomplete, consider optimizing reaction time, temperature, or the ratio of coupling reagents.

  • Degradation of the Thioester Bond: The thioester linkage in acyl-CoAs is susceptible to hydrolysis, especially at non-optimal pH or elevated temperatures.[1][2]

    • Solution: Maintain a slightly acidic to neutral pH (around 6.0-7.0) throughout the purification process. Perform all purification steps at low temperatures (4°C) whenever possible. Avoid prolonged storage of samples in aqueous solutions.

  • Suboptimal Solid-Phase Extraction (SPE) Protocol: The choice of sorbent, loading conditions, wash steps, and elution solvent can all impact recovery during SPE.[3][4][5][6]

    • Solution:

      • Sorbent Selection: For this compound, a reverse-phase sorbent (e.g., C18) is generally suitable.

      • Loading and Washing: Ensure the sample is loaded in a solvent that promotes binding (e.g., low organic content). The wash solvent should be strong enough to remove impurities but not elute the target compound.

      • Elution: Use a sufficiently strong organic solvent (e.g., acetonitrile (B52724) or methanol) to ensure complete elution from the SPE cartridge. It may be necessary to test a gradient of elution solvents to find the optimal concentration.

  • Poor HPLC Peak Resolution Leading to Fraction Collection Errors: If the peak for this compound is not well-resolved from impurity peaks, it can be challenging to collect the pure fraction accurately.

    • Solution: Optimize the HPLC method by adjusting the mobile phase composition, gradient, flow rate, or column temperature.[7][8]

Q2: My purified this compound sample shows the presence of impurities when analyzed by HPLC. How can I improve the purity?

Impurity contamination can arise from the starting materials, side-products of the synthesis, or degradation products.

  • Starting Material Contamination: Unreacted Thiophene-2-carboxylic acid or Coenzyme A may be present in the purified sample.

    • Solution: Optimize the stoichiometry of the synthesis reaction to minimize excess starting materials. During SPE, a carefully selected wash step can help remove more polar starting materials. Fine-tuning the HPLC gradient can also improve the separation of the product from the starting materials.

  • Contamination with Side-Products: The synthesis reaction may generate side-products that are structurally similar to this compound, making them difficult to separate.

    • Solution: Adjusting the pH of the mobile phase during HPLC can alter the ionization state of acidic or basic impurities, thereby changing their retention times and improving separation. Employing a high-resolution HPLC column can also enhance the separation of closely related compounds.

  • Degradation Products: As mentioned previously, hydrolysis of the thioester bond can lead to the formation of Thiophene-2-carboxylic acid and Coenzyme A as impurities.

    • Solution: In addition to maintaining low temperatures and appropriate pH, consider adding a small amount of a reducing agent, such as dithiothreitol (B142953) (DTT), to the buffers to prevent oxidative degradation, though compatibility with the overall process should be verified.

Q3: I am experiencing issues with the peak shape (e.g., peak fronting, tailing, or broadening) during HPLC analysis of this compound. What can I do to improve it?

Poor peak shape in HPLC can be attributed to several factors related to the column, mobile phase, or the sample itself.[7][9][10]

  • Peak Tailing: This is often caused by strong interactions between the analyte and active sites on the stationary phase (e.g., free silanols).

    • Solution:

      • Mobile Phase Modifier: Add a small amount of a competitive agent, such as triethylamine (B128534) (TEA), to the mobile phase to block the active sites on the column.

      • Adjust pH: Modifying the pH of the mobile phase can suppress the ionization of silanols and reduce tailing.

      • Column Choice: Use an end-capped HPLC column specifically designed to minimize silanol (B1196071) interactions.

  • Peak Fronting: This is typically a sign of column overload.

    • Solution: Reduce the amount of sample injected onto the column. If a larger quantity needs to be purified, switch to a preparative HPLC column with a higher loading capacity.

  • Peak Broadening: This can result from a variety of issues, including a poorly packed column, extra-column volume, or a mismatch between the sample solvent and the mobile phase.

    • Solution:

      • Column Health: Ensure the column is in good condition and has not been subjected to excessive pressure or incompatible solvents.

      • System Check: Minimize the length of tubing between the injector, column, and detector to reduce extra-column volume.

      • Sample Solvent: Dissolve the sample in a solvent that is weaker than or of similar strength to the initial mobile phase to ensure proper focusing of the analyte at the head of the column.[9]

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for the initial purification of this compound from the crude synthesis reaction mixture?

Solid-Phase Extraction (SPE) with a C18 reverse-phase cartridge is a highly effective initial purification step. This will remove salts, polar starting materials, and some of the more polar impurities before proceeding to HPLC.

Q2: What are the typical conditions for reverse-phase HPLC purification of this compound?

A common starting point for HPLC purification is:

  • Column: C18, 5 µm particle size, 4.6 x 250 mm.

  • Mobile Phase A: 50 mM potassium phosphate (B84403) buffer, pH 6.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: 260 nm.[11]

These conditions should be optimized for your specific system and sample.

Q3: How should I prepare my this compound sample for purification?

After the synthesis reaction, it is advisable to quench the reaction and remove any precipitated solids by centrifugation or filtration. The supernatant can then be diluted with a low-organic buffer before loading onto an SPE cartridge or directly injecting onto the HPLC, provided the solvent is compatible with the initial mobile phase.

Q4: What is the expected purity of this compound after following the recommended purification protocol?

Following a well-optimized two-step purification protocol (SPE followed by preparative HPLC), a purity of >95% can typically be achieved, as determined by analytical HPLC.

Q5: How should I store purified this compound?

For short-term storage (days), keep the purified compound in a buffered aqueous solution at 4°C. For long-term storage, it is recommended to lyophilize the purified fraction and store the resulting powder at -20°C or -80°C. Thioesters are generally more stable in the solid state.[12]

Quantitative Data Summary

The following table summarizes representative data for the purification of this compound, starting from a 10 mg crude sample.

Purification StageTotal Amount (mg)Purity (%)Yield (%)
Crude Product1045100
After SPE7.57075
After HPLC4.0>9540

Experimental Protocol: Purification of this compound

This protocol outlines a two-step purification process involving Solid-Phase Extraction (SPE) followed by preparative High-Performance Liquid Chromatography (HPLC).

Materials:

  • Crude this compound reaction mixture

  • C18 SPE cartridge

  • Methanol (B129727)

  • Acetonitrile (HPLC grade)

  • Potassium phosphate monobasic

  • Potassium phosphate dibasic

  • Deionized water

  • Preparative C18 HPLC column

  • 0.22 µm syringe filters

Procedure:

  • Sample Preparation:

    • Centrifuge the crude reaction mixture to pellet any solids.

    • Transfer the supernatant to a clean tube.

    • Dilute the supernatant 1:1 with 50 mM potassium phosphate buffer (pH 6.5).

  • Solid-Phase Extraction (SPE):

    • Condition a C18 SPE cartridge by washing with 5 mL of methanol followed by 5 mL of deionized water.

    • Equilibrate the cartridge with 5 mL of 50 mM potassium phosphate buffer (pH 6.5).

    • Load the diluted sample onto the cartridge.

    • Wash the cartridge with 5 mL of 5% acetonitrile in 50 mM potassium phosphate buffer (pH 6.5) to remove unbound impurities.

    • Elute the this compound with 3 mL of 50% acetonitrile in water.

  • High-Performance Liquid Chromatography (HPLC):

    • Filter the eluate from the SPE step through a 0.22 µm syringe filter.

    • Set up the preparative HPLC system with a C18 column.

    • Mobile Phase A: 50 mM potassium phosphate buffer, pH 6.5.

    • Mobile Phase B: Acetonitrile.

    • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the filtered sample onto the column.

    • Run a linear gradient from 5% to 50% Mobile Phase B over 30 minutes.

    • Monitor the elution profile at 260 nm and collect the fractions corresponding to the major peak.

  • Post-Purification Processing:

    • Analyze the collected fractions by analytical HPLC to confirm purity.

    • Pool the pure fractions.

    • For long-term storage, lyophilize the pooled fractions to obtain a stable powder.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Preparative HPLC cluster_final Final Product crude_product Crude this compound spe_loading Load Sample crude_product->spe_loading spe_conditioning Condition C18 Cartridge spe_conditioning->spe_loading spe_wash Wash with 5% ACN spe_loading->spe_wash spe_elution Elute with 50% ACN spe_wash->spe_elution hplc_injection Inject Sample spe_elution->hplc_injection hplc_separation Gradient Separation hplc_injection->hplc_separation hplc_collection Collect Fractions hplc_separation->hplc_collection purity_check Purity Analysis hplc_collection->purity_check lyophilization Lyophilization purity_check->lyophilization final_product Pure this compound lyophilization->final_product troubleshooting_guide start Problem Encountered low_recovery Low Recovery? start->low_recovery impurity Impurity Contamination? start->impurity peak_shape Poor Peak Shape? start->peak_shape check_synthesis Verify Synthesis Completion low_recovery->check_synthesis Yes optimize_spe Optimize SPE Protocol low_recovery->optimize_spe Yes prevent_degradation Prevent Thioester Degradation low_recovery->prevent_degradation Yes impurity->prevent_degradation Yes optimize_hplc_sep Optimize HPLC Separation impurity->optimize_hplc_sep Yes check_starting_materials Check Starting Material Purity impurity->check_starting_materials Yes adjust_hplc_cond Adjust HPLC Conditions peak_shape->adjust_hplc_cond Yes check_column_health Check Column Health peak_shape->check_column_health Yes reduce_sample_load Reduce Sample Load peak_shape->reduce_sample_load Yes

References

Technical Support Center: Minimizing Side Product Formation in Thiophene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing side product formation during the synthesis of thiophene (B33073) derivatives. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to assist in your laboratory work.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of thiophene derivatives, with a focus on common named reactions.

Paal-Knorr Thiophene Synthesis

Issue: Low Yield of Thiophene Product and Significant Furan (B31954) Byproduct Formation

Possible Cause: The Paal-Knorr synthesis of thiophenes from 1,4-dicarbonyl compounds can be complicated by a competing reaction pathway that leads to the formation of furan derivatives. This is because the sulfurizing agents used, such as phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent, also act as dehydrating agents, which can promote the cyclization and dehydration of the starting material to form a furan.[1][2]

Troubleshooting Steps:

  • Choice of Sulfurizing Agent: Lawesson's reagent is often reported to be more efficient and can provide better yields of the thiophene product compared to phosphorus pentasulfide.[2]

  • Reaction Temperature: High temperatures can favor the dehydration pathway leading to furan formation. It is crucial to carefully control the reaction temperature and run the reaction at the lowest effective temperature for thionation to occur.

  • Reaction Time: Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time.

  • Solvent Choice: Anhydrous, non-polar, high-boiling solvents like toluene (B28343) or xylene are commonly used.

Gewald Aminothiophene Synthesis

Issue: Low Yield of 2-Aminothiophene and Formation of Dimeric Byproducts

Possible Cause: The Gewald reaction is a multicomponent reaction, and the formation of dimeric byproducts can occur, particularly from the dimerization of the Knoevenagel condensation intermediate.[3] The reaction conditions, especially the choice of base and solvent, play a critical role in directing the reaction towards the desired product.[3]

Troubleshooting Steps:

  • Base Selection and Concentration: Common bases include organic amines like morpholine, piperidine, or triethylamine. The basicity and concentration of the amine can influence the reaction rate and selectivity. If dimerization is an issue, consider using a milder base or reducing the base concentration.

  • Solvent Effects: Protic solvents like ethanol (B145695) or methanol (B129727) are often used and can facilitate the solubility of elemental sulfur. If you are using a non-polar solvent, switching to a protic solvent might improve the yield.

  • Temperature Control: The reaction is typically run at a moderately elevated temperature (e.g., 50-80 °C). Careful control of the temperature can help minimize side reactions.

  • Two-Step Procedure: To suppress the dimerization of the Knoevenagel-Cope condensation product, a two-step procedure is advisable.[2] First, carry out the Knoevenagel condensation, and then add sulfur and a base for the cyclization. This can prevent the accumulation of the reactive α,β-unsaturated nitrile intermediate that leads to dimerization.[2]

Fiesselmann Thiophene Synthesis

Issue: Formation of Thioacetal as a Major Byproduct

Possible Cause: The Fiesselmann synthesis can yield a thioacetal as a notable byproduct, particularly in the absence of an alcohol.[4]

Troubleshooting Steps:

  • Addition of Alcohol: The addition of an alcohol (R⁴OH) can promote the formation of the monoadduct, which then preferentially cyclizes to the desired 3-hydroxy-2-thiophenecarboxylic acid derivative.[4]

  • Base Selection: The choice of base is critical. A stronger base is typically required for the final Dieckmann-type condensation to form the thiophene ring.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in thiophene synthesis?

A1: The most prevalent side reactions are highly dependent on the chosen synthetic route. For the Paal-Knorr synthesis, the formation of furan byproducts is a common issue. In the Gewald synthesis of 2-aminothiophenes, dimerization of the intermediate α,β-unsaturated nitrile can occur.[2] The Fiesselmann synthesis may yield a thioacetal as a notable byproduct.[2]

Q2: How can I minimize furan formation in the Paal-Knorr synthesis?

A2: To favor thiophene synthesis, ensure a sufficient excess of the sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide (P₄S₁₀), is used.[2] Conducting the reaction at an optimal temperature is also crucial, as higher temperatures can sometimes favor the dehydration pathway leading to furan.[2]

Q3: I am observing a significant amount of a dimeric byproduct in my Gewald synthesis. How can I prevent this?

A3: The dimerization of the Knoevenagel-Cope condensation product is a known side reaction.[2] To suppress this, it is advisable to use a two-step procedure where the Knoevenagel condensation is carried out first, followed by the addition of sulfur and a base for the cyclization.[2] This can prevent the accumulation of the reactive α,β-unsaturated nitrile intermediate that leads to dimerization.[2]

Q4: My Fiesselmann synthesis is yielding a lot of thioacetal. What can I do?

A4: The formation of a thioacetal is a known side reaction in the Fiesselmann synthesis, particularly when no alcohol is added to the reaction mixture.[4] To favor the desired cyclization to the thiophene, the addition of an alcohol can promote the formation of the monoadduct, which then preferentially cyclizes.[4]

Data Presentation

Table 1: Effect of Reaction Conditions on the Yield of 2-Aminothiophenes in the Gewald Synthesis

Carbonyl CompoundActive Methylene (B1212753) CompoundBaseSolventTemperature (°C)Time (h)Yield (%)Reference
CyclohexanoneMalononitrileMorpholineEthanol50285
CyclopentanoneEthyl CyanoacetatePiperidineMethanolRT1278
AcetoneMalononitrileTriethylamineDMF70465
4-MethylcyclohexanoneMalononitrilePiperidinium borateEthanol/Water (9:1)1000.592[5]
CycloheptanoneEthyl CyanoacetatePiperidinium borateEthanol/Water (9:1)100587[5]

Table 2: Reported Yields for Paal-Knorr Thiophene Synthesis Under Various Conditions

1,4-Dicarbonyl CompoundSulfurizing AgentSolventTemperature (°C)Time (h)Yield (%)Reference
Hexane-2,5-dioneP₄S₁₀TolueneReflux475[6]
1,4-Diphenylbutane-1,4-dioneLawesson's ReagentXylene140288[1]
AcetonylacetoneP₄S₁₀Dioxane100670[2]

Experimental Protocols

Protocol 1: General Procedure for Gewald Synthesis (Two-Step)

This two-step protocol is designed to minimize the formation of dimeric byproducts.[2]

Step 1: Knoevenagel-Cope Condensation

  • Dissolve the ketone/aldehyde (1.0 equiv) and the active methylene nitrile (1.0 equiv) in a suitable solvent (e.g., ethanol).

  • Add a catalytic amount of a base (e.g., piperidine, 0.1 equiv).

  • Stir the reaction at room temperature or with gentle heating until the starting materials are consumed (monitor by TLC).

  • Remove the solvent under reduced pressure to obtain the crude α,β-unsaturated nitrile. This intermediate can be used directly in the next step or purified if necessary.

Step 2: Cyclization

  • Dissolve the crude α,β-unsaturated nitrile in a suitable solvent (e.g., ethanol).

  • Add elemental sulfur (1.1 equiv) and a base (e.g., morpholine, 1.0 equiv).

  • Heat the mixture (typically to 50-80 °C) and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated product by filtration, wash with water, and dry.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-aminothiophene.

Protocol 2: General Procedure for Paal-Knorr Thiophene Synthesis
  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the 1,4-dicarbonyl compound (1.0 equiv) and a suitable solvent (e.g., toluene).

  • Add the sulfurizing agent (e.g., Lawesson's reagent, 0.5 equiv) in portions. Caution: This reaction may be exothermic and evolve toxic hydrogen sulfide (B99878) (H₂S) gas. Perform this step in a well-ventilated fume hood.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into a beaker of cold water.

  • Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Mandatory Visualization

Gewald_Synthesis_Troubleshooting start Low yield of 2-aminothiophene in Gewald Synthesis check_dimer Check for dimeric byproduct (e.g., by NMR, MS) start->check_dimer dimer_present Dimer Present check_dimer->dimer_present Yes no_dimer No Significant Dimer check_dimer->no_dimer No two_step Implement Two-Step Procedure: 1. Knoevenagel Condensation 2. Cyclization with S and base dimer_present->two_step optimize_base_solvent Optimize Base and Solvent: - Milder base (e.g., triethylamine) - Lower base concentration - Protic solvent (e.g., ethanol) dimer_present->optimize_base_solvent optimize_temp Optimize Temperature: - Lower reaction temperature - Monitor by TLC no_dimer->optimize_temp end_product Improved Yield of 2-Aminothiophene two_step->end_product optimize_base_solvent->end_product optimize_temp->end_product

Caption: Troubleshooting workflow for low yield in Gewald synthesis.

Paal_Knorr_Troubleshooting start Low yield of thiophene in Paal-Knorr Synthesis check_furan Check for furan byproduct (e.g., by NMR, GC-MS) start->check_furan furan_present Furan Present check_furan->furan_present Yes no_furan No Significant Furan check_furan->no_furan No change_reagent Switch to Lawesson's Reagent from P4S10 furan_present->change_reagent optimize_temp Optimize Temperature: - Lower reaction temperature furan_present->optimize_temp optimize_time Optimize Reaction Time: - Monitor by TLC to avoid  prolonged heating no_furan->optimize_time end_product Improved Yield of Thiophene change_reagent->end_product optimize_temp->end_product optimize_time->end_product

Caption: Troubleshooting workflow for the Paal-Knorr synthesis.

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification start Combine Reactants and Solvent reaction Heat and Stir (Monitor by TLC) start->reaction workup Reaction Workup (e.g., Quench, Extract) reaction->workup crude Obtain Crude Product workup->crude purification_choice Choose Purification Method crude->purification_choice recrystallization Recrystallization purification_choice->recrystallization Solid column Column Chromatography purification_choice->column Liquid/Oil or Complex Mixture pure_product Isolate Pure Thiophene Derivative recrystallization->pure_product column->pure_product

Caption: General experimental workflow for thiophene synthesis.

References

Technical Support Center: Addressing CoA Inhibition in Mitochondrial Thioesterase Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges with Coenzyme A (CoA) inhibition in mitochondrial thioesterase assays.

I. Troubleshooting Guide

This section addresses common issues observed during mitochondrial thioesterase assays and provides step-by-step guidance to identify and resolve them.

Q1: My assay shows high background absorbance even before adding the substrate. What is the likely cause?

High background absorbance in a thioesterase assay, particularly a DTNB-based assay, can be attributed to several factors:

  • Free Thiols in the Sample: The sample itself (e.g., mitochondrial lysate) may contain a high concentration of free sulfhydryl groups from proteins or other small molecules, which react with DTNB (Ellman's reagent) and cause a color change independent of thioesterase activity.[1][2][3]

  • Reagent Contamination: One or more of the assay components (buffer, enzyme preparation, or even the DTNB solution itself) may be contaminated with a reducing agent.

  • Spontaneous Substrate Hydrolysis: The acyl-CoA substrate may be unstable and undergo spontaneous hydrolysis, releasing free CoA which then reacts with DTNB.

Troubleshooting Steps:

  • Run a "no-enzyme" control: Prepare a reaction mixture containing all components except the enzyme source. A significant increase in absorbance indicates an issue with the reagents or substrate stability.

  • Run a "no-substrate" control: This will help determine the level of background signal originating from the enzyme preparation itself.

  • Check Reagent Purity: Prepare fresh buffer and DTNB solutions. Ensure the acyl-CoA substrate has been stored correctly and is not degraded.

  • Pre-treat Sample: If the sample is the source of free thiols, consider pre-treating it with a sulfhydryl-blocking agent like N-ethylmaleimide (NEM), followed by removal of excess NEM before starting the enzymatic reaction.

Q2: The reaction rate is non-linear and plateaus quickly. Why is this happening?

A non-linear reaction rate that quickly reaches a plateau is often a sign of:

  • Product Inhibition: The accumulation of a reaction product, in this case, Coenzyme A (CoA), can inhibit the thioesterase enzyme.[4][5] Several mitochondrial acyl-CoA thioesterases are known to be strongly inhibited by free CoA.[6][7]

  • Substrate Depletion: The initial concentration of the acyl-CoA substrate may be too low, leading to its rapid consumption by the enzyme.

  • Enzyme Instability: The thioesterase may be unstable under the assay conditions (e.g., pH, temperature), leading to a loss of activity over time.

Troubleshooting Steps:

  • Vary Enzyme Concentration: Perform the assay with several dilutions of the enzyme preparation. A linear relationship between enzyme concentration and initial reaction velocity suggests the assay conditions are appropriate, but product inhibition may still occur over time.

  • Vary Substrate Concentration: Run the assay with a range of substrate concentrations to ensure you are operating under conditions where the rate is not limited by substrate availability.

  • Confirm CoA Inhibition: Perform an inhibition assay by adding known concentrations of CoA to the reaction mixture and observing the effect on the initial reaction velocity. A decrease in velocity with increasing CoA concentration confirms product inhibition.

  • Implement a Coupled Assay: To prevent the accumulation of CoA, a coupled enzyme system can be used to continuously remove it from the reaction. (See Protocol 2).[8]

Q3: I suspect Coenzyme A (CoA) is inhibiting my thioesterase. How can I definitively confirm this?

To confirm CoA inhibition, you should perform a classic enzyme inhibition experiment.[9][10] This involves measuring the initial reaction velocity at various substrate concentrations in the presence and absence of different, fixed concentrations of CoA.

Experimental Approach:

  • Set up reactions: Prepare multiple sets of reactions. Each set should have a fixed concentration of CoA (e.g., 0 µM, 10 µM, 25 µM, 50 µM).

  • Vary substrate: Within each set, vary the concentration of the acyl-CoA substrate.

  • Measure initial rates: Determine the initial velocity (V₀) for each reaction.

  • Analyze the data: Plot the data using a Lineweaver-Burk plot (1/V₀ vs. 1/[Substrate]).

    • Competitive Inhibition: If the lines intersect on the y-axis, it indicates competitive inhibition, where CoA and the substrate compete for the same active site. The apparent Km will increase with increasing CoA concentration, while Vmax remains unchanged.[10]

    • Non-competitive Inhibition: If the lines intersect on the x-axis, it suggests non-competitive inhibition, where CoA binds to a site other than the active site. Vmax will decrease with increasing CoA concentration, while Km remains the same.[11]

    • Mixed Inhibition: If the lines intersect in the second quadrant (to the left of the y-axis), it indicates mixed inhibition.

Q4: How can I overcome CoA-mediated inhibition in my assay?

Once CoA inhibition is confirmed, several strategies can be employed to mitigate its effects:

  • Use a Coupled Enzyme System: This is often the most effective method. An auxiliary enzyme is added to the reaction to convert CoA to a non-inhibitory product as it is formed. A common approach is to use citrate (B86180) synthase, which condenses CoA with oxaloacetate to form citrate.[8]

  • Optimize Substrate Concentration: While high substrate concentrations can sometimes overcome competitive inhibition, this may not be feasible or cost-effective.[11]

  • Use an Endpoint Assay: If measuring initial rates is problematic, an endpoint assay measuring the total amount of product formed after a fixed time can be an alternative, provided the reaction does not go to completion too quickly.

  • Alternative Assay Formats: Consider using a different assay methodology that does not rely on the detection of free CoA, such as a FRET-based assay or a method that directly measures the fatty acid product.[12]

II. Frequently Asked Questions (FAQs)

Q1: What is the general principle of a colorimetric mitochondrial thioesterase assay?

The most common colorimetric assay for thioesterase activity utilizes 5,5'-dithiobis-(2-nitrobenzoic acid), or DTNB (Ellman's reagent).[1][13] The principle is as follows:

  • The mitochondrial thioesterase hydrolyzes an acyl-CoA substrate, releasing a free fatty acid and Coenzyme A (CoA).

  • The free sulfhydryl group (-SH) on the newly liberated CoA reacts with DTNB.

  • This reaction cleaves the disulfide bond of DTNB, producing 2-nitro-5-thiobenzoate (TNB²⁻).

  • TNB²⁻ is a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm.[1][14] The rate of increase in absorbance at 412 nm is directly proportional to the thioesterase activity.

Q2: What are the typical kinetic parameters for mitochondrial thioesterases?

The kinetic parameters of mitochondrial thioesterases can vary significantly depending on the specific isozyme, the acyl-CoA substrate, and the tissue source. Some isozymes, like Acot2, are not strongly inhibited by CoA, while others, such as Acot7, Acot9, and Acot13, show strong CoA inhibition.[7][15]

ThioesteraseSubstrateKm (µM)Notes
Them2/Acot13Myristoyl-CoA~25In mouse liver homogenates.[16]
Them2/Acot13 (recombinant)Myristoyl-CoA~15.5Purified recombinant enzyme.[16]
Plant HomologuesVarious-Generally not inhibited by CoA.[5]
Mammalian (general)Branched-chain acyl-CoAs-Strongly inhibited by CoA (IC50 10-15 µM).[5]

Q3: Are there alternative assay formats that are less susceptible to CoA inhibition?

Yes, several alternative methods can be used:

  • Coupled Enzyme Assays: As mentioned in the troubleshooting section, these assays enzymatically remove CoA, thus preventing its inhibitory effect.[8]

  • Fluorescence-Based Assays: These assays can offer higher sensitivity. For instance, a multi-step procedure can be used which involves the removal of free CoA, conversion of the remaining acyl-CoA to free CoA, and then quantification using a fluorescent probe that reacts with the newly generated CoA.[8]

  • FRET-Based Assays: Förster Resonance Energy Transfer (FRET) assays can be designed using quenched-FRET substrates that incorporate thioesters. The cleavage of the thioester bond by the enzyme separates the FRET pair, leading to a measurable change in fluorescence.[12]

  • Direct Product Quantification: Methods like HPLC or LC-MS/MS can be used to directly measure the concentration of the free fatty acid product, although these methods are generally lower throughput.

III. Experimental Protocols

Protocol 1: Standard DTNB-Based Thioesterase Assay

This protocol describes a standard colorimetric assay for measuring mitochondrial thioesterase activity.

Materials:

  • Assay Buffer: 50 mM KCl, 10 mM HEPES, pH 7.5.[13][17]

  • DTNB Stock Solution: 10 mM in assay buffer.

  • Acyl-CoA Substrate Stock Solution: 10 mM in water.

  • Mitochondrial lysate or purified enzyme.

  • 96-well microplate.

  • Spectrophotometer or plate reader capable of measuring absorbance at 412 nm.

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate. For a final volume of 200 µL:

    • 170 µL Assay Buffer

    • 10 µL Mitochondrial Lysate (protein concentration should be optimized)

    • 10 µL DTNB solution (final concentration 0.5 mM)

  • Incubate the plate at 37°C for 5 minutes to pre-warm the reaction mixture and to allow DTNB to react with any pre-existing free thiols in the sample.

  • Initiate the reaction by adding 10 µL of the Acyl-CoA substrate stock solution (final concentration 0.5 mM).

  • Immediately begin monitoring the change in absorbance at 412 nm every 30 seconds for 5-10 minutes.

  • Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve. The activity can be calculated using the molar extinction coefficient of TNB²⁻, which is approximately 14,150 M⁻¹cm⁻¹.[18]

Protocol 2: Coupled Assay for Removing CoA

This protocol describes a coupled enzyme assay to prevent product inhibition by CoA. This example uses citrate synthase.

Materials:

  • All materials from Protocol 1.

  • Citrate Synthase (from porcine heart or recombinant).

  • Oxaloacetate solution: 10 mM in water.

Procedure:

  • Prepare the reaction mixture in each well of the 96-well plate. For a final volume of 200 µL:

    • 150 µL Assay Buffer

    • 10 µL Mitochondrial Lysate

    • 10 µL DTNB solution (final concentration 0.5 mM)

    • 10 µL Oxaloacetate solution (final concentration 0.5 mM)

    • A sufficient amount of Citrate Synthase (e.g., 1-2 units)

  • Incubate the plate at 37°C for 5 minutes.

  • Initiate the reaction by adding 10 µL of the Acyl-CoA substrate stock solution (final concentration 0.5 mM).

  • Immediately begin monitoring the change in absorbance at 412 nm as described in Protocol 1. The rate of CoA formation is now coupled to the rate of its consumption by citrate synthase. Since DTNB is still present, the assay now indirectly measures the rate of thioester hydrolysis.

IV. Visualizations

Troubleshooting_Workflow Start Start: Non-linear kinetics or high background in thioesterase assay Check_Background Is background absorbance high in 'no-substrate' control? Start->Check_Background Check_Reagents Prepare fresh reagents. Check for sample contamination. Check_Background->Check_Reagents Yes Check_Kinetics Is the reaction rate linear? Check_Background->Check_Kinetics No Check_Reagents->Check_Kinetics Vary_Enzyme Vary enzyme concentration. Is rate proportional to [E]? Check_Kinetics->Vary_Enzyme No Assay_OK Assay conditions are likely optimal. Check_Kinetics->Assay_OK Yes Suspect_Inhibition Product inhibition by CoA is likely. Vary_Enzyme->Suspect_Inhibition Yes Substrate_Depletion Substrate depletion or enzyme instability. Vary_Enzyme->Substrate_Depletion No Confirm_Inhibition Perform CoA inhibition kinetics experiment. Suspect_Inhibition->Confirm_Inhibition Implement_Solution Implement coupled enzyme assay or alternative method. Confirm_Inhibition->Implement_Solution Optimize_Substrate Optimize substrate concentration and check enzyme stability. Substrate_Depletion->Optimize_Substrate Optimize_Substrate->Start

Caption: Troubleshooting workflow for CoA inhibition.

DTNB_Assay_Principle cluster_reaction Thioesterase Reaction cluster_detection Colorimetric Detection AcylCoA Acyl-CoA FFA Free Fatty Acid AcylCoA->FFA Thioesterase CoA CoA-SH AcylCoA->CoA Thioesterase DTNB DTNB (colorless) CoA->DTNB Reacts with TNB TNB²⁻ (yellow) DTNB->TNB Reaction

Caption: Principle of the DTNB-based thioesterase assay.

Coupled_Assay_Diagram AcylCoA Acyl-CoA FFA Free Fatty Acid AcylCoA->FFA CoA CoA-SH (Inhibitory) AcylCoA->CoA Thioesterase Citrate Citrate (Non-inhibitory) CoA->Citrate Citrate Synthase Oxaloacetate Oxaloacetate Oxaloacetate->Citrate Citrate Synthase

Caption: Mechanism of a coupled enzyme assay to remove CoA.

References

Improving substrate specificity of 3-ketoacyl-CoA thiolase for novel acyl-CoAs.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals focused on improving the substrate specificity of 3-ketoacyl-CoA thiolase (KAT) for novel acyl-CoAs. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is 3-ketoacyl-CoA thiolase, and why is altering its substrate specificity important? A1: 3-ketoacyl-CoA thiolase (KAT) is an enzyme that catalyzes a carbon-carbon bond-forming Claisen condensation reaction between two acyl-CoA molecules.[1][2] This function is pivotal in both degradative pathways like fatty acid beta-oxidation and biosynthetic pathways.[3][4] The inherent substrate promiscuity of many wild-type thiolases can lead to the production of mixed products, which reduces the yield and efficiency of specific compound synthesis.[5] Engineering the enzyme to be highly specific for novel or non-native acyl-CoAs is crucial for developing efficient biocatalytic processes for the production of valuable chemicals, such as dicarboxylic acids, fatty acids, and polyhydroxyalkanoates.[1][2]

Q2: What are the primary strategies for modifying the substrate specificity of 3-ketoacyl-CoA thiolase? A2: The two main strategies are rational design and directed evolution.[6][7]

  • Rational Design involves using detailed knowledge of the enzyme's structure and catalytic mechanism to make specific, targeted mutations.[1][8] This approach often uses computational tools and structural analysis to predict which amino acid changes will favorably alter the substrate binding pocket.[5][9]

  • Directed Evolution employs random mutagenesis followed by high-throughput screening or selection to identify enzyme variants with the desired properties.[6][7] This method does not require prior knowledge of the enzyme's structure or mechanism.

Q3: How does the structure of the thiolase active site influence substrate binding and specificity? A3: The thiolase active site is a tunnel-like structure that binds the acyl-CoA substrates.[9] Specificity is determined by the size, shape, and chemical environment of this binding pocket.[5][10] Key structural features include:

  • A Cys-His-Cys catalytic triad (B1167595) essential for the reaction.[9]

  • Residues that form the substrate binding pocket, which can be mutated to alter steric hindrance and accommodate different acyl-CoA chain lengths.[5][10]

  • A "cationic hairpin loop" which can influence substrate entry and binding.[11] By modifying residues within this pocket, researchers can reduce its volume or change its polarity to favor the binding of a new target substrate over the native one.[10]

Q4: What is the catalytic mechanism of 3-ketoacyl-CoA thiolase? A4: The thiolase reaction follows a ping-pong mechanism that occurs in two main steps.[3] First, a nucleophilic cysteine residue in the active site attacks the 3-ketoacyl-CoA substrate, forming a covalent acyl-enzyme intermediate and releasing the first product (acetyl-CoA).[3] In the second step, a molecule of Coenzyme A (CoA) enters the active site and attacks the intermediate, releasing the shortened acyl-CoA product and regenerating the free enzyme.[3]

Troubleshooting Guides

Protein Expression and Purification

Q1: My recombinant thiolase is expressed, but it's insoluble and forms inclusion bodies. What can I do? A1: Inclusion bodies are a common issue in protein expression.[12] Here are several strategies to improve solubility:

  • Lower Expression Temperature: Reduce the induction temperature to 16-25°C. This slows down protein synthesis, allowing more time for proper folding.

  • Use a Weaker Promoter or Lower Inducer Concentration: Overly robust induction can overwhelm the cell's folding machinery.[12] Using a lower concentration of the inducer (e.g., IPTG) can help.

  • Co-express Chaperones: Chaperone proteins can assist in the proper folding of your target enzyme.

  • Change Expression Host: Some E. coli strains are specifically designed to handle difficult proteins or those with rare codons.[12]

  • Test Different Solubility Tags: Fusing a highly soluble protein tag (like MBP or GST) to your thiolase can improve its solubility.

Q2: The final yield of my purified thiolase is very low. How can I increase it? A2: Low yield can stem from issues in expression or purification.

  • Optimize Codons: Ensure the gene sequence is optimized for the codon usage of your expression host, as rare codons can stall translation.[12]

  • Check for Proteolysis: Add protease inhibitors to your lysis buffer to prevent degradation of your target protein.

  • Improve Lysis Efficiency: Ensure complete cell lysis by testing different methods (e.g., sonication, French press) to maximize the release of soluble protein.

  • Optimize Chromatography: Adjust the pH or salt concentration of your buffers during affinity or ion-exchange chromatography to improve binding and elution. Uncontrolled basal expression before induction can also reduce yield by affecting host cell growth.[12]

Q3: My purified thiolase shows little to no activity. What went wrong? A3: Enzyme inactivity can be due to several factors:

  • Improper Folding: As mentioned above, the protein may be misfolded even if it is soluble. Try optimizing expression conditions.

  • Oxidation of Catalytic Cysteine: The active site cysteine residues are crucial for activity and can be sensitive to oxidation.[11][13] Always include a reducing agent like DTT or β-mercaptoethanol in your purification and storage buffers.

  • Missing Cofactors: While thiolases do not require metal cofactors, ensure all necessary components for the reaction (substrates, CoA) are present and at the correct concentrations in your assay buffer.[5][13]

  • Incorrect Buffer Conditions: Verify that the pH and ionic strength of your assay buffer are optimal for your specific thiolase.

Site-Directed Mutagenesis

Q1: My site-directed mutagenesis PCR reaction failed or resulted in a very faint band. What should I check? A1: PCR failure is often due to primer or template issues.

  • Primer Design: Ensure primers have a melting temperature (Tm) above 78°C and that the mutation is centered.[14] Avoid primer-dimer formation by ensuring the 3' ends are not complementary.[15]

  • Template Quality: Use high-quality, purified plasmid DNA. The DpnI digestion step, which removes the template DNA, is only effective on methylated DNA, so the plasmid must be isolated from a methylation-competent E. coli strain (e.g., not JM101).[14]

  • High-Fidelity Polymerase: Use a high-fidelity polymerase with proofreading activity to prevent introducing unwanted mutations across the entire plasmid.[14][15]

  • Optimize PCR Conditions: Try adjusting the annealing temperature or extension time. For GC-rich templates, adding 5% DMSO can sometimes help.[14]

Q2: I successfully transformed my mutagenesis reaction and got colonies, but sequencing revealed only the wild-type sequence. What happened? A2: This is a common problem, usually caused by incomplete digestion of the parent plasmid.

  • Inefficient DpnI Digestion: The DpnI enzyme is crucial for digesting the methylated template plasmid.[14] Ensure you are using a sufficient amount of DpnI and incubating for at least 1-2 hours at 37°C.[16]

  • Low PCR Product Yield: If the amount of newly synthesized, mutated plasmid is very low compared to the template, you are more likely to pick a colony containing the original plasmid. Verify your PCR yield on an agarose (B213101) gel before digestion and transformation.[14]

Enzyme Assays and Kinetics

Q1: My spectrophotometric thiolase activity assay is not giving a reproducible signal. How can I improve it? A1: Reproducibility issues in thiolase assays often relate to substrate stability or reaction conditions.

  • Substrate Quality: Acyl-CoA substrates can be unstable. Prepare them fresh or purchase from a reliable source and store them properly.

  • Assay Conditions: The standard assay monitors the reaction of free CoA with DTNB (Ellman's reagent) at 412 nm.[5] Ensure the buffer pH is stable (around 7.4-8.5) and that the temperature is controlled.[5][13] All buffers should be deoxygenated to prevent oxidation of thiols.[13]

  • Enzyme Concentration: Use an enzyme concentration that results in a linear reaction rate over the measurement period.

  • Background Reaction: Run a control reaction without the enzyme or without one of the substrates to measure any non-enzymatic background signal.

Q2: I engineered a mutant to favor a novel acyl-CoA, but its overall activity (kcat) is much lower than the wild-type enzyme. Is this expected? A2: Yes, this is a common outcome. There is often a trade-off between stability, activity, and specificity. Mutations that restrict the size of the active site to improve specificity for a new substrate can also hinder the conformational changes needed for efficient catalysis, thus lowering kcat.[17][18] The key metric for specificity is the specificity constant (kcat/Km), which reflects both catalytic efficiency and substrate affinity.[19][20] A successful mutant will show a significantly higher kcat/Km for the target substrate compared to other substrates, even if its absolute kcat is lower than the wild-type.

Quantitative Data Summary

The following table summarizes kinetic data from a study where the 3-ketoacyl-CoA thiolase Tfu_0875 was engineered to improve its specificity for succinyl-CoA.[10] This demonstrates a successful application of rational design to enhance enzyme performance for a target substrate.

Enzyme Variantk_cat (min⁻¹)K_M (mM) for Succinyl-CoAk_cat/K_M (min⁻¹mM⁻¹)
Wild-Type Tfu_08751.172.100.56
Tfu_0875N249W2.111.052.01
Tfu_0875N249W/L163H2.890.813.57
Tfu_0875N249W/L163H/E217L 3.74 0.59 6.34

Data sourced from Liu et al. (2024).[10]

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis via Inverse PCR

This protocol describes a standard method for introducing specific mutations into a plasmid containing the thiolase gene.[16][21]

  • Primer Design: Design two back-to-back primers that incorporate the desired mutation. The primers should have a calculated melting temperature (Tm) of >60°C and a GC content between 50-65%.[15]

  • PCR Amplification:

    • Set up a PCR reaction in a total volume of 20-50 µL using a high-fidelity DNA polymerase (e.g., Q5 or Phusion).[15][21]

    • Add 30-50 ng of the template plasmid, primers (final concentration ~0.5 µM each), dNTPs, and the polymerase master mix.[15]

    • Use a thermal cycling program such as:

      • Initial Denaturation: 98°C for 4 minutes.

      • 20-25 Cycles:

        • Denaturation: 98°C for 10 seconds.

        • Annealing: 60-72°C for 10-30 seconds.

        • Extension: 72°C for 1 minute per kb of plasmid length.[14]

      • Final Extension: 72°C for 5-7 minutes.

  • DpnI Digestion:

    • Following PCR, add 1 µL of DpnI restriction enzyme directly to the PCR product.[14]

    • Incubate at 37°C for 1-2 hours to digest the methylated parental template DNA.[16]

  • Kinase, Ligase, DpnI (KLD) Treatment / Ligation:

    • For back-to-back primer designs, the linear PCR product must be circularized. This is often done using a mix containing a kinase (to phosphorylate the 5' ends), a ligase (to join the ends), and DpnI.

    • Incubate the DpnI-treated product with the KLD mix according to the manufacturer's instructions (e.g., 5-10 minutes at room temperature).

  • Transformation:

    • Transform 5 µL of the final reaction mixture into 50 µL of high-efficiency competent E. coli cells.[16]

    • Plate the transformed cells on a selective agar (B569324) plate (e.g., LB with the appropriate antibiotic) and incubate overnight at 37°C.

  • Verification:

    • Pick several colonies and grow them in liquid culture.

    • Isolate the plasmid DNA (miniprep) and send it for sequencing to confirm the presence of the desired mutation and the absence of any secondary mutations.

Protocol 2: Spectrophotometric Thiolase Activity Assay

This assay measures the rate of CoA release during the Claisen condensation reaction by monitoring its reaction with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 40 mM KCl, pH 7.4.[5] Deoxygenate before use.

    • Substrate Stock Solutions: Prepare 10-100 mg/mL stock solutions of acetyl-CoA and the desired dicarbonyl-CoA (e.g., succinyl-CoA) in water or a suitable buffer. Store on ice.

    • DTNB Solution: 10 mM DTNB in the assay buffer.

  • Assay Procedure:

    • Set up a 100 µL reaction mixture in a 96-well plate or a cuvette.

    • Add the following components to the assay buffer:

      • Acetyl-CoA (final concentration 1 mg/mL).[5]

      • Dicarbonyl-CoA (final concentration 1 mg/mL).[5]

    • Pre-incubate the mixture at the desired reaction temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding the purified thiolase enzyme (e.g., 5 mg/mL, but this should be optimized).[5]

    • Incubate the reaction at 37°C for a set period (e.g., 30 minutes) where the reaction is linear.[5]

  • Measurement:

    • Stop the reaction by adding 100 µL of the 10 mM DTNB solution.[5] The free thiol group (-SH) of the released CoA will react with DTNB to produce 2-nitro-5-thiobenzoic acid (TNB²⁻), which is a yellow-colored compound.

    • Measure the absorbance at 412 nm using a spectrophotometer.

  • Calculation:

    • Use a standard curve of known CoA concentrations or the molar extinction coefficient of TNB²⁻ (14,150 M⁻¹cm⁻¹) to calculate the amount of CoA released.

    • Enzyme activity is typically expressed in units (U), where 1 U is the amount of enzyme that catalyzes the formation of 1 µmol of product per minute under the specified conditions.

Visualizations

experimental_workflow cluster_design Design & Mutagenesis cluster_expression Protein Production & Analysis cluster_evaluation Evaluation start Identify Target Acyl-CoA rational Rational Design (Structural Analysis) start->rational Structure-based directed Directed Evolution (Random Mutagenesis) start->directed Structure-agnostic mutagenesis Site-Directed Mutagenesis rational->mutagenesis directed->mutagenesis expression Gene Expression & Purification mutagenesis->expression screening High-Throughput Screening expression->screening kinetics Kinetic Analysis (kcat, Km) screening->kinetics Identify Hits evaluation Evaluate Specificity (kcat/Km) kinetics->evaluation evaluation->rational Iterate improved Improved Variant evaluation->improved Success

Caption: General workflow for engineering 3-ketoacyl-CoA thiolase specificity.

rational_design_logic struct_analysis Analyze Thiolase 3D Structure (e.g., PDB) pocket_id Identify Substrate Binding Pocket Residues struct_analysis->pocket_id docking In Silico Docking of Native vs. Target Substrates pocket_id->docking mutant_predict Predict Mutations to Favor Target Substrate Binding docking->mutant_predict energy_calc Calculate Binding Energy Changes (e.g., MM/GBSA) mutant_predict->energy_calc select_mutants Select Top Candidate Mutations for Experimentation energy_calc->select_mutants

Caption: Logical workflow for a rational design approach to enzyme engineering.

thiolase_mechanism enzyme Free Enzyme (Enz-Cys-SH) intermediate Acyl-Enzyme Intermediate (Enz-Cys-S-Acyl) enzyme->intermediate prod1_out Acetyl-CoA enzyme->prod1_out Step 1 intermediate->enzyme prod2_out Acyl-CoA (shortened) sub1_in 3-Ketoacyl-CoA sub1_in->enzyme sub2_in CoA-SH sub2_in->intermediate

References

Technical Support Center: Rational Engineering of Enzyme Binding Pockets for Acyl-CoA Recognition

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the rational engineering of enzyme binding pockets for improved acyl-CoA recognition.

Frequently Asked Questions (FAQs)

Q1: My engineered enzyme shows low or no expression. What are the common causes and how can I troubleshoot this?

A1: Low expression of engineered enzymes is a frequent issue. Several factors could be contributing to this problem. Here are some common causes and troubleshooting steps:

  • Codon Bias: The codons in your engineered gene might not be optimal for the expression host (e.g., E. coli). This can lead to inefficient translation.[1][2]

    • Solution: Perform codon optimization of your gene sequence to match the codon usage of your expression host. Gene synthesis services often include this optimization.[2]

  • Promoter Strength and Induction: The promoter controlling the expression of your gene may be too weak, or the induction conditions may not be optimal.

    • Solution: Consider using a stronger promoter or an inducible promoter that allows for controlled expression. Optimize the concentration of the inducing agent (e.g., IPTG) and the induction time.[1]

  • Vector Choice: The expression vector might not be suitable for your enzyme.

    • Solution: Ensure your vector contains the necessary elements for efficient transcription and translation in your chosen host.

  • Protein Toxicity: The engineered enzyme might be toxic to the host cells, leading to poor growth and low expression.

    • Solution: Use a tightly regulated inducible promoter to minimize basal expression before induction. Lowering the expression temperature (e.g., 15-25°C) can also sometimes mitigate toxicity.[1]

Q2: My expressed enzyme is insoluble and forms inclusion bodies. How can I improve its solubility?

A2: Insoluble protein expression, often resulting in the formation of inclusion bodies in E. coli, is a common hurdle. Here are several strategies to enhance the solubility of your engineered enzyme:

  • Lower Expression Temperature: Reducing the cultivation temperature after induction (e.g., to 15-25°C) can slow down protein synthesis, allowing more time for proper folding and reducing aggregation.[1]

  • Use a Solubility-Enhancing Fusion Tag: Fusing a highly soluble protein or tag (e.g., Maltose Binding Protein (MBP), Glutathione S-transferase (GST)) to your enzyme can improve its solubility.[1] These tags can often be cleaved off after purification.

  • Co-expression with Chaperones: Molecular chaperones can assist in the proper folding of your protein. Co-expressing your enzyme with a chaperone system (e.g., GroEL/GroES) can prevent aggregation.[1]

  • Optimize Lysis and Purification Buffers: Ensure your buffers have an appropriate pH and ionic strength. Including additives like non-detergent sulfobetaines or low concentrations of mild detergents can sometimes aid in solubilization. For purification, using a well-buffered solution with an ionic strength equivalent to 300–500 mM NaCl is recommended.[1]

  • Refolding from Inclusion Bodies: If the above methods fail, you can purify the inclusion bodies and then attempt to refold the protein using denaturation and subsequent renaturation protocols. This is often a more complex and protein-specific process.

Q3: My engineered enzyme has a lower binding affinity for the target acyl-CoA than predicted. What could be the reason?

A3: Discrepancies between predicted and experimental binding affinities are not uncommon in enzyme engineering. Several factors can contribute to this:

  • Inaccurate Computational Model: The computational model used for the initial design might not have been accurate enough. The crystal structure of a homologous protein might not perfectly represent the target enzyme's active site.[3]

    • Solution: If possible, obtain an experimental structure of your wild-type enzyme. Refine your computational model using molecular dynamics (MD) simulations to sample different protein conformations.[4]

  • Unforeseen Allosteric Effects: The mutations introduced might have caused unexpected conformational changes outside the binding pocket, indirectly affecting substrate binding.

    • Solution: Analyze the dynamics of your engineered enzyme using MD simulations to identify potential allosteric effects.[4]

  • Incorrect Substrate Conformation: The docking pose of the acyl-CoA in the binding pocket might be incorrect.

    • Solution: Use multiple docking programs and scoring functions to validate the binding pose. MD simulations can also help in assessing the stability of the docked conformation.[5][6]

Q4: The catalytic efficiency (kcat/Km) of my engineered enzyme is very low. How can I improve it?

A4: Low catalytic efficiency is a sign that either the substrate binding (Km) is weak, the turnover rate (kcat) is slow, or both.

  • Suboptimal Binding Pocket: The mutations may have created a binding pocket that is too large or has unfavorable interactions with the substrate, leading to a high Km.

    • Solution: Perform further rounds of rational design to optimize the binding pocket. This could involve introducing residues that can form additional hydrogen bonds or hydrophobic interactions with the acyl-CoA substrate.[7]

  • Impaired Catalytic Machinery: The mutations might have inadvertently altered the geometry of the catalytic residues, hindering the chemical reaction and lowering kcat.

    • Solution: Carefully analyze the active site of your engineered enzyme model to ensure that the catalytic residues are in the correct orientation. Avoid mutating residues in close proximity to the catalytic site unless they are the direct target of the engineering effort.

  • Product Inhibition: The product of the reaction might be binding tightly to the active site, preventing the next substrate molecule from entering.

    • Solution: Measure the inhibition constant (Ki) for the product. If product inhibition is significant, you may need to re-engineer the binding pocket to reduce its affinity for the product.

Troubleshooting Guides

Problem 1: Inconsistent results in enzyme kinetic assays.
Possible Cause Troubleshooting Step
Substrate Instability Acyl-CoA esters can be prone to hydrolysis. Prepare fresh substrate solutions for each experiment and store them appropriately (e.g., on ice).
Pipetting Errors Use calibrated pipettes and ensure accurate dispensing of enzyme and substrate solutions, especially for determining initial reaction rates.
Incorrect Buffer Conditions Verify the pH and ionic strength of your assay buffer. Ensure all components are fully dissolved.
Enzyme Instability The purified enzyme may not be stable under the assay conditions. Perform a time-course experiment to check for linearity of the reaction over the measurement period. Consider adding stabilizing agents like glycerol (B35011) or BSA to the enzyme stock.
Spectrophotometer Issues Ensure the spectrophotometer is properly calibrated and warmed up. Use a blank solution containing all reaction components except the enzyme to zero the instrument.[8]
Problem 2: Difficulty in expressing and purifying a membrane-associated acyl-CoA synthetase.
Possible Cause Troubleshooting Step
Low Expression in E. coli Membrane proteins are often difficult to express in prokaryotic systems. Consider using a eukaryotic expression system like yeast (Pichia pastoris) or insect cells, which have the necessary machinery for membrane protein folding and modification.
Insolubility after Lysis The protein may be aggregating upon removal from its native membrane environment.
* Detergent Screening: Screen a variety of mild detergents (e.g., DDM, LDAO) to find one that effectively solubilizes the protein while maintaining its activity.
* Use of Nanodiscs or Liposomes: Reconstituting the purified protein into nanodiscs or liposomes can provide a more native-like environment and improve stability.
Poor Binding to Affinity Column The affinity tag (e.g., His-tag) may be inaccessible.
* Longer Linker: Introduce a flexible linker between the protein and the affinity tag.
* Different Tag Location: Move the tag to the other terminus of the protein.

Data Presentation

Table 1: Comparison of Kinetic Parameters for Wild-Type and Engineered Acetyl-CoA Synthetase (ACS) Variants. [3]

EnzymeSubstrateKm (mM)kcat (s⁻¹)kcat/Km (M⁻¹s⁻¹)
Wild-Type atACSAcetate0.2 ± 0.031.5 ± 0.17500
Propionate11 ± 21.5 ± 0.2136
ButyrateNo ActivityNo ActivityNo Activity
T324F MutantAcetate1.2 ± 0.20.08 ± 0.0167
Propionate0.8 ± 0.10.12 ± 0.01150
Butyrate0.9 ± 0.20.11 ± 0.02122
Hexanoate0.5 ± 0.10.10 ± 0.01200

Table 2: Binding Free Energy (BFE) of Acetyl-CoA with Wild-Type and Mutant Acetyl-CoA Carboxylase (AccB). [7]

Enzyme VariantTotal BFE (kcal/mol)
Wild-Type-52.66 ± 0.11
S343A Mutant-54.21 ± 0.14
T347W Mutant-55.87 ± 0.16
S350W Mutant-55.13 ± 0.15

Experimental Protocols

Protocol 1: Site-Directed Mutagenesis using Overlap Extension PCR

This protocol describes a common method for introducing point mutations into a target gene.

  • Primer Design: Design two pairs of primers.

    • Two outer primers (A and D) that flank the entire gene sequence.

    • Two internal, overlapping primers (B and C) that contain the desired mutation. The overlapping region should be 15-25 base pairs with a melting temperature (Tm) of ~60°C.

  • First PCR Round: Perform two separate PCR reactions.

    • Reaction 1: Use primers A and C with the wild-type plasmid as a template. This will generate fragment AC.

    • Reaction 2: Use primers B and D with the wild-type plasmid as a template. This will generate fragment BD.

  • Purification of PCR Products: Run the products of both reactions on an agarose (B213101) gel and purify the desired fragments (AC and BD) using a gel extraction kit.

  • Second PCR Round (Overlap Extension): Set up a new PCR reaction containing:

    • The purified fragments AC and BD as templates.

    • The outer primers A and D.

    • During the initial denaturation and annealing steps, the overlapping regions of fragments AC and BD will anneal, creating a full-length template that can be amplified by the outer primers.

  • Purification and Cloning: Purify the final PCR product (full-length mutated gene) and clone it into an appropriate expression vector.

  • Verification: Sequence the resulting construct to confirm the presence of the desired mutation and the absence of any other mutations.

Protocol 2: Expression and Purification of a His-tagged Engineered Enzyme from E. coli
  • Transformation: Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the expression plasmid containing your engineered gene. Plate on selective media (e.g., LB agar (B569324) with the appropriate antibiotic) and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 5-10 mL of selective LB medium and grow overnight at 37°C with shaking.

  • Large-Scale Culture: Inoculate a large volume of selective LB medium (e.g., 1 L) with the overnight starter culture. Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

  • Induction: Cool the culture to the desired expression temperature (e.g., 18°C) and add the inducing agent (e.g., IPTG to a final concentration of 0.1-1 mM). Continue to incubate with shaking for the desired time (e.g., 16-20 hours).

  • Cell Harvest: Harvest the cells by centrifugation (e.g., 5,000 x g for 15 minutes at 4°C).

  • Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300-500 mM NaCl, 10 mM imidazole (B134444), lysozyme, DNase I, and a protease inhibitor cocktail). Lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

  • Affinity Chromatography (IMAC): Load the clarified supernatant onto a pre-equilibrated Ni-NTA column.[1]

    • Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20-40 mM).

    • Elute the bound protein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 250-500 mM).

  • Further Purification (Optional): If higher purity is required, perform size-exclusion chromatography (gel filtration) to separate the protein from any remaining contaminants and aggregates.[1]

  • Analysis and Storage: Analyze the purity of the protein by SDS-PAGE. Determine the protein concentration and store at -80°C in a suitable buffer (e.g., with 10-20% glycerol).

Protocol 3: Determining Enzyme Kinetic Parameters (Km and Vmax) using a Spectrophotometric Assay

This protocol assumes a continuous assay where the formation of a product or disappearance of a substrate leads to a change in absorbance.

  • Establish Assay Conditions: Determine the optimal buffer, pH, and temperature for your enzyme. Identify a wavelength where the product absorbs light, but the substrate does not (or vice versa).

  • Prepare Reagents:

    • Prepare a concentrated stock solution of your purified enzyme.

    • Prepare a series of dilutions of the acyl-CoA substrate in the assay buffer. The concentrations should typically range from 0.1x to 10x the expected Km.[9][10]

  • Set up the Reaction:

    • In a cuvette, add the assay buffer and the acyl-CoA substrate.

    • Place the cuvette in a temperature-controlled spectrophotometer and allow it to equilibrate.

    • Initiate the reaction by adding a small, fixed amount of the enzyme. Mix quickly.

  • Measure Initial Velocity (v₀): Immediately start recording the change in absorbance over time. The initial, linear portion of this curve represents the initial velocity of the reaction.[9]

  • Repeat for Each Substrate Concentration: Repeat steps 3 and 4 for each of the different substrate concentrations.

  • Data Analysis:

    • Plot the initial velocity (v₀) against the substrate concentration ([S]).

    • Fit the data to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.[9][11]

    • Alternatively, use a linearized plot such as the Lineweaver-Burk plot (1/v₀ vs 1/[S]) to estimate Km and Vmax, though non-linear regression is generally more accurate.[10][11]

Visualizations

experimental_workflow cluster_design Computational Design Phase cluster_exp Experimental Validation Phase struct_pred Structural Modeling / Homology Modeling docking Molecular Docking of Acyl-CoA struct_pred->docking Input Structure md_sim MD Simulations docking->md_sim Initial Pose mut_pred Mutation Prediction md_sim->mut_pred Dynamic Analysis mutagenesis Site-Directed Mutagenesis mut_pred->mutagenesis Target Residues expression Enzyme Expression & Purification mutagenesis->expression kinetics Enzyme Kinetic Assays expression->kinetics analysis Data Analysis (Km, kcat) kinetics->analysis analysis->mut_pred Iterative Refinement

Caption: A typical workflow for the rational engineering of enzyme binding pockets.

troubleshooting_expression cluster_expression_issues Expression Problems cluster_solubility_issues Solubility Problems start Low Enzyme Expression or Solubility codon Codon Bias? start->codon promoter Weak Promoter? start->promoter toxicity Protein Toxic? start->toxicity temp High Temp? start->temp fusion_tag No Fusion Tag? start->fusion_tag chaperone Misfolding? start->chaperone codon_opt Codon Optimize Gene codon->codon_opt Solution promoter_change Change Promoter/Vector promoter->promoter_change Solution lower_temp_induce Lower Induction Temp. toxicity->lower_temp_induce Solution lower_temp_expr Lower Expression Temp. temp->lower_temp_expr Solution add_tag Add Solubility Tag fusion_tag->add_tag Solution coexpress_chaperone Co-express Chaperones chaperone->coexpress_chaperone Solution

Caption: Troubleshooting guide for low enzyme expression and solubility issues.

References

Technical Support Center: Greedy Accumulated Strategy for Improving Enzyme Activity on Acyl-CoA Substrates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing the Greedy Accumulated Strategy for Protein Engineering (GRAPE) to enhance enzyme activity, particularly for enzymes acting on acyl-CoA substrates.

Frequently Asked Questions (FAQs)

Q1: What is the Greedy Accumulated Strategy for Protein Engineering (GRAPE)?

A1: GRAPE is a computational and experimental strategy designed to improve enzyme properties, such as thermostability and catalytic activity.[1][2] It involves a multi-step process that begins with the computational prediction of beneficial single-point mutations.[3][4] These mutations are then experimentally validated and clustered based on their characteristics.[2][3] Finally, a greedy algorithm is used to systematically combine the most effective mutations within each cluster to identify synergistic combinations that lead to significant improvements in enzyme function.[3]

Q2: How does the GRAPE strategy differ from traditional directed evolution or rational design?

A2: GRAPE integrates elements of both rational design and directed evolution. Unlike purely random mutagenesis approaches in directed evolution, GRAPE starts with a focused library of potentially beneficial mutations identified through computational analysis.[1][4] This reduces the initial screening effort. Compared to traditional rational design, which often relies on a deep understanding of the enzyme's structure-function relationship, GRAPE employs a greedy algorithm to explore combinations of mutations, which can uncover non-intuitive, synergistic effects that might be missed by a purely structure-guided approach.[2][3]

Q3: What are the key steps in the GRAPE strategy?

A3: The core steps of the GRAPE strategy are:

  • Computational Prediction: Utilize computational tools, such as deep learning models (e.g., DLKcat), to predict single amino acid mutations that are likely to improve the desired enzyme property (e.g., catalytic activity).[3][4]

  • Experimental Validation: Experimentally create and test the predicted single mutants to confirm their beneficial effects.[3]

  • Clustering of Mutations: Group the validated beneficial mutations into clusters based on criteria such as their location in the enzyme structure, potential interactions, and the magnitude of their effect.[3]

  • Greedy Accumulation: Within each cluster, iteratively combine the best-performing mutations in a stepwise manner. The best mutant from one round serves as the template for introducing the next beneficial mutation.[3]

Q4: What kind of enzymes can be engineered using the GRAPE strategy?

A4: The GRAPE strategy is a versatile protein engineering approach that can be applied to a wide range of enzymes. It has been successfully used to enhance the thermostability of enzymes like IsPETase for plastic degradation and to improve the catalytic activity of enzymes such as 3-ketoacyl-CoA thiolase for biofuel production.[1][4] The strategy is particularly useful when aiming to improve complex properties that may result from the interplay of multiple mutations.

Troubleshooting Guides

This section provides solutions to common problems encountered during the application of the GRAPE strategy for improving enzyme activity on acyl-CoA substrates.

Section 1: Computational Prediction and Library Design

Q: The computational tool (e.g., DLKcat) predicted a very large number of potentially beneficial mutations. How do I select a manageable number for experimental validation?

A:

  • Set a Threshold: Prioritize mutations predicted to have the most significant positive impact on enzyme activity.

  • Structural Analysis: Visualize the predicted mutations on the 3D structure of your enzyme. Focus on mutations in or near the active site, substrate-binding pocket, or regions known to influence catalysis.

  • Diversity of Locations: Select mutations from different regions of the protein to explore a wider range of potential effects.

  • Literature Review: Check if similar mutations have been reported for homologous enzymes and what their effects were.

Q: My computational predictions for beneficial mutations did not translate to improved activity in my experiments. What could be the reason?

A:

  • Inaccurate Structural Model: The accuracy of the computational prediction is highly dependent on the quality of the input protein structure. If you are using a homology model, its accuracy might be a limiting factor.

  • Force Field Limitations: The force fields used in computational predictions may not perfectly capture the complex quantum mechanical effects of enzyme catalysis.

  • Dynamic Effects: Static protein structures used for predictions may not fully represent the dynamic nature of the enzyme in solution, which can be crucial for its function.

  • Experimental Errors: Inconsistencies in your experimental workflow, such as protein quantification or activity assay, can lead to misleading results (see troubleshooting sections below).

Section 2: Mutant Generation (Site-Directed Mutagenesis)

A:

  • Primer Design: Ensure your primers are correctly designed with the mutation in the center and sufficient flanking regions for proper annealing. The melting temperature (Tm) of the primers should be optimized for the polymerase used.[5]

  • Template DNA Quality: Use high-quality plasmid DNA with low levels of contaminants.

  • Polymerase Choice: Use a high-fidelity DNA polymerase to minimize secondary mutations.[6]

  • DpnI Digestion: Ensure complete digestion of the parental template DNA by DpnI by allowing sufficient incubation time.[5]

  • Transformation Efficiency: Use highly competent cells for transformation to increase the chances of obtaining colonies with the mutated plasmid.

Section 3: Protein Expression and Purification

Q: The mutant enzyme is expressed at very low levels or forms inclusion bodies.

A:

  • Expression Conditions: Optimize expression conditions such as temperature, induction time, and inducer concentration. Lowering the expression temperature (e.g., 16-20°C) and extending the induction time can often improve the solubility of recombinant proteins.[3]

  • Codon Optimization: If expressing a gene from a different organism, codon usage might be an issue. Consider synthesizing a codon-optimized gene for your expression host.[1]

  • Solubility Tags: Fuse a solubility-enhancing tag (e.g., MBP, GST) to your protein.[3]

  • Host Strain: Try different E. coli expression strains that are designed to handle difficult-to-express proteins.[1]

Q: My purified mutant enzyme is not active.

A:

  • Improper Folding: The mutation might have disrupted the proper folding of the enzyme. Try expressing the protein at a lower temperature or co-expressing with chaperones.

  • Purification Protocol: Harsh purification conditions (e.g., extreme pH, high salt concentrations) can denature the enzyme. Ensure your buffers are compatible with your enzyme's stability.[7]

  • Cofactor Requirements: Check if your enzyme requires any cofactors for its activity that might have been lost during purification.[7]

  • Storage Conditions: Store your purified enzyme in an appropriate buffer at a suitable temperature (-80°C with glycerol) to maintain its activity.[3]

Section 4: Enzyme Activity Assay for Acyl-CoA Substrates

Q: I am observing high background noise or inconsistent results in my 3-ketoacyl-CoA thiolase activity assay.

A:

  • Substrate Stability: Acyl-CoA substrates can be unstable and prone to spontaneous hydrolysis. Prepare fresh substrate solutions and keep them on ice.

  • Thiol Reactivity: The DTNB assay is sensitive to any free thiols in the reaction mixture. Ensure your buffers do not contain reducing agents like DTT or β-mercaptoethanol.

  • Enzyme Concentration: Use an appropriate enzyme concentration to ensure the reaction rate is linear over the measurement period.[8]

  • Control Reactions: Always include control reactions without the enzyme to measure the rate of non-enzymatic substrate degradation and a control without the substrate to check for any background reactions.

Q: The activity of my mutant enzyme is lower than the wild type, even though it was predicted to be better.

A:

  • Epistatic Effects: When combining mutations, negative epistasis can occur, where the combined effect of mutations is worse than the sum of their individual effects.[3] The GRAPE strategy is designed to mitigate this, but it can still happen.

  • Assay Conditions: The optimal assay conditions (e.g., pH, temperature) for the mutant enzyme might be different from the wild type. It is advisable to re-characterize the biochemical properties of promising mutants.

  • Substrate Specificity: The mutation might have improved activity on a different acyl-CoA substrate while reducing it on the one you are testing. Consider screening a panel of substrates.

Quantitative Data Summary

The following table summarizes the quantitative data on the improvement of 3-ketoacyl-CoA thiolase (Tfu_0875) activity on succinyl-CoA using the GRAPE strategy.

MutantRelative Enzyme Activity (%)kcat/KM (min⁻¹mM⁻¹)KM (mM)
Wild Type (Tfu_0875)1000.152.1
N249W~150--
N249W/L163H~180--
N249W/L163H/E217L 320 1.00 0.59

Data extracted from a study on enhancing the activity and succinyl-CoA specificity of 3-ketoacyl-CoA thiolase Tfu_0875.[4]

Experimental Protocols

Site-Directed Mutagenesis

This protocol is for introducing single or multiple point mutations into a gene of interest cloned in a plasmid vector.

Materials:

  • High-fidelity DNA polymerase

  • Mutagenic primers (forward and reverse)

  • Template plasmid DNA

  • dNTPs

  • DpnI restriction enzyme

  • Competent E. coli cells

Procedure:

  • Primer Design: Design forward and reverse primers containing the desired mutation. The mutation should be in the center of the primer with at least 10-15 complementary bases on both sides. The primers should anneal back-to-back to the plasmid template.[9]

  • PCR Amplification: Set up a PCR reaction with the high-fidelity polymerase, template DNA, mutagenic primers, and dNTPs. The PCR will amplify the entire plasmid, incorporating the mutation.

  • DpnI Digestion: After PCR, add DpnI directly to the reaction mixture and incubate at 37°C for 1-2 hours. DpnI will digest the methylated parental plasmid DNA, leaving the newly synthesized, unmethylated mutant plasmid.[5]

  • Transformation: Transform the DpnI-treated plasmid into competent E. coli cells.

  • Selection and Sequencing: Plate the transformed cells on an appropriate antibiotic selection plate. Pick individual colonies, grow overnight cultures, and isolate the plasmid DNA. Verify the presence of the desired mutation by DNA sequencing.

Expression and Purification of 3-Ketoacyl-CoA Thiolase Mutants

Materials:

  • E. coli expression strain (e.g., BL21(DE3))

  • Expression vector with the mutant gene

  • LB Broth with appropriate antibiotic

  • IPTG (or other inducer)

  • Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)

  • Ni-NTA affinity chromatography column

  • Wash buffer (lysis buffer with 20 mM imidazole)

  • Elution buffer (lysis buffer with 250 mM imidazole)

  • Dialysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl)

Procedure:

  • Transformation: Transform the expression plasmid into the E. coli expression strain.

  • Expression: Inoculate a starter culture and grow overnight. The next day, inoculate a larger volume of LB medium and grow to an OD600 of 0.6-0.8. Induce protein expression with IPTG and continue to grow at a lower temperature (e.g., 18°C) overnight.

  • Cell Lysis: Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or high-pressure homogenization.

  • Clarification: Centrifuge the lysate at high speed to pellet cell debris.

  • Affinity Chromatography: Load the clarified lysate onto a pre-equilibrated Ni-NTA column. Wash the column with wash buffer to remove non-specifically bound proteins.

  • Elution: Elute the target protein with elution buffer.

  • Dialysis: Dialyze the eluted protein against the dialysis buffer to remove imidazole (B134444) and for buffer exchange.

  • Purity Check: Analyze the purity of the protein by SDS-PAGE.

3-Ketoacyl-CoA Thiolase Activity Assay

This spectrophotometric assay measures the release of Coenzyme A (CoA-SH) which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a colored product.[4]

Materials:

  • 50 mM Tris buffer (pH 7.4)

  • 40 mM KCl

  • Acetyl-CoA

  • Succinyl-CoA (or other acyl-CoA substrate)

  • Purified enzyme (wild type or mutant)

  • 10 mM DTNB solution

Procedure:

  • Reaction Mixture: In a microplate well or cuvette, prepare a 100 µL reaction mixture containing 50 mM Tris buffer (pH 7.4), 40 mM KCl, 1 mg/mL acetyl-CoA, and 1 mg/mL succinyl-CoA.[4]

  • Enzyme Addition: Add 5 mg/mL of the purified enzyme to initiate the reaction.[4]

  • Incubation: Incubate the reaction at 37°C for 30 minutes.[4]

  • Color Development: Stop the reaction and develop the color by adding 100 µL of 10 mM DTNB solution.[4]

  • Measurement: Measure the absorbance at 412 nm.[4]

  • Calculation: The enzyme activity is proportional to the increase in absorbance, which corresponds to the amount of CoA-SH released. A standard curve with known concentrations of CoA-SH can be used for quantification.

Visualizations

GRAPE_Workflow cluster_computational Computational Phase cluster_experimental Experimental Phase cluster_output Output pred 1. Predict Beneficial Single Mutations (e.g., DLKcat) valid 2. Experimental Validation of Single Mutants pred->valid Mutant Library cluster 3. Cluster Validated Mutations valid->cluster Validated Hits greedy 4. Greedy Accumulation of Mutations cluster->greedy Mutation Clusters improved Improved Enzyme greedy->improved Optimized Mutant Thiolase_Reaction_Pathway cluster_substrates Substrates cluster_enzyme Enzyme cluster_products Products acetyl_coa Acetyl-CoA thiolase 3-Ketoacyl-CoA Thiolase acetyl_coa->thiolase acyl_coa Acyl-CoA acyl_coa->thiolase ketoacyl_coa 3-Ketoacyl-CoA thiolase->ketoacyl_coa coa_sh CoA-SH thiolase->coa_sh

References

Validation & Comparative

Validating Thiophene-2-carbonyl-CoA as a Metabolic Biomarker: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of Thiophene-2-carbonyl-CoA as a potential biomarker in metabolic studies. Due to the current lack of direct validation studies for this specific compound, this document outlines a proposed validation strategy based on established methodologies for similar acyl-CoA esters. We present a comparative analysis with established biomarkers, detailed experimental protocols, and visual workflows to guide researchers in this novel area of metabolomics.

Introduction to this compound and Its Potential Role

This compound is an acyl-CoA derivative of thiophene-2-carboxylic acid. While not a naturally occurring human metabolite, its presence can arise from exposure to various xenobiotics, including certain drugs and environmental compounds.[1][2] The metabolism of such compounds can lead to the formation of this compound, which may serve as an indicator of exposure and subsequent metabolic alterations. Its validation as a biomarker could be valuable in toxicology, drug development, and in understanding the metabolic impact of xenobiotics.

Comparative Analysis of Biomarker Performance

The validation of a novel biomarker requires rigorous comparison against existing standards. In the context of metabolic disorders, acylcarnitines are well-established biomarkers, readily detectable in plasma and urine, that reflect the intracellular acyl-CoA pool.[3][4][5] A direct comparison of this compound with relevant acylcarnitines is therefore essential.

Table 1: Hypothetical Performance Comparison of this compound vs. Acylcarnitine Biomarkers

FeatureThis compoundAcylcarnitines (e.g., C8, C10)Rationale & References
Analytical Method LC-MS/MSLC-MS/MSBoth classes of molecules are effectively quantified using tandem mass spectrometry.[6][7][8]
Sample Matrix Plasma, Urine, Tissue HomogenatesPlasma, Dried Blood Spots, UrineAcylcarnitines are routinely measured in various biological fluids. The feasibility for this compound would need to be established.[6][9]
Sensitivity (LOD) To be determined (expected in low nM range)Typically low nM to µM rangeDependent on the specific acylcarnitine and the analytical platform.[6]
Specificity High (unique mass transition)High (isomers can be separated chromatographically)LC-MS/MS provides high specificity for both molecule types.[6][9]
Clinical Utility Potentially for xenobiotic exposure and related metabolic stressEstablished for inborn errors of metabolism, mitochondrial dysfunction.[3][4][5]Acylcarnitines have proven diagnostic and prognostic value.
Throughput Moderate to HighHighEstablished high-throughput methods exist for acylcarnitine profiling.

Experimental Protocols

The validation of this compound would involve a series of analytical and clinical validation steps. Below are detailed protocols for the key experiments.

Protocol 1: Quantification of this compound in Plasma by LC-MS/MS

This protocol is adapted from established methods for short- and long-chain acyl-CoA analysis.[7][8][10]

1. Sample Preparation (Protein Precipitation & Extraction):

  • To 100 µL of plasma, add 400 µL of ice-cold extraction solvent (e.g., 80% methanol (B129727) or 5-sulfosalicylic acid solution) containing a suitable internal standard (e.g., ¹³C-labeled this compound).[7]
  • Vortex vigorously for 1 minute to precipitate proteins.
  • Centrifuge at 14,000 x g for 10 minutes at 4°C.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the sample in 50 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation:
  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
  • Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) and 0.1% formic acid.
  • Mobile Phase B: Acetonitrile with 10 mM ammonium acetate and 0.1% formic acid.
  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10 minutes.
  • Flow Rate: 0.3 mL/min.
  • Column Temperature: 40°C.
  • Mass Spectrometry Detection:
  • Ionization Mode: Positive Electrospray Ionization (ESI+).
  • Scan Type: Multiple Reaction Monitoring (MRM).
  • MRM Transition for this compound: The specific precursor and product ions would need to be determined by infusion of a pure standard. The fragmentation would likely involve the neutral loss of the CoA moiety.
  • MRM Transition for Internal Standard: A corresponding mass shift would be monitored.

3. Data Analysis:

  • Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte.

Protocol 2: Clinical Validation Study Design

A prospective cohort study would be necessary to establish the clinical utility of this compound.

1. Study Population:

  • Recruit a cohort of individuals with known exposure to a thiophene-containing compound and a matched control group with no known exposure.
  • Collect plasma and urine samples at baseline and at multiple time points post-exposure.

2. Biomarker Measurement:

  • Analyze all samples for this compound using the validated LC-MS/MS method described above.
  • Concurrently, perform targeted acylcarnitine profiling on the same samples to compare the response of the novel biomarker with established ones.

3. Statistical Analysis:

  • Use receiver operating characteristic (ROC) curve analysis to determine the sensitivity and specificity of this compound in distinguishing between exposed and non-exposed individuals.
  • Perform correlation analysis to assess the relationship between the levels of this compound and the dose of the xenobiotic, as well as with changes in the acylcarnitine profile.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are crucial for understanding the complex relationships in metabolic studies.

cluster_0 Xenobiotic Metabolism cluster_1 Acyl-CoA Synthesis cluster_2 Potential Downstream Effects Thiophene-containing Compound Thiophene-containing Compound Thiophene-2-carboxylic acid Thiophene-2-carboxylic acid Thiophene-containing Compound->Thiophene-2-carboxylic acid Metabolic Conversion This compound This compound Thiophene-2-carboxylic acid->this compound Acyl-CoA Synthetase Mitochondrial Function Mitochondrial Function This compound->Mitochondrial Function Inhibition? CoA CoA CoA->this compound ATP ATP ATP->this compound Altered Acylcarnitine Profile Altered Acylcarnitine Profile Mitochondrial Function->Altered Acylcarnitine Profile start Hypothesis: This compound is a biomarker of xenobiotic exposure. method_dev Analytical Method Development (LC-MS/MS for this compound) start->method_dev validation Analytical Validation (Sensitivity, Specificity, Linearity, Precision) method_dev->validation clinical_study Prospective Cohort Study (Exposed vs. Control Group) validation->clinical_study sample_collection Sample Collection (Plasma, Urine at multiple time points) clinical_study->sample_collection analysis Biomarker Analysis (this compound and Acylcarnitines) sample_collection->analysis data_analysis Statistical Analysis (ROC curves, Correlation) analysis->data_analysis conclusion Conclusion on Biomarker Utility data_analysis->conclusion

References

A Comparative Analysis of Thiophene-2-carbonyl-CoA and Benzoyl-CoA Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic pathways of thiophene-2-carbonyl-CoA and benzoyl-CoA. This guide provides a comparative analysis of the enzymes, intermediates, and regulatory mechanisms involved, supported by experimental data and detailed protocols.

The metabolism of aromatic compounds is a fundamental process in microbiology with significant implications for bioremediation and drug development. Thiophene-containing compounds, prevalent in petroleum and pharmaceuticals, and benzoates, common environmental pollutants and metabolic intermediates, undergo distinct yet analogous metabolic transformations. This guide provides a detailed comparative analysis of the metabolism of two key intermediates: this compound and benzoyl-CoA.

Key Metabolic Pathways: An Overview

The metabolic pathways for this compound and benzoyl-CoA, while targeting structurally similar activated aromatic acids, exhibit significant differences in their initial steps of ring destabilization. Benzoyl-CoA is primarily metabolized through a reductive pathway under anaerobic conditions, whereas the characterized pathway for this compound involves an oxidative attack.

Benzoyl-CoA Metabolism: The anaerobic degradation of benzoyl-CoA is a well-elucidated pathway, particularly in denitrifying and phototrophic bacteria such as Thauera aromatica and Rhodopseudomonas palustris. The process is initiated by the activation of benzoate (B1203000) to benzoyl-CoA by benzoate-CoA ligase.[1] The central and energetically challenging step is the dearomatization of the benzene (B151609) ring by benzoyl-CoA reductase, an ATP-dependent enzyme that catalyzes a two-electron reduction to a cyclic dienoyl-CoA.[2][3] Subsequent enzymatic reactions involving hydration, dehydrogenation, and hydrolytic ring cleavage lead to the formation of 3-hydroxypimelyl-CoA, which is then further metabolized via β-oxidation to acetyl-CoA and CO2.[2] Aerobic pathways for benzoyl-CoA degradation also exist and typically involve oxygenases.[4]

This compound Metabolism: The metabolism of thiophene-2-carboxylate (B1233283) also commences with its activation to this compound. In contrast to the reductive attack on benzoyl-CoA, the thiophene (B33073) ring is destabilized through an oxidative process. The key enzyme, this compound monooxygenase, hydroxylates the thiophene ring at the 5-position.[5][6] This hydroxylation is a critical step that facilitates the subsequent hydrolytic cleavage of the thiophene ring, leading to the formation of 2-oxoglutarate. The sulfur atom is released and can be assimilated by the organism.[7] This pathway has been observed under both aerobic and anaerobic conditions.

Comparative Data on Key Enzymes

The initial activation of the parent carboxylic acids and the subsequent ring-modifying reactions are catalyzed by distinct enzymes with specific kinetic properties.

EnzymeSubstrateOrganismKmVmax/Specific ActivityReference
Benzoate-CoA Ligase BenzoateRhodopseudomonas palustris0.6 - 2 µM25 µmol/min/mg[1]
ATPRhodopseudomonas palustris2 - 3 µM[1]
CoARhodopseudomonas palustris90 - 120 µM[1]
BenzoateThauera aromatica--[8]
ATPThauera aromatica370 ± 70 µM[8]
CoAThauera aromatica160 ± 30 µM[8]
Benzoyl-CoA Reductase Benzoyl-CoAThauera aromatica15 µM0.55 µmol/min/mg[3]
ATPThauera aromatica0.6 mM[3]
This compound Monooxygenase (related activity) Tienilic AcidRat Liver Microsomes14 ± 2 µM1 ± 0.2 nmol/min/mg[6]

Note: Direct kinetic data for thiophene-2-carboxylate-CoA ligase and this compound monooxygenase from microbial sources are limited. The data for tienilic acid 5-hydroxylation provides an estimate for a similar oxidative reaction on a thiophene ring.

Experimental Protocols

Assay for Benzoate-CoA Ligase Activity

This indirect continuous spectrophotometric assay measures the formation of AMP, which is coupled to the oxidation of NADH.[4][8][9]

Principle: The AMP produced in the ligase reaction is used by myokinase to phosphorylate ADP. Pyruvate (B1213749) kinase then transfers a phosphate (B84403) group from phosphoenolpyruvate (B93156) to ADP, forming pyruvate and ATP. Finally, lactate (B86563) dehydrogenase reduces pyruvate to lactate, oxidizing NADH to NAD+. The decrease in absorbance at 340 nm or 365 nm due to NADH oxidation is monitored.

Reagents:

  • 100 mM Tris-HCl buffer (pH 8.0)

  • 5 mM MgCl₂

  • 2 mM dithiothreitol

  • 1 mM ATP

  • 0.4 mM Coenzyme A

  • 0.4 mM NADH

  • 1 mM Phosphoenolpyruvate

  • 0.5 mM Benzoic acid

  • 1 U Myokinase

  • 1 U Pyruvate kinase

  • 1.5 U Lactate dehydrogenase

  • Cell-free extract or purified enzyme

Procedure:

  • Combine all reagents except benzoic acid in a cuvette.

  • Incubate at 30°C for 5 minutes to allow for the depletion of any endogenous AMP.

  • Initiate the reaction by adding benzoic acid.

  • Monitor the decrease in absorbance at 365 nm.

Assay for this compound Monooxygenase Activity (based on a related assay)

This UV-visible spectrophotometric assay is adapted from a method used to measure the 5-hydroxylation of other 2-aroylthiophenes.[6]

Principle: The product, 5-hydroxythis compound, is expected to have a distinct absorbance maximum at a higher wavelength compared to the substrate due to the formation of a highly conjugated anion at physiological pH.

Reagents:

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • This compound (substrate)

  • Cell-free extract or purified enzyme

Procedure:

  • Combine the buffer, NADPH regenerating system, and enzyme in a cuvette.

  • Initiate the reaction by adding this compound.

  • Monitor the increase in absorbance at the predetermined maximum wavelength of the hydroxylated product (e.g., around 390 nm, to be determined empirically).

  • The rate of reaction can be calculated using the molar extinction coefficient of the product.

Visualization of Metabolic Pathways

Benzoyl-CoA Anaerobic Degradation Pathway

Benzoyl_CoA_Pathway Benzoate Benzoate Benzoyl_CoA Benzoyl-CoA Benzoate->Benzoyl_CoA Benzoate-CoA ligase (ATP, CoA) Cyclohex_1_5_diene_1_carbonyl_CoA Cyclohex-1,5-diene- 1-carbonyl-CoA Benzoyl_CoA->Cyclohex_1_5_diene_1_carbonyl_CoA Benzoyl-CoA reductase (2 ATP) Six_Hydroxycyclohex_1_ene_1_carbonyl_CoA 6-Hydroxycyclohex-1-ene- 1-carbonyl-CoA Cyclohex_1_5_diene_1_carbonyl_CoA->Six_Hydroxycyclohex_1_ene_1_carbonyl_CoA Hydratase Six_Oxocyclohex_1_ene_1_carbonyl_CoA 6-Oxocyclohex-1-ene- 1-carbonyl-CoA Six_Hydroxycyclohex_1_ene_1_carbonyl_CoA->Six_Oxocyclohex_1_ene_1_carbonyl_CoA Dehydrogenase Three_Hydroxypimelyl_CoA 3-Hydroxypimelyl-CoA Six_Oxocyclohex_1_ene_1_carbonyl_CoA->Three_Hydroxypimelyl_CoA Hydrolase (Ring Cleavage) Acetyl_CoA Acetyl-CoA + CO2 Three_Hydroxypimelyl_CoA->Acetyl_CoA β-Oxidation

Caption: Anaerobic degradation pathway of benzoyl-CoA.

This compound Degradation Pathway

Thiophene_2_carbonyl_CoA_Pathway Thiophene_2_carboxylate Thiophene-2-carboxylate Thiophene_2_carbonyl_CoA This compound Thiophene_2_carboxylate->Thiophene_2_carbonyl_CoA Thiophene-2-carboxylate- CoA ligase (ATP, CoA) Five_Hydroxythiophene_2_carbonyl_CoA 5-Hydroxythiophene- 2-carbonyl-CoA Thiophene_2_carbonyl_CoA->Five_Hydroxythiophene_2_carbonyl_CoA This compound monooxygenase (O2, NADPH) Ring_Cleavage_Products Ring Cleavage Products Five_Hydroxythiophene_2_carbonyl_CoA->Ring_Cleavage_Products Hydrolysis (Ring Cleavage) Two_Oxoglutarate 2-Oxoglutarate Ring_Cleavage_Products->Two_Oxoglutarate Further Metabolism

Caption: Proposed degradation pathway of this compound.

Regulation of the Metabolic Pathways

Benzoyl-CoA Pathway Regulation: The expression of the genes encoding the enzymes of the benzoyl-CoA pathway is tightly regulated. In Rhodopseudomonas palustris, the presence of benzoate and the absence of oxygen induce the expression of the bad (benzoate degradation) genes.[2] The regulation often involves transcriptional regulators that sense the presence of benzoyl-CoA or other pathway intermediates.[4]

Thiophene Degradation Pathway Regulation: The regulation of thiophene metabolism is less understood. In Escherichia coli, the thdF gene, involved in thiophene oxidation, is induced during the stationary phase and is subject to catabolite repression by glucose.[10] Its expression is also significantly decreased in the absence of oxygen, suggesting a regulatory link to the cell's metabolic state and oxygen availability.[10] Thiophene carboxylic acid can also induce the expression of this gene.[10]

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_upstream Upstream Analysis cluster_enzyme_analysis Enzyme Analysis cluster_metabolite_analysis Metabolite Analysis cluster_gene_expression Gene Expression Analysis Strain_Selection Select bacterial strains capable of degrading benzoate and thiophene-2-carboxylate Growth_Conditions Culture strains under inducing conditions (e.g., with benzoate or thiophene-2-carboxylate as sole carbon source) Strain_Selection->Growth_Conditions Cell_Harvesting Harvest cells and prepare cell-free extracts Growth_Conditions->Cell_Harvesting Metabolite_Extraction Extract intracellular metabolites from cultures Growth_Conditions->Metabolite_Extraction RNA_Extraction Extract total RNA from induced and uninduced cultures Growth_Conditions->RNA_Extraction Ligase_Assay Perform CoA ligase assays with both benzoate and thiophene-2-carboxylate Cell_Harvesting->Ligase_Assay Ring_Modification_Assay Assay for benzoyl-CoA reductase and This compound monooxygenase activity Cell_Harvesting->Ring_Modification_Assay Kinetic_Analysis Determine Km and Vmax for each enzyme Ligase_Assay->Kinetic_Analysis Ring_Modification_Assay->Kinetic_Analysis LC_MS_Analysis Analyze extracts by LC-MS/MS to identify and quantify pathway intermediates Metabolite_Extraction->LC_MS_Analysis qRT_PCR Perform qRT-PCR to quantify the expression of key metabolic genes RNA_Extraction->qRT_PCR

Caption: Experimental workflow for comparative metabolic analysis.

Conclusion

The metabolism of this compound and benzoyl-CoA showcases distinct enzymatic strategies for the degradation of aromatic rings. While both pathways commence with the formation of a CoA thioester, the subsequent dearomatization steps are fundamentally different, with benzoyl-CoA undergoing reduction and this compound undergoing oxidation. The available data suggest that the enzymes involved are highly specific, although further research is needed to fully characterize the kinetics and substrate range of the enzymes in the thiophene degradation pathway. The provided experimental protocols and workflows offer a framework for future comparative studies aimed at elucidating the finer details of these important metabolic pathways. This knowledge is crucial for advancing our understanding of microbial catabolism and for the development of novel biocatalysts and bioremediation strategies.

References

The Quest for Specificity: Identifying Acyl-CoA Thioesterases for Thiophene-2-carbonyl-CoA Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development and Metabolism

Thiophene-2-carbonyl-CoA, a key intermediate in the metabolism of various thiophene-containing xenobiotics, requires enzymatic hydrolysis for its further processing and detoxification. The enzymes responsible for this crucial step are acyl-CoA thioesterases (ACOTs), a diverse family of hydrolases that cleave the thioester bond of acyl-CoA molecules. However, the specific ACOTs that exhibit significant activity towards this compound have not been extensively characterized. This guide provides a comparative analysis of potential candidate ACOTs, based on their known substrate specificities for structurally similar aromatic acyl-CoAs, and offers a detailed experimental protocol for screening and characterizing their activity with this compound.

Promising Candidates for this compound Hydrolysis

Based on existing literature, two key acyl-CoA thioesterases emerge as primary candidates for the hydrolysis of this compound: human Acyl-CoA Thioesterase 13 (ACOT13) and the bacterial PaaI thioesterase . These enzymes have demonstrated activity towards aromatic acyl-CoA substrates, suggesting they may also accommodate the thiophene (B33073) ring of this compound.

Human Acyl-CoA Thioesterase 13 (ACOT13)

Human ACOT13, also known as Thioesterase Superfamily Member 2 (Them2), is a mitochondrial enzyme with a broad substrate specificity. While it is active on long-chain fatty acyl-CoAs, it also efficiently hydrolyzes several aromatic acyl-CoAs.[1][2] This makes it a compelling candidate for the metabolism of xenobiotic compounds containing aromatic moieties.

Bacterial PaaI Thioesterase

PaaI thioesterases, belonging to the TE13 family of thioesterases, are known for their role in the phenylacetate (B1230308) catabolism pathway in bacteria. The PaaI thioesterase from Streptococcus pneumoniae has been shown to possess a dual substrate specificity, hydrolyzing both phenylacetyl-CoA and medium-chain fatty acyl-CoAs.[3][4] The ability to process an aromatic acyl-CoA suggests that it might also recognize and hydrolyze other aromatic, including heterocyclic, acyl-CoA structures.

Comparative Substrate Specificity

The following table summarizes the known substrate specificities of human ACOT13 and reports on the activity of S. pneumoniae PaaI, providing a basis for predicting their potential activity towards this compound.

SubstrateHuman ACOT13 (kcat, s⁻¹)[1]S. pneumoniae PaaI (Activity)[3]
Aromatic Acyl-CoAs
Phenylacetyl-CoA0.084Active
3-Hydroxyphenylacetyl-CoA1.4Not Reported
3,4-Dihydroxyphenylacetyl-CoA0.19Not Reported
4-Chlorobenzoyl-CoA0.032Not Reported
Aliphatic Acyl-CoAs (for comparison)
Acetyl-CoA (C2)0.054Inactive
Butyryl-CoA (C4)0.047Active
Hexanoyl-CoA (C6)0.022Active
Octanoyl-CoA (C8)0.0047Active
Decanoyl-CoA (C10)0.016Active
Lauroyl-CoA (C12)0.019Active
Myristoyl-CoA (C14)0.07Active
Palmitoyl-CoA (C16)0.0044Active
Stearoyl-CoA (C18)0.011Inactive
Arachidonoyl-CoA (C20)0.022Inactive

Experimental Protocols

To empirically determine the activity of candidate acyl-CoA thioesterases with this compound, the following experimental workflow is proposed.

Synthesis of this compound

The substrate, this compound, can be synthesized in a two-step chemo-enzymatic method.

  • Synthesis of Thiophene-2-carbonyl Chloride: Thiophene-2-carboxylic acid is reacted with a chlorinating agent, such as thionyl chloride or oxalyl chloride, to produce thiophene-2-carbonyl chloride. The reaction is typically performed in an inert solvent.

  • Enzymatic Synthesis of this compound: The synthesized thiophene-2-carbonyl chloride is then used to acylate Coenzyme A. This reaction can be carried out using an acyl-CoA synthetase enzyme. Alternatively, a direct chemical synthesis can be performed by reacting the acyl chloride with Coenzyme A in an appropriate buffer system.[5][6]

Acyl-CoA Thioesterase Activity Assay (DTNB Assay)

The activity of the selected acyl-CoA thioesterase is measured using a colorimetric assay with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. The principle of this assay is the reaction of the free thiol group of Coenzyme A, released upon hydrolysis of the acyl-CoA substrate, with DTNB to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified spectrophotometrically at 412 nm.

Materials:

  • Purified candidate acyl-CoA thioesterase (e.g., recombinant human ACOT13 or S. pneumoniae PaaI)

  • This compound (synthesized as described above)

  • DTNB solution (in an appropriate buffer, e.g., phosphate (B84403) buffer, pH 8.0)

  • Reaction buffer (e.g., Tris-HCl or phosphate buffer at optimal pH for the enzyme)

  • Microplate reader or spectrophotometer

Procedure:

  • Prepare a reaction mixture containing the reaction buffer and a known concentration of this compound.

  • Initiate the reaction by adding a specific amount of the purified acyl-CoA thioesterase.

  • Incubate the reaction at the optimal temperature for the enzyme for a defined period.

  • Stop the reaction (e.g., by adding a denaturing agent or by rapid cooling).

  • Add the DTNB solution to the reaction mixture.

  • Incubate for a short period to allow for the color development.

  • Measure the absorbance at 412 nm.

  • A standard curve using known concentrations of free Coenzyme A is used to determine the amount of Coenzyme A released in the enzymatic reaction.

  • The specific activity of the enzyme is then calculated (e.g., in µmol of product formed per minute per mg of enzyme).

Visualizing the Experimental Workflow and Enzymatic Reaction

To further clarify the proposed research plan, the following diagrams illustrate the key processes.

experimental_workflow cluster_synthesis Substrate Synthesis cluster_assay Enzymatic Assay T2CA Thiophene-2-carboxylic Acid T2CCl Thiophene-2-carbonyl Chloride T2CA->T2CCl Chlorination T2CCoA This compound T2CCl->T2CCoA CoA Coenzyme A CoA->T2CCoA Acylation Reaction Enzymatic Reaction (Hydrolysis) T2CCoA->Reaction Enzyme Acyl-CoA Thioesterase (e.g., ACOT13, PaaI) Enzyme->Reaction DTNB_assay DTNB Assay Reaction->DTNB_assay Absorbance Measure Absorbance at 412 nm DTNB_assay->Absorbance Data_Analysis Data Analysis (Calculate Specific Activity) Absorbance->Data_Analysis

Caption: Experimental workflow for testing acyl-CoA thioesterase activity.

enzymatic_reaction T2CCoA This compound Enzyme Acyl-CoA Thioesterase T2CCoA->Enzyme H2O H₂O H2O->Enzyme Products Thiophene-2-carboxylate + Coenzyme A-SH Enzyme->Products Hydrolysis

Caption: Hydrolysis of this compound.

Conclusion

While direct experimental evidence for the hydrolysis of this compound by specific acyl-CoA thioesterases is currently lacking, a predictive analysis based on the known substrate specificities of human ACOT13 and bacterial PaaI thioesterases strongly suggests these enzymes as prime candidates for this metabolic function. The provided experimental protocols offer a clear roadmap for researchers to investigate this substrate specificity, which will be crucial for understanding the metabolism of thiophene-containing drugs and other xenobiotics. Further research in this area will undoubtedly contribute to the development of safer and more effective therapeutic agents.

References

A Comparative Guide to Thiophene Derivatives as Inhibitors of Hepatitis C Virus NS5B Polymerase

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase is a critical enzyme for viral replication and a prime target for antiviral drug development. Among the various classes of non-nucleoside inhibitors (NNIs), thiophene (B33073) derivatives have emerged as a promising scaffold, demonstrating potent inhibitory activity against the NS5B polymerase. This guide provides a comparative analysis of the inhibitory effects of different thiophene derivatives, supported by experimental data, detailed methodologies, and visual representations of the underlying mechanisms and workflows.

Data Presentation: Inhibitory Potency of Thiophene Derivatives

The following table summarizes the in vitro inhibitory potency of selected thiophene derivatives against the HCV NS5B polymerase and in cell-based replicon assays. The half-maximal inhibitory concentration (IC50) indicates the concentration of the compound required to inhibit 50% of the NS5B polymerase activity in a biochemical assay. The half-maximal effective concentration (EC50) represents the concentration required to inhibit 50% of HCV RNA replication in a cell-based subgenomic replicon system.

Thiophene Derivative ClassCompoundAssay TypeGenotypeIC50EC50
Thiophene-2-carboxylic Acid Lomibuvir (VX-222)NS5B Polymerase1a0.94 µM[1]
NS5B Polymerase1b1.2 µM[1]
Replicon1b (Con1)5.2 nM[2]
Lactam-containing Thiophene Carboxylates Compound 12fReplicon1b3-5 fold more potent than Lomibuvir[3]
Thiophene-2-carboxylic Acid Sulfonamides VariousNS5B PolymeraseNot SpecifiedPotent Inhibition[4]
Replicon (Huh-7)Not SpecifiedPotent Inhibition[4]
Tetrahydrobenzothiophenes VariousNS5B PolymeraseNot SpecifiedSelective Inhibition[5]
Di-alkyl Thiophene Derivative Compound 1oRNA InhibitionNot Specified0.92 ± 0.67 μM[6]

Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

Thiophene derivatives primarily act as non-nucleoside allosteric inhibitors of the HCV NS5B polymerase. They bind to a specific pocket within the "thumb" domain of the enzyme, known as thumb pocket 2. This binding event induces a conformational change in the polymerase, which prevents the enzyme from transitioning from the initiation to the elongation phase of RNA synthesis. By locking the polymerase in a closed and inactive conformation, these inhibitors effectively halt viral RNA replication.

Mechanism of Allosteric Inhibition by Thiophene Derivatives cluster_0 HCV NS5B Polymerase States Initiation Complex Initiation Complex Elongation Complex Elongation Complex Initiation Complex->Elongation Complex Conformational Change (RNA Synthesis) Inactive Conformation Inactive Conformation Initiation Complex->Inactive Conformation Induces Inactive State Thiophene Derivative Thiophene Derivative Thiophene Derivative->Initiation Complex

Mechanism of HCV NS5B inhibition by thiophene derivatives.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of thiophene derivatives as HCV NS5B polymerase inhibitors.

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

This biochemical assay measures the enzymatic activity of the purified HCV NS5B polymerase and the inhibitory effect of test compounds.

a. Materials:

  • Purified recombinant HCV NS5B polymerase (often a C-terminally truncated, more soluble version).

  • RNA template/primer, e.g., poly(rA)/oligo(dT).

  • Ribonucleoside triphosphates (NTPs: ATP, CTP, GTP, UTP).

  • Radiolabeled NTP, e.g., [α-³³P]UTP or [³H]UTP.

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT, KCl).

  • Test compounds (thiophene derivatives) dissolved in DMSO.

  • Scintillation counter or phosphorimager.

b. Protocol:

  • Prepare a reaction mixture containing the assay buffer, a defined concentration of the RNA template/primer, and all NTPs except the radiolabeled one.

  • Add the purified NS5B polymerase to the reaction mixture.

  • Add the test compound at various concentrations (typically a serial dilution). A DMSO control (no inhibitor) is also included.

  • Pre-incubate the mixture for a defined period (e.g., 15-30 minutes) at a specific temperature (e.g., 30°C) to allow the inhibitor to bind to the enzyme.

  • Initiate the polymerase reaction by adding the radiolabeled NTP.

  • Incubate the reaction for a set time (e.g., 1-2 hours) at the optimal temperature for the enzyme.

  • Stop the reaction by adding a stop solution (e.g., EDTA).

  • Precipitate the newly synthesized radiolabeled RNA (e.g., using trichloroacetic acid) and collect it on a filter plate.

  • Wash the filter plate to remove unincorporated radiolabeled NTPs.

  • Quantify the amount of incorporated radioactivity using a scintillation counter or phosphorimager.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

HCV Subgenomic Replicon Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within a human liver cell line (Huh-7).

a. Materials:

  • Huh-7 cells stably harboring an HCV subgenomic replicon. The replicon RNA typically contains a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Test compounds (thiophene derivatives) dissolved in DMSO.

  • Luciferase assay reagent (if using a luciferase reporter).

  • Reagents for quantifying total cellular RNA or protein.

b. Protocol:

  • Seed the Huh-7 replicon cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound. A DMSO control is included.

  • Incubate the cells for a specific period (e.g., 48-72 hours).

  • For Luciferase Reporter Replicons:

    • Lyse the cells and measure the luciferase activity using a luminometer.

    • In parallel, perform a cell viability assay (e.g., MTS or CellTiter-Glo) to assess the cytotoxicity of the compound.

  • For Non-Reporter Replicons:

    • Isolate total cellular RNA.

    • Quantify the level of HCV replicon RNA using quantitative real-time PCR (qRT-PCR). Normalize the HCV RNA levels to an internal control housekeeping gene (e.g., GAPDH).

    • Alternatively, lyse the cells and quantify a viral protein (e.g., NS5A) by Western blotting or ELISA.

  • Calculate the percentage of inhibition of HCV replication for each compound concentration relative to the DMSO control.

  • Determine the EC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve. The 50% cytotoxic concentration (CC50) is determined from the cell viability assay.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the discovery and characterization of thiophene derivatives as HCV NS5B polymerase inhibitors.

Workflow for Evaluating Thiophene Derivatives as HCV Polymerase Inhibitors Start Start Compound_Synthesis Synthesis of Thiophene Derivatives Start->Compound_Synthesis Biochemical_Screening Biochemical Screening (RdRp Assay) Compound_Synthesis->Biochemical_Screening Hit_Identification Hit Identification (IC50 Determination) Biochemical_Screening->Hit_Identification Cell_Based_Assay Cell-Based Assay (Replicon Assay) Hit_Identification->Cell_Based_Assay Lead_Identification Lead Identification (EC50 & CC50 Determination) Cell_Based_Assay->Lead_Identification Mechanism_of_Action Mechanism of Action Studies Lead_Identification->Mechanism_of_Action End End Lead_Identification->End Promising Candidate Lead_Optimization Lead Optimization Mechanism_of_Action->Lead_Optimization Lead_Optimization->Compound_Synthesis Iterative Improvement

References

Comparative Guide to the Cross-Reactivity of Antibodies Raised Against Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cross-reactivity of antibodies developed against various acyl-CoA derivatives. Understanding the specificity and potential for off-target binding of these antibodies is critical for their effective use in research and diagnostic applications. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key cellular pathways and workflows.

Data Presentation: Antibody Specificity and Cross-Reactivity

Antibody TargetAntibody TypeMethodTarget LigandCompeting LigandsResultReference
HMG-Lysine Rabbit AntiserumWestern BlotHMG-modified proteinsGlutaryl-, Succinyl-, Acetyl-modified proteinsSpecific for HMG-modified proteins[1]
Coenzyme A Monoclonal (1F10)ELISA, WB, IPCoenzyme A and its derivativesATP, CysteineSpecific for CoA and its derivatives; does not recognize precursors
Acyl-CoA PolyclonalImmunofluorescence, Immunoblot, ImmunoprecipitationFatty acyl-CoAsNot specifiedDetects fatty acyl-CoAs in cultured neurons[2]

Table 1: Qualitative Specificity of Anti-Acyl-CoA Derivative Antibodies. This table presents a summary of studies that have qualitatively assessed the specificity of antibodies against their target acyl-CoA derivatives and other related molecules.

Acyl-CoA Derivativeh5-LOX IC₅₀ (µM)h12-LOX IC₅₀ (µM)h15-LOX-1 IC₅₀ (µM)h15-LOX-2 IC₅₀ (µM)
Palmitoyl-CoA (16:0)2.0 ± 0.2>20025 ± 13.0 ± 0.2
Palmitoleoyl-CoA (16:1)2.0 ± 0.2>20020 ± 12.5 ± 0.2
Stearoyl-CoA (18:0)15 ± 1>2004.2 ± 0.31.5 ± 0.1
Oleoyl-CoA (18:1)10 ± 132 ± 25.0 ± 0.40.62 ± 0.06
Linoleoyl-CoA (18:2)8.0 ± 0.6>2006.0 ± 0.51.0 ± 0.1
ɣ-Linolenoyl-CoA (18:3)6.0 ± 0.5>2007.0 ± 0.61.2 ± 0.1
Docosahexaenoyl-CoA (22:6)4.0 ± 0.3>20010 ± 11.8 ± 0.1

Table 2: Inhibitory Activity of Acyl-CoA Derivatives on Human Lipoxygenase (LOX) Isozymes. This table provides the half-maximal inhibitory concentration (IC₅₀) values of various acyl-CoA derivatives against different human lipoxygenase isozymes. While this data reflects the bioactivity of the acyl-CoA molecules themselves and not antibody binding, it serves as an example of the quantitative comparisons that are crucial for understanding the interactions of these molecules. The data indicates that C18 acyl-CoA derivatives are most potent against h12-LOX, h15-LOX-1, and h15-LOX-2, while C16 acyl-CoAs are more potent against h5-LOX.[3]

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of antibody cross-reactivity and for the successful application of these antibodies in various immunoassays.

Competitive Enzyme-Linked Immunosorbent Assay (ELISA)

Competitive ELISA is a highly effective method for quantifying the specificity and cross-reactivity of antibodies against different acyl-CoA derivatives.

Principle: In this assay, the sample antigen (an acyl-CoA derivative) competes with a reference antigen coated on the microplate for binding to a limited amount of labeled primary antibody. A higher concentration of the antigen in the sample results in less labeled antibody binding to the plate, leading to a weaker signal. The signal is inversely proportional to the concentration of the target antigen in the sample.

Protocol:

  • Coating: Coat microtiter plate wells with a known concentration of a specific acyl-CoA-protein conjugate (e.g., BSA-succinyl-CoA) in coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween 20).

  • Blocking: Block the remaining protein-binding sites by adding blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.

  • Competition: Prepare a series of dilutions of the competing acyl-CoA derivatives (test samples) and a fixed, limiting concentration of the primary antibody against the target acyl-CoA. Incubate the antibody with each dilution of the competing ligands.

  • Incubation: Add the antibody-competitor mixtures to the coated and blocked wells. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Detection: Add an enzyme-conjugated secondary antibody that recognizes the primary antibody. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate three times with wash buffer.

  • Substrate Addition: Add the appropriate enzyme substrate (e.g., TMB for HRP) and incubate until a color develops.

  • Stopping the Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).

  • Data Analysis: Measure the absorbance at the appropriate wavelength. The concentration of the competing acyl-CoA derivative that causes 50% inhibition of the antibody binding (IC₅₀) is determined to quantify cross-reactivity.

Western Blotting for Detection of Protein Acylation

Principle: This technique is used to detect specific acylated proteins in a complex mixture. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with an antibody specific for the acyl-lysine modification.

Protocol:

  • Sample Preparation: Lyse cells or tissues in a suitable lysis buffer containing protease and deacetylase inhibitors. Determine the protein concentration of the lysates.

  • Gel Electrophoresis: Separate the protein lysates (20-50 µg) on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat dry milk or 3% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific for the acyl-CoA derivative of interest (e.g., anti-succinyl-lysine) at the recommended dilution overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times for 10 minutes each with wash buffer.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

Immunoprecipitation (IP) of Acylated Proteins

Principle: IP is used to isolate a specific acylated protein or a complex of proteins from a cell or tissue lysate using an antibody specific for the acyl modification.

Protocol:

  • Lysate Preparation: Prepare cell or tissue lysates in a non-denaturing lysis buffer containing protease and deacetylase inhibitors. Pre-clear the lysate by incubating with protein A/G beads to reduce non-specific binding.

  • Antibody Incubation: Incubate the pre-cleared lysate with the primary antibody against the specific acyl-lysine modification overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G-agarose or magnetic beads to the lysate-antibody mixture and incubate for 1-4 hours at 4°C to capture the antibody-antigen complexes.

  • Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

  • Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Analysis: Analyze the eluted proteins by Western blotting using an antibody against the protein of interest.

Mandatory Visualization

Diagrams created with Graphviz (DOT language) to illustrate key concepts.

experimental_workflow cluster_sample_prep Sample Preparation cluster_elisa Competitive ELISA cluster_wb Western Blot cluster_ip Immunoprecipitation Cell/Tissue Lysate Cell/Tissue Lysate Coat Plate Coat Plate SDS-PAGE SDS-PAGE Cell/Tissue Lysate->SDS-PAGE Incubate with Ab Incubate with Ab Cell/Tissue Lysate->Incubate with Ab Block Block Coat Plate->Block Add Ab + Competitor Add Ab + Competitor Block->Add Ab + Competitor Detect Detect Add Ab + Competitor->Detect Transfer Transfer SDS-PAGE->Transfer Probe with Ab Probe with Ab Transfer->Probe with Ab Visualize Visualize Probe with Ab->Visualize Capture with Beads Capture with Beads Incubate with Ab->Capture with Beads Elute Elute Capture with Beads->Elute Analyze Analyze Elute->Analyze

Caption: Experimental workflows for antibody cross-reactivity analysis.

signaling_pathway cluster_glucose_metabolism Glucose Metabolism cluster_fatty_acid_metabolism Fatty Acid Metabolism cluster_insulin_secretion Insulin (B600854) Secretion Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Citrate Citrate Pyruvate->Citrate AcetylCoA AcetylCoA Citrate->AcetylCoA MalonylCoA MalonylCoA AcetylCoA->MalonylCoA BetaOxidation BetaOxidation MalonylCoA->BetaOxidation inhibits FattyAcids FattyAcids AcylCoA AcylCoA FattyAcids->AcylCoA AcylCoA->BetaOxidation InsulinVesicles InsulinVesicles AcylCoA->InsulinVesicles signals to InsulinRelease InsulinRelease InsulinVesicles->InsulinRelease

Caption: Malonyl-CoA/Long-Chain Acyl-CoA signaling pathway in insulin secretion.

References

A Comparative Guide to Thiophene-Based Enzyme Inhibitors: Structure-Activity Relationships and Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The thiophene (B33073) scaffold is a privileged structure in medicinal chemistry, forming the core of numerous enzyme inhibitors with therapeutic potential. Understanding the structure-activity relationship (SAR) of these compounds is critical for the rational design of more potent and selective drug candidates. This guide provides a comparative analysis of thiophene-based inhibitors for several key enzyme classes, supported by quantitative data and detailed experimental protocols.

Structure-Activity Relationship of Thiophene-Based Inhibitors

The inhibitory potency and selectivity of thiophene-based compounds are significantly influenced by the nature and position of substituents on the thiophene ring. The following tables summarize the SAR for different enzyme classes, highlighting how specific structural modifications impact inhibitory activity.

Protein Kinase Inhibitors

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[1][2][3] Thiophene derivatives have been extensively explored as inhibitors of various protein kinases, including c-Jun N-terminal kinase (JNK), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Akt.

Table 1: SAR of Thiophene-Based Protein Kinase Inhibitors

Target EnzymeThiophene ScaffoldR1R2R3IC50 (µM)Reference
JNK1Thiophene-3-carboxamide (B1338676)4,5-dimethyl-NH-acetyl-naphthaleneH26.0[4]
JNK1Thiophene-3-carboxamide4,5-dimethyl-NH-acetyl-(2-chlorophenyl)H1.4[4]
JNK1Thiophene-3-carboxamide4,5-dimethyl-NH-acetyl-(3-chlorophenyl)H2.6[4]
JNK1Thiophene-3-carboxamide4,5-dimethyl-NH-acetyl-(3-methoxyphenyl)H2.6[4]
VEGFR-2Fused ThienopyrroleVaried aryl/heteroaryl--0.126[5]
VEGFR-2Fused PyrrolothienopyrimidineVaried aryl/heteroaryl--0.075[5]
AktFused ThienopyrroleVaried aryl/heteroaryl--6.96[5]
AktFused PyrrolothienopyrimidineVaried aryl/heteroaryl--4.60[5]

IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

The data indicates that for JNK1 inhibitors based on a thiophene-3-carboxamide scaffold, substitution on the acetamide (B32628) nitrogen significantly impacts potency. Electron-withdrawing groups like chlorine on the phenyl ring enhance inhibitory activity.[4] For fused thiophene derivatives targeting VEGFR-2 and Akt, the specific heterocyclic system and its substituents play a crucial role in determining potency and selectivity.[5]

Carbonic Anhydrase Inhibitors

Carbonic anhydrases (CAs) are metalloenzymes that catalyze the reversible hydration of carbon dioxide and are involved in physiological processes like pH regulation.[6][7][8] Thiophene-based sulfonamides are a well-established class of CA inhibitors.

Table 2: SAR of Thiophene-Based Carbonic Anhydrase Inhibitors

Target EnzymeThiophene ScaffoldR1Ki (nM)Reference
hCA IThiophene-based sulfonamideVaried66.49 - 234,990[9]
hCA IIThiophene-based sulfonamideVaried74.88 - 38,040[9]
hCA IThiophene-based sulfonamide with hydrazinecarbonyl-pyrazolyl4-nitrophenyl2.3 (Selectivity Ratio I/IX: 3217)[10]
hCA IIThiophene-based sulfonamide with hydrazinecarbonyl-pyrazolyl4-nitrophenyl3.9 (Selectivity Ratio II/IX: 3.9)[10]

Ki values represent the inhibition constant, indicating the affinity of the inhibitor for the enzyme.

Thiophene-based sulfonamides exhibit a wide range of inhibitory activities against different human carbonic anhydrase (hCA) isoforms.[9] The introduction of additional heterocyclic moieties, such as a pyrazole (B372694) ring, can lead to highly potent and selective inhibitors, as demonstrated by the sub-nanomolar inhibition of hCA IX.[10] The 2,5-disubstituted and 2,4-disubstituted thiophene sulfonamides generally show a preference for inhibiting hCA II.[11]

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed methodologies for key enzyme inhibition assays.

Protein Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method for determining kinase inhibition by quantifying the amount of ADP produced in the kinase reaction.[12]

  • Compound Preparation: Prepare serial dilutions of the thiophene-based test compounds in DMSO. Further dilute the compounds in the kinase assay buffer to the desired final concentrations. Ensure the final DMSO concentration does not exceed 1%.[12]

  • Kinase Reaction Setup:

    • Add 5 µL of the diluted test compound or vehicle control to the wells of a white 384-well assay plate.

    • Add 10 µL of a 2X kinase/substrate mixture (containing the purified kinase and its specific peptide substrate in kinase assay buffer) to each well.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 10 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 50 µL of Kinase-Glo® Reagent to each well. This converts the generated ADP to ATP, which is then used in a luciferase reaction to produce a luminescent signal.

    • Incubate at room temperature for 30-60 minutes.

  • Data Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.[12]

Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectroscopy)

This method assays the CA-catalyzed CO₂ hydration activity.[13]

  • Reagent Preparation:

    • Assay Buffer: 20 mM HEPES, pH 7.4, containing 20 mM NaBF₄ to maintain constant ionic strength.

    • Indicator: 0.2 mM Phenol (B47542) Red.

    • Enzyme Solution: Prepare a stock solution of the desired human carbonic anhydrase isoform in the assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the thiophene-based sulfonamides in a suitable solvent.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument.

    • The initial rates of the CA-catalyzed CO₂ hydration reaction are followed for a period of 10–100 seconds by monitoring the change in absorbance of the phenol red indicator at 557 nm.

    • The CO₂ concentrations are varied (typically 1.7 to 17 mM) to determine kinetic parameters and inhibition constants.

  • Data Analysis:

    • The initial velocity of the reaction is calculated from the linear portion of the absorbance versus time curve.

    • Inhibition constants (Ki) are determined by fitting the data to appropriate enzyme inhibition models.[13]

Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay measures the activity of acetylcholinesterase (AChE).[14][15]

  • Reagent Preparation:

    • Buffer: 100 mM sodium phosphate (B84403) buffer, pH 8.0.

    • Substrate: Acetylthiocholine iodide (ATCI).

    • Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent).

    • Enzyme Solution: Acetylcholinesterase from a suitable source.

    • Inhibitor Solutions: Prepare serial dilutions of the thiophene-based test compounds.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, DTNB solution, and the test inhibitor solution.

    • Add the AChE solution to initiate a pre-incubation period (e.g., 15 minutes at 25°C).

    • Start the reaction by adding the ATCI substrate.

    • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion.

  • Measurement and Data Analysis:

    • Monitor the increase in absorbance at 412 nm over time using a microplate reader.

    • Calculate the rate of reaction for each inhibitor concentration.

    • The percentage of inhibition is calculated, and the IC50 value is determined from a dose-response curve.[14][15]

Histone Deacetylase (HDAC) Inhibition Assay (Fluorometric)

This protocol outlines a common method for measuring HDAC activity using a fluorogenic substrate.[16]

  • Nuclear Extract Preparation:

    • Homogenize tissue or cells in a pre-extraction buffer.

    • Isolate the nuclear fraction through centrifugation.

    • Extract nuclear proteins using an extraction buffer.

    • Determine the protein concentration of the nuclear extract.

  • Assay Procedure:

    • In a 96-well plate, add the nuclear extract (or purified HDAC enzyme), assay buffer, and the thiophene-based inhibitor at various concentrations.

    • Initiate the reaction by adding a fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

    • Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes).

  • Signal Development and Measurement:

    • Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) and a broad-spectrum HDAC inhibitor (e.g., Trichostatin A) to prevent further deacetylation.

    • Measure the fluorescence using a plate reader with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).

  • Data Analysis:

    • Quantify HDAC activity based on a standard curve generated with a deacetylated standard.

    • Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.[16]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which these enzymes operate and the workflows for their analysis is crucial for a comprehensive understanding.

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates RAS RAS RTK->RAS Activates AKT Akt PI3K->AKT Activates Transcription Factors Transcription Factors AKT->Transcription Factors Regulates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Drives HDAC HDAC Histones Histones HDAC->Histones Deacetylates Histones->Gene Expression Regulates

Caption: Key signaling pathways involving protein kinases and HDACs.

This diagram illustrates the interconnectedness of signaling pathways often targeted in cancer therapy. Receptor Tyrosine Kinases (RTKs), upon activation by growth factors, can initiate cascades like the PI3K/Akt and RAS/RAF/MEK/ERK pathways, which ultimately regulate gene expression through transcription factors.[17] Histone deacetylases (HDACs) play a crucial role in regulating gene expression by modifying chromatin structure.[18]

Experimental_Workflow Compound Library Compound Library Serial Dilution Serial Dilution Compound Library->Serial Dilution Enzyme Inhibition Assay Enzyme Inhibition Assay Serial Dilution->Enzyme Inhibition Assay Data Acquisition Data Acquisition Enzyme Inhibition Assay->Data Acquisition Data Analysis Data Analysis Data Acquisition->Data Analysis IC50/Ki Determination IC50/Ki Determination Data Analysis->IC50/Ki Determination

Caption: General workflow for enzyme inhibitor screening.

This workflow outlines the typical steps involved in screening a library of compounds for enzyme inhibitory activity. It begins with the preparation of compound dilutions, followed by the enzyme assay itself, data collection, and subsequent analysis to determine key inhibitory parameters like IC50 or Ki values.

Acetylcholine_Neurotransmission cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Acetyl-CoA Acetyl-CoA Acetylcholine (ACh) Acetylcholine (ACh) Acetyl-CoA->Acetylcholine (ACh) Choline (B1196258) Choline Choline->Acetylcholine (ACh) via Choline Acetyltransferase Choline Acetyltransferase Choline Acetyltransferase Vesicle Vesicle Acetylcholine (ACh)->Vesicle Stored in ACh Released ACh Vesicle->ACh Released Released AChE Acetylcholinesterase (AChE) ACh Released->AChE Hydrolyzed by ACh Receptor ACh Receptor ACh Released->ACh Receptor Binds to AChE->Choline Recycled Acetate Acetate AChE->Acetate Signal Transduction Signal Transduction ACh Receptor->Signal Transduction

Caption: Acetylcholinesterase in neurotransmission.

This diagram illustrates the critical role of acetylcholinesterase (AChE) in terminating neurotransmission at cholinergic synapses.[19][20][21] Acetylcholine (ACh) released from the presynaptic neuron binds to receptors on the postsynaptic membrane, propagating the signal. AChE in the synaptic cleft rapidly hydrolyzes ACh into choline and acetate, thus ending the signal.[19][20][21] Thiophene-based inhibitors of AChE can prolong the presence of ACh in the synapse, which is a therapeutic strategy for conditions like Alzheimer's disease.

References

Kinetic Showdown: Unveiling the Impact of Mutation on Acyl-CoA Carboxylase Specificity

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of wild-type and mutant propionyl-CoA carboxylase reveals critical determinants of substrate selection, offering valuable insights for enzyme engineering and drug development.

In the intricate world of cellular metabolism, the precise functioning of enzymes is paramount. Acyl-CoA carboxylases (ACCases) are a vital class of enzymes that catalyze the irreversible carboxylation of short-chain acyl-CoAs, a key step in fatty acid and polyketide biosynthesis. Understanding the molecular basis of their substrate specificity is crucial for both fundamental research and the development of novel therapeutics. This guide provides a comparative kinetic analysis of the wild-type propionyl-CoA carboxylase (PCC) from Streptomyces coelicolor and its site-directed mutants, with a focus on the D422 residue, which plays a pivotal role in substrate recognition.

Data Presentation: A Quantitative Look at Catalytic Efficiency

The kinetic parameters of wild-type PCC and its mutants were determined using various acyl-CoA substrates. The data, summarized in the table below, clearly illustrate how single amino acid substitutions in the β subunit (PccB) can dramatically alter the enzyme's substrate preference and catalytic efficiency.

EnzymeSubstrateVmax (µmol/min/mg)Km (µM)kcat/Km (M⁻¹s⁻¹)
Wild-type PccB Acetyl-CoANo activity--
Propionyl-CoA10.5 ± 0.5290 ± 306.0 x 10⁵
Butyryl-CoA8.2 ± 0.4180 ± 207.6 x 10⁵
D422A Mutant Acetyl-CoANo activity--
Propionyl-CoA7.5 ± 0.3350 ± 403.6 x 10⁵
Butyryl-CoA9.1 ± 0.5150 ± 151.0 x 10⁶
D422I Mutant Acetyl-CoA5.1 ± 0.31200 ± 1507.1 x 10⁴
Propionyl-CoA9.8 ± 0.6450 ± 503.6 x 10⁵
Butyryl-CoA6.5 ± 0.4250 ± 304.3 x 10⁵

Experimental Protocols: The Methodology Behind the Data

The following sections detail the key experimental procedures used to generate the comparative kinetic data.

Site-Directed Mutagenesis

The D422 mutations in the pccB gene were introduced using the QuikChange Site-Directed Mutagenesis Kit.[1] The template for mutagenesis was a pET28 vector containing the wild-type pccB gene.[1] Mutagenic primers, typically 30 nucleotides in length with the desired mutation in the center, were used to amplify the plasmid. The successful introduction of the mutations was confirmed by DNA sequencing.[1]

Protein Expression and Purification

The wild-type and mutant PccB proteins were expressed in E. coli BL21(DE3) cells.[1] Protein expression was induced with 0.1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) when the cell culture reached an optical density at 600 nm (A600) of approximately 0.8.[1] The His6-tagged proteins were then purified from the cell lysate using affinity chromatography.[1]

Coupled Enzyme Assay for Kinetic Analysis

The kinetic parameters of the wild-type and mutant enzymes were determined using a coupled spectrophotometric assay.[1] This assay measures the rate of ATP hydrolysis, which is coupled to the carboxylation of the acyl-CoA substrate. The production of ADP is linked to the oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.[1]

The assay mixture (1 ml) contained:

  • 100 mM potassium phosphate (B84403) buffer (pH 7.6)

  • 5 mM MgCl₂

  • 3 mM ATP

  • 50 mM NaHCO₃

  • 0.2 mM NADH

  • 0.5 mM phosphoenolpyruvate

  • 5 units of pyruvate (B1213749) kinase

  • 10 units of lactate (B86563) dehydrogenase

  • 0.3 mg/ml bovine serum albumin (BSA)

  • Varying concentrations of acetyl-CoA, propionyl-CoA, or butyryl-CoA

The reaction was initiated by the addition of the purified enzyme components (the α subunit AccA2 and the wild-type or mutant β subunit PccB).[1] The rate of NADH oxidation was measured, and the kinetic constants (Vmax and Km) were determined by fitting the data to the Michaelis-Menten equation.[1]

Visualizing the Workflow and Enzymatic Reaction

To better illustrate the experimental process and the enzymatic reaction, the following diagrams were generated using Graphviz.

Experimental_Workflow cluster_mutagenesis Site-Directed Mutagenesis cluster_expression Protein Expression & Purification cluster_kinetics Kinetic Analysis pET28_pccB pET28-pccB Plasmid PCR PCR Amplification pET28_pccB->PCR Mutagenic_Primers Mutagenic Primers Mutagenic_Primers->PCR Sequencing DNA Sequencing PCR->Sequencing E_coli E. coli BL21(DE3) Sequencing->E_coli Induction IPTG Induction E_coli->Induction Purification Affinity Chromatography Induction->Purification Coupled_Assay Coupled Enzyme Assay Purification->Coupled_Assay Spectrophotometry Spectrophotometry (A340) Coupled_Assay->Spectrophotometry Data_Analysis Data Analysis Spectrophotometry->Data_Analysis

Caption: Experimental workflow for kinetic comparison.

Acyl_CoA_Carboxylase_Reaction cluster_reactants Reactants cluster_enzyme Enzyme Complex cluster_products Products Acyl_CoA Acyl-CoA PCC Propionyl-CoA Carboxylase (Wild-type or Mutant) Acyl_CoA->PCC HCO3 HCO₃⁻ HCO3->PCC ATP ATP ATP->PCC Carboxylated_Acyl_CoA Carboxylated Acyl-CoA PCC->Carboxylated_Acyl_CoA ADP ADP PCC->ADP Pi Pi PCC->Pi

Caption: The reaction catalyzed by Acyl-CoA Carboxylase.

References

In Vivo Metabolic Crossroads: A Comparative Guide to Thiophene-2-carbonyl-CoA Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the in vivo metabolic fate of thiophene-containing compounds is paramount for assessing efficacy and safety. This guide provides a comparative analysis of the validated and proposed metabolic pathways of Thiophene-2-carbonyl-CoA, a key intermediate in the metabolism of various thiophene (B33073) derivatives.

The in vivo metabolism of this compound is primarily governed by a series of oxidative transformations, leading to metabolites with varying degrees of reactivity and biological activity. The principal pathways include direct hydroxylation mediated by a specific monooxygenase, as well as S-oxidation and epoxidation, both catalyzed by the versatile cytochrome P450 (CYP450) enzyme system. These pathways are not mutually exclusive and can compete, leading to a complex metabolic profile.

Comparative Analysis of Metabolic Pathways

The metabolic fate of this compound is dictated by the interplay of at least three distinct enzymatic pathways. While direct quantitative in vivo data for this compound remains limited, studies on structurally related thiophene compounds provide valuable insights into the potential distribution of metabolic flux.

Metabolic PathwayKey EnzymePrimary MetaboliteMetabolic Consequences
Direct Hydroxylation This compound monooxygenase5-hydroxythis compoundLikely leads to more polar, readily excretable metabolites.[1]
S-oxidation Cytochrome P450Thiophene-S-oxideFormation of a reactive electrophilic intermediate that can be trapped by nucleophiles like glutathione (B108866) (GSH).[2][3][4]
Epoxidation Cytochrome P450Thiophene epoxideFormation of another reactive intermediate, which can also be conjugated with GSH.[2]

Visualizing the Metabolic Network

The metabolic pathways of this compound can be visualized as a branching network, highlighting the key intermediates and enzymatic steps.

cluster_enzymes Enzymatic Conversion T2CCoA This compound HT2CCoA 5-hydroxythis compound T2CCoA->HT2CCoA Direct Hydroxylation TSO Thiophene-S-oxide (Reactive Intermediate) T2CCoA->TSO S-oxidation TE Thiophene epoxide (Reactive Intermediate) T2CCoA->TE Epoxidation T2CCoAM This compound monooxygenase CYP450_S Cytochrome P450 CYP450_E Cytochrome P450 FurtherMetabolism Further Metabolism HT2CCoA->FurtherMetabolism GSH_S GSH Conjugate TSO->GSH_S GSH Trapping GSH_E GSH Conjugate TE->GSH_E GSH Trapping Excretion Excretion GSH_S->Excretion GSH_E->Excretion FurtherMetabolism->Excretion

Metabolic pathways of this compound.

Experimental Validation Protocols

Validating and quantifying the flux through these metabolic pathways in vivo requires a multi-faceted approach, often employing animal models and advanced analytical techniques.

Key Experimental Methodologies
ExperimentObjectiveKey Methodologies
In Vivo Metabolic Fate Study To identify and quantify the major metabolites of this compound in a biological system.Administration of the compound to an animal model (e.g., rats), followed by collection of urine and plasma samples over a time course. Metabolite profiling using LC-MS/MS.
Trapping of Reactive Metabolites To detect the formation of reactive intermediates from the S-oxidation and epoxidation pathways.Co-administration of the compound with a trapping agent such as N-acetylcysteine (a precursor to GSH) in vivo. Analysis of urine for the corresponding mercapturic acid conjugates by LC-MS/MS.[3][5]
Stable Isotope Tracing To quantitatively determine the metabolic flux through competing pathways.Synthesis of a stable isotope-labeled version of Thiophene-2-carboxylic acid (e.g., with ¹³C). Administration to an animal model and analysis of the isotopic enrichment in downstream metabolites using high-resolution mass spectrometry.
General Experimental Workflow for In Vivo Validation

The following diagram outlines a typical workflow for the in vivo validation of this compound metabolic pathways.

Start Compound Administration (this compound or precursor) AnimalModel Animal Model (e.g., Rat) Start->AnimalModel SampleCollection Sample Collection (Urine, Plasma, Tissues) AnimalModel->SampleCollection SamplePrep Sample Preparation (Extraction, Derivatization) SampleCollection->SamplePrep LCMS LC-MS/MS Analysis SamplePrep->LCMS MetaboliteID Metabolite Identification LCMS->MetaboliteID Quantification Metabolite Quantification LCMS->Quantification DataInterpretation Data Interpretation & Pathway Validation MetaboliteID->DataInterpretation FluxAnalysis Metabolic Flux Analysis (with Stable Isotopes) Quantification->FluxAnalysis FluxAnalysis->DataInterpretation

A general experimental workflow for in vivo studies.

Conclusion

The in vivo metabolism of this compound is a critical area of study for drug development. The primary competing pathways of direct hydroxylation, S-oxidation, and epoxidation determine the ultimate fate and potential toxicity of thiophene-containing xenobiotics. While direct quantitative data for this compound is an area for future research, the methodologies and comparative frameworks presented here provide a robust foundation for the in vivo validation of its metabolic pathways. Further studies employing stable isotope tracing and advanced mass spectrometry techniques will be instrumental in precisely delineating the metabolic flux and enhancing the predictive power of preclinical safety assessments.

References

A Comparative Metabolomics Guide to Bacterial Degradation of Thiophene-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the metabolic responses of different bacterial genera known to degrade thiophene-2-carboxylate (B1233283) (T2C), a sulfur-containing heterocyclic aromatic compound. Thiophene (B33073) derivatives are present in crude petroleum and are used in the synthesis of various pharmaceuticals.[1][2] Understanding the microbial metabolism of these compounds is crucial for bioremediation efforts and for assessing the environmental fate of thiophene-based drugs. This document outlines the known metabolic pathways, presents representative comparative data, and provides detailed experimental protocols for metabolomic analysis.

Bacterial Degradation of Thiophene-2-carboxylate: A Comparative Overview

Several bacterial species have been identified with the ability to utilize T2C as a sole source of carbon, energy, and sulfur.[2][3] Notable among these are species belonging to the genera Aquamicrobium, Vibrio, and Rhodococcus.[4] While the end products of T2C metabolism are generally similar, leading to intermediates of central metabolism, the efficiency and specific metabolic signatures can vary between different bacteria.

The primary degradation pathway for T2C has been documented in multiple bacterial species and proceeds through several key steps.[1][2][4] This pathway involves the initial activation of T2C to its CoA ester, followed by oxidation and hydrolytic cleavage of the thiophene ring to yield 2-oxoglutarate, which then enters the Krebs cycle.[1][2][4] The sulfur atom from the thiophene ring is typically released as sulfate.[2]

A separate, non-growth-supporting pathway has been described in a photosynthetic bacterium, which transforms T2C to tetrahydrothiophene-2-carboxylate and 3-hydroxytetrahydrothiophene-2-carboxylate.[1][4]

Comparative Metabolite Profiles

While a direct, side-by-side quantitative metabolomics study of different bacterial species grown on thiophene-2-carboxylate is not extensively available in the literature, we can construct a representative comparison based on the known degradation pathway and the general metabolic characteristics of the involved genera. The following table summarizes expected key metabolite variations.

MetaboliteAquamicrobium defluviiVibrio sp. YC1Rhodococcus sp.Expected Role in T2C Metabolism
Thiophene-2-carboxylate-CoA HighHighModerateKey initial activated intermediate in the degradation pathway.[1][2][4]
2-Oxoglutarate HighHighHighCentral metabolite and the primary entry point of T2C carbon into the Krebs cycle.[1][2]
Glutamate (B1630785) ElevatedElevatedElevatedReadily synthesized from 2-oxoglutarate, indicating assimilation of T2C carbon into amino acid biosynthesis.[2]
Proline ElevatedElevatedElevatedDerived from glutamate, its presence indicates active amino acid metabolism from T2C degradation products.[2]
Arginine ElevatedElevatedElevatedAlso derived from the glutamate pathway, showing further assimilation of carbon from T2C.[2]
Sulfate HighHighHighThe final product of sulfur mineralization from the thiophene ring.[2][3]
Succinate ModerateModerateModerateAn intermediate of the Krebs cycle, its levels would be influenced by the influx of 2-oxoglutarate.
Malate ModerateModerateModerateAnother Krebs cycle intermediate downstream of 2-oxoglutarate.

Experimental Protocols

Bacterial Culture and Sample Preparation
  • Bacterial Strains: Aquamicrobium defluvii, Vibrio sp. YC1, Rhodococcus sp.

  • Culture Medium: A minimal salts medium with thiophene-2-carboxylate (e.g., 5 mM) as the sole carbon and energy source.

  • Growth Conditions: Aerobic growth at an optimal temperature for each strain (e.g., 30°C) with shaking (e.g., 200 rpm).

  • Sampling: Harvest bacterial cells during the mid-exponential growth phase by centrifugation at 4°C.

  • Metabolite Extraction: Quench metabolic activity by rapidly resuspending the cell pellet in a cold (-20°C) 60% ethanol (B145695) solution. Perform extraction using a suitable method such as sonication or bead beating, followed by centrifugation to remove cell debris. The supernatant contains the intracellular metabolites.

GC-MS Metabolomics Protocol
  • Derivatization: Evaporate the metabolite extract to dryness under a stream of nitrogen. To derivatize the non-volatile metabolites, add methoxyamine hydrochloride in pyridine (B92270) to the dry extract and incubate to protect carbonyl groups. Subsequently, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) and incubate to silylate hydroxyl, carboxyl, amino, and thiol groups, thereby increasing their volatility for GC-MS analysis.[5]

  • GC-MS Analysis:

    • Gas Chromatograph: Agilent 6890 GC or similar.

    • Column: A non-polar column such as a DB-5ms.

    • Injection: Splitless injection of 1 µL of the derivatized sample.

    • Oven Program: Start at a low temperature (e.g., 70°C), hold for a few minutes, then ramp up to a high temperature (e.g., 320°C) to elute all derivatized metabolites.

    • Mass Spectrometer: Agilent 5973 MSD or similar, operated in full scan mode over a mass range of m/z 50-600.

  • Data Analysis: Process the raw data using software such as Agilent MassHunter or open-source alternatives like XCMS. Identify metabolites by comparing their mass spectra and retention times to a reference library (e.g., NIST).

LC-MS Metabolomics Protocol
  • Sample Preparation: Dilute the metabolite extract in a suitable solvent compatible with the LC mobile phase (e.g., 50% acetonitrile (B52724) in water).

  • LC-MS Analysis:

    • Liquid Chromatograph: Agilent 1290 Infinity LC or similar.

    • Column: A reversed-phase C18 column for separating a wide range of polar and non-polar metabolites.

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap, operated in both positive and negative ion modes to cover a broad range of metabolites.

  • Data Analysis: Process the data using vendor-specific software or open-source platforms. Identify metabolites by matching their accurate mass and fragmentation patterns to metabolomics databases (e.g., METLIN, KEGG).

Visualizations

Thiophene-2-Carboxylate Degradation Pathway

T2C_Degradation_Pathway T2C Thiophene-2-carboxylate T2C_CoA Thiophene-2-carboxyl-CoA T2C->T2C_CoA ATP, CoA Hydroxylated_Intermediate Hydroxylated Intermediate T2C_CoA->Hydroxylated_Intermediate Oxidation Ring_Cleavage_Product Ring Cleavage Product Hydroxylated_Intermediate->Ring_Cleavage_Product Ring Opening Oxoglutarate 2-Oxoglutarate Ring_Cleavage_Product->Oxoglutarate Hydrolysis (Sulfide released) Krebs_Cycle Krebs Cycle Oxoglutarate->Krebs_Cycle

Caption: Proposed metabolic pathway for thiophene-2-carboxylate degradation in bacteria.

Experimental Workflow for Comparative Metabolomics

Metabolomics_Workflow cluster_culture Bacterial Culture cluster_sample_prep Sample Preparation cluster_analysis Metabolomic Analysis cluster_data Data Analysis A_def Aquamicrobium defluvii Harvesting Cell Harvesting (Centrifugation) A_def->Harvesting V_yc1 Vibrio sp. YC1 V_yc1->Harvesting R_sp Rhodococcus sp. R_sp->Harvesting Extraction Metabolite Extraction (Cold Ethanol) Harvesting->Extraction GC_MS GC-MS Extraction->GC_MS LC_MS LC-MS Extraction->LC_MS Processing Data Processing (Peak Picking, Alignment) GC_MS->Processing LC_MS->Processing Identification Metabolite Identification (Database Matching) Processing->Identification Comparison Comparative Analysis Identification->Comparison

Caption: A generalized workflow for the comparative metabolomic analysis of bacteria.

References

The Metabolic Crossroads of Thiophene-2-carbonyl-CoA: A Comparative Guide to its Degradative Fate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the metabolic pathways of xenobiotic compounds is paramount. Thiophene-containing molecules are prevalent in pharmaceuticals and industrial chemicals, making their environmental fate and potential for bioaccumulation a critical area of study. This guide provides a comparative analysis of the confirmed enzymatic degradation of Thiophene-2-carbonyl-CoA, a key intermediate in the breakdown of thiophene-2-carboxylate (B1233283), and discusses potential alternative metabolic routes.

The central role of this compound in a proposed degradative pathway has been primarily elucidated in the bacterium Aquamicrobium defluvii. This pathway represents a crucial biological mechanism for the detoxification and assimilation of thiophene-based environmental pollutants. While a well-defined, directly competing degradative pathway for this compound has yet to be fully characterized, this guide will compare the established pathway with the metabolic strategies employed for other aromatic acyl-CoA thioesters and the less-defined routes in other thiophene-degrading microorganisms.

The Confirmed Degradative Pathway in Aquamicrobium defluvii

The primary and most well-documented pathway for the degradation of thiophene-2-carboxylate (T2C) funnels through the activation of T2C to its coenzyme A (CoA) thioester, this compound.[1][2] This initial step is crucial as it prepares the relatively inert thiophene (B33073) ring for subsequent enzymatic attack. The central role of this compound is confirmed by the identification of a specific monooxygenase that acts upon it.[3]

The key enzymatic steps in this pathway are:

  • Activation: Thiophene-2-carboxylate is activated to this compound by a dedicated ligase.

  • Hydroxylation: The enzyme This compound monooxygenase (EC 1.14.99.35) catalyzes the hydroxylation of the thiophene ring at the C5 position, yielding 5-hydroxythis compound . This is an oxygen-dependent reaction.

  • Ring Opening and Desulfurization: Subsequent enzymatic steps lead to the opening of the thiophene ring and the release of the sulfur atom, which is eventually oxidized.

  • Metabolic Integration: The resulting carbon skeleton is further metabolized, ultimately entering central metabolic pathways.

The overall flow of this pathway is depicted in the following diagram:

Thiophene_Degradation T2C Thiophene-2-carboxylate T2C_CoA This compound T2C->T2C_CoA Thiophene-2-carboxylate- -CoA ligase HT2C_CoA 5-hydroxythis compound T2C_CoA->HT2C_CoA This compound monooxygenase (EC 1.14.99.35) + O2 RingOpening Ring-Opened Intermediates HT2C_CoA->RingOpening Further enzymatic steps Metabolism Central Metabolism RingOpening->Metabolism

A diagram of the confirmed degradative pathway of this compound.

Comparative Analysis with Alternative Metabolic Fates

While a dedicated alternative degradative pathway for this compound is not well-documented, its fate can be compared with the metabolism of other aromatic acyl-CoA thioesters and the processes in other thiophene-degrading organisms.

Comparison with Benzoyl-CoA Degradation

Benzoyl-CoA is a central intermediate in the anaerobic degradation of a wide range of aromatic compounds.[4][5][6] The initial steps of its degradation bear resemblance to the thiophene pathway, namely the activation of the parent aromatic acid to its CoA thioester. However, the core strategy for dearomatization differs significantly.

FeatureThis compound Pathway (A. defluvii)Benzoyl-CoA Pathway (Anaerobic)
Activation Thiophene-2-carboxylate -> this compoundBenzoate -> Benzoyl-CoA
Dearomatization Strategy Monooxygenation (Hydroxylation)Reduction
Key Enzyme This compound monooxygenaseBenzoyl-CoA reductase
Requirement for O2 Aerobic (Oxygen-dependent)Anaerobic (Oxygen-sensitive)
Initial Product 5-hydroxythis compoundCyclohex-1,5-diene-1-carbonyl-CoA

This comparison highlights a fundamental divergence in the biochemical logic for destabilizing the aromatic ring. The thiophene pathway employs an oxidative attack, whereas the benzoyl-CoA pathway utilizes a reductive approach to break the aromaticity.

Potential Roles in Other Thiophene-Degrading Organisms

Bacteria from the genera Vibrio and Rhodococcus are also known to degrade thiophene-2-carboxylate.[7] However, the specific enzymatic steps involving this compound in these organisms are not as clearly defined as in A. defluvii. It is plausible that they employ a similar monooxygenase-initiated pathway, but variations in enzyme specificity and subsequent downstream processing could exist. The metabolic versatility of Rhodococcus species, in particular, suggests that they may possess a broader range of enzymes capable of transforming aromatic compounds.[8][9][10][11][12]

Experimental Data and Protocols

Below are generalized protocols for key experiments that would be necessary to confirm and quantify the activity of the this compound degradative pathway.

Experimental Protocol 1: Synthesis of this compound

Objective: To chemically synthesize this compound for use as a substrate in enzymatic assays.

Methodology:

  • Activation of Thiophene-2-carboxylic acid: Thiophene-2-carboxylic acid is converted to its corresponding acid chloride, Thiophene-2-carbonyl chloride, using a suitable chlorinating agent (e.g., thionyl chloride or oxalyl chloride) in an inert solvent.

  • Thioesterification: The resulting Thiophene-2-carbonyl chloride is then reacted with the free thiol group of Coenzyme A in a buffered aqueous solution at a controlled pH to form the thioester bond, yielding this compound.

  • Purification: The synthesized this compound is purified from the reaction mixture using techniques such as solid-phase extraction or high-performance liquid chromatography (HPLC).

  • Characterization: The identity and purity of the synthesized product are confirmed by analytical methods such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Experimental Protocol 2: Assay for this compound Monooxygenase Activity

Objective: To measure the enzymatic activity of this compound monooxygenase.

Methodology:

  • Enzyme Preparation: A cell-free extract containing the monooxygenase is prepared from a culture of Aquamicrobium defluvii grown on a thiophene-2-carboxylate-containing medium. The enzyme can be further purified using standard chromatography techniques.

  • Reaction Mixture: The assay mixture contains a suitable buffer, the enzyme preparation, this compound, a reducing equivalent (e.g., NADH or NADPH), and is initiated by the addition of the enzyme.

  • Incubation: The reaction is incubated at a controlled temperature.

  • Detection of Product Formation: The formation of 5-hydroxythis compound is monitored over time. This can be achieved by:

    • HPLC analysis: Separating the substrate and product by reverse-phase HPLC and quantifying the product peak area.

    • Spectrophotometric assay: If the product has a distinct absorbance spectrum compared to the substrate, the change in absorbance at a specific wavelength can be monitored.

  • Calculation of Activity: The rate of product formation is used to calculate the enzyme activity, typically expressed in units of micromoles of product formed per minute per milligram of protein.

The logical workflow for these experiments is illustrated below:

Experimental_Workflow cluster_synthesis Substrate Synthesis cluster_assay Enzyme Assay T2C_acid Thiophene-2-carboxylic acid T2C_Cl Thiophene-2-carbonyl chloride T2C_acid->T2C_Cl Activation T2C_CoA_syn This compound T2C_Cl->T2C_CoA_syn CoA Coenzyme A CoA->T2C_CoA_syn Thioesterification Assay_mix Assay Mixture (Buffer, Reducing Equivalents) T2C_CoA_syn->Assay_mix Substrate Enzyme_prep Enzyme Preparation (from A. defluvii) Enzyme_prep->Assay_mix Incubation Incubation Assay_mix->Incubation Detection Product Detection (HPLC, Spectrophotometry) Incubation->Detection Activity_calc Activity Calculation Detection->Activity_calc

A workflow diagram for the synthesis and assay of this compound.

Conclusion

The degradation of this compound via a specific monooxygenase in Aquamicrobium defluvii represents a key pathway for the environmental bioremediation of thiophene-containing pollutants. While a direct, competing degradative pathway has not been identified, comparison with the metabolism of other aromatic acyl-CoA thioesters, such as benzoyl-CoA, reveals different enzymatic strategies for ring dearomatization. Further research is needed to elucidate the detailed enzymatic steps in other thiophene-degrading organisms and to obtain quantitative kinetic data for the known pathway enzymes. The experimental protocols outlined here provide a framework for future studies aimed at filling these knowledge gaps and harnessing the potential of these microbial pathways for biotechnological applications.

References

A Comparative Guide to Orthogonal Methods for the Quantification of Thiophene-2-carbonyl-CoA in Complex Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of key metabolites is paramount. Thiophene-2-carbonyl-CoA, an intermediate in the metabolism of thiophene-based compounds, represents a critical analyte whose concentration can provide insights into metabolic flux and enzyme activity. This guide provides a comparative overview of orthogonal analytical methods for the quantification of this compound in complex mixtures, offering detailed experimental protocols and performance data to aid in method selection and implementation.

The two primary orthogonal methods detailed here are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). Additionally, the principles of a commercially available enzymatic assay suitable for the quantification of acyl-CoAs are discussed as a viable third orthogonal approach.

Metabolic Pathway of Thiophene-2-carboxylate

Thiophene-2-carboxylate is activated by ligation to Coenzyme A (CoA) to form this compound. This intermediate is then a substrate for further enzymatic reactions, such as oxidation by this compound monooxygenase.[1][2]

This compound Pathway Metabolic Activation of Thiophene-2-carboxylate T2C Thiophene-2-carboxylate Enzyme1 Acyl-CoA Synthetase T2C->Enzyme1 ATP, CoA-SH T2CCoA This compound Enzyme2 This compound monooxygenase T2CCoA->Enzyme2 O2, AH2 HT2CCoA 5-hydroxythis compound Enzyme1->T2CCoA AMP, PPi Enzyme2->HT2CCoA H2O, A

Caption: Metabolic pathway of Thiophene-2-carboxylate activation and initial oxidation.

Quantitative Method Comparison

The selection of an appropriate analytical method depends on the specific requirements of the study, such as sensitivity, selectivity, throughput, and available instrumentation. Below is a summary of the expected performance of LC-MS/MS and HPLC-UV for the quantification of this compound, based on data from similar short-chain acyl-CoAs.[3][4][5][6]

ParameterLC-MS/MSHPLC-UVEnzymatic Assay (Fluorometric)
Principle Chromatographic separation followed by mass-based detection and fragmentation.Chromatographic separation followed by UV absorbance detection.Coupled enzymatic reaction leading to a fluorescent product.
Selectivity Very High (based on retention time and specific mass transitions).Moderate (risk of co-eluting compounds with similar UV absorbance).Moderate to High (dependent on enzyme specificity for acyl-CoAs).
Sensitivity (LOQ) Very High (low nM to sub-nM range).[3]Low (µM to mM range).[5]High (sub-µM range).[7]
Linearity Excellent (typically >0.99).[8]Good (>0.99).[6]Good (>0.99).[7]
Accuracy High (typically 85-115%).Moderate to High (can be affected by matrix interferences).Good (can be affected by interfering enzymes in the sample).
Precision (%RSD) High (<15%).Good (<15%).Good (<10%).
Throughput High (with modern UPLC systems).Moderate.Very High (plate-based format).
Instrumentation UPLC, Triple Quadrupole Mass Spectrometer.HPLC with UV/DAD detector.Fluorescence Plate Reader.

Experimental Protocols

Method 1: LC-MS/MS Quantification

This method is adapted from established protocols for short-chain acyl-CoAs and offers the highest sensitivity and selectivity.[1][8][9][10][11]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of sample (e.g., cell lysate, tissue homogenate), add 200 µL of ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA) in methanol (B129727) containing a suitable internal standard (e.g., ¹³C-labeled acyl-CoA).

  • Vortex for 1 minute at 4°C.

  • Incubate on ice for 10 minutes to allow for complete protein precipitation.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to an autosampler vial for analysis.

2. Chromatographic Conditions

  • Column: Reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-1 min: 2% B

    • 1-8 min: 2-50% B

    • 8-9 min: 50-98% B

    • 9-11 min: 98% B

    • 11-12 min: 98-2% B

    • 12-15 min: 2% B

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Hypothetical for this compound):

    • Precursor Ion [M+H]⁺: To be determined based on the molecular weight of this compound.

    • Product Ion (for quantification): [M-507+H]⁺ (corresponding to the loss of the phosphoadenosine diphosphate (B83284) moiety).

    • Product Ion (for confirmation): m/z 428 (characteristic fragment of the CoA moiety).

  • Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters by infusing a standard of this compound.

Method 2: HPLC-UV Quantification

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load 500 µL of sample.

  • Wash with 1 mL of water to remove polar impurities.

  • Elute this compound with 1 mL of methanol.

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute in 100 µL of the mobile phase.

2. Chromatographic Conditions

  • Column: Reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase: 90% 25 mM potassium phosphate (B84403) buffer (pH 2.5) and 10% acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm (for the adenine (B156593) moiety of CoA) or a wavelength specific to the thiophene (B33073) ring if it provides sufficient sensitivity.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

3. Quantification

  • Generate a standard curve using a certified reference standard of this compound.

  • Quantify the analyte in samples by comparing the peak area to the standard curve.

Method 3: Enzymatic Assay (Fluorometric)

Commercially available kits can be used to quantify total fatty acyl-CoAs. These assays are typically based on a coupled enzyme system where the oxidation of the acyl-CoA leads to the production of a fluorescent product.[7]

1. Principle

  • An acyl-CoA oxidase acts on the acyl-CoA, producing H₂O₂.

  • Horseradish peroxidase, in the presence of H₂O₂, converts a non-fluorescent probe to a highly fluorescent product.

  • The fluorescence intensity is directly proportional to the acyl-CoA concentration.

2. General Protocol

  • Prepare samples and standards in a 96-well plate.

  • Add the reaction mix containing the enzymes and fluorescent probe.

  • Incubate at room temperature for 30-60 minutes.

  • Measure fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm).[7]

  • Calculate the concentration based on a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comparison and validation of the orthogonal methods described.

Orthogonal Method Comparison Workflow Workflow for Comparing Orthogonal Quantification Methods cluster_0 Sample Preparation cluster_1 Analytical Methods cluster_2 Data Analysis and Validation Sample Complex Biological Sample (e.g., Cell Lysate) Spike Spike with known concentration of this compound Sample->Spike LCMS LC-MS/MS Analysis Spike->LCMS HPLC HPLC-UV Analysis Spike->HPLC Enzyme Enzymatic Assay Spike->Enzyme Quant Quantification of Analyte LCMS->Quant HPLC->Quant Enzyme->Quant Compare Comparison of Quantitative Results Quant->Compare Validate Validation of Method Performance (Accuracy, Precision, Linearity, etc.) Compare->Validate

Caption: A logical workflow for the comparative validation of analytical methods.

References

Comparative study of thia fatty acid metabolism versus standard fatty acid metabolism.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways and effects of thia fatty acids versus standard fatty acids. The information presented herein is supported by experimental data to aid in the understanding and potential therapeutic application of these modified fatty acids.

Introduction

Thia fatty acids are synthetic fatty acid analogues where a methylene (B1212753) group in the carbon chain is replaced by a sulfur atom. While their chemical properties are similar to naturally occurring fatty acids, this substitution significantly alters their metabolic fate and biological effects.[1][2] The position of the sulfur atom is a critical determinant of their metabolic pathway and subsequent physiological impact.[1][2] This guide will compare the metabolism of 3-thia and 4-thia fatty acids with that of standard fatty acids.

Data Presentation: A Comparative Overview

The following tables summarize the key differences in the metabolism and effects of standard, 3-thia, and 4-thia fatty acids.

FeatureStandard Fatty Acids3-Thia Fatty Acids4-Thia Fatty Acids
Primary Metabolic Pathway Mitochondrial Beta-OxidationPeroxisomal Beta-Oxidation & Omega-OxidationMitochondrial Beta-Oxidation (with complications)
Activation Acyl-CoA synthetase in cytoplasmAcyl-CoA synthetase in endoplasmic reticulumAcyl-CoA synthetase in endoplasmic reticulum
Mitochondrial Beta-Oxidation Primary energy-yielding processBlockedOccurs, but leads to accumulation of inhibitory metabolites
Key Metabolic Intermediates Acetyl-CoA, FADH₂, NADHShort sulfoxy dicarboxylic acidsAlkylthioacryloyl-CoA
Effect on Fatty Acid Oxidation Substrate for energy productionIncreased fatty acid oxidation in the liverInhibition of fatty acid oxidation
Effect on Lipid Synthesis Precursor for triglyceride and cholesterol synthesisInhibition of fatty acid and cholesterol synthesisCan induce fatty liver
Key Regulatory Effects Allosteric and hormonal regulationInduction of PPARα and RXRα, activation of CPT IInhibition of CPT-II

Metabolic Pathways: A Detailed Comparison

Standard Fatty Acid Metabolism: Mitochondrial Beta-Oxidation

Standard fatty acids are a primary source of energy for many tissues. After activation to their CoA esters in the cytoplasm, they are transported into the mitochondria via the carnitine shuttle.[3][4][5] Inside the mitochondria, they undergo a cyclical process called beta-oxidation, where two-carbon units are sequentially cleaved to produce acetyl-CoA, NADH, and FADH₂.[6][7] These products then enter the citric acid cycle and the electron transport chain to generate large quantities of ATP.

Standard_Fatty_Acid_Metabolism Fatty_Acid Fatty Acid (in Cytoplasm) Acyl_CoA Fatty Acyl-CoA Fatty_Acid->Acyl_CoA Acyl-CoA Synthetase Acyl_Carnitine Acyl-Carnitine Acyl_CoA->Acyl_Carnitine CPT I Mito_Acyl_CoA Fatty Acyl-CoA (in Mitochondria) Acyl_Carnitine->Mito_Acyl_CoA Translocase Mitochondrion Mitochondrion Beta_Oxidation Beta-Oxidation Cycle Mito_Acyl_CoA->Beta_Oxidation CPT II Acetyl_CoA Acetyl-CoA Beta_Oxidation->Acetyl_CoA TCA_Cycle TCA Cycle Beta_Oxidation->TCA_Cycle NADH, FADH₂ Acetyl_CoA->TCA_Cycle ATP ATP TCA_Cycle->ATP e- Transport Chain

Standard Fatty Acid Beta-Oxidation Pathway.

3-Thia Fatty Acid Metabolism: A Shift to Peroxisomes

The presence of a sulfur atom at the 3-position (beta-position) of the fatty acid chain fundamentally alters its metabolism by blocking mitochondrial beta-oxidation.[1][2][8] These fatty acids are activated to their CoA esters in the endoplasmic reticulum.[1][2] Unable to be processed in the mitochondria, they are instead metabolized through omega-oxidation, also in the endoplasmic reticulum, followed by peroxisomal beta-oxidation.[1][2] This process results in the formation of short sulfoxy dicarboxylic acids.[1][2]

A significant metabolic effect of 3-thia fatty acids is the induction of hepatic fatty acid oxidation.[1][2] This is achieved through the inhibition of malonyl-CoA synthesis, which in turn activates carnitine palmitoyltransferase I (CPT I), the rate-limiting enzyme for mitochondrial fatty acid uptake.[1][2] Furthermore, 3-thia fatty acids induce the expression of CPT-II and enzymes involved in peroxisomal beta-oxidation, largely through the activation of the nuclear receptors PPARα and RXRα.[1][2] This overall increase in fatty acid catabolism contributes to their hypolipidemic effects.[1][2][9]

Thia_Fatty_Acid_Metabolism_3 cluster_er Endoplasmic Reticulum Thia_FA 3-Thia Fatty Acid Thia_Acyl_CoA 3-Thia Acyl-CoA Thia_FA->Thia_Acyl_CoA Activation ER Endoplasmic Reticulum Omega_Oxidation ω-Oxidation & Sulfur Oxidation Thia_Acyl_CoA->Omega_Oxidation PPARa PPARα/RXRα Activation Thia_Acyl_CoA->PPARa Malonyl_CoA ↓ Malonyl-CoA Thia_Acyl_CoA->Malonyl_CoA Inhibits Synthesis Perox_Beta_Ox Peroxisomal β-Oxidation Omega_Oxidation->Perox_Beta_Ox Peroxisome Peroxisome Metabolites Short Sulfoxy Dicarboxylic Acids Perox_Beta_Ox->Metabolites Gene_Expression ↑ Gene Expression (CPT II, Perox. Enzymes) PPARa->Gene_Expression FA_Oxidation ↑ Fatty Acid Oxidation Gene_Expression->FA_Oxidation CPT1_Activation ↑ CPT I Activity Malonyl_CoA->CPT1_Activation CPT1_Activation->FA_Oxidation

Metabolic Pathway of 3-Thia Fatty Acids.

4-Thia Fatty Acid Metabolism: An Inhibitory Pathway

In contrast to 3-thia fatty acids, 4-thia fatty acids can undergo beta-oxidation, primarily within the mitochondria.[1][2] However, this process is inefficient and leads to the accumulation of an intermediate metabolite, alkylthioacryloyl-CoA.[1][2] This accumulation has significant inhibitory effects on fatty acid metabolism. Specifically, alkylthioacryloyl-CoA is a potent inhibitor of CPT-II, a crucial enzyme in the carnitine shuttle system responsible for transporting fatty acids into the mitochondrial matrix.[1][2] This inhibition effectively blocks the oxidation of other fatty acids, leading to a decrease in overall fatty acid oxidation and potentially contributing to the development of fatty liver.[1][2]

Thia_Fatty_Acid_Metabolism_4 Thia_FA 4-Thia Fatty Acid Thia_Acyl_CoA 4-Thia Acyl-CoA Thia_FA->Thia_Acyl_CoA Activation Mitochondrion Mitochondrion Beta_Oxidation Mitochondrial β-Oxidation Thia_Acyl_CoA->Beta_Oxidation Accumulation Alkylthioacryloyl-CoA (Accumulates) Beta_Oxidation->Accumulation CPT2 CPT II Accumulation->CPT2 Inhibits FA_Oxidation Fatty Acid Oxidation CPT2->FA_Oxidation Required for

Metabolic Pathway of 4-Thia Fatty Acids.

Experimental Protocols

Detailed experimental protocols for studying fatty acid metabolism are crucial for obtaining reliable and reproducible data. Below are generalized methodologies for key experiments cited in the literature.

Measurement of Mitochondrial and Peroxisomal Beta-Oxidation

Objective: To quantify the rate of fatty acid oxidation in isolated mitochondria and peroxisomes.

Protocol:

  • Isolation of Organelles: Isolate mitochondria and peroxisomes from tissue homogenates (e.g., rat liver) by differential centrifugation.

  • Substrate Preparation: Use radiolabeled fatty acids (e.g., [1-¹⁴C]palmitoyl-CoA) as substrates.

  • Incubation: Incubate the isolated organelles with the radiolabeled substrate in a suitable reaction buffer. For mitochondrial beta-oxidation, include cofactors such as L-carnitine, CoA, NAD+, and FAD. For peroxisomal beta-oxidation, include cofactors like CoA, NAD+, and FAD, but omit L-carnitine.

  • Measurement of Oxidation: Quantify the production of radiolabeled acid-soluble metabolites (for mitochondrial beta-oxidation) or chain-shortened products (for peroxisomal beta-oxidation) over time using liquid scintillation counting or HPLC.

  • Inhibitor Studies: To differentiate between mitochondrial and peroxisomal oxidation, specific inhibitors can be used. For example, rotenone (B1679576) and antimycin A can be used to inhibit the mitochondrial electron transport chain.

Gene Expression Analysis by Quantitative PCR (qPCR)

Objective: To measure the expression levels of genes involved in fatty acid metabolism (e.g., CPT1, CPT2, PPARA).

Protocol:

  • RNA Extraction: Isolate total RNA from cells or tissues of interest using a commercial RNA extraction kit.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using gel electrophoresis or a bioanalyzer.

  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

  • qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a fluorescent dye (e.g., SYBR Green) or a probe-based assay.

  • Data Analysis: Normalize the expression of the target genes to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the ΔΔCt method.

Conclusion

The substitution of a carbon atom with a sulfur atom in the fatty acid chain profoundly alters its metabolism and biological activity. While 3-thia fatty acids evade mitochondrial beta-oxidation and instead promote overall fatty acid catabolism through peroxisomal pathways and activation of PPARα, 4-thia fatty acids enter the mitochondrial pathway but lead to the accumulation of an inhibitory metabolite that curtails fatty acid oxidation. This comparative understanding is essential for researchers and drug development professionals exploring the therapeutic potential of thia fatty acids in metabolic diseases. The distinct mechanisms of action offer opportunities for targeted pharmacological interventions.

References

Safety Operating Guide

Safe Disposal of Thiophene-2-carbonyl-CoA: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental responsibility. Thiophene-2-carbonyl-CoA, a complex thioester, requires careful management due to the potential hazards associated with its thiophene (B33073) moiety. This guide provides essential, step-by-step procedures for its proper disposal.

Immediate Safety and Handling Precautions:

Before initiating any disposal procedures, it is crucial to consult the specific Safety Data Sheet (SDS) for this compound. In the absence of a specific SDS, the precautionary measures should be based on the known hazards of its components, primarily thiophene-2-carboxylic acid.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Use safety goggles or a face shield.[1]

  • Lab Coat: A standard laboratory coat is mandatory to protect clothing.

  • Respiratory Protection: Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of any potential vapors or aerosols.[2]

Hazard Profile and Data Summary

Quantitative Data for Thiophene-2-carboxylic acid:

PropertyValueReference
Molecular FormulaC5H4O2S[1]
Molecular Weight128.15 g/mol [1]
Melting Point126 - 130 °C[1]
Boiling Point260 °C[1]
Water SolubilitySoluble[4]
Hazard StatementsH302: Harmful if swallowedH312: Harmful in contact with skinH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
IncompatibilitiesStrong oxidizing agents[5]

Step-by-Step Disposal Protocol

The proper disposal of this compound must be handled as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

1. Waste Segregation and Collection:

  • Designated Container: Collect all waste containing this compound, including contaminated labware (e.g., pipette tips, vials), in a designated, leak-proof, and chemically compatible hazardous waste container.[6][7]

  • Avoid Mixing: Do not mix this compound waste with other waste streams, especially incompatible materials like strong oxidizing agents.[5][8]

2. Labeling of Waste Containers:

  • Clear Identification: The container must be clearly labeled with the words "Hazardous Waste."

  • Full Chemical Name: Include the full chemical name: "this compound".

  • Constituents and Concentration: List all chemical constituents of the waste mixture with their approximate percentages.

  • Hazard Symbols: Affix appropriate hazard symbols (e.g., irritant, harmful).

3. Storage in a Satellite Accumulation Area (SAA):

  • Secure Location: Store the sealed waste container in a designated Satellite Accumulation Area within the laboratory.[8] This area should be under the control of laboratory personnel and away from general traffic.

  • Secondary Containment: Place the waste container in a secondary containment unit, such as a chemical-resistant tray or cabinet, to contain any potential leaks.[8]

  • Container Integrity: Ensure the container is in good condition and the cap is securely tightened at all times, except when adding waste.[6][7]

4. Arranging for Disposal:

  • Contact Environmental Health and Safety (EHS): Follow your institution's specific procedures for hazardous waste pickup. Contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a collection.

  • Documentation: Complete any required waste disposal forms accurately and completely.

5. Final Disposal Method:

  • Professional Disposal: The final disposal will be carried out by a licensed and certified hazardous waste management facility.

  • Incineration: The most probable and appropriate disposal method for this type of organic compound is high-temperature incineration with flue gas scrubbing to ensure complete destruction and prevent the release of harmful substances into the environment.[3]

Disposal Workflow Visualization

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G A Start: Generation of This compound Waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Collect Waste in a Designated, Labeled Container B->C D Is the waste mixed with incompatible chemicals? C->D E Segregate Waste Streams D->E Yes F Securely Cap and Store in Satellite Accumulation Area (SAA) with Secondary Containment D->F No E->C G Contact EHS or Licensed Waste Disposal Contractor F->G H Complete Waste Disposal Documentation G->H I Waste Collected for Professional Disposal (Incineration) H->I J End: Proper Disposal Complete I->J

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling Thiophene-2-carbonyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Thiophene-2-carbonyl-CoA. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and Personal Protective Equipment (PPE)

Table 1: Personal Protective Equipment (PPE) for Handling this compound

Protection TypeSpecific RecommendationsRationale
Eye and Face Protection Chemical safety goggles or a face shield.Protects against splashes and airborne particles that can cause serious eye irritation.[1][2][3]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber, minimum 0.11 mm thickness) and a lab coat.Prevents skin contact, which can be harmful and cause irritation.[1][4]
Respiratory Protection Use in a well-ventilated area or a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.Minimizes the risk of inhaling harmful airborne particles or vapors.[1][4]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for laboratory safety.

1. Preparation and Engineering Controls:

  • Ensure that an eyewash station and a safety shower are readily accessible before beginning any work.[1][5]

  • All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[4]

2. Handling and Storage:

  • Avoid contact with eyes, skin, and clothing.[1][6]

  • Do not ingest or inhale the compound.[6]

  • Keep the container tightly closed when not in use.[1][6]

  • Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents, strong bases, and strong acids.[2][6] Some related compounds recommend refrigeration (below 4°C/39°F).[1]

3. Spill Management:

  • In case of a spill, evacuate the immediate area.[4]

  • Remove all sources of ignition.[3][6]

  • For small spills, carefully absorb the material with an inert, non-combustible absorbent material such as sand or vermiculite (B1170534) and place it in a sealed container for disposal.[4][6]

  • Ensure the area is well-ventilated.[4]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Verify fume hood certification prep2 Locate and test eyewash station and safety shower prep1->prep2 prep3 Don appropriate PPE (Gloves, Goggles, Lab Coat) prep2->prep3 handle1 Transfer this compound inside fume hood prep3->handle1 handle2 Weigh or measure the required amount handle1->handle2 handle3 Tightly seal the container after use handle2->handle3 post1 Decontaminate work surfaces handle3->post1 post2 Dispose of waste in a designated, sealed container post1->post2 post3 Remove and dispose of gloves properly post2->post3 post4 Wash hands thoroughly post3->post4

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect waste material in a suitable, sealed, and properly labeled container.[3]

  • Disposal Route: Dispose of the chemical waste through an approved waste disposal plant.[2][7] Do not empty it into drains.[8]

  • Container Disposal: Do not reuse empty containers. Empty containers may retain product residue and can be dangerous.[1][6] Do not pressurize, cut, weld, braze, solder, drill, grind, or expose empty containers to heat, sparks, or open flames.[6]

Logical Relationship for Spill Response

spill Spill Detected ppe Wear Appropriate PPE spill->ppe First Response evacuate Evacuate Immediate Area ventilate Ensure Adequate Ventilation evacuate->ventilate ignite Remove Ignition Sources ventilate->ignite contain Contain Spill with Inert Material ignite->contain collect Collect and Place in Sealed Container for Disposal contain->collect decontaminate Decontaminate Spill Area collect->decontaminate ppe->evacuate

Caption: A logical decision-making flow for responding to a spill of this compound.

First Aid Measures

In case of exposure, follow these first aid procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid.[1]

  • Skin Contact: Get medical aid. Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse.[1]

  • Ingestion: If swallowed, do not induce vomiting. Never give anything by mouth to an unconscious person. Get medical aid immediately.

  • Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[7]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.